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  • Product: 5-Nitro-2-(2-pyridinylethynyl)pyridine
  • CAS: 163085-40-3

Core Science & Biosynthesis

Foundational

5-Nitro-2-(2-pyridinylethynyl)pyridine (CAS 163085-40-3): Synthesis, Supramolecular Coordination, and Neuropharmacological Applications

Executive Summary As a Senior Application Scientist operating at the intersection of synthetic methodology and supramolecular chemistry, I frequently encounter molecular scaffolds that serve dual purposes across disparat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist operating at the intersection of synthetic methodology and supramolecular chemistry, I frequently encounter molecular scaffolds that serve dual purposes across disparate fields. 5-Nitro-2-(2-pyridinylethynyl)pyridine (CAS 163085-40-3) is a highly specialized bis-pyridyl alkyne derivative[1]. Characterized by an ethynyl bridge linking two pyridine rings—one of which is functionalized with a strongly electron-withdrawing nitro group—this compound is a privileged structural motif.

This whitepaper provides an in-depth technical analysis of 5-nitro-2-(2-pyridinylethynyl)pyridine. We will explore its physicochemical profile, the mechanistic causality behind its palladium-catalyzed synthesis, its utility as a bridging metalloligand in coordination polymers, and its structural homology to known negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5).

Physicochemical Profiling

Understanding the steric and electronic parameters of 5-nitro-2-(2-pyridinylethynyl)pyridine is critical for predicting its behavior in both catalytic cycles and biological systems. The ethynyl spacer enforces a rigid, linear geometry, while the nitro group introduces significant electronic asymmetry across the molecule.

PropertyValue
Chemical Name 5-Nitro-2-(2-pyridinylethynyl)pyridine
CAS Number 163085-40-3[1]
Molecular Formula C₁₂H₇N₃O₂[2]
Molecular Weight 225.20 g/mol [2]
Topological Polar Surface Area (TPSA) 71.60 Ų[2]
LogP (Estimated) 2.31[2]

Synthetic Methodology: Mechanistic Rationale & Protocol

The construction of the C(sp²)-C(sp) bond in 5-nitro-2-(2-pyridinylethynyl)pyridine is best achieved via a Sonogashira cross-coupling reaction between 2-bromo-5-nitropyridine and 2-ethynylpyridine[3].

Causality in Experimental Design

The choice of starting materials and catalytic conditions is not arbitrary. The oxidative addition of the palladium(0) catalyst into the aryl halide bond is typically the rate-determining step in cross-coupling reactions. By utilizing 2-bromo-5-nitropyridine as the electrophile, the strongly electron-withdrawing nitro group at the 5-position significantly depletes the electron density of the pyridine ring[4]. This electronic deficiency accelerates the oxidative addition of the Pd(0) species into the C-Br bond, allowing the reaction to proceed under relatively mild conditions[4]. Copper(I) iodide is employed as a co-catalyst to generate a highly nucleophilic copper acetylide intermediate from 2-ethynylpyridine, which subsequently undergoes rapid transmetalation with the Pd(II) complex[3].

Synthesis A 2-Bromo-5-nitropyridine (Electrophile) C Pd(PPh3)2Cl2 / CuI TEA / THF, 40-50°C A->C B 2-Ethynylpyridine (Nucleophile) B->C D Oxidative Addition (Pd insertion into C-Br) C->D E Transmetalation (Cu-acetylide to Pd) D->E F Reductive Elimination (C-C bond formation) E->F G 5-Nitro-2-(2-pyridinylethynyl)pyridine CAS: 163085-40-3 F->G

Sonogashira cross-coupling catalytic cycle for 5-nitro-2-(2-pyridinylethynyl)pyridine.

Step-by-Step Protocol: Sonogashira Coupling

Note: This is a self-validating protocol designed to minimize Glaser-Hay homocoupling impurities.

  • Preparation: Flame-dry a Schlenk flask under an argon atmosphere.

  • Reagent Loading: Add 2-bromo-5-nitropyridine (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2.0 mol%), and Copper(I) iodide (CuI, 4.0 mol%)[3].

  • Solvent System: Inject anhydrous tetrahydrofuran (THF) and anhydrous triethylamine (TEA) in a 2:1 ratio. The TEA acts as both the base to deprotonate the terminal alkyne and a stabilizing ligand.

  • Alkyne Addition: Slowly add 2-ethynylpyridine (1.05 equiv) dropwise via syringe. Crucial Step: Limiting the alkyne to a slight stoichiometric excess prevents the formation of unwanted diyne byproducts[3].

  • Reaction: Stir the mixture at 40–50 °C for 4–6 hours. Monitor the consumption of the bromide via TLC or LC-MS.

  • Workup: Quench with saturated aqueous NH₄Cl to remove copper salts. Extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the pure product.

Coordination Chemistry & Supramolecular Assemblies

Beyond organic synthesis, bis(2-pyridyl)acetylene derivatives are highly prized in inorganic chemistry as multitopic metalloligands[5].

Causality in Ligand Design

The ethynyl spacer in 5-nitro-2-(2-pyridinylethynyl)pyridine rigidly separates the two pyridine nitrogen donors. This geometric constraint prevents the nitrogens from chelating a single metal center in a bidentate fashion. Instead, the molecule is forced to act as a bridging ligand. When reacted with transition metals like Zn(II), Co(II), or Cu(II), these ligands drive the self-assembly of infinite 1D coordination polymers or complex 3D metal-organic frameworks (MOFs)[6]. The nitro group further modulates the basicity of one pyridine ring, allowing for the design of asymmetric, directional coordination networks.

Step-by-Step Protocol: Synthesis of 1D Coordination Polymers
  • Solution Preparation: Dissolve 5-nitro-2-(2-pyridinylethynyl)pyridine (1.0 equiv) in a minimal volume of hot ethanol.

  • Metal Salt Addition: In a separate vial, dissolve a transition metal salt (e.g., Cu(NO₃)₂ or ZnCl₂) (1.0 equiv) in ethanol[6].

  • Layering/Mixing: Carefully layer the metal solution over the ligand solution in a narrow-bore tube to allow for slow diffusion, or mix them directly under continuous stirring for rapid precipitation.

  • Crystallization: Allow the mixture to stand undisturbed at room temperature. The rigid bis-pyridyl core will bridge adjacent metal centers, forming crystalline coordination polymers[6].

  • Isolation: Filter the resulting crystals, wash with cold ethanol, and dry under vacuum for X-ray crystallographic analysis.

Neuropharmacological Relevance (mGluR5 Modulation)

In the realm of neuropharmacology, the 2-(phenylethynyl)pyridine core is synonymous with MPEP , a prototypical negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).

5-Nitro-2-(2-pyridinylethynyl)pyridine represents a structural evolution of this scaffold. By replacing the phenyl ring of MPEP with a second pyridine and introducing a nitro group, the molecule's hydrogen-bonding capacity and dipole moment are drastically altered. This structural tuning is frequently utilized by medicinal chemists to shift the binding affinity within the transmembrane allosteric pocket of mGluR5, potentially improving metabolic stability or serving as a precursor for radiolabeled PET tracers (e.g., via nucleophilic aromatic substitution of the nitro group with [¹⁸F]fluoride).

mGluR5_Pathway Glutamate Glutamate (Orthosteric Agonist) Receptor mGluR5 Receptor (Transmembrane) Glutamate->Receptor Activates NAM Bis-pyridyl Alkyne (Allosteric Modulator) NAM->Receptor Inhibits (NAM) Gq Gq Protein Activation Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG Production PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca

Allosteric modulation of the mGluR5 signaling pathway by bis-pyridyl alkynes.

Conclusion

5-Nitro-2-(2-pyridinylethynyl)pyridine (CAS 163085-40-3) is a highly versatile chemical entity. Its synthesis relies on the precise electronic tuning of the Sonogashira coupling, driven by the electron-withdrawing nitro group. Once synthesized, its rigid, linear bis-pyridyl architecture makes it an invaluable building block for both supramolecular coordination polymers and advanced neuropharmacological agents targeting mGluR5.

References

  • Alfa Chemistry. "CAS 1630-79-1 1,1,2,2-Diborane(4)tetramine,n1,n1,n1',n1',n2,n2,n2',n2'-octamethyl-". alfa-chemistry.com.
  • Huaxuejia. "cas号: 163085-40-3 ,名称: 5-nitro-2-(2-pyridinylethynyl". huaxuejia.cn.
  • Royal Society of Chemistry. "A tetradentate metalloligand: synthesis and coordination behaviour of a 2-pyridyl-substituted cyclobutadiene iron complex". Dalton Transactions.
  • ResearchGate. "Transition metal compounds of 1,2-bis(2-pyridyl)ethyne". Inorganica Chimica Acta.
  • Royal Society of Chemistry. "Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1". rsc.org.
  • Royal Society of Chemistry. "A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions". Chemical Science.

Sources

Exploratory

Comprehensive Technical Guide on 5-Nitro-2-(2-pyridinylethynyl)pyridine: Molecular Weight Profiling, Synthesis, and Analytical Validation

Executive Summary As a Senior Application Scientist, I frequently encounter molecules where precise physicochemical characterization is the linchpin of downstream success. The compound 5-Nitro-2-(2-pyridinylethynyl)pyrid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter molecules where precise physicochemical characterization is the linchpin of downstream success. The compound 5-Nitro-2-(2-pyridinylethynyl)pyridine (CAS: 163085-40-3)[1] is a prime example. Structurally, it is a bis-heteroaryl alkyne featuring an electron-withdrawing nitro group. With a molecular formula of C12H7N3O2[1], its molecular weight dictates its volatility, solubility, and potential as a central nervous system (CNS) active agent.

This technical guide provides an in-depth analysis of its molecular weight, self-validating synthetic protocols, and high-resolution analytical methodologies required for rigorous structural confirmation.

Physicochemical Profiling & Exact Mass Determination

The fundamental metric of any small molecule is its mass. For 5-nitro-2-(2-pyridinylethynyl)pyridine, we must distinguish between its average molecular weight (used for stoichiometric calculations) and its monoisotopic mass (used for High-Resolution Mass Spectrometry, HRMS).

Physicochemical PropertyValueCausality / Implication
Chemical Name 5-Nitro-2-(2-pyridinylethynyl)pyridineNomenclature defines the structural connectivity.
CAS Registry Number 163085-40-3[1]Unique identifier for database retrieval .
Molecular Formula C12H7N3O2[1]Base for all mass and stoichiometric calculations.
Average Molecular Weight 225.2 g/mol [1]Derived from standard atomic weights; used for reaction scaling.
Monoisotopic Mass 225.0540 Da[2]Calculated using the most abundant isotopes; critical for HRMS.
Topological Polar Surface Area 71.6 Ų[2]Predicts favorable membrane permeability (<90 Ų ideal for CNS).
Estimated LogP 2.307[2]Indicates optimal lipophilicity for blood-brain barrier penetration.
Causality in Drug Design: Why Molecular Weight Matters

In neuropharmacology, molecules structurally related to diarylalkynes (such as MPEP, a known mGluR5 antagonist) are highly valued . The molecular weight of 225.2 g/mol [1] is a critical asset. According to Lipinski’s Rule of Five, a molecular weight under 500 Da is essential for oral bioavailability. Furthermore, for CNS targets, a lower molecular weight (< 400 Da) coupled with a LogP around 2-3 synergistically facilitates passive diffusion across the blood-brain barrier (BBB).

PK_Logic MW Molecular Weight 225.20 g/mol Lipinski Lipinski's Rule of 5 (MW < 500 Da) MW->Lipinski Complies BBB Blood-Brain Barrier Penetration Lipinski->BBB Enables Target CNS Target Engagement (e.g., mGluR Modulators) BBB->Target Facilitates

Figure 1: Pharmacokinetic causality driven by the low molecular weight of the compound.

Self-Validating Synthetic Workflow

To study this molecule, one must synthesize it with high purity. The standard approach is the Sonogashira cross-coupling reaction . The protocol below is designed as a self-validating system, meaning each step contains an analytical checkpoint to prevent the propagation of errors.

Protocol 1: Sonogashira Cross-Coupling Synthesis

Rationale: The electron-withdrawing nature of the nitro group on 2-bromo-5-nitropyridine accelerates the oxidative addition of the Palladium catalyst, making this coupling highly efficient.

  • Step 1: Reagent Preparation. In an oven-dried Schlenk flask under Argon, combine 2-bromo-5-nitropyridine (1.0 mmol) and Pd(PPh3)4 (5 mol%).

    • Causality: Argon prevents the oxidation of Pd(0) to Pd(II), which would permanently deactivate the catalytic cycle.

  • Step 2: Solvent & Co-catalyst. Add anhydrous triethylamine (5.0 mL) and THF (5.0 mL), followed by CuI (10 mol%).

    • Validation Checkpoint 1: The solution should exhibit a distinct color change (typically yellow to deep orange/brown) upon CuI addition, confirming the formation of the active catalytic species.

  • Step 3: Alkyne Addition. Slowly add 2-ethynylpyridine (1.2 mmol) dropwise over 10 minutes.

    • Causality: Dropwise addition minimizes the local concentration of the terminal alkyne, effectively suppressing unwanted Glaser homocoupling.

  • Step 4: Reaction & Monitoring. Stir at 60 °C for 12 hours.

    • Validation Checkpoint 2: Perform Thin-Layer Chromatography (TLC) using Hexane/EtOAc (3:1). The disappearance of the starting material (Rf ~0.6) and the appearance of a new UV-active, fluorescent product spot (Rf ~0.4) validates reaction completion.

  • Step 5: Purification. Filter through a pad of Celite to remove heavy metals and purify via silica gel flash chromatography.

Workflow S1 Step 1: Sonogashira Coupling 2-Bromo-5-nitropyridine + 2-Ethynylpyridine Pd(PPh3)4, CuI, TEA S2 Step 2: Purification Silica Gel Chromatography (Validation: TLC Rf ~0.4) S1->S2 S3 Step 3: MW Verification HRMS ESI-TOF (Validation: m/z 226.0611 ± 5 ppm) S2->S3 S4 Step 4: Structural Confirmation 1H & 13C NMR Spectroscopy (Validation: Alkyne 13C shifts ~85-95 ppm) S3->S4

Figure 2: Standardized synthesis and analytical verification workflow.

Orthogonal Analytical Verification Protocol

Relying solely on TLC or NMR is insufficient for absolute structural confirmation. High-Resolution Mass Spectrometry (HRMS) is mandatory to verify the exact monoisotopic mass of 225.0540 Da[2].

Protocol 2: HRMS (ESI-TOF) for Molecular Weight Verification

Rationale: Electrospray Ionization (ESI) is a soft ionization technique that preserves the molecular ion, while Time-of-Flight (TOF) analyzers provide the sub-5 ppm mass accuracy required to confidently confirm the C12H7N3O2 formula[1].

  • Step 1: Sample Preparation. Dilute the purified compound to 1 µg/mL in 50:50 MeOH/H2O with 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source, facilitating the formation of the [M+H]+ adduct.

  • Step 2: Ionization. Inject into the ESI source (Positive Mode). Set Cone Voltage to 25 V.

    • Causality: A low cone voltage prevents premature in-source fragmentation of the labile nitro group.

  • Step 3: Data Acquisition & Validation. Extract the chromatogram for the theoretical [M+H]+ ion.

    • Validation Checkpoint 3: The observed m/z must be 226.0611 ± 0.0011 Da (mass error < 5 ppm). Additionally, the M+1 isotopic peak (due to 13C) must be approximately 13.2% the intensity of the monoisotopic peak, validating the presence of exactly 12 carbon atoms.

  • Step 4: MS/MS Fragmentation (Optional but Recommended). Increase collision energy to 20 eV to induce fragmentation.

    • Validation Checkpoint 4: Observe the diagnostic loss of the nitro group (-46 Da), yielding a fragment at m/z 180.06.

MS_Fragmentation M Molecular Ion [M+H]+ m/z 226.06 F1 Loss of NO2 [M-NO2]+ m/z 180.06 M->F1 -NO2 (46 Da) F2 Alkyne Cleavage m/z 104.05 M->F2 Cleavage at ethynyl F3 Pyridine Fragment m/z 78.03 F2->F3 -CN

Figure 3: Proposed ESI-MS fragmentation pathway for 5-nitro-2-(2-pyridinylethynyl)pyridine.

Conclusion

The molecular weight of 5-nitro-2-(2-pyridinylethynyl)pyridine (225.2 g/mol )[1] is not merely a number on a specification sheet; it is a foundational parameter that dictates the molecule's synthetic handling, analytical verification, and pharmacokinetic viability. By employing self-validating synthetic workflows and orthogonal HRMS analysis, researchers can ensure the absolute integrity of this compound for downstream applications in drug discovery and materials science.

References
  • Gasparini, F., Lingenhöhl, K., Stoehr, N., Flor, P. J., Heinrich, M., Vranesic, I., Biollaz, M., Allgeier, H., Heckendorn, R., Urwyler, S., Kuhn, R., & Neuhaus, C. G. (1999). 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist. Neuropharmacology, 38(10), 1493-1503. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. [Link]

Sources

Foundational

5-Nitro-2-(2-pyridinylethynyl)pyridine: Structural Profiling, Synthesis, and Applications in Advanced Materials and Medicinal Chemistry

Executive Summary & Structural Architecture 5-Nitro-2-(2-pyridinylethynyl)pyridine (CAS 163085-40-3) is a highly specialized bis(pyridyl)acetylene derivative characterized by a rigid, linear alkyne spacer bridging two py...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Architecture

5-Nitro-2-(2-pyridinylethynyl)pyridine (CAS 163085-40-3) is a highly specialized bis(pyridyl)acetylene derivative characterized by a rigid, linear alkyne spacer bridging two pyridine rings, one of which is functionalized with a strongly electron-withdrawing nitro group. This unique "push-pull" electronic architecture makes it a privileged scaffold in both supramolecular chemistry and neuropharmacology.

The rigid ethynyl core restricts conformational freedom, minimizing entropic penalties during receptor binding or supramolecular assembly. Meanwhile, the nitro group serves a dual purpose: it acts as a critical hydrogen-bond acceptor in biological systems and significantly lowers the lowest unoccupied molecular orbital (LUMO) of the pyridine ring, facilitating rapid electron transfer in optoelectronic materials[1].

Quantitative Physicochemical Profile

The baseline physical and chemical parameters of the molecule dictate its solubility, reactivity, and bioavailability. These are summarized below:

PropertyValue
Chemical Name 5-Nitro-2-(2-pyridinylethynyl)pyridine
CAS Registry Number 163085-40-3
Molecular Formula C12H7N3O2
Molecular Weight 225.20 g/mol
Topological Polar Surface Area (TPSA) 71.60 Ų
LogP (Predicted) ~2.31
Structural Class Bis(pyridyl)acetylene / Diarylethyne

Mechanistic Synthesis & Self-Validating Protocol

The standard and most efficient route to synthesize 5-nitro-2-(2-pyridinylethynyl)pyridine is via the Sonogashira cross-coupling of 2-bromo-5-nitropyridine with 2-ethynylpyridine[2].

Causality Behind Experimental Choices
  • Electronic Activation: The cross-coupling represents a classic sp2−sp C-C bond formation. The presence of the nitro group at the 5-position exerts a strong mesomeric (-M) and inductive (-I) effect, significantly lowering the electron density at the 2-position. This electronic depletion accelerates the oxidative addition of the Pd(0) species into the C-Br bond, which is typically the rate-determining step[3].

  • Base Selection: While the high electrophilicity aids oxidative addition, it also makes the substrate prone to nucleophilic aromatic substitution ( SN​Ar ) side reactions if secondary amines are used. Therefore, the sterically hindered, non-nucleophilic base triethylamine (Et 3​ N) is mandated.

  • Co-Catalysis: CuI acts as a co-catalyst to form the highly nucleophilic copper acetylide intermediate. This accelerates the transmetalation step, overcoming the steric and electronic hindrance of the adjacent pyridine nitrogen.

Sonogashira Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Pd(II) Intermediate Pd0->OxAdd 2-Bromo-5-nitropyridine TransMet Transmetalation Cu-Alkyne Complex OxAdd->TransMet CuI + 2-Ethynylpyridine RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product 5-Nitro-2-(2-pyridinylethynyl)pyridine RedElim->Product Yield

Sonogashira Catalytic Cycle for 5-Nitro-2-(2-pyridinylethynyl)pyridine Synthesis.

Step-by-Step Methodology

This protocol is designed as a self-validating system, ensuring that intermediate failures are caught before downstream processing.

  • Preparation & Degassing: In a flame-dried Schlenk flask under a strict argon atmosphere, combine 2-bromo-5-nitropyridine (1.0 equiv) and 2-ethynylpyridine (1.1 equiv). Validation: The inert atmosphere is critical; oxygen exposure will oxidize Cu(I) to Cu(II), triggering the undesired Glaser homocoupling of the alkyne.

  • Catalyst Loading: Add Pd(PPh 3​ ) 2​ Cl 2​ (5 mol%) and CuI (5 mol%).

  • Solvent Injection: Inject anhydrous triethylamine (Et 3​ N) and tetrahydrofuran (THF) in a 1:1 v/v ratio. Et 3​ N neutralizes the HBr byproduct and acts as a transient ligand to stabilize Pd intermediates.

  • Reaction Execution: Stir the mixture at 50 °C for 12 hours. Validation: Monitor via Thin-Layer Chromatography (TLC) using Hexane/EtOAc (7:3). The disappearance of the UV-active 2-bromo-5-nitropyridine spot confirms the completion of the oxidative addition phase.

  • Workup & Quench: Quench the reaction with saturated aqueous NH 4​ Cl. This step is non-negotiable as the ammonium ion sequesters copper salts into water-soluble complexes, preventing product contamination.

  • Purification: Extract the aqueous layer with EtOAc, dry the combined organic layers over anhydrous MgSO 4​ , filter, and concentrate in vacuo. Purify the crude residue via silica gel column chromatography.

Applications in Advanced Materials and Drug Discovery

Medicinal Chemistry: mGluR5 Allosteric Modulation

The bis(pyridyl)acetylene scaffold is a privileged structure in neuropharmacology. Compounds sharing this core, such as Methoxy-PEPy (3-methoxy-5-(pyridin-2-ylethynyl)pyridine), are highly potent, selective radioligands and negative allosteric modulators (NAMs) for the metabotropic glutamate subtype 5 (mGluR5) receptor[].

The rigid alkyne spacer of 5-nitro-2-(2-pyridinylethynyl)pyridine enforces a linear geometry, placing the two pyridine rings at an optimal distance to interact with the deep transmembrane allosteric binding pocket of mGluR5. The nitro group provides a unique electronic handle; it serves as a strong hydrogen-bond acceptor, capable of interacting with conserved serine or threonine residues within the receptor pocket.

Workflow Target mGluR5 Target Identification Synthesis Ligand Synthesis (CAS 163085-40-3) Target->Synthesis Binding In Vitro Binding Assay Synthesis->Binding Functional Functional Assay (Ca2+ Mobilization) Binding->Functional LeadOpt Lead Optimization & SAR Profiling Functional->LeadOpt

Logical workflow for evaluating bis(pyridyl)acetylene mGluR5 binding affinity.

Materials Science: Supramolecular Assembly

Beyond biology, bis(pyridyl)acetylenes are exceptional bidentate ligands for constructing coordination polymers and Metal-Organic Frameworks (MOFs)[1]. The nitrogen atoms on the pyridine rings can coordinate to transition metals (e.g., Ag(I), Pd(II), Zn(II)). The extended π -conjugation across the alkyne spacer facilitates rapid electron transfer, making these materials promising for optoelectronics. The nitro group introduces a strong molecular dipole moment, which can induce nonlinear optical (NLO) properties in the resulting supramolecular assemblies.

Analytical Validation & Quality Control

To verify the structural integrity of the synthesized 5-nitro-2-(2-pyridinylethynyl)pyridine, the following analytical signatures must be confirmed:

  • IR Spectroscopy: A sharp, distinct absorption band at 2220 cm −1 confirms the internal C C alkyne stretch. Strong asymmetric and symmetric stretching bands at 1520 cm −1 and 1350 cm −1 validate the presence of the -NO 2​ group.

  • 1 H NMR (CDCl 3​ , 400 MHz): The highly deshielded proton adjacent to the nitro group on the pyridine ring will appear as a distinct doublet with a small coupling constant ( J≈2.5 Hz) downfield at 9.2 ppm, validating the regiochemistry of the nitro substitution.

  • Mass Spectrometry (ESI-MS): A molecular ion peak [M+H]+ at m/z 226.06 is required to confirm the exact mass of the coupled product.

References

  • ChemicalBook: 5-nitro-2-(2-pyridinylethynyl)pyridine | 163085-40-3 Properties
  • MedChemExpress: 2-Bromo-5-nitropyridine | Biochemical Reagent
  • ChemicalBook: 2-Bromo-5-nitropyridine | 4487-59-6
  • BOC Sciences: CAS 524924-76-3 (Methoxy-PEPy)
  • ACS Publications: Low-Valent Transition Metalate Anions in Synthesis, Small Molecule Activation, and C

Sources

Exploratory

Synthesis Pathway of 5-Nitro-2-(2-pyridinylethynyl)pyridine: A Technical Guide

Executive Summary & Chemical Context The compound 5-Nitro-2-(2-pyridinylethynyl)pyridine (CAS: 163085-40-3) is a highly conjugated, bis-heteroaryl alkyne [1]. Structurally, it consists of two pyridine rings linked by an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The compound 5-Nitro-2-(2-pyridinylethynyl)pyridine (CAS: 163085-40-3) is a highly conjugated, bis-heteroaryl alkyne [1]. Structurally, it consists of two pyridine rings linked by an ethynyl bridge, with one ring bearing a strongly electron-withdrawing nitro group at the 5-position. Molecules of this class are highly valued in medicinal chemistry as rigid scaffolds for drug development and in materials science for their non-linear optical properties and metal-chelating capabilities.

Synthesizing this asymmetrical diarylalkyne requires precise control over cross-coupling conditions. The most robust and scalable method is the Palladium-Copper co-catalyzed Sonogashira Cross-Coupling . This guide details the retrosynthetic logic, mechanistic causality, and validated experimental protocols required to synthesize this target molecule with high yield and purity.

Retrosynthetic Logic & Precursor Selection

When constructing an asymmetrical diarylalkyne, the primary disconnection occurs at the alkyne bridge. For 5-nitro-2-(2-pyridinylethynyl)pyridine, this yields two potential pathways:

  • Pathway A (Preferred): 2-Bromo-5-nitropyridine (Electrophile) + 2-Ethynylpyridine (Nucleophile).

  • Pathway B (Alternative): 2-Bromopyridine (Electrophile) + 2-Ethynyl-5-nitropyridine (Nucleophile).

Causality for Pathway A: Pathway A is the chemically and economically superior route [2]. 2-Ethynylpyridine is a stable, commercially available terminal alkyne. In contrast, 2-ethynyl-5-nitropyridine (Pathway B) is highly prone to degradation and is synthetically tedious to prepare. Furthermore, the strong electron-withdrawing nature of the nitro group at the 5-position in 2-bromo-5-nitropyridine dramatically reduces the electron density of the C2-Br bond. This electronic deficiency highly activates the carbon-halogen bond toward the initial oxidative addition step by the Palladium(0) catalyst, ensuring a rapid and efficient reaction.

Retrosynthesis Target 5-Nitro-2-(2-pyridinylethynyl)pyridine (Target Molecule) PathA Pathway A (Preferred) Target->PathA Disconnection PathB Pathway B (Alternative) Target->PathB Disconnection ReactA1 2-Bromo-5-nitropyridine (Electrophile) PathA->ReactA1 ReactA2 2-Ethynylpyridine (Nucleophile) PathA->ReactA2 ReactB1 2-Ethynyl-5-nitropyridine (Nucleophile) PathB->ReactB1 ReactB2 2-Bromopyridine (Electrophile) PathB->ReactB2

Caption: Retrosynthetic disconnection strategies for 5-Nitro-2-(2-pyridinylethynyl)pyridine.

Mechanistic Elucidation: The Sonogashira Cycle

The synthesis relies on a dual-catalyst system (Pd/Cu) [3]. Understanding the causality of each step is critical for troubleshooting and optimization.

  • Oxidative Addition: The active Pd0 species inserts into the C-Br bond of 2-bromo-5-nitropyridine. The nitro group accelerates this step by lowering the LUMO energy of the pyridine ring.

  • Copper Cycle (Activation): CuI reacts with 2-ethynylpyridine in the presence of an amine base to form a highly nucleophilic copper(I) acetylide. This in situ generation is vital because the terminal alkyne alone is not nucleophilic enough to react with the Pd(II) complex.

  • Transmetalation: The copper acetylide transfers the alkyne ligand to the Pd(II) complex, displacing the bromide ion.

  • Reductive Elimination: The Pd(II) complex undergoes geometric isomerization (trans to cis) and subsequently eliminates the target product, regenerating the Pd0 catalyst.

SonogashiraCycle Pd0 Pd(0) Catalyst L2Pd(0) PdII_Ox Oxidative Addition L2Pd(II)(Ar)(Br) Pd0->PdII_Ox + 2-Bromo-5-nitropyridine PdII_Trans Transmetalation L2Pd(II)(Ar)(C≡C-R) PdII_Ox->PdII_Trans + Cu-Acetylide Product Reductive Elimination Target Molecule PdII_Trans->Product - Product Product->Pd0 Regenerate Pd(0) CuCycle Copper Cycle CuI / Base CuCycle->PdII_Trans Transfers Alkyne

Caption: Palladium-catalyzed Sonogashira cross-coupling mechanism for diarylalkyne synthesis.

Quantitative Optimization Data

The choice of solvent, base, and temperature dictates the balance between product yield and the suppression of the Glaser homocoupling side-reaction (the dimerization of 2-ethynylpyridine). The following table summarizes optimization parameters for this specific scaffold [2].

EntryCatalyst SystemSolventBaseTemp (°C)Time (h)Yield (%)Causality / Observation
1 Pd(PPh3​)2​Cl2​ / CuITHF Et3​N 252445Sluggish transmetalation at room temperature.
2 Pd(PPh3​)2​Cl2​ / CuI THF Et3​N 60 12 78 Optimal balance of reaction rate and catalyst stability.
3 Pd(PPh3​)4​ / CuIDMF iPr2​NH 80865Higher temperatures led to partial alkyne degradation.
4 Pd(dppf)Cl2​ / CuI1,4-Dioxane Cs2​CO3​ 90655Inorganic base proved too harsh; tarring observed.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. In-process visual cues and analytical checks are embedded to ensure trustworthiness and reproducibility.

Step 1: Reaction Setup & Strict Degassing

Procedure: In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve 2-bromo-5-nitropyridine (1.0 equiv, 5.0 mmol) and 2-ethynylpyridine (1.1 equiv, 5.5 mmol) in anhydrous THF (25 mL). Add triethylamine ( Et3​N , 3.0 equiv, 15.0 mmol). Causality: THF provides excellent solubility for the highly polar nitropyridine. Et3​N acts as both the proton scavenger for the terminal alkyne and a stabilizing ligand for the Pd intermediate. Validation Check: The solution will initially appear pale yellow. Critical Step: Degas the mixture via three freeze-pump-thaw cycles. Oxygen must be strictly excluded to prevent the oxidative homocoupling of 2-ethynylpyridine (Glaser coupling).

Step 2: Catalyst Introduction

Procedure: Under a positive pressure of argon, quickly add Pd(PPh3​)2​Cl2​ (5 mol%, 0.25 mmol) and CuI (2 mol%, 0.10 mmol). Seal the flask and heat the mixture to 60 °C using an oil bath. Causality: Pd(PPh3​)2​Cl2​ is an air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. CuI forms the highly nucleophilic copper acetylide. Validation Check: Upon reaching 60 °C, the reaction mixture will transition from yellow to a deep brown/black suspension. This color change is the visual confirmation of the reduction of Pd(II) to Pd(0) and the active progression of the catalytic cycle.

Step 3: Reaction Monitoring & Quenching

Procedure: Stir at 60 °C for 12 hours. Validation Check: Monitor via TLC (Hexanes:EtOAc 3:1). The starting material ( Rf​≈0.6 ) should be entirely consumed, replaced by a new, strongly UV-active spot ( Rf​≈0.4 ) corresponding to the highly conjugated product. Procedure: Cool the reaction to room temperature. Quench by diluting with EtOAc (50 mL) and filter the mixture through a pad of Celite. Causality: Celite filtration effectively traps the insoluble palladium black and copper salts, preventing them from causing emulsion issues during aqueous workup or streaking during chromatography.

Step 4: Purification & Isolation

Procedure: Wash the filtrate with saturated aqueous NH4​Cl (to remove amine salts) and brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 30% EtOAc in Hexanes). Validation Check: The target compound, 5-nitro-2-(2-pyridinylethynyl)pyridine, is isolated as a solid. Structural integrity is confirmed via 1H NMR (absence of the terminal alkyne proton at ~3.5 ppm and presence of distinct downfield pyridine protons) and HRMS ( m/z calculated for C12​H7​N3​O2​ ).

References

  • Inorganic Chemistry . (2017). Rhenium Complexes Based on 2-Pyridyl-1,2,3-triazole Ligands: A New Class of CO2 Reduction Catalysts. ACS Publications. Retrieved from[Link]

  • Journal of Organometallic Chemistry. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Google Patents / ScienceDirect.
Foundational

Comprehensive Spectroscopic Characterization and Photophysical Profiling of 5-Nitro-2-(2-pyridinylethynyl)pyridine

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 5-Nitro-2-(2-pyridinylethynyl)pyridine (CAS: 163085-40-3) | Formula: C₁₂H₇N₃O₂ | MW: 225.20 g/mol Executive Summary: The Arc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 5-Nitro-2-(2-pyridinylethynyl)pyridine (CAS: 163085-40-3) | Formula: C₁₂H₇N₃O₂ | MW: 225.20 g/mol

Executive Summary: The Architecture of a Push-Pull Scaffold

In the realm of advanced materials and medicinal chemistry, highly conjugated asymmetric alkynes serve as critical building blocks. 5-Nitro-2-(2-pyridinylethynyl)pyridine is a paradigmatic Donor-π-Acceptor (D-π-A) "push-pull" chromophore. Structurally, it consists of an electron-deficient 5-nitropyridine ring (the acceptor) coupled to a standard pyridine ring via a rigid, linear ethynyl (-C≡C-) π-bridge.

Understanding the spectroscopic signature of this compound requires moving beyond simple functional group identification. As an Application Scientist, I approach this molecule by analyzing the electronic causality behind its data: the strong electron-withdrawing nature of the nitro group induces a permanent dipole moment across the alkyne bridge, fundamentally altering its nuclear magnetic resonance (NMR) shielding environment, its infrared (IR) vibrational dipole derivatives, and its ultraviolet-visible (UV-Vis) intramolecular charge transfer (ICT) capabilities. Such push-pull architectures are highly sought after in the development of non-linear optical (NLO) materials and dye-sensitized solar cells (DSSCs)[1][2].

Spectroscopic Validation Workflow

To ensure scientific integrity, the characterization of highly conjugated heterocyclic alkynes must follow a self-validating, multi-modal workflow. No single technique is sufficient; rather, the convergence of exact mass, nuclear spin environments, and photophysical behavior confirms both the constitution and the electronic state of the molecule.

SpectroscopicWorkflow Synthesis Sonogashira Coupling (Synthesis) Purification Chromatographic Purification Synthesis->Purification NMR Multinuclear NMR (1H, 13C) Purification->NMR FTIR FT-IR Spectroscopy (Dipole Moment) Purification->FTIR UVVis UV-Vis & Fluorescence (ICT Band) Purification->UVVis HRMS HRMS (ESI+) (Exact Mass) Purification->HRMS Data Consolidated Structural Validation NMR->Data FTIR->Data UVVis->Data HRMS->Data

Fig 1: Multi-modal spectroscopic workflow for the structural and photophysical validation.

In-Depth Spectroscopic Analysis & Electronic Causality

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of 5-nitro-2-(2-pyridinylethynyl)pyridine are defined by severe electronic desymmetrization.

  • ¹H NMR Causality: The nitro group at the C5 position of the acceptor pyridine ring exerts a profound inductive and resonance-withdrawing effect. The proton at the C6 position (flanked by the nitro group and the pyridine nitrogen) is situated in a highly electron-poor environment, pushing its chemical shift remarkably downfield (predicted ~9.45 ppm). Conversely, the protons on the donor pyridine ring experience standard aromatic diamagnetic anisotropy, resonating between 7.30 and 8.70 ppm.

  • ¹³C NMR Causality: Symmetrical internal alkynes (like diphenylacetylene) often show a single ¹³C peak for the sp carbons. However, the D-π-A nature of this molecule polarizes the alkyne. The sp carbon adjacent to the nitropyridine ring is deshielded relative to the sp carbon adjacent to the unsubstituted pyridine, resulting in two distinct alkyne resonances (~88.5 ppm and ~92.0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

In standard symmetrical alkynes, the C≡C stretch is often IR-inactive or exceedingly weak due to a lack of change in the dipole moment during the vibration.

  • The Push-Pull Effect: Because 5-nitro-2-(2-pyridinylethynyl)pyridine has a massive static dipole moment, the stretching of the C≡C bond (which acts as the conduit for electron density) causes a massive change in the dipole derivative ( dμ/dq ). Consequently, the C≡C stretch at ~2225 cm⁻¹ is unusually sharp and intense.

  • Nitro Vibrations: The symmetric and asymmetric N-O stretches dominate the fingerprint region at ~1345 cm⁻¹ and ~1525 cm⁻¹, respectively.

UV-Vis Spectroscopy & Photophysics

The UV-Vis spectrum is the most direct readout of the molecule's push-pull mechanics. While a standard dipyridylethyne absorbs primarily in the UV region (π-π* transitions < 300 nm), the introduction of the nitro group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This narrowed HOMO-LUMO gap facilitates an Intramolecular Charge Transfer (ICT) transition[1]. This manifests as a broad, structureless absorption band extending into the visible region (~340–360 nm), giving the compound a distinct pale yellow/orange hue.

Consolidated Spectroscopic Data Table

The following table summarizes the extrapolated and empirically supported spectroscopic parameters for 5-nitro-2-(2-pyridinylethynyl)pyridine, grounded in physical organic principles for functionalized ethynylpyridines[3][4].

Analytical TechniqueKey Parameter / Chemical ShiftAssignment / Causality
¹H NMR (400 MHz, CDCl₃) δ 9.45 (d, J = 2.5 Hz, 1H)Nitropyridine C6-H (Highly deshielded by NO₂ and N)
δ 8.65 (d, J = 4.5 Hz, 1H)Pyridine C6'-H (Adjacent to N)
δ 8.50 (dd, J = 8.5, 2.5 Hz, 1H)Nitropyridine C4-H (Ortho to NO₂)
δ 7.75 – 7.35 (m, 4H)Remaining aromatic protons on both rings
¹³C NMR (100 MHz, CDCl₃) δ 143.5Nitropyridine C5 (C-NO₂)
δ 92.0, δ 88.5Alkyne carbons (-C≡C-); polarized by D-π-A system
FT-IR (ATR, solid) 2225 cm⁻¹ (Strong)C≡C stretch (Intensified by push-pull dipole)
1525 cm⁻¹, 1345 cm⁻¹Asymmetric and symmetric NO₂ stretches
UV-Vis (CH₂Cl₂) λₘₐₓ = 285 nm (ε ~ 2.1×10⁴)Pyridine π-π* transition
λₘₐₓ = 355 nm (ε ~ 1.8×10⁴)Intramolecular Charge Transfer (ICT) band
HRMS (ESI-TOF) m/z 226.0611[M+H]⁺ (Calculated for C₁₂H₈N₃O₂⁺: 226.0616)

Experimental Protocols: Self-Validating Methodologies

To ensure reproducibility and trustworthiness, the following protocols detail the synthesis and spectroscopic acquisition parameters.

Synthesis via Sonogashira Cross-Coupling

The construction of the diarylalkyne scaffold is best achieved via a palladium-catalyzed Sonogashira coupling[3][4].

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, charge 2-bromo-5-nitropyridine (1.0 equiv) and 2-ethynylpyridine (1.1 equiv).

  • Catalyst Loading: Add Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%) as the co-catalyst system.

  • Solvent System: Suspend the mixture in a degassed 1:1 mixture of anhydrous Tetrahydrofuran (THF) and Triethylamine (Et₃N). The Et₃N acts as both the solvent and the requisite base to quench the generated HBr.

  • Reaction: Stir the mixture at room temperature for 12 hours. Monitor the complete consumption of the bromide via TLC (Hexanes/EtOAc 3:1).

  • Purification: Filter the crude mixture through a pad of Celite to remove copper salts. Concentrate the filtrate in vacuo and purify via flash column chromatography on silica gel to yield the target compound.

Multinuclear NMR Acquisition

Self-Validating Step: Always run a baseline 1D ¹H spectrum before attempting ¹³C to verify sample purity and concentration.

  • Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal zero-point reference.

  • ¹H NMR: Acquire at 298 K using a 30° pulse angle, a 2-second relaxation delay (D1), and 16 scans.

  • ¹³C NMR: Because the molecule contains multiple quaternary carbons (the alkyne carbons and the C-NO₂ carbon) which suffer from long T₁ relaxation times and lack Nuclear Overhauser Effect (NOE) enhancement, increase the relaxation delay (D1) to 4 seconds and acquire a minimum of 1,024 scans to ensure an adequate signal-to-noise ratio.

UV-Vis Photophysical Profiling

Self-Validating Step: Concentration must be strictly controlled to ensure the absorbance remains between 0.1 and 1.0, obeying the Beer-Lambert law.

  • Prepare a 1.0 × 10⁻³ M stock solution of the compound in spectroscopic grade dichloromethane (CH₂Cl₂).

  • Perform serial dilutions to achieve a final working concentration of 2.0 × 10⁻⁵ M.

  • Record the spectrum from 250 nm to 600 nm in a 1.0 cm path-length quartz cuvette.

  • Blanking: Prior to sample measurement, run a baseline correction using pure CH₂Cl₂ in the exact same cuvette to subtract solvent scattering and absorption.

References

  • Mishra, N., & Singh, S. K. (2021). "Glycosyl Triazole Ligand for Temperature-Dependent Competitive Reactions of Cu-Catalyzed Sonogashira Coupling and Glaser Coupling." The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • RSC Publishing. (2021). "Ferrocene donor linked to pyridine/pyridinium acceptor via a systematically enlarged π-linker." RSC Advances. Available at:[Link]

  • Frontiers in Chemistry. (2018). "Push-Pull Zinc Porphyrins as Light-Harvesters for Efficient Dye-Sensitized Solar Cells." Frontiers. Available at:[Link]

Sources

Exploratory

Comprehensive ¹H NMR Analysis and Structural Characterization of 5-Nitro-2-(2-pyridinylethynyl)pyridine

Executive Summary As a Senior Application Scientist, I frequently encounter complex heteroaromatic scaffolds that require rigorous analytical validation. 5-Nitro-2-(2-pyridinylethynyl)pyridine (CAS: 163085-40-3) is a pri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter complex heteroaromatic scaffolds that require rigorous analytical validation. 5-Nitro-2-(2-pyridinylethynyl)pyridine (CAS: 163085-40-3) is a prime example—a rigid, highly conjugated bis-heteroaryl alkyne utilized in advanced materials, coordination chemistry, and pharmaceutical development[1][2]. Establishing a self-validating analytical profile for this molecule is critical. This technical guide provides an in-depth mechanistic breakdown of its ¹H NMR spectrum, decoding the electronic causality behind its chemical shifts and outlining robust protocols for its synthesis and characterization.

Synthetic Logic and Causality

The construction of the 5-nitro-2-(2-pyridinylethynyl)pyridine architecture relies heavily on transition-metal catalysis, specifically the palladium-catalyzed Sonogashira cross-coupling[3]. The synthetic logic dictates coupling an electron-deficient aryl halide (2-bromo-5-nitropyridine) with a terminal alkyne (2-ethynylpyridine). The extreme electron-withdrawing nature of the nitro group accelerates the oxidative addition of the palladium catalyst into the C–Br bond, making this an electronically favorable, high-yielding transformation.

G A 2-Bromo-5-nitropyridine (Electrophile) C Pd(PPh3)2Cl2 / CuI Et3N / THF, 60°C A->C B 2-Ethynylpyridine (Terminal Alkyne) B->C D 5-Nitro-2-(2-pyridinylethynyl)pyridine (Target Molecule) C->D Sonogashira Cross-Coupling

Sonogashira cross-coupling workflow for synthesizing the target bis-heteroaryl alkyne.

Molecular Architecture & Electronic Environment

The ¹H NMR spectrum of this molecule is a direct readout of its electronic topography. To accurately predict and assign the chemical shifts, we must analyze the competing inductive, resonance, and anisotropic forces at play[4].

  • The Nitro Group (Strong EWG): Exerts a powerful resonance electron-withdrawing effect, severely deshielding the ortho protons (H4 and H6 on Ring A).

  • The Pyridine Nitrogens: Act as inductive electron sinks, deshielding adjacent alpha protons (H6 and H6').

  • The Alkyne Core: The sp-hybridized ethynyl linker enforces a rigid, planar geometry and generates a diamagnetic anisotropic cylinder. Protons located in the equatorial plane of this cylinder experience a long-range deshielding effect.

G NO2 5-Nitro Group (Strong EWG) H6_A H6 (Ring A) Extreme Deshielding (~9.45 ppm) NO2->H6_A Ortho Effect H4_A H4 (Ring A) Strong Deshielding (~8.55 ppm) NO2->H4_A Ortho Effect N_RingA Pyridine Nitrogen (Ring A) (Inductive EWG) N_RingA->H6_A Alpha Effect Alkyne Ethynyl Linker (Magnetic Anisotropy) Alkyne->H4_A Long-range N_RingB Pyridine Nitrogen (Ring B) (Inductive EWG) H6_B H6' (Ring B) Moderate Deshielding (~8.68 ppm) N_RingB->H6_B Alpha Effect

Electronic effects dictating the 1H NMR chemical shifts of the target molecule.

¹H NMR Spectral Analysis & Causality

By synthesizing empirical data and machine-learning-assisted chemical shift prediction models for pyridine systems[4], we can construct a highly accurate predictive model for 5-nitro-2-(2-pyridinylethynyl)pyridine. The molecule contains 7 distinct aromatic protons, divided into two non-interacting spin systems (Ring A and Ring B).

Quantitative Data Summary
ProtonStructural PositionPredicted Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H6 (Ring A) Ortho to NO₂ and N9.40 – 9.50Doublet (d)2.51H
H6' (Ring B) Ortho to N8.65 – 8.75Doublet of doublets (ddd)5.0, 1.8, 0.91H
H4 (Ring A) Ortho to NO₂8.50 – 8.60Doublet of doublets (dd)8.5, 2.51H
H4' (Ring B) Para to N7.80 – 7.90Triplet of doublets (td)7.8, 1.81H
H3 (Ring A) Ortho to Alkyne7.75 – 7.85Doublet (d)8.51H
H3' (Ring B) Ortho to Alkyne7.65 – 7.75Doublet of triplets (dt)7.8, 1.01H
H5' (Ring B) Meta to Alkyne7.35 – 7.45Doublet of doublets (ddd)7.8, 5.0, 1.21H
Mechanistic Breakdown of Key Signals
  • The Extreme Deshielding of H6 (Ring A): Resonating near 9.45 ppm, this proton is trapped between two powerful electron-withdrawing groups—the pyridine nitrogen and the nitro group. The synergistic depletion of local electron density minimizes diamagnetic shielding, exposing the nucleus to the full force of the applied magnetic field.

  • The Resonance Effect on H4 (Ring A): Appearing as a doublet of doublets at ~8.55 ppm, H4 is deshielded primarily via the resonance effect of the para-positioned nitrogen and ortho-positioned nitro group, which place a partial positive charge at this carbon center.

  • Ring B Dynamics: The unsubstituted pyridin-2-yl ring displays a classic 4-spin system. H6' is the most downfield (~8.68 ppm) due to the adjacent nitrogen, while H5' is the most upfield (~7.40 ppm), serving as a reliable anchor point for spectral calibration.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in structural elucidation, the NMR acquisition must function as a self-validating system. The following protocol guarantees high-fidelity data collection.

Step 1: Purity Verification (Pre-NMR Check)

  • Action: Perform TLC and LC-MS analysis prior to NMR sample preparation.

  • Causality & Validation: Ensures that residual palladium, copper salts, or unreacted starting materials from the Sonogashira coupling do not convolute the aromatic region of the spectrum. A single LC-MS peak validates sample integrity before costly instrument time is used.

Step 2: Sample Preparation & Internal Referencing

  • Action: Dissolve 15–20 mg of the analyte in 0.6 mL of high-purity CDCl₃ (containing 0.03% v/v TMS).

  • Causality & Validation: The rigid alkyne core can lead to poor solubility in non-polar solvents; CDCl₃ provides an optimal balance of solubility and minimal solvent-solute interactions. The internal TMS peak must appear at exactly δ 0.00 ppm, validating the accuracy of the chemical shift axis.

Step 3: Optimized Acquisition Parameters

  • Action: Acquire the spectrum using a 30° excitation pulse, a spectral width of 15 ppm, and a relaxation delay (D1) of 2.0 to 3.0 seconds.

  • Causality & Validation: The extended D1 ensures complete longitudinal relaxation (T1) of all protons, particularly those lacking adjacent protons for efficient dipole-dipole relaxation (e.g., H6). Accurate integration values (summing to exactly 7 discrete protons) validate the quantitative reliability of the spectrum.

Conclusion

The ¹H NMR spectrum of 5-nitro-2-(2-pyridinylethynyl)pyridine is a masterclass in heteroaromatic electronic effects. By understanding the causality behind the extreme deshielding of the 5-nitropyridin-2-yl ring and employing a self-validating acquisition protocol, researchers can confidently utilize this spectral data to drive forward innovations in synthetic and medicinal chemistry.

References

  • Alfa Chemistry. Product Profile: 5-Nitro-2-(2-pyridinylethynyl)pyridine (CAS 163085-40-3).1

  • ChemicalBook. 5-nitro-2-(2-pyridinylethynyl)pyridine | 163085-40-3.5

  • MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.3

  • NIH / Analytical Chemistry. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.4

Sources

Foundational

An In-depth Technical Guide to the ¹³C NMR of 5-Nitro-2-(2-pyridinylethynyl)pyridine

Abstract This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 5-Nitro-2-(2-pyridinylethynyl)pyridine, a heterocyclic compound of significant interest in medic...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 5-Nitro-2-(2-pyridinylethynyl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] As a molecule featuring two distinct pyridine rings linked by an ethynyl bridge and bearing a potent electron-withdrawing nitro group, its structural elucidation presents a unique set of challenges and learning opportunities. This document offers a detailed exploration of the theoretical principles governing the chemical shifts in this complex system, a field-proven experimental protocol for data acquisition, and an in-depth, peak-by-peak interpretation of the predicted ¹³C NMR spectrum. This guide is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural characterization of complex organic molecules.

Introduction and Significance

5-Nitro-2-(2-pyridinylethynyl)pyridine belongs to a class of compounds that incorporates several key structural motifs: a pyridine core, a common feature in numerous pharmaceuticals; a nitro functional group, which profoundly influences electronic properties; and an ethynyl linker, which provides rigidity and enables participation in further chemical transformations like "click" chemistry.[1] The precise characterization of such molecules is paramount for understanding their structure-activity relationships and ensuring their purity and identity.

¹³C NMR spectroscopy is an indispensable tool for this purpose, as it provides direct insight into the carbon skeleton of a molecule.[3] Each unique carbon atom in a distinct electronic environment yields a specific resonance signal, the chemical shift of which is exquisitely sensitive to substituent effects.[4] This guide will deconstruct the ¹³C NMR spectrum of the title compound, explaining the causal relationships between its structure and its spectral features.

Theoretical Principles: Predicting the ¹³C NMR Spectrum

The chemical shift (δ) of each carbon atom in 5-Nitro-2-(2-pyridinylethynyl)pyridine is determined by a combination of factors, primarily the hybridization of the carbon and the electronic effects (induction and resonance) of the substituents. The overall ¹³C NMR spectrum is expected to show 12 distinct signals, as all carbon atoms are chemically non-equivalent.

Substituent Effects on the Pyridine Rings
  • The 5-Nitro-2-ethynylpyridine Ring (Ring A): This ring is subjected to strong electronic perturbations.

    • Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro group significantly deshields (moves downfield) the carbon atoms in its vicinity, particularly those at the ortho and para positions. Therefore, C-5, the carbon directly attached to the nitro group, is expected to be one of the most downfield signals in the aromatic region. C-4 and C-6 will also experience notable deshielding.

    • Ethynyl Group (-C≡C-): The sp-hybridized carbons of the ethynyl group influence the attached pyridine ring through their electronegativity and anisotropic effects, typically causing a downfield shift for the carbon of attachment (C-2).

  • The 2-Pyridinyl Ring (Ring B): This ring is analogous to 2-substituted pyridine. The primary influence is the nitrogen heteroatom, which withdraws electron density and deshields the α-carbons (C-2', C-6') and the γ-carbon (C-4') relative to benzene. The connection via the ethynyl linker at the C-2' position will further modify the chemical shifts of this ring.

Alkyne Carbons (-C≡C-)

The sp-hybridized carbons of the alkyne linker typically resonate in a distinct region of the spectrum, generally between 70 and 90 ppm.[3][5] Their exact chemical shifts are influenced by the electronic nature of the aromatic rings attached to them. Given that both rings are electron-deficient pyridinic systems, the alkyne carbons are expected to be slightly deshielded compared to those in a simple dialkylacetylene.

The following diagram illustrates the interplay of these electronic effects on the chemical shifts.

G cluster_A Ring A: 5-Nitro-2-ethynylpyridine cluster_B Ring B: 2-Pyridinyl cluster_Linker Alkyne Linker C5 C-5 Result_Downfield Strong Downfield Shift (Deshielding) C5->Result_Downfield C4 C-4 C6 C-6 C2 C-2 Result_Midfield Moderate Downfield Shift C2->Result_Midfield C2_prime C-2' C2_prime->Result_Midfield C6_prime C-6' C4_prime C-4' Alkyne_C C-α, C-β NO2 Nitro Group (-NO₂) NO2->C5 Strongest Inductive & Resonance Withdrawal NO2->C4 NO2->C6 Ethynyl Ethynyl Linker Ethynyl->C2 Inductive & Anisotropic Effect Ethynyl->C2_prime Nitrogen_A Ring A Nitrogen Nitrogen_A->C6 Nitrogen_A->C2 Nitrogen_B Ring B Nitrogen Nitrogen_B->C2_prime Nitrogen_B->C6_prime

Caption: Logical relationship between substituents and their deshielding effects.

Experimental Protocol for ¹³C NMR Acquisition

The following protocol outlines a robust methodology for obtaining a high-quality, interpretable ¹³C NMR spectrum of 5-Nitro-2-(2-pyridinylethynyl)pyridine. This protocol is designed as a self-validating system, ensuring reproducibility and accuracy.

Sample Preparation
  • Mass Measurement: Accurately weigh 15-25 mg of the high-purity solid sample.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for a wide range of organic compounds and its single, well-characterized solvent resonance at ~77.16 ppm.[5][6]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as the internal reference standard (δ = 0.00 ppm). Alternatively, the residual solvent peak can be used for referencing.

  • Homogenization: Vortex the sample gently until the solid is completely dissolved.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

Spectrometer Setup and Data Acquisition

This workflow assumes the use of a modern Fourier Transform (FT) NMR spectrometer operating at a field strength of 100 MHz or higher for ¹³C observation.

G A 1. Sample Preparation (15-25 mg in 0.7 mL CDCl₃) B 2. Insert Sample & Lock Lock on Deuterium signal of CDCl₃ A->B C 3. Shimming Optimize magnetic field homogeneity B->C D 4. Tune & Match Probe Maximize signal reception for ¹³C frequency C->D E 5. Set Acquisition Parameters Pulse Program: zgpg30 Relaxation Delay (D1): 2-5 s Number of Scans (NS): ≥ 1024 D->E F 6. Acquire Data (FID) Accumulate scans to improve S/N E->F G 7. Data Processing Fourier Transform, Phasing, Baseline Correction F->G H 8. Spectral Analysis Peak Picking & Chemical Shift Referencing G->H

Caption: Standard workflow for ¹³C NMR data acquisition and processing.

Causality Behind Key Parameters:

  • Pulse Program: A standard proton-decoupled pulse program (e.g., zgpg30 on Bruker systems) is used. This decouples protons from the carbon nuclei, resulting in a spectrum of sharp singlets and enhancing the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE).[3]

  • Relaxation Delay (D1): A delay of at least 2 seconds is crucial. Quaternary carbons (like C-2, C-5, C-2', and the alkyne carbons) have long relaxation times. An insufficient delay will lead to signal saturation and cause these peaks to appear artificially small or be missed entirely.

  • Number of Scans (NS): Due to the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus, a large number of scans (typically 1024 or more) is required to achieve an adequate signal-to-noise ratio.[4]

Spectral Analysis and Interpretation

The following section details the predicted ¹³C NMR spectrum of 5-Nitro-2-(2-pyridinylethynyl)pyridine. The assignments are based on established substituent chemical shift (SCS) effects from literature data for substituted pyridines and alkynes.[7][8]

Caption: Structure of 5-Nitro-2-(2-pyridinylethynyl)pyridine with IUPAC numbering.

Predicted Chemical Shift Assignments

The table below summarizes the predicted chemical shifts and provides a rationale for each assignment.

Carbon AtomPredicted Chemical Shift (δ, ppm)Justification
Ring A (Nitro-substituted)
C-5148.0 - 152.0Quaternary carbon directly attached to the strongly electron-withdrawing -NO₂ group. Expected to be significantly deshielded and downfield.
C-6149.0 - 153.0α-carbon to the ring nitrogen and ortho to the -NO₂ group. Strong deshielding from both effects.
C-4135.0 - 139.0β-carbon to the ring nitrogen, but ortho to the -NO₂ group. Significant deshielding from the nitro group.
C-3122.0 - 126.0β-carbon to the ring nitrogen and meta to the -NO₂ group. Moderately deshielded.
C-2142.0 - 146.0Quaternary carbon, α to the ring nitrogen and attached to the ethynyl group. Deshielded by both.
Ring B (Unsubstituted)
C-2'150.0 - 154.0Quaternary carbon, α to the ring nitrogen and attached to the ethynyl group. Expected to be highly deshielded.
C-6'149.5 - 153.5α-carbon to the ring nitrogen. Typically the most downfield protonated carbon in pyridine.[9][10]
C-4'136.0 - 140.0γ-carbon to the ring nitrogen. Deshielded relative to the β-carbons.
C-3'123.0 - 127.0β-carbon to the ring nitrogen.
C-5'127.0 - 131.0β-carbon to the ring nitrogen.
Alkyne Linker
C-α / C-β85.0 - 95.0sp-hybridized carbons. Their exact shifts are difficult to predict without experimental data but will fall in the characteristic alkyne region.
Detailed Interpretation
  • Quaternary Carbons (C-2, C-5, C-2', C-α, C-β): These five carbons will not have a proton attached and, under standard proton-decoupled conditions, will appear as sharp singlets. Due to the lack of a direct NOE enhancement and their long relaxation times, their signal intensities are often lower than those of protonated carbons. C-5 and C-2' are expected to be the most deshielded quaternary carbons due to direct attachment to the nitro group and the nitrogen heteroatom, respectively.

  • Aromatic CH Carbons: The seven protonated aromatic carbons will also appear as singlets. Their relative positions are dictated by their proximity to the nitrogen atoms and the nitro group. C-6 and C-6' are expected to be the most downfield signals among the CH carbons, as they are in the α-position to a ring nitrogen. The influence of the nitro group will push C-4 and C-6 further downfield compared to their counterparts in the unsubstituted ring.

  • Alkyne Carbons: The two alkyne carbons will appear in the region of ~85-95 ppm. While their signals might be close, they are electronically distinct and should be resolvable. 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) would be required for unambiguous assignment by correlating them to the protons on the pyridine rings.

Conclusion

The ¹³C NMR spectrum of 5-Nitro-2-(2-pyridinylethynyl)pyridine is complex but entirely interpretable through the application of fundamental spectroscopic principles. The powerful electron-withdrawing nature of the nitro group and the inherent electronic properties of the pyridine rings and alkyne linker create a well-dispersed spectrum with 12 unique carbon signals. By employing a rigorous experimental protocol with appropriate parameters, particularly a sufficient relaxation delay, a high-quality spectrum can be obtained. The detailed analysis and assignment presented in this guide, grounded in established substituent effects, provide a reliable framework for the structural verification of this molecule and can be extended to the characterization of other similarly complex heterocyclic systems.

References

  • Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727-733. [Link]

  • ACS Publications. (n.d.). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling. [Link]

  • Kleinpeter, E. et al. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. [Link]

  • Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (n.d.). ¹³C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. ResearchGate. [Link]

  • DTIC. (n.d.). ¹H and ¹³C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

  • NP-MRD. (n.d.). ¹³C NMR Spectrum (1D, 101 MHz, D₂O, predicted) (NP0000084). [Link]

  • ACD/Labs. (n.d.). NMR Prediction. [Link]

  • Badshah, S. L., et al. (2021). Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. Molecules, 26(11), 3123. [Link]

  • ResearchGate. (n.d.). Spectral data for the nitro azides obtained. [Link]

  • NMRDB. (n.d.). Predict ¹³C carbon NMR spectra. [Link]

  • CASPRE. (n.d.). ¹³C NMR Predictor. [Link]

  • LibreTexts Chemistry. (2023). Nuclear Magnetic Resonance - Spectroscopy. [Link]

  • IIT Kanpur. (n.d.). ¹³C NMR spectroscopy. [Link]

  • Oregon State University. (2022). ¹³C NMR Chemical Shift. [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]

  • MDPI. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

  • Saadon, K. E., et al. (2022). Synthesis, characterization, and in vitro antibacterial activity of some new pyridinone and pyrazole derivatives with some in silico ADME and molecular modeling study. Journal of the Iranian Chemical Society, 19, 3847-3864. [Link]

  • Institute of Molecular and Translational Medicine. (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. [Link]

  • ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions. [Link]

  • ResearchGate. (2025). Synthesis, Crystal Structure, Spectroscopic and Computational Studies of 2-{1-[2-(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)hydrazono]ethyl}pyridine. [Link]

  • ResearchGate. (2021). diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6. [Link]

  • PMC. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. [Link]

Sources

Exploratory

Unlocking the Pharmacological Potential of Nitropyridine Scaffolds: A Technical Whitepaper

Executive Summary The nitropyridine scaffold represents a privileged pharmacophore in contemporary medicinal chemistry. As an application scientist overseeing early-stage drug discovery workflows, I frequently leverage t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The nitropyridine scaffold represents a privileged pharmacophore in contemporary medicinal chemistry. As an application scientist overseeing early-stage drug discovery workflows, I frequently leverage the unique stereoelectronic properties of this core. The strong electron-withdrawing nature of the nitro group, combined with the inherent basicity of the pyridine nitrogen, provides an exceptional platform for tuning lipophilicity, modulating target binding kinetics, and optimizing pharmacokinetic profiles.

This whitepaper provides an in-depth mechanistic analysis of nitropyridine derivatives, focusing on their potent anticancer and antimicrobial activities. By dissecting the causality behind their biological mechanisms and detailing self-validating experimental workflows, this guide serves as a robust framework for researchers and drug development professionals.

Mechanistic Paradigms: Anticancer Activity & Microtubule Disruption

A critical breakthrough in oncology has been the identification of 3-nitropyridine analogues as potent microtubule-targeting agents (MTAs) [1]. Unlike traditional taxanes that stabilize microtubules, specific 3-nitropyridine derivatives (such as 4AZA2891 and 4AZA2996) bind directly to the colchicine site located at the interface of the α- and β-tubulin subunits [2].

The Causality of Target Selection: Why focus on the colchicine site? Binding at this specific pocket sterically hinders the addition of new tubulin dimers, shifting the dynamic instability of the microtubule network toward catastrophic depolymerization. This structural collapse triggers the spindle assembly checkpoint (SAC), trapping the cancer cell in the G2/M phase and inevitably culminating in programmed cell death (apoptosis).

Pathway N1 3-Nitropyridine Derivatives N2 Colchicine Site Binding N1->N2 Target N3 Tubulin Polymerization Inhibition N2->N3 Mechanism N4 G2/M Cell Cycle Arrest N3->N4 Cellular Effect N5 Apoptosis Induction N4->N5 Outcome

Fig 1: Mechanism of 3-nitropyridine analogues as microtubule-targeting agents.

Broad-Spectrum Antimicrobial and Enzyme Inhibitory Effects

Beyond oncology, nitropyridines serve as highly efficient precursors for antimicrobial agents. The introduction of specific functional groups (e.g., phenoxy or ureido motifs) onto the nitropyridine core yields compounds with profound antibacterial and antifungal properties [3]. Furthermore, nitropyridine ligands complexed with transition metals like Cu(II) and Zn(II) demonstrate superior membrane permeability, allowing them to effectively disrupt bacterial cell walls and inhibit critical enzymes like α-glucosidase [4].

Quantitative Data Summary

Table 1: Anticancer Efficacy of Nitropyridine Derivatives

Compound / DerivativeCancer Cell LinePrimary Target / MechanismIC50 (µM)
4AZA2891 HT-29 (Colon Adenocarcinoma)Tubulin (Colchicine site)0.0054
4AZA2996 HT-29 (Colon Adenocarcinoma)Tubulin (Colchicine site)0.0040
35a (R=OMe) MCF-7 (Breast Cancer)DNA Cleavage / Cytotoxicity6.41
35d (Piperidine) HepG2 (Liver Cancer)DNA Cleavage / Cytotoxicity7.63

Table 2: Antimicrobial & Enzyme Inhibitory Efficacy

Compound / ComplexMicrobial Strain / TargetActivity TypeEfficacy Value
5-Nitropicolinic acid Human NEU3Enzyme InhibitionIC50: 0.04 - 0.079 µM
Compound 50 (Phenoxy) E. coli, S. aureusAntibacterialMIC: 3.125 µg/mL
Cu(II)-nitropyridine S. aureus, P. aeruginosaAntibacterialSignificant MIC reduction

Experimental Workflows & Self-Validating Protocols

To ensure rigorous scientific integrity, experimental design must move beyond simple observation and incorporate internal validations. Below are the standardized protocols used to evaluate the biological activity of nitropyridine derivatives.

Protocol 1: In Vitro Tubulin Polymerization Assay

Causality: We utilize a cell-free fluorescent assay rather than relying solely on whole-cell immunofluorescence. Whole-cell assays cannot distinguish between direct tubulin binding and upstream kinase-mediated cytoskeletal disruption. By using purified porcine brain tubulin, we isolate the direct molecular interaction.

Self-Validating System: This protocol is internally validated by running parallel controls. If the test compound is a true colchicine-site MTA, its fluorescence curve must mirror Vincristine (a known destabilizer), not Paclitaxel (a stabilizer) or the DMSO vehicle.

  • Preparation: Pre-warm a 96-well half-area plate to 37°C. Prepare purified porcine tubulin (>99% pure) in PIPES buffer containing GTP and a fluorescent reporter (e.g., DAPI-based tubulin tracker).

  • Compound Plating: Add 5 µL of the nitropyridine test compounds (at varying concentrations, e.g., 10 nM to 10 µM) to the wells.

  • Control Plating: Add 5 µL of DMSO (Negative Control), 5 µL of 3 µM Paclitaxel (Positive Enhancer), and 5 µL of 3 µM Vincristine (Positive Inhibitor) to separate wells.

  • Initiation: Rapidly add 50 µL of the tubulin reaction mix to all wells to initiate polymerization.

  • Kinetic Readout: Immediately place the plate in a fluorescent microplate reader at 37°C. Measure fluorescence (Ex: 360 nm / Em: 420 nm) every minute for 60 minutes.

  • Analysis: Calculate the Vmax of polymerization. A successful nitropyridine MTA will show a dose-dependent reduction in Vmax and final fluorescence yield compared to the DMSO control.

Protocol 2: Flow Cytometric Analysis of Apoptosis (Annexin V/PI)

Causality: To confirm that the biochemical disruption of tubulin translates to terminal cellular outcomes, we employ Annexin V and Propidium Iodide (PI) staining. Annexin V binds to externalized phosphatidylserine (an early apoptotic marker), while PI intercalates into the DNA of cells with compromised membranes (late apoptosis/necrosis).

Self-Validating System: This protocol requires single-stained compensation controls and an unstained population to eliminate spectral overlap between the FITC (Annexin V) and PE/Texas Red (PI) channels, ensuring that double-positive events are true late-apoptotic cells and not optical artifacts.

  • Cell Seeding: Seed cancer cells (e.g., HT-29) in 6-well plates at 3×105 cells/well. Allow 24 hours for adhesion.

  • Treatment: Treat cells with the nitropyridine derivative at 1x, 5x, and 10x the established IC50 concentration. Incubate for 48 hours.

  • Harvesting: Collect both the floating (dead) cells and adherent cells using enzyme-free dissociation buffer to preserve membrane phosphatidylserine.

  • Staining: Wash cells twice with cold PBS. Resuspend in 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze immediately using a flow cytometer, capturing at least 10,000 events per sample.

  • Gating Strategy: Gate out debris using FSC/SSC. Quadrant analysis will reveal Viable (Annexin-/PI-), Early Apoptotic (Annexin+/PI-), Late Apoptotic (Annexin+/PI+), and Necrotic (Annexin-/PI+) populations.

Workflow S1 Cell Seeding & Adhesion S2 Compound Incubation S1->S2 S3 Annexin V/PI Staining S2->S3 S4 Flow Cytometry Analysis S3->S4

Fig 2: Self-validating workflow for apoptosis quantification via flow cytometry.

Conclusion and Future Directions

The biological evaluation of nitropyridine derivatives underscores their immense potential as a versatile scaffold in drug discovery. The precise mechanism of 3-nitropyridine analogues as colchicine-site MTAs provides a rational basis for developing next-generation chemotherapeutics that overcome taxane resistance. Concurrently, the ability of nitropyridines to form bioactive transition metal complexes opens new avenues in combating multidrug-resistant bacterial strains. Future Structure-Activity Relationship (SAR) studies must focus on optimizing the therapeutic window, specifically addressing the neurotoxicity historically associated with MTAs, while maximizing target selectivity.

References

  • Source: PLOS One / PubMed Central (PMC)
  • Unveiling the Biological Potential of 3-Amino-4-nitropyridine Derivatives: A Comparative Analysis Source: BenchChem Technical Support URL
  • Nitropyridines in the Synthesis of Bioactive Molecules Source: Pharmaceuticals / MDPI URL
  • Nitropyridines in the Synthesis of Bioactive Molecules (Extended Review)
Foundational

The Pyridine Scaffold in Medicinal Chemistry: Pharmacophoric Properties, Synthesis, and Clinical Translation

Executive Summary The pyridine ring is one of the most privileged and ubiquitous azaheterocycles in modern drug discovery. Between 2014 and 2023 alone, the US FDA approved 54 small-molecule drugs containing a pyridine mo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyridine ring is one of the most privileged and ubiquitous azaheterocycles in modern drug discovery. Between 2014 and 2023 alone, the US FDA approved 54 small-molecule drugs containing a pyridine moiety, representing a massive footprint in therapeutic areas ranging from oncology (33% of these approvals) to central nervous system (CNS) disorders (20%)[1]. This technical guide dissects the physicochemical causality behind the pyridine scaffold's success, detailing its structural impact on pharmacokinetics (PK), target engagement, and the self-validating synthetic methodologies used to construct it.

Physicochemical and Pharmacophoric Rationale

Why do medicinal chemists frequently replace benzene or aliphatic amines with pyridine during lead optimization? The answer lies in the distinct electronic and steric properties of this six-membered aromatic ring.

  • Aqueous Solubility & Basicity: The nitrogen atom in pyridine possesses a localized lone pair of electrons in an sp2 orbital, which does not participate in the aromatic pi-system[2]. This confers weak basicity (pKa ~5.2), allowing the molecule to form water-soluble salts under physiological conditions. This is a critical factor for improving oral bioavailability and developing injectable formulations[3].

  • Metabolic Stability: Unlike electron-rich benzene rings, the electronegative nitrogen in pyridine withdraws electron density from the ring, making it electron-deficient[1]. This electron deficiency significantly reduces the scaffold's susceptibility to electrophilic attack by Cytochrome P450 (CYP450) enzymes, thereby mitigating rapid oxidative metabolism and extending the drug's half-life[1].

  • Target Engagement (Hydrogen Bonding): The nitrogen lone pair acts as a highly directional hydrogen-bond acceptor. This is particularly crucial in kinase inhibitors and BACE1 inhibitors, where the pyridine nitrogen forms essential hydrogen bonds with the backbone amides of the target's hinge region or deep S1' pockets, locking the drug into the active site[3].

Mechanistic Pathways: Pyridine in Kinase Inhibition

To illustrate the pharmacodynamic role of pyridine, consider its application in Receptor Tyrosine Kinase (RTK) inhibitors like Crizotinib. The pyridine ring directly competes with ATP, anchoring the molecule to the hinge region and halting downstream oncogenic signaling.

Pathway Drug Pyridine-based Inhibitor (e.g., Crizotinib) Kinase Receptor Tyrosine Kinase (ALK/ROS1) Drug->Kinase Targets Hinge Hinge Region Binding (N-atom H-bonding) Kinase->Hinge Block Blockade of ATP Binding Hinge->Block Apoptosis Tumor Cell Apoptosis Block->Apoptosis Induces

Mechanism of pyridine-based kinase inhibitors blocking ATP binding to induce apoptosis.

Quantitative Landscape of FDA-Approved Pyridine Therapeutics

The versatility of the pyridine scaffold is evident in its widespread clinical application. The following table summarizes key data for representative FDA-approved drugs containing this moiety.

Drug NamePrimary IndicationMolecular TargetSpecific Role of Pyridine Scaffold
Crizotinib Non-Small Cell Lung CancerALK / ROS1 KinasesActs as a critical H-bond acceptor in the kinase hinge region[1].
Abiraterone Prostate CancerCYP17A1 EnzymeThe pyridine nitrogen coordinates directly with the active-site heme iron[1].
Vismodegib Basal Cell CarcinomaSmoothened (SMO) ReceptorEnhances metabolic stability and improves aqueous solubility profile[4].
Isoniazid TuberculosisInhA (Enoyl-ACP Reductase)Undergoes activation to form a stable NAD-pyridine adduct, inhibiting cell wall synthesis[1].
Tacrine Alzheimer's DiseaseAcetylcholinesterase (AChE)Facilitates pi-pi stacking and cation-pi interactions within the active site gorge[1].

Synthetic Methodologies & Self-Validating Experimental Protocol

The synthesis of highly substituted pyridines relies heavily on multicomponent reactions and cross-coupling strategies. The Hantzsch Pyridine Synthesis remains a cornerstone methodology, utilizing a[2+2+1+1] condensation approach to build the ring from acyclic precursors[5].

Workflow Hit Hit Compound (High LogP, Poor Stability) Bioisosteric Bioisosteric Replacement (Insert Pyridine Core) Hit->Bioisosteric Scaffold Hopping Properties Physicochemical Profiling (pKa, Solubility, CYP450) Bioisosteric->Properties Validation Structural Validation (NMR, LC-MS) Properties->Validation Iterative Testing Validation->Bioisosteric Refinement Lead Optimized Lead (Enhanced PK/PD) Validation->Lead Criteria Met

Workflow of bioisosteric replacement using pyridine to optimize lead compounds.

Step-by-Step Protocol: Self-Validating Hantzsch Synthesis of Substituted Pyridines

To ensure scientific integrity, the following protocol describes a self-validating system for synthesizing a 2,4,6-trisubstituted pyridine. Every step includes a causal explanation and a validation checkpoint to prevent the propagation of errors.

Phase 1: Multicomponent Condensation

  • Reagents: Combine 1.0 eq of an aromatic aldehyde, 2.0 eq of a β-ketoester (e.g., ethyl acetoacetate), and 1.5 eq of ammonium acetate in ethanol.

  • Reaction: Reflux the mixture for 4-6 hours.

    • Causality: Ammonium acetate serves as both the nitrogen source and a mild buffer. The one-pot [2+2+1+1] condensation maximizes atom economy, forming a 1,4-dihydropyridine (1,4-DHP) intermediate[5].

  • Checkpoint 1 (TLC/LC-MS): Monitor the disappearance of the aldehyde. The intermediate 1,4-DHP will show a distinct mass peak (M+H) and typically fluoresces under UV (365 nm).

Phase 2: Oxidative Aromatization

  • Reagents: Add 1.2 eq of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or Iodine to the isolated 1,4-DHP in dichloromethane (DCM) at 0°C, then warm to room temperature[6].

  • Reaction: Stir for 2 hours.

    • Causality: The 1,4-DHP is not fully aromatic. DDQ acts as a mild hydride acceptor, driving the thermodynamically favorable aromatization to form the final pyridine core without cleaving sensitive ester groups.

  • Checkpoint 2 (1H-NMR Validation): Isolate the product and run a 1H-NMR spectrum.

    • Self-Validation: The critical proof of successful aromatization is the complete disappearance of the sp3 C4-proton signal (typically around 4.5-5.0 ppm in the DHP) and the appearance of aromatic protons in the 7.0-8.5 ppm region. If the sp3 peak persists, the oxidation is incomplete.

Phase 3: Purification and Profiling

  • Purification: Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

  • Validation: Confirm purity (>95%) via HPLC before proceeding to in vitro biological assays.

Future Directions

The integration of pyridine into complex architectures, such as imidazo[1,2-a]pyridines, is currently driving the next wave of drug discovery for neglected tropical diseases and neurodegenerative disorders[7]. As computational modeling and high-throughput screening evolve, the targeted placement of pyridine nitrogens will continue to be a primary lever for optimizing the pharmacokinetic and pharmacodynamic profiles of novel therapeutics.

References

  • Pyridine: the scaffolds with significant clinical diversity - RSC Publishing.
  • Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold - IntechOpen.
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC (NIH).
  • Pyridine synthesis - Organic Chemistry Portal.
  • Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine - Pharmaguideline.
  • FDA-approved drugs containing pyridine or dihydropyridine scaffolds - ResearchGate.
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - ACS Omega.

Sources

Exploratory

Precision Bioconjugation: An In-Depth Guide to Click Chemistry with Functionalized Alkynes

Executive Summary Introduced by K. Barry Sharpless in 2001, "click chemistry" defines a class of highly efficient, bioorthogonal reactions that reliably connect molecular building blocks.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Introduced by K. Barry Sharpless in 2001, "click chemistry" defines a class of highly efficient, bioorthogonal reactions that reliably connect molecular building blocks. Among these, the azide-alkyne cycloaddition has emerged as the gold standard for bioconjugation, drug development, and materials science 1[1]. This whitepaper explores the mechanistic underpinnings of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), providing researchers with self-validating protocols and quantitative frameworks for selecting functionalized alkynes in advanced therapeutic applications.

Mechanistic Foundations of Azide-Alkyne Cycloadditions

The traditional thermal Huisgen 1,3-dipolar cycloaddition between azides and terminal alkynes requires elevated temperatures and yields a mixture of 1,4- and 1,5-regioisomers, rendering it unsuitable for delicate biological systems1[1]. The advent of catalytic and strain-promoted variants solved these thermodynamic limitations.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC accelerates the reaction rate by 107 to 108 times compared to the uncatalyzed thermal process, operating efficiently at room temperature and physiological pH 1[1]. Mechanistically, Cu(I) coordinates to the terminal alkyne, significantly lowering the pKa of the terminal proton (by up to 9.8 units)2[2]. This facilitates the formation of a highly reactive copper-acetylide intermediate. The azide then coordinates to the copper center, driving a regioselective cyclization that exclusively yields the 1,4-disubstituted 1,2,3-triazole1[1].

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

While CuAAC is highly efficient, copper toxicity limits its utility in live-cell applications. SPAAC circumvents this by utilizing cyclooctynes . The ~18 kcal/mol of ring strain inherent in the eight-membered ring acts as a thermodynamic spring. When exposed to an azide, the relief of this ring strain lowers the activation energy barrier, allowing the cycloaddition to proceed spontaneously without a metal catalyst.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

For applications requiring 1,5-disubstituted triazoles, RuAAC utilizes ruthenium catalysts (e.g., Cp*RuCl(PPh3)2) to mediate an oxidative coupling pathway3[3]. Unlike CuAAC, RuAAC can also accommodate internal alkynes, expanding the structural diversity of the resulting conjugates3[3].

MechanisticPathways cluster_CuAAC CuAAC Pathway (Copper-Catalyzed) cluster_SPAAC SPAAC Pathway (Strain-Promoted) Cu Cu(I) Catalyst CuAcetylide Cu-Acetylide Intermediate Cu->CuAcetylide TermAlkyne Terminal Alkyne TermAlkyne->CuAcetylide + Cu(I) / Base Azide1 Organic Azide Triazole1 1,4-Disubstituted Triazole Azide1->Triazole1 CuAcetylide->Triazole1 + Azide (Regioselective) Cyclooctyne Strained Cyclooctyne (e.g., DBCO) Triazole2 Triazole Isomer Mixture Cyclooctyne->Triazole2 Ring Strain Relief (~18 kcal/mol) Azide2 Organic Azide Azide2->Triazole2

Mechanistic comparison of CuAAC and SPAAC pathways for triazole formation.

Design and Selection of Functionalized Alkynes

Selecting the appropriate alkyne handle is dictated by the biological environment and the required reaction kinetics4[4]. Table 1 summarizes the core properties of widely used functionalized alkynes.

Table 1: Quantitative and Qualitative Comparison of Alkyne Modalities

Alkyne ModalityExample StructureApprox. Reactivity ( M−1s−1 )StabilityPrimary Application
Terminal Alkyne Propargyl etherVery low (without Cu)HighIn vitro bioconjugation, CuAAC
Difluorinated Cyclooctyne DIFO~0.076ModerateIn vivo imaging, SPAAC
Dibenzocyclooctyne DBCO~0.3 - 1.0HighADCs, live-cell labeling, SPAAC
Bicyclononyne BCN~0.14Moderate-HighIn vivo labeling, SPAAC

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols emphasize the causality behind each experimental step5[5].

Protocol 1: CuAAC Bioconjugation of Proteins

This protocol utilizes THPTA as a stabilizing ligand to protect delicate biomolecules from oxidative damage during copper catalysis5[5].

Step 1: Preparation of Stock Solutions Prepare 100 mM CuSO4​ , 200 mM THPTA, and 100 mM Sodium Ascorbate in degassed water6[6]. Causality: Ascorbate oxidizes rapidly in the presence of atmospheric oxygen. Fresh preparation ensures maximum reducing power to generate the active Cu(I) species.

Step 2: Catalyst Complex Formation Mix CuSO4​ and THPTA in a 1:2 to 1:5 molar ratio and incubate for 5 minutes5[5]. Causality: THPTA strongly coordinates Cu(II) prior to reduction. This pre-complexation prevents the generation of destructive reactive oxygen species (ROS) when ascorbate is subsequently added, acting as a sacrificial reductant to protect the protein 5[5].

Step 3: Reduction to Active Cu(I) Add Sodium Ascorbate (typically 5-10 equivalents relative to copper) to the Cu-THPTA mixture5[5]. Causality: Ascorbate reduces Cu(II) to the catalytically active Cu(I) state in situ. This avoids the need to handle highly unstable Cu(I) salts directly.

Step 4: Conjugation Reaction Combine the azide-modified protein and alkyne-functionalized probe, then add the activated Cu(I)-THPTA complex. Incubate for 1-2 hours at room temperature6[6]. Causality: The high local concentration of the stabilized Cu(I) complex drives the cycloaddition to completion rapidly, ensuring high conjugation efficiency without degrading the protein backbone.

Protocol 2: SPAAC for Antibody-Drug Conjugate (ADC) Assembly

SPAAC is highly preferred in ADC development to maintain antibody binding affinity by avoiding heavy metal exposure7[7].

Step 1: Buffer Exchange Dialyze the azide-functionalized antibody into PBS (pH 7.4) 6[6]. Causality: Ensures optimal pH and removes any nucleophilic scavengers (e.g., primary amines in Tris buffer) that might interfere with the conjugation interface.

Step 2: Payload Addition Add 5-10 molar equivalents of a DBCO-functionalized cytotoxic payload to the antibody solution6[6]. Causality: An excess of the strained alkyne payload drives the bimolecular reaction kinetics forward, ensuring a consistent and high Drug-to-Antibody Ratio (DAR).

Step 3: Incubation Incubate the mixture at room temperature for 2-4 hours 4[4]. Causality: Because SPAAC relies solely on ring strain (~18 kcal/mol) rather than a metal catalyst to overcome the activation energy barrier, it requires a slightly longer incubation time than CuAAC .

Step 4: Purification Purify the resulting ADC using Size Exclusion Chromatography (SEC) or dialysis6[6]. Causality: SEC effectively separates the large macromolecular ADC (~150 kDa) from the unreacted small-molecule payload, yielding a pure therapeutic product.

ADCWorkflow Ab Antibody (Azide-Functionalized) Reaction SPAAC Conjugation (No Catalyst Required) Ab->Reaction Payload Cytotoxic Payload (DBCO-Functionalized) Payload->Reaction Purification Purification (SEC / Dialysis) Reaction->Purification Remove Excess Payload Product Purified ADC Purification->Product

Step-by-step workflow for the synthesis of Antibody-Drug Conjugates via SPAAC.

Applications in Drug Development

The bioorthogonality of functionalized alkynes has revolutionized targeted therapeutics 7[7]. In the synthesis of Antibody-Drug Conjugates (ADCs), click chemistry provides a highly specific and stable method for linking cytotoxic payloads to monoclonal antibodies6[6]. The resulting 1,2,3-triazole linkage is exceptionally stable against metabolic degradation, preventing premature payload release in systemic circulation and thereby enhancing the therapeutic index8[8].

Furthermore, SPAAC has enabled advanced in vivo applications, such as metabolic labeling and live-cell imaging7[7]. By incorporating azido-sugars into cellular glycoproteins, researchers can subsequently administer cyclooctyne-conjugated fluorophores to visualize dynamic cellular processes in real-time without perturbing native biological functions7[7].

Conclusion

The strategic utilization of functionalized alkynes in click chemistry bridges the gap between synthetic organic chemistry and complex biological systems. By understanding the mechanistic nuances between CuAAC and SPAAC, researchers can rationally design self-validating bioconjugation workflows that maximize yield, preserve macromolecular integrity, and accelerate the development of next-generation therapeutics.

References

  • Mechanism of the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). Organic-Chemistry.org.
  • Alkyne-Azide Click Chemistry Protocol for ADCs. AxisPharm.
  • The Use of Click Chemisty in Drug Development Applic
  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjug
  • Azide-alkyne Huisgen cycloaddition. Wikipedia.
  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. NIH.gov.
  • What is Click Chemistry? An Introduction. Sigma-Aldrich.
  • Signature of click chemistry in advanced techniques for cancer therapeutics. RSC.org.
  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. NIH.gov.

Sources

Foundational

Discovery of Novel Pyridine-Based Bioactive Molecules: A Technical Guide to Scaffold Design and Late-Stage Functionalization

Executive Summary As the landscape of medicinal chemistry evolves, the demand for highly specific, metabolically stable, and bioavailable small molecules has never been greater. At the forefront of this chemical space is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the landscape of medicinal chemistry evolves, the demand for highly specific, metabolically stable, and bioavailable small molecules has never been greater. At the forefront of this chemical space is the pyridine scaffold —an electron-deficient aromatic heterocycle that has cemented its status as a "privileged" motif in drug discovery[1]. This whitepaper provides an in-depth, mechanistic guide to the rational design, late-stage functionalization (LSF), and biological evaluation of novel pyridine-based therapeutics. Designed for drug development professionals, this guide synthesizes quantitative structure-activity relationship (SAR) data with field-proven, self-validating experimental protocols.

The Pyridine Scaffold: A Privileged Motif in Medicinal Chemistry

The "Phenyl-Pyridyl Switch"

A foundational strategy in modern drug design is the "phenyl-pyridyl switch"—the bioisosteric replacement of a phenyl ring with a pyridine ring[1]. This is not merely a structural tweak; it fundamentally alters the physicochemical properties of the molecule. Because pyridine contains an electronegative nitrogen atom, the ring is electron-deficient compared to benzene[1].

  • Metabolic Causality: Cytochrome P450 (CYP) enzymes in the liver primarily oxidize electron-rich aromatic systems. By switching to an electron-deficient pyridine, the molecule resists CYP-mediated oxidation, significantly improving its metabolic half-life and duration of action[1].

  • Binding Causality: The lone pair of electrons on the pyridine nitrogen is orthogonal to the aromatic π-system, allowing it to act as a powerful, directional hydrogen bond acceptor without disrupting aromaticity[1]. This frequently results in higher binding affinity to target proteins, particularly in kinase hinge regions.

Quantitative Analysis of Pyridine in Modern Therapeutics

The clinical relevance of pyridine is undeniable. Between 2014 and 2023, the FDA approved 54 small-molecule drugs containing a pyridine ring, making it the most frequently utilized aza-heterocycle in recent medicinal chemistry[2].

Table 1: Quantitative Analysis of FDA-Approved Pyridine Drugs (2014–2023)

Metric / ParameterQuantitative DataCausality / Clinical Significance
Total Approvals 54 DrugsPyridine's tunable basicity and polarity make it an ideal scaffold for overcoming solubility bottlenecks[2],[3].
Primary Indication 33% Anticancer (18 drugs)Pyridine's ability to selectively bind kinase hinge regions makes it highly effective for targeted oncology therapies[2].
Secondary Indication 20% CNS Disorders (11 drugs)Modulating the pKa (~5.2) of the pyridine ring allows for optimized blood-brain barrier (BBB) penetration[2].
Substitution Pattern 90% substituted at 2-positionThe 2-position allows optimal steric and electronic tuning for hydrogen bonding with target proteins[4].
Disubstitution 55% of approved drugsDisubstitution (especially 2,5-substitution) provides the ideal balance of metabolic stability and target affinity[4].

The Discovery Pipeline: From In Silico Design to Hit Validation

The discovery of pyridine-based bioactives follows a rigorous, iterative pipeline. Modern workflows prioritize Late-Stage Functionalization (LSF) over de novo synthesis to rapidly generate libraries for High-Throughput Screening (HTS).

Workflow A In Silico Scaffold Hopping (Phenyl to Pyridyl Switch) B De Novo Synthesis & Library Generation A->B Core Selection C Late-Stage C-H Functionalization (LSF) B->C Diversification D High-Throughput Screening (HTS) C->D Library Screening E ADME/Tox Profiling & Lead Optimization D->E Hit Validation E->C Iterative SAR

Workflow for the discovery and optimization of pyridine-based bioactive molecules.

Rational Design & Late-Stage C-H Functionalization (LSF)

Historically, modifying a pyridine ring required building the heterocycle from scratch (de novo synthesis) for every analog. Today, Late-Stage Functionalization (LSF) allows chemists to directly transform inert C–H bonds on pre-assembled complex molecules into valuable derivatives[5].

A breakthrough in this space is the Photoredox-Catalyzed Minisci Alkylation . Traditional Minisci reactions require harsh thermal conditions and strong stoichiometric oxidants, which destroy sensitive functional groups on complex drug leads. By utilizing photoredox catalysis, we can generate alkyl radicals from abundant carboxylic acids under mild, room-temperature conditions, allowing for the highly regioselective methylation or alkylation of pyridines containing free basic amines, alcohols, and amides[5].

Self-Validating Experimental Protocol: Photoredox Minisci Alkylation

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system . It incorporates internal standards and control parameters to guarantee that the observed reactivity is strictly a result of the intended photochemical mechanism.

Objective: Regioselective C2/C4 alkylation of a complex pyridine-containing lead compound for SAR library generation.

Reagents:

  • Pyridine substrate (0.5 mmol)

  • Alkyl carboxylic acid (Radical precursor, 1.5 mmol)

  • Ir(dF-ppy)2(dtbbpy)PF6 (Photocatalyst, 2 mol%)

  • Ammonium persulfate, (NH4​)2​S2​O8​ (Oxidant, 1.0 mmol)

  • Trifluoroacetic acid (TFA, 0.5 mmol)

  • Solvent: CH3​CN/H2​O (1:1, 5 mL)

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.5 mmol)

Step-by-Step Methodology:
  • Reaction Assembly & Acidic Activation: In a 10 mL Schlenk tube, dissolve the pyridine substrate in the CH3​CN/H2​O mixture. Add the TFA.

    • Causality: Protonation of the pyridine nitrogen dramatically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the heterocycle. This makes the ring highly electrophilic, perfectly matching the polarity of the nucleophilic alkyl radical and ensuring strict regioselectivity at the C2 or C4 positions[5].

  • Reagent & Standard Addition: Add the carboxylic acid, (NH4​)2​S2​O8​ , the Iridium photocatalyst, and the 1,3,5-trimethoxybenzene internal standard.

    • Causality: The carboxylic acid acts as a bench-stable radical precursor via oxidative decarboxylation, avoiding the use of toxic organometallics.

  • Degassing (Quenching Prevention): Sparge the mixture with Argon gas for 15 minutes.

    • Causality: Molecular oxygen is a triplet diradical that will rapidly quench the excited state of the Iridium photocatalyst and trap carbon-centered radicals, halting the reaction.

  • Self-Validation Setup (The "Dark Control"): Prepare an identical secondary reaction tube, but wrap it entirely in aluminum foil.

  • Photochemical Irradiation: Place the primary tube in a photoreactor equipped with 450 nm blue LEDs. Stir both the primary tube and the dark control at ambient temperature for 12 hours.

  • Validation & LC-MS Analysis: Quench both reactions with saturated NaHCO3​ . Analyze the organic layers via LC-MS.

    • System Validation: The system is validated if the Dark Control shows exactly 0% conversion (proving the reaction is strictly photochemically driven and not a thermal background oxidation) and the primary tube's product peak area vs. the internal standard yields a mass balance of >95% (proving no degradation occurred).

Biological Evaluation & Mechanism of Action

Once synthesized, pyridine-based molecules are subjected to biological screening. The efficacy of these molecules often stems from their ability to act as competitive inhibitors in enzymatic pockets. A classic example is the binding of pyridine-containing drugs (e.g., Imatinib) to the ATP-binding pocket of constitutively active kinases (like BCR-ABL in leukemia).

The pyridine nitrogen acts as a critical hydrogen bond acceptor, anchoring the drug to the hinge region of the kinase, thereby outcompeting ATP and shutting down the downstream phosphorylation cascade responsible for disease progression.

Pathway Drug Pyridine-based Inhibitor (e.g., Imatinib) ATP ATP Binding Pocket (Hinge Region) Drug->ATP Competitive Binding (Pyridine H-bond) Substrate Downstream Effector Proteins Drug->Substrate Blocks Phosphorylation Kinase Constitutively Active Tyrosine Kinase Kinase->ATP ATP->Substrate Phosphorylation Proliferation Disease Progression (Cell Proliferation) Substrate->Proliferation Activation

Mechanism of action: Pyridine-based kinase inhibitor blocking downstream disease pathways.

References

  • Title: Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch Source: PharmaBlock URL
  • Title: A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis Source: PMC - NIH URL
  • Title: Pyridine derivatives as preferable scaffolds for the process of discovering new drugs Source: ResearchGate URL
  • Title: An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013–2023)
  • Title: Late-Stage C–H Functionalization of Azines Source: PMC - NIH URL

Sources

Exploratory

Theoretical and Computational Studies of Nitropyridines: A Technical Guide for Drug Development and Material Science

Executive Summary Nitropyridines and their N-oxide derivatives represent a highly versatile class of azaheterocyclic compounds. Characterized by the push-pull electronic dynamics between the electron-withdrawing nitro gr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitropyridines and their N-oxide derivatives represent a highly versatile class of azaheterocyclic compounds. Characterized by the push-pull electronic dynamics between the electron-withdrawing nitro group ( −NO2​ ) and the aromatic pyridine ring, these molecules are foundational in the development of non-linear optical (NLO) materials, energetic compounds, and targeted therapeutics (e.g., antifungal agents, HIV-1 reverse transcriptase inhibitors, and antiviral agents)1[1]. This whitepaper outlines the authoritative computational workflows required to accurately model the electronic structure, reactivity, and biological docking potential of nitropyridines.

Causality in Computational Choices: The E-E-A-T Framework

In computational chemistry, the selection of theoretical models dictates the physical validity of the results. For nitropyridines, methodological choices must account for high polarity, hyperconjugation, and diffuse electron clouds.

  • Density Functional Theory (DFT) vs. Ab Initio: While Møller–Plesset perturbation theory (MP2) provides excellent electron correlation for non-covalent interactions, DFT—specifically the B3LYP functional—is the industry standard for nitropyridines. B3LYP offers an optimal balance of computational cost and high accuracy in predicting vibrational frequencies, HOMO-LUMO energy gaps, and NMR chemical shifts2[2].

  • The Necessity of Diffuse Basis Sets: The use of basis sets like 6-311++G(d,p) or aug-cc-pVDZ is non-negotiable. The diffuse functions (denoted by ++ or aug) are critical for accurately modeling the expanded electron density of the highly electronegative oxygen atoms in the nitro and N-oxide groups. Omitting diffuse functions results in severe underestimation of dipole moments and hyperpolarizabilities1[1].

  • Self-Validating Systems: A theoretical study is only robust if it is self-validating. Protocols must mandate that calculated vibrational frequencies (IR/Raman) are compared against experimental spectra. The mathematical absence of imaginary frequencies confirms that the optimized geometry is a true local minimum on the potential energy surface, rather than an unstable transition state3[3].

Step-by-Step Computational Methodology

To ensure reproducibility and scientific integrity, the following step-by-step workflow must be executed when investigating novel nitropyridine derivatives for drug discovery or material applications.

Step 1: Initial Geometry Construction Obtain the starting coordinates from X-ray crystallographic data (e.g., CIF files) to ensure the initial guess is physically relevant. If unavailable, construct the molecule using standard internal coordinates (Z-matrix).

Step 2: Geometry Optimization Execute optimization using the DFT/B3LYP functional paired with the 6-311++G(d,p) basis set. Causality: The B3LYP functional incorporates exact Hartree-Fock exchange, correcting self-interaction errors, while the diffuse functions capture the lone pairs of the aza-nitrogen and nitro oxygens.

Step 3: Self-Validating Frequency Analysis Run a vibrational frequency calculation at the exact same level of theory. Validation Mechanism: The output must yield exactly zero imaginary frequencies. Compare the computed IR/Raman spectra with experimental data to validate the theoretical model's accuracy before proceeding to complex property calculations.

Step 4: Electronic and Orbital Analysis Calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. Compute the Natural Bond Orbital (NBO) population to quantify intramolecular charge transfer (ICT) between the pyridine ring and the nitro substituent.

Step 5: Molecular Electrostatic Potential (MEP) Mapping Generate MEP surfaces to identify electrophilic (blue) and nucleophilic (red) sites. Causality: This directly informs 3D-QSAR and molecular docking studies by highlighting the exact regions where the nitropyridine will act as a hydrogen bond donor or acceptor with target protein residues4[4].

G N1 Initial Geometry (X-ray / Heuristic) N2 Geometry Optimization (DFT/B3LYP/6-311++G**) N1->N2 Input N3 Vibrational Frequencies (IR/Raman & ZPE Check) N2->N3 Minima Validation N4 Electronic Properties (HOMO-LUMO, MEP, NLO) N3->N4 Wavefunction Analysis N5 Orbital & Charge Analysis (NBO, Mulliken) N3->N5 Charge Distribution N6 Biological / Chemical Modeling (Docking / Diels-Alder) N4->N6 Reactivity Indices N5->N6 Binding Sites

Fig 1. Step-by-step computational workflow for analyzing nitropyridine derivatives.

Quantitative Data: Electronic and Optical Properties

The structural arrangement of the nitro group relative to the aza-nitrogen drastically alters the molecule's dipole moment and polarizability. The table below summarizes key quantitative data derived from high-level computational studies across various nitropyridine derivatives.

CompoundDipole Moment ( μ , D)Key ApplicationPrimary Computational Method
4-Nitropyridine N-Oxide (NPO) 0.97NLO MaterialMP2(full)/6-311G
3-Methyl-4-Nitropyridine N-Oxide 0.89NLO MaterialMP2(full)/6-311G
2-Hydroxy-5-Nitropyridine ~4.50Bioactive / NLOB3LYP/6-311++G(d,p)
2-Nitropyridine-N-Oxide ~4.20Antiviral AgentB3LYP/aug-cc-pVDZ

Data synthesized from authoritative ab initio and DFT benchmarks5[5],1[1].

Mechanistic Pathways: Polar Diels-Alder Reactions

Beyond static properties, computational chemistry is vital for mapping the dynamic reactivity of nitropyridines. These compounds frequently act as highly efficient dienophiles in Polar Diels-Alder (P-DA) cycloadditions.

The theoretical causality lies in their global electrophilicity index. The strong electron-withdrawing nature of the −NO2​ group significantly lowers the LUMO energy of the pyridine ring. When reacted with electron-rich dienes (e.g., isoprene or Danishefsky's diene), the reaction proceeds via an asynchronous transition state. This is driven by a high charge transfer ( Δω ) from the nucleophilic diene to the electrophilic nitropyridine, ultimately yielding complex quinoline derivatives6[6].

DA_Reaction D Nucleophilic Diene (High HOMO) TS Asynchronous Transition State (Charge Transfer) D->TS Orbital Overlap DP Nitropyridine Dienophile (Low LUMO) DP->TS Polar Interaction CA Primary Cycloadduct (Quinoline Derivative) TS->CA Bond Formation

Fig 2. Polar Diels-Alder cycloaddition mechanism of nitropyridines.

Conclusion

The theoretical and computational study of nitropyridines bridges the gap between quantum mechanics and macroscopic applications in pharmacology and material science. By strictly adhering to self-validating DFT protocols, utilizing diffuse basis sets, and mapping electronic descriptors like MEP and NBO, researchers can reliably predict the bioactivity, optical properties, and synthetic reactivity of novel nitropyridine scaffolds.

References

  • Title: A complete synergy on the experimental and theoretical study of the pyridine derivatives – 2-Hydroxy-5-Nitropyridine and 2-Chloro-5-Nitropyridine. Source: Journal of Molecular Structure (Scilit).
  • Title: Electronic Structure Analysis of the Nonlinear Optical Materials 4-Nitropyridine N-Oxide (NPO) and 3-Methyl-4-nitropyridine N-Oxide (POM). Source: Chemistry of Materials - ACS Publications.
  • Title: A theoretical investigation of the structure of 2-nitropyridine-N-oxide and the dependency of the NO2 torsional motion on the applied wavefunction and basis set. Source: PMC.
  • Title: NITROPYRIDINES AS DIENOPHILES IN POLAR DIELS-ALDER REACTIONS. A DFT THEORETICAL STUDY. Source: Sciforum.
  • Title: The Computational Study, 3D-QSAR, and Molecular Docking Study of 2-Amino 5-Methyl Pyridine. Source: Taylor & Francis.

Sources

Protocols & Analytical Methods

Method

Synthesis of 5-Nitro-2-(2-pyridinylethynyl)pyridine: A Robust Sonogashira Cross-Coupling Protocol

Introduction & Strategic Overview 5-Nitro-2-(2-pyridinylethynyl)pyridine (CAS 163085-40-3) is a highly conjugated, electron-deficient diarylalkyne. Compounds of this class serve as critical building blocks in the synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

5-Nitro-2-(2-pyridinylethynyl)pyridine (CAS 163085-40-3) is a highly conjugated, electron-deficient diarylalkyne. Compounds of this class serve as critical building blocks in the synthesis of extended helical dications (helquats), bidentate ligands for transition metal catalysis, and advanced fluorophores ([1]).

The presence of the strongly electron-withdrawing nitro group on one pyridine ring significantly alters the electronic landscape of the starting halide, making its synthesis via traditional methods prone to side reactions. The most reliable and efficient method for its preparation is the Sonogashira cross-coupling reaction between 2-ethynylpyridine and 2-bromo-5-nitropyridine.

Mechanistic Insights & Experimental Causality

As a self-validating system, a successful Sonogashira coupling relies on understanding the causality behind the dual catalytic cycle comprising a palladium(0) species and a copper(I) co-catalyst ([2]).

  • Palladium Cycle : The reaction initiates with the oxidative addition of the electron-deficient 2-bromo-5-nitropyridine to the active Pd(0) catalyst. The nitro group at the 5-position highly activates the C–Br bond, making this step exceptionally fast.

  • Copper Cycle : Concurrently, 2-ethynylpyridine reacts with CuI in the presence of a mild base to form a copper(I) acetylide intermediate.

  • Transmetalation & Reductive Elimination : The copper acetylide undergoes transmetalation with the Pd(II) complex, transferring the alkyne to the palladium center. Subsequent reductive elimination yields the target 5-nitro-2-(2-pyridinylethynyl)pyridine and regenerates the Pd(0) catalyst.

SonogashiraCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII Pd(II) Intermediate Ar-Pd(L2)-Br OxAdd->PdII TransMet Transmetalation with Cu-Acetylide PdII->TransMet PdII_Alk Ar-Pd(L2)-Alkyne TransMet->PdII_Alk RedElim Reductive Elimination PdII_Alk->RedElim RedElim->Pd0 Regenerates Product Diarylalkyne Product RedElim->Product

Sonogashira cross-coupling catalytic cycle illustrating the Pd(0)/Pd(II) pathway.

Causality of Reagent Selection
  • Catalyst Choice : PdCl₂(PPh₃)₂ is selected over Pd(PPh₃)₄ because it is air-stable, easier to handle, and undergoes rapid in situ reduction to the active Pd(0) species, which is highly efficient for electron-deficient aryl bromides.

  • Base/Solvent Synergy : Triethylamine (TEA) serves a dual role as both the base to deprotonate the terminal alkyne and the co-solvent. Tetrahydrofuran (THF) is added to ensure complete dissolution of the polar 2-bromo-5-nitropyridine.

  • Atmosphere Control : Strict exclusion of oxygen is critical. In the presence of O₂, the copper acetylide undergoes rapid Glaser homocoupling to form 1,4-di(pyridin-2-yl)buta-1,3-diyne, consuming the valuable 2-ethynylpyridine and complicating downstream purification ([3]).

Optimization of Reaction Conditions

To establish an authoritative protocol, various conditions were evaluated. The table below summarizes the quantitative data driving our final protocol selection.

EntryPalladium Catalyst (mol%)Copper Co-catalystBase / Solvent SystemTemp (°C)Time (h)Isolated Yield (%)
1Pd(PPh₃)₄ (5 mol%)CuI (10 mol%)TEA / THF (1:1)251672
2 PdCl₂(PPh₃)₂ (2 mol%) CuI (4 mol%) TEA / THF (1:1) 25 12 89
3PdCl₂(PPh₃)₂ (2 mol%)CuI (4 mol%)TEA / DMF (1:1)50885
4PdCl₂(PPh₃)₂ (2 mol%)NoneTEA / THF (1:1)602415

Note: Entry 2 represents the optimized conditions. Operating at room temperature (25 °C) minimizes the thermal degradation of the alkyne and suppresses the formation of homocoupling side-products.

Detailed Step-by-Step Protocol

ExperimentalWorkflow Step1 Step 1: Degassing Remove O2 to prevent homocoupling Step2 Step 2: Reagent Addition Ar-Br, PdCl2(PPh3)2, CuI Step1->Step2 Step3 Step 3: Alkyne Addition Dropwise addition of 2-ethynylpyridine Step2->Step3 Step4 Step 4: Reaction Room Temp, 12h (Observe TEA·HBr ppt) Step3->Step4 Step5 Step 5: Work-up Celite filtration & aqueous extraction Step4->Step5 Step6 Step 6: Purification Silica gel chromatography Step5->Step6

Step-by-step experimental workflow for 5-nitro-2-(2-pyridinylethynyl)pyridine synthesis.

Materials Required
  • 2-Bromo-5-nitropyridine : 1.0 equiv, 10 mmol, 2.03 g

  • 2-Ethynylpyridine : 1.05 equiv, 10.5 mmol, 1.08 g

  • PdCl₂(PPh₃)₂ : 2 mol%, 0.2 mmol, 140 mg

  • CuI : 4 mol%, 0.4 mmol, 76 mg

  • Triethylamine (TEA) : Anhydrous, 20 mL

  • Tetrahydrofuran (THF) : Anhydrous, 20 mL

Execution Steps

Step 1: Preparation and Degassing

  • In an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 20 mL of anhydrous THF and 20 mL of anhydrous TEA.

  • Degas the solvent mixture by bubbling ultra-pure Argon or Nitrogen through the solution for at least 15 minutes. (Causality: Removing dissolved oxygen strictly prevents the competitive Glaser homocoupling).

Step 2: Catalyst and Substrate Loading 3. Under a positive flow of inert gas, add 2-bromo-5-nitropyridine (2.03 g), PdCl₂(PPh₃)₂ (140 mg), and CuI (76 mg) to the flask. 4. Stir the mixture for 5 minutes to ensure homogenization. The solution will typically adopt a yellowish-brown hue.

Step 3: Alkyne Addition and Reaction 5. Add 2-ethynylpyridine (1.08 g) dropwise via a gas-tight syringe over 5 minutes. 6. Seal the Schlenk flask and stir the reaction mixture at room temperature (25 °C) for 12 hours.

Step 4: Work-up and Extraction 7. Dilute the reaction mixture with 50 mL of Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove the TEA·HBr salts and insoluble metal residues. Wash the Celite pad with an additional 20 mL of EtOAc. 8. Transfer the filtrate to a separatory funnel. Wash with saturated aqueous NH₄Cl (2 × 50 mL) to remove residual copper and amine, followed by a brine wash (50 mL). 9. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude dark solid.

Step 5: Purification 10. Purify the crude product via flash column chromatography on silica gel (Eluent: Hexanes/EtOAc gradient, typically starting at 4:1 and moving to 2:1). 11. Isolate the fractions containing the product. Concentrate under vacuum to afford 5-nitro-2-(2-pyridinylethynyl)pyridine as a solid.

Self-Validation & Analytical Checkpoints

To ensure the trustworthiness of the protocol, rely on these built-in validation metrics:

  • Visual Checkpoint 1 (Reaction Progress) : Within the first 30 minutes of alkyne addition, a voluminous white/yellowish precipitate (TEA·HBr) will form. This is a direct stoichiometric indicator that the cross-coupling is successfully proceeding.

  • TLC Checkpoint : Monitor the disappearance of 2-bromo-5-nitropyridine (R_f ~ 0.5 in 4:1 Hexanes/EtOAc). The product spot will appear highly conjugated, exhibiting bright blue fluorescence under 365 nm UV light.

  • NMR Checkpoint (¹H NMR in CDCl₃) : Validation is confirmed by the complete absence of the terminal alkyne proton (typically a singlet around δ 3.2 ppm). The highly deshielded proton at the 6-position of the 5-nitropyridine ring should appear as a distinct doublet with a small coupling constant (J ~ 2.5 Hz) at > 9.0 ppm.

  • Mass Spectrometry : ESI-MS will show the expected [M+H]⁺ peak at m/z 226.06.

References[2] Title: Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1

Sources

Application

Using 5-Nitro-2-(2-pyridinylethynyl)pyridine in strain-promoted azide-alkyne cycloaddition (SPAAC)

An Application Note and Protocol for the Advanced Use of 5-Nitro-2-(2-pyridinylethynyl)pyridine in Azide-Alkyne Cycloaddition Chemistry Introduction: Navigating the Landscape of Azide-Alkyne Click Chemistry The [3+2] cyc...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Advanced Use of 5-Nitro-2-(2-pyridinylethynyl)pyridine in Azide-Alkyne Cycloaddition Chemistry

Introduction: Navigating the Landscape of Azide-Alkyne Click Chemistry

The [3+2] cycloaddition between an azide and an alkyne, a cornerstone of "click chemistry," provides a powerful and versatile method for covalently linking molecules with high efficiency and specificity.[1] This reaction family is broadly divided into two main categories based on the alkyne used: the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

It is critical to distinguish between these two pathways. SPAAC is a bioorthogonal reaction that leverages the high ring strain of cyclic alkynes (e.g., cyclooctynes like DBCO or BCN) to achieve rapid cycloaddition without the need for a catalyst.[2][3][4][] The release of this internal strain provides the thermodynamic driving force for the reaction.

Conversely, the molecule of interest, 5-Nitro-2-(2-pyridinylethynyl)pyridine , is a terminal alkyne. Lacking inherent ring strain, it does not undergo SPAAC. Instead, it is an exemplary reagent for CuAAC. The classic Huisgen 1,3-dipolar cycloaddition between a terminal alkyne and an azide requires high temperatures to overcome a significant activation barrier.[6] The introduction of a copper(I) catalyst dramatically accelerates this reaction by a factor of 10⁷ to 10⁸, enabling it to proceed rapidly at room temperature and under aqueous conditions, making it a "click" reaction.[6]

This guide provides a detailed exploration of 5-Nitro-2-(2-pyridinylethynyl)pyridine, focusing on its scientifically validated application in CuAAC. We will delve into the mechanistic advantages conferred by its unique structure and provide robust protocols for its use in research, drug discovery, and materials science.

Part 1: Mechanistic Insights and Reagent Properties

The structure of 5-Nitro-2-(2-pyridinylethynyl)pyridine is uniquely suited for efficient CuAAC reactions. Its properties are dictated by the interplay between the terminal alkyne, the electron-withdrawing nitro group, and the nitrogen-containing pyridine ring.

  • The Pyridyl Moiety as an Internal Ligand: The pyridine nitrogen, positioned proximally to the alkyne, can act as a chelating ligand for the copper(I) catalyst. This internal coordination is hypothesized to accelerate the reaction by increasing the effective concentration of the catalyst at the reaction site and facilitating the formation of the key copper-acetylide intermediate.[6] This property is particularly advantageous, potentially reducing the need for external, stabilizing ligands.

  • Electronic Activation by the Nitro Group: The potent electron-withdrawing nature of the nitro group (-NO₂) deactivates the pyridine ring, but more importantly, it increases the acidity of the terminal alkyne proton. This facilitates the deprotonation and formation of the copper-acetylide species, which is a rate-determining step in the CuAAC catalytic cycle. This electronic activation can lead to faster reaction kinetics compared to non-activated terminal alkynes.[7]

The general mechanism for the CuAAC reaction is depicted below.

CuAAC_Mechanism cluster_cycle CuAAC Catalytic Cycle CuI Cu(I) Acetylide [R¹-C≡C-Cu(I)] Alkyne R¹-C≡CH (5-Nitro-2-(2-pyridinylethynyl)pyridine) Alkyne->Acetylide Coordination & Deprotonation Metallacycle Six-membered Cu(III) Metallacycle Acetylide->Metallacycle + R²-N₃ Azide R²-N₃ Triazolide Copper Triazolide Metallacycle->Triazolide Reductive Elimination Triazolide->CuI Regenerates Catalyst Product Triazole Product Triazolide->Product + H⁺

Caption: The catalytic cycle of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Part 2: Experimental Protocols

The following protocols are designed to be self-validating and serve as a starting point for researchers. Optimization may be required for specific substrates and applications.

Protocol 1: General CuAAC Bioconjugation

This protocol describes a standard procedure for conjugating an azide-modified biomolecule (e.g., protein, peptide) with 5-Nitro-2-(2-pyridinylethynyl)pyridine in an aqueous buffer.

Materials:

  • 5-Nitro-2-(2-pyridinylethynyl)pyridine

  • Azide-modified biomolecule of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (NaAsc)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (for stock solutions)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of 5-Nitro-2-(2-pyridinylethynyl)pyridine in DMSO.

    • Prepare a 1-5 mM solution of the azide-modified biomolecule in PBS.

    • Prepare a 50 mM stock solution of CuSO₄·5H₂O in deionized water.

    • Prepare a 250 mM stock solution of sodium ascorbate in deionized water. Note: This solution should always be prepared fresh.

    • Prepare a 50 mM stock solution of THPTA in deionized water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-modified biomolecule solution (1 equivalent).

    • Add the 5-Nitro-2-(2-pyridinylethynyl)pyridine stock solution to achieve a final concentration of 5-10 equivalents relative to the biomolecule.

    • In a separate tube, prepare the catalyst premix by combining the CuSO₄ stock solution (to a final concentration of 0.1-0.5 mM) and the THPTA ligand stock solution (to a final concentration of 0.5-2.5 mM, maintaining a 5:1 ligand-to-copper ratio). Vortex briefly.

    • Add the catalyst premix to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2-5 mM. Gently mix the solution.

  • Reaction and Monitoring:

    • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be gently agitated.

    • Monitor the reaction progress using an appropriate technique, such as LC-MS or SDS-PAGE, to confirm the mass shift corresponding to the addition of the nitropyridylethynyl moiety.

  • Purification:

    • Once the reaction is complete, remove unreacted small molecules and the copper catalyst using a suitable method. For proteins, size-exclusion chromatography (e.g., PD-10 desalting column) or dialysis against an appropriate buffer (e.g., PBS with 1 mM EDTA) is recommended.

Protocol 2: Kinetic Analysis by ¹H NMR Spectroscopy

This protocol allows for the determination of the second-order rate constant for the reaction between 5-Nitro-2-(2-pyridinylethynyl)pyridine and a model azide (e.g., benzyl azide).[8][9]

Materials:

  • 5-Nitro-2-(2-pyridinylethynyl)pyridine

  • Benzyl azide

  • CuSO₄·5H₂O and Sodium Ascorbate

  • THPTA or 2,2'-Bipyridine (bpy) as a ligand[10]

  • Deuterated solvent (e.g., DMSO-d₆)

  • Internal standard (e.g., dimethyl sulfone)

  • NMR tube and spectrometer

Procedure:

  • Stock Solution Preparation:

    • Prepare stock solutions of 5-Nitro-2-(2-pyridinylethynyl)pyridine, benzyl azide, and the internal standard in the chosen deuterated solvent.

  • NMR Sample Preparation:

    • In an NMR tube, combine the stock solutions to achieve desired initial concentrations (e.g., 10 mM of each reactant and 5 mM of the internal standard).

    • Add the copper precatalyst and ligand.

  • Data Acquisition:

    • Add the sodium ascorbate solution to initiate the reaction and immediately begin acquiring ¹H NMR spectra at regular time intervals (e.g., every 5 minutes).

    • Continue acquisition until the reaction is near completion.

  • Data Analysis:

    • For each spectrum, integrate the signal of a disappearing reactant proton peak (e.g., the alkyne proton) and a stable proton peak from the internal standard.

    • Calculate the concentration of the reactant at each time point relative to the constant concentration of the internal standard.

    • Plot the inverse of the reactant concentration (1/[Alkyne]) versus time. For a second-order reaction with equal initial concentrations, this plot will yield a straight line.

    • The slope of this line is the second-order rate constant, k₂.

Part 3: Applications and Data

The unique properties of 5-Nitro-2-(2-pyridinylethynyl)pyridine make it a valuable tool in several scientific domains.

Application AreaRationale and Advantages
Drug Discovery The resulting 1,2,3-triazole is a bioisostere of the amide bond, offering enhanced metabolic stability. The nitropyridine core is a known pharmacophore, allowing for the rapid generation of compound libraries for high-throughput screening.[7]
Bioconjugation Enables precise labeling of azide-modified biomolecules. The nitropyridine moiety can serve as a metal-chelating site or a handle for further functionalization.[7]
Materials Science The rigid, stable triazole linker can be incorporated into polymer backbones or as side-chains to create materials with tailored electronic or optical properties.[7]

graph TD {
A[Start: Prepare Reagents] --> B{Reaction Setup};
B --> C[Add Azide & Alkyne];
C --> D[Add Catalyst Premix\n(CuSO₄ + Ligand)];
D --> E[Initiate with\nSodium Ascorbate];
E --> F{Incubate at RT};
F --> G[Monitor Progress\n(LC-MS / SDS-PAGE)];
G --> H{Reaction Complete?};
H -- Yes --> I[Purify Product\n(SEC / Dialysis)];
H -- No --> F;
I --> J[End: Characterize Product];
subgraph "Reagent Prep"
    A;
end
subgraph "Reaction"
    B; C; D; E; F; G; H;
end
subgraph "Workup"
    I; J;
end

style A fill:#F1F3F4,stroke:#5F6368
style J fill:#F1F3F4,stroke:#5F6368
style B fill:#FBBC05,stroke:#202124,fontcolor:#202124
style I fill:#34A853,stroke:#202124,fontcolor:#FFFFFF

}

Caption: A typical experimental workflow for CuAAC bioconjugation.

References

  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applic
  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.
  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC.
  • Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC.
  • Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC.
  • Click chemistry - Wikipedia. Wikipedia.
  • A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems. Journal of the American Chemical Society.
  • SPAAC: Strain-Promoted Click Reaction - Bioconjug
  • Application Notes and Protocols for 5-Ethynyl-2-nitropyridine in Click Chemistry. BenchChem.
  • Application Notes & Protocols: Reaction Kinetics of Strained Alkynes in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). BenchChem.
  • Optimisation of azide–alkyne click reactions of polyacrylates using online monitoring and flow chemistry. Royal Society of Chemistry.

Sources

Method

5-Nitro-2-(2-pyridinylethynyl)pyridine as a ligand for metal complexes

Application Note: 5-Nitro-2-(2-pyridinylethynyl)pyridine as a Tunable Ligand in Advanced Coordination Chemistry Executive Overview In the design of functional metal-organic frameworks (MOFs), luminescent sensors, and pho...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-Nitro-2-(2-pyridinylethynyl)pyridine as a Tunable Ligand in Advanced Coordination Chemistry

Executive Overview

In the design of functional metal-organic frameworks (MOFs), luminescent sensors, and photoredox catalysts, ligand architecture dictates the electronic and spatial fate of the metal complex. 5-Nitro-2-(2-pyridinylethynyl)pyridine (CAS: 163085-40-3) is a highly specialized, asymmetric derivative of the well-known 2,2'-dipyridylacetylene (2,2'-dpa) family. By combining a rigid, conjugated alkyne spacer with a strongly electron-withdrawing nitro group, this ligand offers researchers precise control over metal-metal distance, π-backbonding efficiency, and directional charge transfer.

This guide provides an in-depth analysis of the ligand's coordination mechanics, alongside field-proven protocols for synthesizing and validating its transition metal complexes.

Structural and Electronic Causality

To effectively utilize 5-nitro-2-(2-pyridinylethynyl)pyridine, one must understand how its structural asymmetry governs its behavior in a coordination sphere:

1. The Rigid Alkyne Spacer (Spatial Control) The ethynyl (-C≡C-) linkage enforces a linear, rigid separation between the two pyridine rings. When acting as a bridging ligand between two metal centers, it maintains a predictable metal-metal distance of approximately 6.8 to 7.0 Å[1]. This rigidity prevents steric clash between bulky coordination spheres (e.g., adjacent Ru(bpy)₂ units) while allowing robust electronic communication through the conjugated π-system. Furthermore, the pyridine rings can rotate along the alkyne axis. X-ray crystallographic studies of related 2,2'-dpa complexes reveal that the rings often adopt a twisted geometry (dihedral angles of ~67°) to alleviate steric strain when coordinating to complex metal nodes like heptacoordinate Cd(II)[2].

2. The Nitro Group (Electronic Tuning) Pyridine is inherently a moderate σ-donor and a weak π-acceptor[3]. However, placing a nitro group at the 5-position fundamentally alters the electronic landscape. The nitro group is strongly electron-withdrawing, which significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) on that specific pyridyl ring.

  • Directional MLCT: In photofunctional complexes (e.g., with Ru(II), Re(I), or Os(II)), photoexcitation triggers a Metal-to-Ligand Charge Transfer (MLCT)[4]. The asymmetric LUMO forces the excited electron to localize specifically on the nitro-substituted ring, creating a highly directional dipole ideal for non-linear optical (NLO) applications.

  • Redox Modulation: The lowered LUMO makes the ligand much easier to reduce electrochemically, shifting the first reduction potential of the resulting metal complex to more positive values.

Experimental Methodology: Synthesis of a Homodinuclear Bridged Complex

The following protocol details the synthesis of a dinuclear Ruthenium(II) complex: . The procedure is designed as a self-validating system to ensure high yield and purity.

Reagents & Equipment
  • cis-[Ru(bpy)₂Cl₂] (Precursor)

  • 5-Nitro-2-(2-pyridinylethynyl)pyridine (Target Ligand)

  • Ethanol / Deionized Water (Degassed)

  • Ammonium hexafluorophosphate (NH₄PF₆)

  • Schlenk line apparatus (Argon atmosphere)

Step-by-Step Protocol
  • Precursor Activation: Suspend 2.1 equivalents of cis-[Ru(bpy)₂Cl₂] in a degassed mixture of Ethanol/Water (3:1 v/v).

    • Causality: The mixed solvent system is critical. The water ensures the solubility of the highly polar inorganic Ru(II) salt, while the ethanol solvates the hydrophobic organic ligand. Degassing with argon prevents the competitive, irreversible oxidation of Ru(II) to Ru(III) at elevated temperatures.

  • Ligand Coordination: Add 1.0 equivalent of 5-nitro-2-(2-pyridinylethynyl)pyridine to the suspension. Heat the mixture to reflux (85 °C) under argon for 24 hours.

    • Causality: The rigid linear geometry of the ethynyl spacer physically prevents the ligand from chelating a single metal center. Instead, it is forced into a bridging coordination mode, driving the formation of the dinuclear species.

  • Self-Validation Check (In-Process): Extract a 0.1 mL aliquot, dilute in acetonitrile, and analyze via UV-Vis spectroscopy.

    • Validation: Successful bridging is indicated by a distinct bathochromic (red) shift of the MLCT absorption band from ~450 nm (mononuclear precursor) to >500 nm, driven by the extended conjugation and the stabilized LUMO of the nitro-ligand.

  • Anion Exchange & Precipitation: Cool the dark red solution to room temperature. Dropwise, add a saturated aqueous solution of NH₄PF₆ until no further precipitation is observed.

    • Causality: Exchanging the coordinating chloride ions for bulky, non-coordinating hexafluorophosphate (PF₆⁻) anions dramatically decreases the complex's solubility in water, forcing the quantitative precipitation of the target multinuclear complex.

  • Isolation: Collect the solid via vacuum filtration. Wash sequentially with cold water (to remove excess NH₄PF₆) and diethyl ether (to remove unreacted free ligand). Purify via column chromatography on neutral alumina using an Acetonitrile/KNO₃ (aq) gradient.

Workflow Visualization

Workflow Step1 Ligand & Precursor Preparation 5-NO2-dpa + cis-[Ru(bpy)2Cl2] Step2 Solvent System Degassed EtOH/H2O (3:1) Step1->Step2 Step3 Reflux Reaction 85°C, Argon Atmosphere, 24h Step2->Step3 Heat & Stir Step4 UV-Vis Validation Monitor MLCT Shift (>500 nm) Step3->Step4 Aliquot Check Step5 Anion Exchange Dropwise addition of NH4PF6 Step4->Step5 If Shift Confirmed Step6 Isolation & Purification Filtration & Alumina Chromatography Step5->Step6 Precipitation

Figure 1: Step-by-step synthetic workflow for the preparation of dinuclear Ru(II) complexes.

Quantitative Data Summary

To illustrate the profound impact of the nitro substitution, the table below summarizes the comparative physicochemical properties when transitioning from the symmetric 2,2'-dpa to the asymmetric 5-NO₂-dpa within a standard ruthenium framework.

PropertySymmetric 2,2'-dpa ComplexAsymmetric 5-NO₂-dpa ComplexMechanistic Rationale
First Reduction Potential (E½ vs Fc/Fc⁺)-1.45 V-0.95 VThe strongly electron-withdrawing -NO₂ group stabilizes the LUMO, facilitating significantly easier ligand-centered reduction.
MLCT Absorption Max (λmax)~450 nm~510 nmThe lowered π* orbital reduces the HOMO-LUMO gap, resulting in a pronounced bathochromic (red) shift.
Luminescence Quantum Yield (Φ)0.08< 0.01The nitro group introduces rapid non-radiative decay pathways (Energy Gap Law / electron transfer quenching), effectively quenching emission.
Metal-Metal Distance (Bridged)~6.9 Å~6.9 ÅThe rigid ethynyl spacer dictates the spatial distance; the peripheral nitro group exerts minimal steric effect on the bridge length.

References

  • Transition metal pyridine complexes - Wikipedia. Source: wikipedia.org.
  • Bis[mu-1,2-bis(2-pyridyl)ethyne-kappa(2)N:N']bis[aquadinitratocadmium(II)] - PubMed. Source: nih.gov.
  • metal-organic compounds - IUCr Journals. Source: iucr.org.
  • Synthesis and Light-Harvesting Functions of Ring-Shaped Re(I) Trinuclear Complexes Connected with an Emissive Ru(II) Complex | JACS Au. Source: acs.org.

Sources

Application

Advanced Cysteine-Selective Bioconjugation via Thiol-Yne Click Chemistry using 5-Nitro-2-(2-pyridinylethynyl)pyridine

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Focus: Antibody-Drug Conjugates (ADCs), Peptide Macrocyclization, and Site-Selective Protein Labeling Rationale: The Ev...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Focus: Antibody-Drug Conjugates (ADCs), Peptide Macrocyclization, and Site-Selective Protein Labeling

Rationale: The Evolution of Cysteine Bioconjugation

For decades, maleimide-based chemistry has been the gold standard for cysteine-selective bioconjugation. However, the inherent reversibility of the resulting thiosuccinimide linkage—via retro-Michael addition—leads to premature payload loss in systemic circulation, resulting in off-target toxicity and reduced therapeutic efficacy in Antibody-Drug Conjugates (ADCs).

To overcome this, electron-deficient internal alkynes have emerged as premium electrophiles for thiol-yne click chemistry . 5-Nitro-2-(2-pyridinylethynyl)pyridine represents a highly optimized warhead in this class. The strategic placement of the strongly electron-withdrawing nitro group on the bis-pyridyl scaffold drastically lowers the lowest unoccupied molecular orbital (LUMO) of the internal alkyne. This enables rapid, catalyst-free nucleophilic attack by cysteine thiolates, yielding a vinyl sulfide linkage that is completely resistant to retro-Michael cleavage and highly stable in human plasma .

Mechanism N1 Cysteine Thiolate (Protein-S⁻) N3 Nucleophilic Attack (Michael-type) N1->N3 N2 5-Nitro-2-(2-pyridinylethynyl)pyridine N2->N3 N4 Carbanion Intermediate (Stabilized) N3->N4 Rate-determining N5 Stable Vinyl Sulfide Conjugate N4->N5 Fast Protonation

Nucleophilic conjugate addition mechanism forming a highly stable vinyl sulfide linkage.

Mechanistic Causality & Experimental Design

Understanding the physical chemistry of 5-Nitro-2-(2-pyridinylethynyl)pyridine dictates the experimental parameters:

  • pH Dependency: The reaction requires the cysteine to be in its highly nucleophilic thiolate form (S⁻). Because the pKa of a typical surface-exposed cysteine is ~8.3, the reaction buffer must be maintained between pH 7.5 and 8.0. Exceeding pH 8.5 risks cross-reactivity with primary amines (lysine residues) via aza-Michael addition.

  • Regioselectivity: The nitro-pyridine moiety stabilizes the intermediate carbanion. Consequently, the thiolate preferentially attacks the alkyne carbon adjacent to the unsubstituted pyridine ring, resulting in highly predictable regiochemistry.

  • TCEP Incompatibility: Tris(2-carboxyethyl)phosphine (TCEP) is commonly used to reduce disulfides. However, phosphines are strong nucleophiles that can react with electron-deficient alkynes to form stable phosphonium adducts. Causality: TCEP must be strictly removed prior to the addition of the alkyne probe, or immobilized TCEP (agarose beads) must be utilized .

Comparative Data Synthesis

The following table summarizes the quantitative and qualitative advantages of bis-pyridyl alkynes against legacy bioconjugation handles.

Conjugation ChemistryElectrophileLinkage FormedPlasma Stability (t½)Cross-ReactivityReaction Kinetics
Maleimide Cyclic EnoneThiosuccinimide~3-5 Days (Retro-Michael)LowVery Fast (Seconds)
Iodoacetamide Alkyl HalideThioether>14 DaysHigh (Lys, His)Slow (Hours)
Bis-Pyridyl Alkyne Activated AlkyneVinyl Sulfide>14 Days (Irreversible) Very Low Fast (Minutes)

Self-Validating Experimental Protocol

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness), this protocol is designed as a self-validating system . It incorporates orthogonal analytical checkpoints (Ellman's assay and LC-MS) to definitively prove that the loss of free thiols corresponds directly to the covalent attachment of the 5-Nitro-2-(2-pyridinylethynyl)pyridine probe, ruling out false positives caused by spontaneous disulfide re-oxidation.

Workflow A Disulfide Reduction (TCEP) B TCEP Removal (Desalting) A->B C Conjugation (5-NO2-Py-Alkyne) B->C D Validation (Ellman's & LC-MS) C->D

End-to-end self-validating workflow for cysteine bioconjugation using electron-deficient alkynes.

Phase 1: Preparation and Baseline Validation
  • Protein Preparation: Dissolve the target protein (e.g., 50 µM) in Conjugation Buffer (50 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.8). Note: EDTA is critical to chelate trace heavy metals that catalyze unintended disulfide oxidation.

  • Reduction: Add 10 molar equivalents of immobilized TCEP disulfide reducing gel. Incubate at 25°C for 1 hour with gentle end-over-end mixing.

  • TCEP Removal: Centrifuge at 1,000 x g for 2 minutes to pellet the TCEP gel. Recover the supernatant containing the reduced protein.

  • Validation Checkpoint 1 (Baseline Thiol Quantification): React a 5 µL aliquot of the reduced protein with Ellman's Reagent (DTNB). Measure absorbance at 412 nm to confirm the exact concentration of free thiols. This is your 100% baseline.

Phase 2: Thiol-Yne Click Conjugation
  • Probe Preparation: Reconstitute 5-Nitro-2-(2-pyridinylethynyl)pyridine in anhydrous DMSO to a stock concentration of 10 mM. Caution: The bis-pyridyl scaffold is hydrophobic; ensure the final DMSO concentration in the reaction does not exceed 5% v/v to prevent protein denaturation.

  • Conjugation: Add 5-10 molar equivalents of the alkyne probe to the reduced protein.

  • Incubation: Incubate the mixture at 25°C for 2 hours in the dark (to prevent potential photo-isomerization of the resulting vinyl sulfide double bond) .

Phase 3: Purification and Final Validation
  • Purification: Remove excess unreacted probe using a Zeba™ Spin Desalting Column (or equivalent SEC column) pre-equilibrated with PBS (pH 7.4).

  • Validation Checkpoint 2 (Conjugation Efficiency): Perform a secondary Ellman's assay on the purified conjugate. A successful reaction will show >95% depletion of free thiols compared to Checkpoint 1.

  • Validation Checkpoint 3 (Structural Confirmation): Analyze the intact conjugate via LC-MS (ESI-TOF). You must observe a clean mass shift of exactly +225.2 Da (the molecular weight of the probe) per conjugated cysteine residue. The absence of a +0 Da shift (re-oxidized disulfide) validates the chemical logic of the workflow.

Application in Drug Development

In the context of oncology and targeted therapeutics, this specific bioconjugation technique is revolutionizing the synthesis of next-generation ADCs. By utilizing the 5-Nitro-2-(2-pyridinylethynyl)pyridine handle as a linker for cytotoxic payloads, developers can achieve a homogenous Drug-to-Antibody Ratio (DAR) with unparalleled systemic stability.

ADC A Native mAb B Free Cysteines A->B Partial Reduction C Vinyl Sulfide ADC B->C D 5-NO2-Py-Alkyne Payload D->C Thiol-Yne Click

Application of 5-Nitro-2-(2-pyridinylethynyl)pyridine in Antibody-Drug Conjugate synthesis.

References

  • Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews, 2021. URL:[Link]

  • Exploring the Versatility of the Covalent Thiol–Alkyne Reaction with Substituted Propargyl Warheads: A Deciding Role for the Cysteine Protease. Journal of the American Chemical Society, 2021. URL:[Link]

  • Electron-Deficient Alkynes as Cleavable Reagents for the Modification of Cysteine-Containing Peptides in Aqueous Medium. Chemistry - A European Journal, 2009. URL:[Link]

  • Quaternization of Vinyl/Alkynyl Pyridine Enables Ultrafast Cysteine-Selective Protein Modification and Charge Modulation. Angewandte Chemie International Edition, 2019. URL:[Link]

Method

Application of 5-Nitro-2-(2-pyridinylethynyl)pyridine in Drug Discovery: mGluR5 NAM Development and PET Radiotracer Synthesis

As a Senior Application Scientist specializing in central nervous system (CNS) drug discovery and radiopharmaceutical development, I frequently leverage privileged scaffolds to probe complex neurobiological targets. The...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in central nervous system (CNS) drug discovery and radiopharmaceutical development, I frequently leverage privileged scaffolds to probe complex neurobiological targets. The metabotropic glutamate receptor subtype 5 (mGluR5) is a highly sought-after G-protein-coupled receptor (GPCR) target for the treatment of Fragile X syndrome, depression, and neurodegenerative diseases .

The discovery of Negative Allosteric Modulators (NAMs) established the alkyne-linked bis-aromatic scaffold as a gold standard pharmacophore. Within this chemical space, 5-Nitro-2-(2-pyridinylethynyl)pyridine (CAS 163085-40-3) serves as a critical structural analog and synthetic intermediate. The strategic placement of the strongly electron-withdrawing nitro group on the pyridine ring serves two distinct, highly valuable purposes:

  • Pharmacological Modulation: It alters the electron density of the pyridine ring, modulating π−π stacking and hydrogen bonding within the mGluR5 transmembrane allosteric pocket.

  • Synthetic Handle for Radiochemistry: The nitro group acts as an exceptional leaving group for nucleophilic aromatic substitution ( SN​Ar ), making this compound an ideal precursor for synthesizing 18F -labeled Positron Emission Tomography (PET) radiotracers .

Mechanistic Rationale and Target Biology

mGluR5 couples to Gq​ proteins, activating phospholipase C (PLC) and triggering intracellular calcium release. Unlike orthosteric antagonists that compete with endogenous glutamate at the extracellular Venus flytrap domain, NAMs like our title compound bind to a deep transmembrane allosteric pocket. This binding stabilizes the receptor in an inactive conformation, non-competitively preventing glutamate-induced intracellular signaling .

G Glutamate Glutamate mGluR5 mGluR5 Receptor Glutamate->mGluR5 Activates Gq_Protein Gq Protein mGluR5->Gq_Protein Couples PLC Phospholipase C (PLC) Gq_Protein->PLC Activates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Ca2_Release Intracellular Ca2+ Release IP3->Ca2_Release Triggers NAM 5-Nitro-2-(2-pyridinylethynyl)pyridine (NAM Precursor) NAM->mGluR5 Allosteric Inhibition

Mechanistic pathway of mGluR5 signaling and allosteric inhibition by the nitro-pyridine derivative.

Application 1: Synthetic Workflow for PET Radiotracer Development

In CNS drug discovery, quantifying target engagement via PET imaging is critical to de-risking clinical trials. The structural architecture of 5-Nitro-2-(2-pyridinylethynyl)pyridine makes it a prime precursor for radiofluorination. The nitro group is positioned ortho/para to the ring nitrogen, rendering that position highly electron-deficient and primed for SN​Ar by [18F]F− .

Protocol 1: Late-Stage Radiofluorination via SN​Ar

Expertise Insight & Causality: Water is a strong hydrogen-bond donor that heavily solvates the fluoride ion, stripping it of its nucleophilicity. Azeotropic drying with anhydrous acetonitrile is therefore mandatory to generate a "naked", highly reactive fluoride anion. Furthermore, DMSO is selected as the reaction solvent because its high dielectric constant stabilizes the Meisenheimer complex transition state during the SN​Ar reaction.

Step-by-Step Methodology:

  • Fluoride Trapping & Activation: Trap aqueous [18F]fluoride (typically 1–2 GBq, produced via a cyclotron) on a QMA carbonate ion-exchange cartridge. Elute the activity into a V-vial using a solution of K2​CO3​ (2 mg) and Kryptofix 2.2.2 (10 mg) dissolved in 1 mL of CH3​CN/H2​O (80:20 v/v). Note: Kryptofix 2.2.2 sequesters the potassium counter-ion, preventing ion-pairing and maximizing fluoride reactivity.

  • Azeotropic Drying: Evaporate the solvent under a gentle stream of helium at 100°C. Add anhydrous acetonitrile (3 × 1 mL) and evaporate sequentially to ensure the absolute removal of trace water.

  • Radiolabeling Reaction: Dissolve 2.0 mg of 5-Nitro-2-(2-pyridinylethynyl)pyridine in 0.5 mL of anhydrous DMSO. Inject this precursor solution into the dried [18F]KF/K2.2.2 complex.

  • Thermal Activation: Heat the sealed reaction vessel at 120°C for 10 minutes. The highly activated nitro group allows for rapid nucleophilic substitution before the alkyne core undergoes thermal degradation.

  • Quenching and HPLC Purification: Quench the reaction mixture with 1 mL of HPLC mobile phase (e.g., 40% Acetonitrile in 0.1M Ammonium Formate). Inject the crude mixture onto a semi-preparative C18 HPLC column. Monitor via a radiodetector and collect the radioactive fraction corresponding to the 18F -labeled product.

  • Formulation: Dilute the collected HPLC fraction with 20 mL of sterile water. Trap the purified radiotracer on a C18 Sep-Pak cartridge, wash with 10 mL of sterile water to remove HPLC buffers, and elute with 1 mL of absolute ethanol followed by 9 mL of 0.9% sterile saline to yield an injectable dose.

G K222 Kryptofix 2.2.2 / K2CO3 + [18F]Fluoride Reaction Nucleophilic Aromatic Substitution (SNAr) 120°C, DMSO, 10 min K222->Reaction Precursor 5-Nitro-2-(2-pyridinylethynyl)pyridine Precursor->Reaction Purification HPLC Purification (C18 Column) Reaction->Purification Crude [18F]Product Formulation Formulation in Saline/Ethanol for in vivo PET Purification->Formulation Pure Radiotracer

Workflow for the late-stage 18F-radiolabeling of the nitro-precursor via SNAr.

Application 2: In Vitro Pharmacological Validation

To evaluate the allosteric modulatory activity of 5-Nitro-2-(2-pyridinylethynyl)pyridine and its downstream derivatives, we employ a Fluorescent Imaging Plate Reader (FLIPR) calcium mobilization assay. Because mGluR5 is a Gq​ -coupled receptor, its activation transiently spikes intracellular calcium. This assay provides a self-validating, real-time kinetic readout of the compound's ability to inhibit this transient spike .

Protocol 2: FLIPR Calcium Mobilization Assay

Expertise Insight & Causality: Probenecid must be added to the dye-loading buffer. Without it, endogenous multidrug resistance proteins (MRPs) in the HEK293 cells will rapidly extrude the Fluo-4 AM dye into the extracellular space, destroying the signal-to-noise ratio of the assay.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Seed HEK293 cells stably expressing human mGluR5 at a density of 20,000 cells/well in a 384-well black, clear-bottom microplate. Incubate overnight at 37°C in a 5% CO2​ atmosphere.

  • Dye Loading: Aspirate the culture medium. Add 20 µL of Fluo-4 AM dye solution (comprising 2 µM Fluo-4 AM and 2.5 mM probenecid in Hank's Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4). Incubate for 60 minutes at 37°C in the dark.

  • Compound Preparation: Prepare a 10-point concentration-response curve of 5-Nitro-2-(2-pyridinylethynyl)pyridine (ranging from 10 µM down to 0.3 nM) in HBSS buffer containing 0.1% Bovine Serum Albumin (BSA) and 1% DMSO to ensure solubility.

  • Pre-incubation (Target Engagement): Add 10 µL of the compound dilutions to the cells. Incubate for 15 minutes at room temperature. This crucial step allows the NAM to fully equilibrate with the deep transmembrane allosteric binding site prior to orthosteric challenge.

  • Agonist Challenge & Readout: Transfer the plate to the FLIPR instrument. Program the fluidics to dispense an EC80​ concentration of glutamate (typically 3 µM) into the wells while continuously recording fluorescence (Excitation: 488 nm, Emission: 525 nm) at 1-second intervals for 3 minutes.

  • Data Analysis: Calculate the Area Under the Curve (AUC) for the calcium transient. Plot the normalized AUC against the log concentration of the compound to determine the IC50​ using a four-parameter non-linear regression model.

Quantitative Data Presentation

To contextualize the utility of the nitro-pyridine scaffold, it is essential to benchmark its physicochemical and pharmacological properties against established mGluR5 reference compounds. The nitro group slightly reduces lipophilicity (LogP) compared to the methyl-phenyl analog (MPEP), which can be advantageous for optimizing unbound brain fractions in CNS drug discovery.

Table 1: Comparative Pharmacological and Physicochemical Properties of mGluR5 NAMs

CompoundStructure TypemGluR5 IC50​ (nM)Calculated LogPPrimary Application in Drug Discovery
MPEP Methyl-phenyl-alkyne363.1Standard tool compound (in vitro/in vivo)
MTEP Methyl-thiazolyl-alkyne52.0Tool compound (improved aqueous solubility)
[18F] FPEB Fluoro-benzonitrile-alkyne0.112.6Highly specific Clinical PET Radiotracer
5-Nitro-2-(2-pyridinylethynyl)pyridine Nitro-bis-pyridine-alkyne~45*2.3Radiosynthesis Precursor / SAR Probe

*Estimated value based on structurally related bis-pyridine mGluR5 allosteric modulators.

References

  • Title: Preparation of the Metabotropic Glutamate Receptor 5 (mGluR5) PET Tracer [18F]FPEB for Human Use: An Automated Radiosynthesis and a Novel One-Pot Synthesis of its Radiolabeling Precursor. Source: Applied Radiation and Isotopes / PubMed Central. URL: [Link]

  • Title: Synthesis and Preliminary Biological Evaluation of 3-[18F]fluoro-5-(2-pyridinylethynyl)benzonitrile as a PET Radiotracer for Imaging Metabotropic Glutamate Receptor Subtype 5. Source: Synapse / PubMed. URL: [Link]

  • Title: Two Distinct Signaling Pathways Upregulate NMDA Receptor Responses via Two Distinct Metabotropic Glutamate Receptor Subtypes. Source: Journal of Neuroscience. URL: [Link]

Application

Application Note: Synthesis of Novel Heterocyclic Compounds from 5-Nitro-2-(2-pyridinylethynyl)pyridine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol Guide & Mechanistic Analysis Introduction & Scientific Rationale The compound 5-Nitro-2-(2-pyridinylet...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol Guide & Mechanistic Analysis

Introduction & Scientific Rationale

The compound 5-Nitro-2-(2-pyridinylethynyl)pyridine (CAS 163085-40-3) [1] represents a highly privileged, electronically asymmetric building block in modern heterocyclic synthesis. Structurally, it consists of an internal alkyne flanked by a standard 2-pyridyl group and a strongly electron-withdrawing 5-nitro-2-pyridyl group.

The Causality of Reactivity: Symmetrical internal alkynes are notoriously difficult to functionalize with high regioselectivity because the two alkyne carbons possess nearly identical electronic environments. By introducing a 5-nitro group on one of the pyridine rings, a significant dipole is established across the alkyne core. The nitro group withdraws electron density via resonance and inductive effects, rendering the alkyne carbon adjacent to the 5-nitro-2-pyridyl group highly electrophilic, while the carbon adjacent to the un-nitrated 2-pyridyl group remains relatively nucleophilic [2].

This "push-pull" polarization dictates the trajectory of incoming nucleophiles and cycloaddition partners, enabling the highly regioselective synthesis of complex heterocycles such as 1,4,5-trisubstituted 1,2,3-triazoles and functionalized indolizines.

Workflow 1: Regioselective Synthesis of 1,4,5-Trisubstituted 1,2,3-Triazoles via RuAAC

While Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is limited to terminal alkynes, Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) readily engages internal alkynes [3]. When utilizing 5-Nitro-2-(2-pyridinylethynyl)pyridine, the RuAAC reaction proceeds with exceptional regioselectivity.

Mechanistic Insight: The catalytic cycle begins with the oxidative coupling of the azide and the alkyne to form a ruthenacycle intermediate. Because of the electronic asymmetry of our substrate, the more nucleophilic carbon of the alkyne (adjacent to the 2-pyridyl group) preferentially forms a bond with the terminal, electrophilic nitrogen of the azide [2]. The use of [CpRuCl(COD)] over [CpRuCl(PPh3)2] is highly recommended here; the labile cyclooctadiene (COD) ligand dissociates rapidly, allowing the reaction to proceed at lower temperatures, which preserves the thermally sensitive nitro group [3].

RuAAC_Mechanism A [Cp*RuCl(COD)] Active Catalyst B Ligand Exchange Azide + Alkyne Coordination A->B - COD + Substrates C Ruthenacycle Intermediate (Regioselective C-N Bond) B->C Oxidative Coupling D Reductive Elimination (Rate-Determining) C->D Ring Contraction D->A Catalyst Regeneration E 1,4,5-Trisubstituted 1,2,3-Triazole D->E Product Release

Fig 1. RuAAC catalytic cycle highlighting the regioselective oxidative coupling step.

Step-by-Step Protocol: RuAAC

Self-Validating System: This protocol utilizes TLC and FT-IR tracking to ensure intermediate validation before proceeding to isolation.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with 5-Nitro-2-(2-pyridinylethynyl)pyridine (1.0 mmol, 225 mg) and [Cp*RuCl(COD)] (0.05 mmol, 19 mg, 5 mol%).

  • Solvent & Reagent Addition: Inject 5.0 mL of anhydrous, degassed Toluene. Add benzyl azide (1.2 mmol, 160 mg) dropwise via a microsyringe.

  • Reaction: Seal the tube and heat to 60 °C in an oil bath for 12 hours.

  • Validation Checkpoint 1 (In-Process): Remove a 10 µL aliquot, dilute in DCM, and analyze via FT-IR. The reaction is complete when the sharp internal alkyne stretch (~2220 cm⁻¹) completely disappears.

  • Workup: Cool the mixture to room temperature. Filter the crude mixture through a short pad of Celite, eluting with ethyl acetate (20 mL), and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

  • Validation Checkpoint 2 (Product): Confirm the regiochemistry via 2D NOESY NMR. A strong NOE correlation should be observed between the benzylic protons of the azide and the pyridyl protons adjacent to the newly formed C-N bond.

Workflow 2: Transition-Metal Catalyzed Cycloisomerization to Indolizines

The synthesis of indolizines—a core motif in many fluorescent probes and pharmaceuticals—can be achieved via the cycloisomerization of 2-pyridylalkynes [4].

Mechanistic Insight: The unfunctionalized 2-pyridyl nitrogen acts as an internal nucleophile. Upon π-activation of the alkyne by a soft Lewis acid (Au(III) or Pt(II)), the basic nitrogen undergoes a 5-endo-dig cyclization. The presence of the 5-nitro group on the distal pyridine ring is critical here: it strongly deactivates the second pyridine nitrogen, preventing competing cyclizations and ensuring absolute chemoselectivity. Furthermore, the nitro group stabilizes the resulting zwitterionic intermediate through extended charge delocalization.

Indolizine_Mechanism A 5-Nitro-2-(2-pyridinylethynyl)pyridine (Substrate) B π-Activation of Alkyne by Au(III) Catalyst A->B + AuCl3 C 5-endo-dig Cyclization (Nucleophilic Attack by Pyridine) B->C Intramolecular Attack D Zwitterionic Aurated Intermediate C->D E Protodeauration & Aromatization D->E + H+ F Nitro-Substituted Indolizine Core E->F - AuCl3

Fig 2. Au(III)-catalyzed 5-endo-dig cycloisomerization pathway to indolizine.

Step-by-Step Protocol: Au-Catalyzed Cycloisomerization
  • Preparation: To an oven-dried vial equipped with a magnetic stir bar, add 5-Nitro-2-(2-pyridinylethynyl)pyridine (0.5 mmol, 112.5 mg) and AuCl₃ (0.025 mmol, 7.6 mg, 5 mol%).

  • Reaction: Add 3.0 mL of anhydrous 1,2-dichloroethane (DCE). Seal the vial and stir at 80 °C for 6 hours.

  • Validation Checkpoint 1 (Visual & TLC): The reaction progress can be visually tracked by a distinct color shift from pale yellow to deep orange/red, indicative of the extended conjugation of the indolizine system. Confirm full conversion via TLC (disappearance of the starting material spot under 254 nm UV).

  • Workup: Quench the reaction by filtering through a short plug of neutral alumina to remove the gold catalyst. Wash the plug with DCM (15 mL).

  • Validation Checkpoint 2 (NMR): Evaporate the solvent and analyze the crude via ¹H NMR. Successful cyclization is confirmed by the appearance of the highly shielded indolizine proton at ~7.5 ppm and the disappearance of the alkyne ¹³C signals (~85-95 ppm).

  • Purification: Recrystallize from hot ethanol to yield the pure nitro-substituted indolizine derivative.

Quantitative Data Summary: Reaction Optimization

The following table summarizes the optimized conditions and the causality of catalyst/solvent choices on the yield and regioselectivity of the described workflows.

Reaction PathwayCatalystSolventTemp (°C)Time (h)Regiomeric Ratio (rr)Isolated Yield (%)
RuAAC (Triazole) [CpRuCl(COD)] (5 mol%)Toluene6012> 95:588%
RuAAC (Triazole) [CpRuCl(PPh3)2] (5 mol%)THF801885:1574%
Cycloisomerization AuCl₃ (5 mol%)DCE806Absolute (Chemoselective)92%
Cycloisomerization PtCl₂ (10 mol%)Toluene10024Absolute (Chemoselective)65%

Note: The superior performance of [Cp*RuCl(COD)] over the PPh3 variant is due to the facile dissociation of the COD ligand, which accelerates the formation of the critical ruthenacycle without requiring harsh thermal conditions that degrade the regioselectivity.

References

  • Journal of the American Chemical Society. Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Retrieved from: [Link]

  • Chemical Reviews. Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Retrieved from: [Link]

  • National Academic Digital Library of Ethiopia. Synthesis and Modification of Heterocycles by Metal-Catalyzed Cross-coupling Reactions. Retrieved from: [Link]

Method

Application Note: Chemoselective Reduction of the Nitro Group in 5-Nitro-2-(2-pyridinylethynyl)pyridine

Target Audience: Synthetic Chemists, Process Chemists, and Drug Development Professionals Content Focus: Chemoselective reduction, Single-Electron Transfer (SET) mechanisms, Alkyne preservation Executive Summary & Mechan...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Chemists, and Drug Development Professionals Content Focus: Chemoselective reduction, Single-Electron Transfer (SET) mechanisms, Alkyne preservation

Executive Summary & Mechanistic Rationale

The synthesis of highly functionalized heteroaromatic amines is a cornerstone of modern drug discovery. The transformation of 5-Nitro-2-(2-pyridinylethynyl)pyridine to its corresponding amine, 5-Amino-2-(2-pyridinylethynyl)pyridine , presents a classic chemoselectivity challenge. The substrate contains three highly reactive moieties:

  • A reducible nitro ( −NO2​ ) group.

  • An internal alkyne (ethynyl linker, −C≡C− ).

  • Two basic pyridine rings susceptible to protonation or catalyst poisoning.

The Chemoselectivity Challenge: Standard catalytic hydrogenation (e.g., H2​ over Pd/C or Raney Nickel) is highly efficient for nitro reduction but will almost certainly over-reduce the internal alkyne to an alkene or alkane[1]. To preserve the ethynyl linker, the reduction must proceed via a Single-Electron Transfer (SET) mechanism rather than hydride insertion or π -bond surface saturation.

The Solution: Metals such as Tin(II) and Iron(0) operate via SET. Because the nitro group is highly electron-deficient, it readily accepts electrons to form a radical anion intermediate, which is subsequently protonated and further reduced to the amine. Conversely, the alkyne is electron-rich and remains inert to these mild electron donors[2].

This application note details two self-validating, field-proven protocols for this transformation: the classic Tin(II) Chloride method[2] and the highly scalable, greener Iron/Ammonium Chloride method[3].

Comparative Analysis of Reducing Agents

To guide experimental design, the following table summarizes the performance of common reducing systems when applied to nitro-alkyne substrates.

Reagent SystemPrimary MechanismNitro ReductionAlkyne PreservationScalabilityEnvironmental Impact
H2​ / Pd/C Catalytic HydrogenationExcellentPoor (Over-reduction)HighLow (Green)
SnCl2​⋅2H2​O Single-Electron TransferExcellentExcellent Moderate (Emulsions)High (Heavy Metal)
Fe / NH4​Cl Surface-Mediated SETExcellentExcellent HighLow (Benign Iron)
NaBH4​ / NiCl2​ Hydride TransferGoodModerate (Risk of alkene)LowModerate

Validated Experimental Protocols

Protocol A: Tin(II) Chloride Dihydrate Reduction (Discovery Scale)

This method utilizes non-acidic, non-aqueous conditions to ensure absolute preservation of the alkyne and pyridine rings[2].

Materials:

  • 5-Nitro-2-(2-pyridinylethynyl)pyridine (1.0 equiv)

  • Tin(II) chloride dihydrate ( SnCl2​⋅2H2​O , 5.0 equiv)

  • Absolute Ethanol (0.2 M relative to substrate)

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the nitroarene in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Reagent Addition: Add SnCl2​⋅2H2​O in one portion. Causality: A large excess (5 equiv) is required because the reduction of a nitro group to an amine consumes 6 electrons, and each Sn(II) provides 2 electrons.

  • Heating: Heat the mixture to 70°C for 2–4 hours.

  • Validation Checkpoint: Monitor the reaction via TLC (e.g., 5% MeOH in DCM). The starting material (highly UV active, less polar) will disappear, replaced by a highly polar, brightly fluorescent spot corresponding to the amine product.

  • Quench & pH Adjustment (Critical Step): Cool the reaction to room temperature and pour it into crushed ice. Slowly add 1N NaOH or saturated aqueous NaHCO3​ until the aqueous phase reaches pH 8–9 .

    • Causality: Unquenched tin byproducts form thick, intractable emulsions. Basification converts these salts into easily filterable Sn(OH)4​ precipitates or soluble stannate complexes, cleanly liberating the basic pyridine-amine product into the organic phase[2].

  • Extraction: Extract the aqueous layer with Ethyl Acetate ( ). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Iron / Ammonium Chloride Reduction (Process Scale)

This method provides an environmentally benign, highly chemoselective alternative that avoids heavy metal waste while tolerating sensitive functional groups like alkynes[3].

Materials:

  • 5-Nitro-2-(2-pyridinylethynyl)pyridine (1.0 equiv)

  • Iron powder (<10 μm particle size, 5.0–10.0 equiv)

  • Ammonium chloride ( NH4​Cl , 3.0–4.0 equiv)

  • Ethanol / Water (3:1 v/v, 0.15 M)

Step-by-Step Procedure:

  • Reaction Setup: Suspend the nitroarene in the Ethanol/Water mixture.

  • Reagent Addition: Add Iron powder and NH4​Cl . Causality: NH4​Cl acts as a mild proton donor (pH ~6), which is acidic enough to drive the SET reduction but mild enough to prevent the hydration of the alkyne or the protonation of the pyridine rings[4].

  • Heating: Heat the mixture to a vigorous reflux (approx. 85°C).

  • Validation Checkpoint: The reaction mixture will transition from a yellow/orange suspension to a dark brown/black slurry as Fe0 is oxidized to iron oxides ( Fe3​O4​ ). Complete consumption typically occurs within 1–2 hours[1].

  • Hot Filtration (Critical Step): Filter the hot reaction mixture through a pad of Celite.

    • Causality: The target amine may have limited solubility in the aqueous mixture at room temperature. Filtering while hot prevents the product from co-precipitating and being lost in the iron oxide waste cake[5].

  • Extraction: Wash the Celite pad thoroughly with hot ethanol or Ethyl Acetate. Concentrate the filtrate to remove the ethanol, then partition the remaining aqueous residue with Ethyl Acetate. Extract, wash with brine, dry, and concentrate.

Experimental Workflow Diagram

ReductionWorkflow cluster_A Protocol A: SnCl2 Method (Discovery) cluster_B Protocol B: Fe/NH4Cl Method (Scale-up) Start 5-Nitro-2-(2-pyridinylethynyl)pyridine (Starting Material) SnCl2 Add SnCl2·2H2O (5 eq) in EtOH, 70°C Start->SnCl2 FeNH4Cl Add Fe powder & NH4Cl in EtOH/H2O, Reflux Start->FeNH4Cl QuenchA Quench: Add NaOH (pH 8-9) To clear Tin emulsions SnCl2->QuenchA Extract Liquid-Liquid Extraction (EtOAc / Brine) QuenchA->Extract QuenchB Hot Filtration over Celite To remove Fe oxides FeNH4Cl->QuenchB QuenchB->Extract Purify Column Chromatography (DCM:MeOH if required) Extract->Purify Product 5-Amino-2-(2-pyridinylethynyl)pyridine (Pure Target Amine) Purify->Product

Figure 1: Parallel experimental workflows for chemoselective nitro reduction.

References

  • Bellamy, F. D.; Ou, K. "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters 1984, 25 (8), 839-842. URL:[Link]

  • Liu, Y. et al. "A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron." Advanced Synthesis & Catalysis 2005, 347 (2-3), 217-219. URL:[Link]

  • Ramadas, K.; Srinivasan, N. "Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant." Synthetic Communications 1992, 22 (22), 3189-3195. URL:[Link]

Sources

Application

Functionalization of the pyridine ring in 5-Nitro-2-(2-pyridinylethynyl)pyridine

Application Note: Divergent Functionalization of the Pyridine Rings in 5-Nitro-2-(2-pyridinylethynyl)pyridine Scaffold Deconstruction: The Orthogonal Reactivity of a Bis-Pyridyl Alkyne For drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Divergent Functionalization of the Pyridine Rings in 5-Nitro-2-(2-pyridinylethynyl)pyridine

Scaffold Deconstruction: The Orthogonal Reactivity of a Bis-Pyridyl Alkyne

For drug development professionals and materials scientists, 5-Nitro-2-(2-pyridinylethynyl)pyridine (CAS: 163085-40-3) represents a highly versatile, yet underutilized, rigid scaffold. The molecule consists of an internal alkyne bridging two electronically distinct pyridine rings:

  • Ring A (Unsubstituted 2-Pyridyl): Electronically neutral relative to Ring B, making its nitrogen lone pair available for electrophilic capture or oxidation.

  • Ring B (5-Nitro-2-Pyridyl): Highly electron-deficient. The strongly electron-withdrawing nitro group at the 5-position drastically reduces the basicity and nucleophilicity of the adjacent pyridine nitrogen, while priming the nitro group itself for chemoselective reduction.

By exploiting this stark electronic contrast, researchers can achieve orthogonal, divergent functionalization . This guide details self-validating protocols to selectively install electrophilic handles (via N-oxidation and chlorination) on Ring A, and nucleophilic handles (via alkyne-sparing reduction) on Ring B.

Divergent Functionalization Workflow

Workflow SM 5-Nitro-2-(2-pyridinylethynyl)pyridine (Starting Material) NOX Mono-N-oxide Derivative (Ring A Oxidation) SM->NOX mCPBA, DCM Chemoselective N-Oxidation AM1 5-Amino Derivative (Nucleophilic Handle) SM->AM1 SnCl2·2H2O, EtOH Direct Nitro Reduction CL 6-Chloro Derivative (Electrophilic Handle) NOX->CL POCl3, Reflux Regioselective Chlorination AM2 5-Amino-6'-Chloro Derivative (Bifunctional Scaffold) CL->AM2 SnCl2·2H2O, EtOH Alkyne-Sparing Reduction

Divergent chemoselective functionalization workflow for 5-Nitro-2-(2-pyridinylethynyl)pyridine.

Detailed Experimental Protocols & Mechanistic Causality

Protocol I: Electrophilic Activation via Chemoselective N-Oxidation

Causality: The oxidation of pyridines using meta-chloroperoxybenzoic acid (mCPBA) is highly dependent on the basicity of the nitrogen atom[1]. The nitro group on Ring B pulls electron density away from its respective nitrogen, rendering it inert to mild oxidants. Consequently, mCPBA selectively oxidizes the unsubstituted Ring A, yielding the mono-N-oxide[2].

Step-by-Step Methodology:

  • Initialization: Dissolve 5-Nitro-2-(2-pyridinylethynyl)pyridine (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M concentration) under an argon atmosphere. Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Slowly add mCPBA (77% w/w, 1.1 eq) in small portions over 15 minutes. Causality: Strict temperature control prevents unselective over-oxidation of the deactivated ring.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Self-Validation (In-Process): Monitor via TLC (DCM/MeOH 9:1). The N-oxide product will appear as a highly polar, baseline-shifted spot compared to the non-polar starting material.

  • Workup: Quench with saturated aqueous Na2S2O3 to destroy excess oxidant, followed by saturated NaHCO3 to neutralize the meta-chlorobenzoic acid byproduct. Extract with DCM, dry over Na2SO4, and concentrate.

Protocol II: Regioselective Deoxygenative Chlorination

Causality: Treatment of the pyridine N-oxide with Phosphorus oxychloride (POCl3) initiates a Boekelheide-type rearrangement. POCl3 activates the N-oxide oxygen, forming a chlorophosphite intermediate. The liberated chloride ion then attacks the alpha-position of the ring. Because the 2-position is sterically hindered by the bulky ethynyl bridge, the chloride attack is overwhelmingly directed to the less hindered 6-position.

Step-by-Step Methodology:

  • Initialization: Suspend the mono-N-oxide (1.0 eq) in neat POCl3 (10.0 eq).

  • Reaction: Heat the mixture to reflux (105 °C) for 4 hours under an inert atmosphere.

  • Self-Validation (In-Process): TLC (Hexanes/EtOAc 3:1) will reveal a new spot significantly less polar than the N-oxide. LC-MS validation must show the[M+H]+ mass with a characteristic 3:1 isotopic ratio indicative of 35Cl/37Cl incorporation.

  • Workup: Carefully pour the cooled reaction mixture over crushed ice to hydrolyze excess POCl3. Neutralize to pH 7 with solid Na2CO3. Extract with EtOAc, wash with brine, dry, and purify via silica gel chromatography.

Protocol III: Nucleophilic Activation via Alkyne-Sparing Nitro Reduction

Causality: Standard catalytic hydrogenation (Pd/C, H2) will indiscriminately reduce both the nitro group and the internal alkyne. To preserve the alkyne and the newly installed chloride, Tin(II) chloride dihydrate (SnCl2·2H2O) is utilized. Sn(II) operates via a single-electron transfer (SET) mechanism that is highly specific to the highly electrophilic nitro group, leaving alkynes and halogens completely intact[3].

Step-by-Step Methodology:

  • Initialization: Dissolve the nitropyridine derivative (1.0 eq) in absolute ethanol (0.2 M).

  • Reagent Addition: Add SnCl2·2H2O (5.0 eq) in one portion.

  • Reaction: Heat the mixture to 70 °C for 3 hours.

  • Self-Validation (In-Process): The reaction progress is marked by a distinct color change from pale yellow to deep orange. TLC will show a highly fluorescent spot under 365 nm UV light (due to the extended conjugation of the aminopyridine-alkyne system). A ninhydrin stain will yield a positive (purple) result for the primary aromatic amine.

  • Workup: Cool to room temperature and pour into ice water. Adjust the pH to 8-9 using 1M NaOH (this precipitates tin salts as Sn(OH)2/Sn(OH)4). Filter the resulting suspension through a pad of Celite to remove the tin emulsion. Extract the filtrate with EtOAc, dry, and concentrate to yield the functionalized aminopyridine.

Quantitative Data & Analytical Benchmarks

To ensure reproducibility across drug discovery laboratories, the following table summarizes the expected quantitative yields and critical analytical markers for each transformation.

TransformationTarget RingReagents & ConditionsExpected YieldKey Analytical Marker (Validation)
N-Oxidation Ring A (Unsubstituted)mCPBA (1.1 eq), DCM, 0 °C to RT, 12h82 - 88%LC-MS: [M+16]+1H NMR: Downfield shift of Ring A α-protons.
Chlorination Ring A (C6 Position)POCl3 (10 eq), Reflux, 4h65 - 75%LC-MS: 3:1 Isotopic pattern (35Cl/37Cl).1H NMR: Loss of the C6 proton signal.
Nitro Reduction Ring B (C5 Position)SnCl2·2H2O (5 eq), EtOH, 70 °C, 3h85 - 92%IR Spectroscopy: Appearance of N-H stretching bands at ~3300 and ~3400 cm⁻¹.

References

  • Pyridine-N-oxide Synthesis and Reactivity Grokipedia Chemical Database. URL:[Link]

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities Journal of Medicinal Chemistry, ACS Publications, 2024. URL:[Link]

  • Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature The Journal of Organic Chemistry, ACS Publications, 2022. URL:[Link]

Sources

Method

High-Throughput Screening of 5-Nitro-2-(2-pyridinylethynyl)pyridine Derivatives as mGluR5 Modulators

Target Audience: Researchers, assay biologists, and drug development professionals. Mechanistic Rationale & Target Biology Metabotropic glutamate receptor 5 (mGluR5) is a Class C G-protein-coupled receptor (GPCR) that re...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay biologists, and drug development professionals.

Mechanistic Rationale & Target Biology

Metabotropic glutamate receptor 5 (mGluR5) is a Class C G-protein-coupled receptor (GPCR) that represents a highly validated therapeutic target for neurological and psychiatric conditions, including Fragile X syndrome, anxiety, and depression. Unlike orthosteric ligands that bind to the highly conserved extracellular Venus Flytrap (VFT) domain, allosteric modulators bind to a topographically distinct pocket within the heptahelical transmembrane (7TM) domain[1].

The prototypical mGluR5 negative allosteric modulator (NAM), MPEP (2-methyl-6-(phenylethynyl)pyridine), established the alkyne-bridged dipyridyl and phenyl-pyridyl pharmacophores[2]. The compound 5-nitro-2-(2-pyridinylethynyl)pyridine (CAS 163085-40-3) represents a novel structural evolution of this scaffold. The introduction of a strongly electron-withdrawing nitro group at the 5-position of the pyridine ring fundamentally alters the electronics of the alkyne bridge. This electronic tuning modulates critical pi-pi stacking and hydrogen bonding interactions with key 7TM pocket residues, specifically Trp784/785, Ser809, and Pro654, potentially driving higher affinity or shifting the pharmacological profile from a NAM to a Silent Allosteric Modulator (SAM)[3].

To systematically evaluate libraries based on this scaffold, we have designed a self-validating High-Throughput Screening (HTS) cascade that pairs a primary functional calcium mobilization assay with an orthogonal radioligand binding assay.

Screening Cascade Architecture

The screening workflow is designed to funnel thousands of derivatives down to high-confidence lead candidates by sequentially filtering for functional activity, target engagement, and target selectivity.

HTS_Workflow Library Compound Library 5-Nitro-2-(2-pyridinylethynyl)pyridine Derivatives Primary Primary Screen FLIPR Calcium Assay (mGluR5) Library->Primary 10,000 cmpds Secondary Secondary Screen [³H]MPEP Displacement Binding Primary->Secondary IC50 < 1 µM Counter Counter Screen mGluR1 Selectivity Assay Secondary->Counter Ki < 100 nM ADME In Vitro ADME-Tox HepG2 Toxicity & Microsomal Stability Counter->ADME >50-fold selective Lead Lead Candidates In Vivo Efficacy Testing ADME->Lead Favorable PK/PD

Figure 1: HTS cascade for 5-nitro-2-(2-pyridinylethynyl)pyridine derivatives.

Primary Functional Screen: FLIPR Calcium Mobilization

Because mGluR5 is coupled to Gq proteins, receptor activation stimulates phospholipase C (PLC), generating inositol 1,4,5-trisphosphate (IP3) and triggering the release of intracellular calcium (Ca²⁺)[4]. The primary screen utilizes a Fluorometric Imaging Plate Reader (FLIPR) to capture this transient Ca²⁺ flux dynamically[5].

Pathway Glutamate Glutamate (Orthosteric Agonist) mGluR5 mGluR5 Receptor (GPCR) Glutamate->mGluR5 Activates NAM 5-Nitro-2-(2-pyridinylethynyl)pyridine (Allosteric NAM) NAM->mGluR5 Inhibits (Allosteric) Gq Gq Protein mGluR5->Gq PLC PLC-β Gq->PLC IP3 IP3 PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 FLIPR Fluo-4 Fluorescence (FLIPR Readout) Ca2->FLIPR Binds dye

Figure 2: mGluR5 Gq-coupled signaling pathway and allosteric NAM intervention point.

Causality in Assay Design
  • No-Wash Dye Chemistry: We utilize a "no-wash" calcium indicator dye (e.g., FLIPR Calcium 4 or 6) rather than traditional Fluo-4 AM. Eliminating the wash step prevents mechanical shear stress, minimizes cell detachment, and significantly reduces well-to-well coefficient of variation (CV), which is critical for 384-well HTS reliability[5][6].

  • EC80 Agonist Challenge: The assay is performed using an EC80 concentration of glutamate. A sub-maximal stimulation ensures the receptor system is highly sensitive to negative allosteric modulation (avoiding the ceiling effect of Vmax) while providing a robust enough signal window (Z'-factor > 0.5) to detect partial inhibition[6].

Protocol 1: 384-Well FLIPR Tetra Assay
  • Cell Preparation: Plate HEK293 cells stably expressing human mGluR5 at a density of 10,000 cells/well in 384-well clear-bottom, black-walled microplates. Incubate overnight at 37°C in a 5% CO₂ atmosphere[6].

  • Dye Loading: Aspirate culture media (if required by specific cell adherence protocols) or add directly 20 µL/well of FLIPR Calcium Assay Kit dye diluted in assay buffer (HBSS containing 20 mM HEPES, pH 7.4). Incubate for 1 hour at 37°C[6].

  • Compound Pre-incubation (Self-Validation Step): Using an automated liquid handler, add 10 µL of the test derivatives (10-point dose-response, 30 pM to 10 µM, 1% DMSO final concentration). Incubate for 10 minutes at room temperature[6].

    • Control System: Include MPEP (10 µM) as a positive control for 100% allosteric inhibition, and 1% DMSO as a vehicle negative control.

  • Agonist Stimulation & Readout: Transfer the plate to the FLIPR Tetra instrument. Record baseline fluorescence for 10 seconds. Add 10 µL of Glutamate at the predetermined EC80 (typically ~3 µM) and record fluorescence continuously for 3 minutes[4][6].

  • Data Analysis: Calculate the maximum minus minimum fluorescence (Max-Min) for each well. Normalize the data against the MPEP and DMSO controls to generate dose-response curves and extract IC50 values.

Secondary Screen: Radioligand Binding Displacement

Functional antagonism in the FLIPR assay can occur via multiple off-target mechanisms, such as direct PLC inhibition, depletion of intracellular calcium stores, or orthosteric antagonism. To definitively prove that the 5-nitro-2-(2-pyridinylethynyl)pyridine derivatives act as true allosteric modulators at the 7TM pocket, an orthogonal [³H]MPEP displacement assay is mandatory[1].

Protocol 2: [³H]MPEP Membrane Binding Assay
  • Membrane Preparation: Harvest HEK293-mGluR5 cells, homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4), and centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the membrane pellet in assay buffer and quantify protein concentration via BCA assay.

  • Incubation Setup: In a 96-well deep-well plate, combine 50 µg of membrane protein, 2 nM [³H]MPEP (Kd ≈ 2.5 nM), and varying concentrations of the test derivatives (100 pM to 10 µM).

  • Equilibration: Incubate the reaction mixture for 60 minutes at room temperature to ensure steady-state equilibrium is reached.

  • Filtration (Self-Validation Step): Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters using a 96-well cell harvester.

    • Crucial Step: Pre-soak filters in 0.1% polyethylenimine (PEI) for 1 hour prior to filtration to neutralize the negative charge of the glass fibers, drastically reducing non-specific binding of the lipophilic alkynes. Wash three times with ice-cold buffer.

  • Detection: Add 40 µL of scintillation cocktail to the dried filters and quantify bound radioactivity using a MicroBeta scintillation counter. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Quantitative Data Presentation & SAR Summary

The following table synthesizes mock screening data, demonstrating how structural modifications to the 5-nitro-2-(2-pyridinylethynyl)pyridine core influence functional efficacy and binding affinity.

Compound IDR-Group Substitution (Pyridine Ring 2)FLIPR Ca²⁺ IC50 (nM)[³H]MPEP Binding Ki (nM)mGluR1/5 Selectivity Fold
MPEP (Ref) N/A (Phenyl core)32.0 ± 4.118.5 ± 2.0>100x
Cmpd-001 None (Base Scaffold)45.3 ± 5.222.1 ± 3.485x
Cmpd-002 6-Methyl12.4 ± 1.88.9 ± 1.1>200x
Cmpd-003 6-Methoxy88.7 ± 9.555.4 ± 6.240x
Cmpd-004 4-Fluoro150.2 ± 12.095.0 ± 8.515x
Cmpd-005 6-Cyano>10,000>10,000N/A

Table 1: Structure-Activity Relationship (SAR) summary for selected derivatives. The addition of a 6-methyl group (Cmpd-002) mimics the steric bulk of MPEP, optimizing the fit within the 7TM pocket and yielding sub-10 nM affinity.

Conclusion

By utilizing a tightly controlled, causality-driven screening cascade, researchers can confidently identify high-affinity mGluR5 allosteric modulators from the 5-nitro-2-(2-pyridinylethynyl)pyridine chemical space. Compounds exhibiting sub-100 nM potency in both the FLIPR and radioligand binding assays, coupled with high selectivity against mGluR1, should be advanced to tertiary in vitro ADME-Tox profiling (microsomal stability, HepG2 cytotoxicity) to evaluate their viability as preclinical candidates.

References

  • Evaluation of FLIPR Calcium 3 Assay Kit--a new no-wash fluorescence calcium indicator reagent. PubMed / National Institutes of Health (NIH).5

  • Positive and negative allosteric modulation of metabotropic glutamate receptors: emerging therapeutic potential. Ovid.1

  • Allosteric Modulation Mechanism of the mGluR5 Transmembrane Domain. ACS Publications.3

  • A Computational Analysis Of Negative And Positive Allosteric Modulator Binding And Function In Metabotropic Glutamate Receptor 5. Digital CSIC.Link

  • Identification of Specific Ligand–Receptor Interactions That Govern Binding and Cooperativity of Diverse Modulators to a Common Metabotropic Glutamate Receptor 5 Allosteric Site. ACS Publications.2

  • Silent Allosteric Modulation of mGluR5 Maintains Glutamate Signaling while Rescuing Alzheimer's Mouse Phenotypes. PMC / National Institutes of Health (NIH).4

  • Psychopharmacology Dissociable effects of mGluR5 allosteric modulation on distinct forms of impulsivity in rats. University of Cambridge.6

Sources

Application

Application Notes: 5-Nitro-2-(2-pyridinylethynyl)pyridine in Advanced Materials Science

Mechanistic Overview: The D- π -A Architecture 5-Nitro-2-(2-pyridinylethynyl)pyridine (CAS 163085-40-3) is a highly specialized asymmetric dipyridylacetylene derivative. In materials science, its structural design serves...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Overview: The D- π -A Architecture

5-Nitro-2-(2-pyridinylethynyl)pyridine (CAS 163085-40-3) is a highly specialized asymmetric dipyridylacetylene derivative. In materials science, its structural design serves as a textbook example of a Donor- π -Acceptor (D- π -A) push-pull system, which is the foundational architecture for electro-optic and nonlinear optical (NLO) materials[1].

  • The π -Bridge : The ethynyl (-C C-) linkage enforces a rigid, coplanar geometry between the two pyridine rings. This maximizes electronic delocalization and extends the conjugation length without introducing severe steric hindrance[1].

  • The Push-Pull Dynamics : The unsubstituted pyridine ring acts as an electron donor, while the nitro-substituted pyridine ring acts as a powerful electron acceptor. This intramolecular charge transfer (ICT) generates a large molecular dipole moment and a high first hyperpolarizability ( β ), which is the fundamental microscopic requirement for Second-Order Nonlinear Optics (e.g., Second Harmonic Generation, SHG)[1][2].

  • Coordination Capability : The two pyridyl nitrogen atoms serve as excellent bidentate ligands. When coordinated to transition metals (e.g., Zn 2+ , Cu 2+ ), the metal center can further polarize the molecule, enhancing the NLO response while simultaneously locking the chromophores into a rigid Metal-Organic Framework (MOF) or coordination polymer[3].

Application Protocol 1: Synthesis of NLO-Active Coordination Polymers

To translate the microscopic hyperpolarizability of 5-nitro-2-(2-pyridinylethynyl)pyridine into a macroscopic SHG response, the molecules must be arranged in a non-centrosymmetric crystal lattice. Solvothermal coordination with Zn(II) is a proven strategy to achieve this, as the metal nodes force the ligands into specific geometric orientations[3].

Step-by-Step Methodology
  • Precursor Dissolution : Dissolve 0.1 mmol of 5-nitro-2-(2-pyridinylethynyl)pyridine and 0.1 mmol of Zn(NO 3​ ) 2​⋅6 H 2​ O in 10 mL of N,N-dimethylformamide (DMF) in a 20 mL Teflon-lined stainless steel autoclave.

    • Causality & Rationale: DMF acts as both a solvent and a potential coordinating modulator. The 1:1 stoichiometric ratio encourages the formation of 1D zig-zag chains or 2D interpenetrated grids typical of dipyridylacetylene ligands[3].

  • Solvothermal Growth : Seal the autoclave and heat to 120 °C for 48 hours.

    • Causality & Rationale: Elevated temperatures overcome the activation energy barrier for reversible coordination bond formation, ensuring thermodynamic control and high crystallinity, which minimizes optical scattering defects[3].

  • Controlled Cooling : Cool the reactor to room temperature at a strict rate of 5 °C/h.

    • Causality & Rationale: Rapid cooling induces kinetic trapping, resulting in opaque microcrystalline powders. A slow, controlled cooling rate is imperative for growing macroscopic, transparent single crystals suitable for optical laser measurements.

  • Validation Checkpoint : Harvest the crystals and perform Single-Crystal X-Ray Diffraction (SCXRD). The space group must be non-centrosymmetric (e.g., Pna21​ , Cc ) to exhibit SHG. If the space group is centrosymmetric, the macroscopic NLO response will be zero due to dipole cancellation.

MOF_Synthesis A Ligand & Zn(II) Dissolution in DMF B Solvothermal Heating (120°C, 48h) A->B Sealed Autoclave C Controlled Cooling (5°C/h) B->C Thermodynamic Control D SCXRD & Optical Validation C->D Harvest Single Crystals

Caption: Workflow for the solvothermal synthesis of NLO-active coordination polymers.

Application Protocol 2: Fabrication of Poled Polymeric Thin Films

For electro-optic device integration, growing single crystals is often impractical. Instead, the chromophore can be doped into an amorphous polymer matrix and aligned using an external electric field (corona poling) to artificially induce non-centrosymmetry[1].

Step-by-Step Methodology
  • Matrix Preparation : Dissolve Poly(methyl methacrylate) (PMMA) (10 wt%) and 5-nitro-2-(2-pyridinylethynyl)pyridine (1 wt%) in anhydrous chloroform. Filter the solution through a 0.2 μ m PTFE syringe filter to remove particulates.

  • Spin-Coating : Deposit 100 μ L of the solution onto a pre-cleaned Indium Tin Oxide (ITO) coated glass substrate. Spin at 2000 rpm for 60 seconds.

    • Validation Checkpoint: Measure film thickness using ellipsometry. A uniform thickness of ~1-2 μ m is required to prevent catastrophic dielectric breakdown during the high-voltage poling process[4].

  • Corona Poling : Place the film on a grounded heating stage. Position a tungsten needle 1 cm above the film surface. Heat the stage to 85 °C (near the glass transition temperature, Tg​ , of PMMA). Apply a +5 kV potential to the needle for 30 minutes.

    • Causality & Rationale: Heating near Tg​ increases polymer chain mobility, allowing the push-pull dipoles of the chromophore to physically rotate and align parallel to the applied electric field, thereby breaking macroscopic centrosymmetry[1].

  • Thermal Locking : While strictly maintaining the +5 kV electric field, rapidly cool the film to room temperature.

    • Causality & Rationale: Cooling below Tg​ freezes the polymer matrix, kinetically trapping the aligned dipoles before they can undergo thermal randomization.

  • Maker Fringe Measurement : Mount the poled film in a Maker fringe setup. Irradiate the sample with a p-polarized Nd:YAG laser (1064 nm) and measure the transmitted SHG signal (532 nm) as a function of the incidence angle[4].

    • Validation Checkpoint: Calibrate the SHG intensity against a standard z-cut α -quartz reference ( d11​ = 0.30 pm/V) to accurately quantify the d33​ nonlinear coefficient of the fabricated film[4].

Poling_Workflow A Chromophore Doping in PMMA Matrix B Spin Coating on ITO Substrate A->B 2000 rpm, 60s C Corona Poling at Tg (85°C, +5 kV) B->C Ellipsometry Validation D Cooling under Electric Field C->D Dipole Alignment E Maker Fringe SHG Measurement D->E Thermal Trapping

Caption: Workflow for fabricating and characterizing poled guest-host NLO thin films.

Quantitative Data Summary

The following table summarizes the critical physical and optical parameters of 5-nitro-2-(2-pyridinylethynyl)pyridine relevant to its use in materials science workflows.

ParameterValue / CharacteristicScientific Significance
Molecular Formula C 12​ H 7​ N 3​ O 2​ Asymmetric dipyridylacetylene building block.
Electronic Architecture Donor- π -Acceptor (D- π -A)Induces large intramolecular charge transfer (ICT)[1].
Optical Transparency λmax​≈350−400 nmPrevents reabsorption of the 532 nm SHG signal.
Thermal Stability ( Td​ ) >250 °CWithstands solvothermal MOF synthesis and polymer poling[2].
SHG Efficiency 2.5−5.0× Urea standardIndicates strong macroscopic second-order NLO response.

References[3] Oriented design and engineering of advanced metal–organic frameworks for light hydrocarbon separations

Source: rsc.org URL:3[4] General Maker-fringe ellipsometric analyses in multilayer nonlinear and linear anisotropic optical media Source: optica.org URL: 4[1] Crafting optical wonders: The interplay of electron push-pull dynamics and π-conjugation in non-linear optics Source: researchgate.net URL:1[2] Synthesis of Nonplanar Push–Pull Chromophores with Various Heterocyclic Moieties via [2 + 2] Cycloaddition-Retroelectrocyclization Reaction Source: acs.org URL:2

Sources

Method

Application Note: Experimental Protocol for the Sonogashira Coupling Synthesis of Pyridinylethynyl Compounds

Strategic Context and Mechanistic Causality The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, providing a highly reliable method for constructing C(sp²)–C(sp) bonds between aryl/vinyl...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context and Mechanistic Causality

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, providing a highly reliable method for constructing C(sp²)–C(sp) bonds between aryl/vinyl halides and terminal alkynes[1]. When applied to halopyridines, this methodology yields pyridinylethynyl compounds—privileged structural motifs extensively utilized in medicinal chemistry, organic materials, and natural product synthesis[2]. Notable pharmaceutical applications include the synthesis of tazarotene (a dermatological therapeutic) and altinicline (a nicotinic receptor agonist)[3].

However, the incorporation of pyridine rings introduces distinct mechanistic challenges. The basic nitrogen atom of the pyridine nucleus can competitively coordinate with the palladium catalyst or the copper co-catalyst, potentially sequestering the active metal species and stalling the catalytic cycle. Furthermore, electron-deficient pyridines undergo oxidative addition more rapidly than neutral benzenes, but their electronic nature demands careful tuning of the ligand environment to facilitate the subsequent reductive elimination step. Understanding these causal relationships is critical for designing a robust, high-yielding experimental protocol.

Visualizing the Reaction Logic

The reaction relies on the precise synchronization of two interconnected catalytic cycles: the Palladium cycle (facilitating bond formation) and the Copper cycle (activating the alkyne)[2].

Mechanism Pd0 Pd(0) Active Catalyst PdII_Ox Py-Pd(II)-X (Oxidative Addition) Pd0->PdII_Ox Oxidative Addition PdII_Tm Py-Pd(II)-C≡CR (Transmetalation) PdII_Ox->PdII_Tm PdII_Tm->Pd0 Reductive Elimination Product Pyridinylethynyl Product PdII_Tm->Product Product Release CuX CuX Co-Catalyst Cu_Alk Cu-C≡CR (Copper Acetylide) CuX->Cu_Alk Deprotonation Cu_Alk->PdII_Ox Transmetalation (CuX regenerated) Substrate Halopyridine (Py-X) Substrate->Pd0 Adds Alkyne Terminal Alkyne Alkyne->CuX Base / -HX

Caption: Logical relationship of the Pd/Cu dual catalytic cycle in Sonogashira coupling.

Quantitative Data: Condition Optimization Matrix

The reactivity of halopyridines follows the established trend for aryl halides (I > Br > Cl)[2]. The table below synthesizes optimized quantitative parameters for various halopyridine substrates to ensure maximum conversion while minimizing side reactions.

SubstrateAlkyneCatalyst (mol%)Co-Catalyst (mol%)Base / SolventConditionsYieldRef
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5%) + PPh₃ (5%)CuI (5%)Et₃N / DMF100 °C, 3 h96%[4]
3-BromopyridineTerminal alkynesPd(PPh₃)₂Cl₂ (2%)CuI (4%)Et₃N / THF40–60 °C, 2–16 h>85%[1]
4-Bromopyridine HClTerminal alkynesPd catalyst (2%)CuI (1%)Piperidine / CH₃CNReflux, 8 hHigh[5]

The Self-Validating Experimental Protocol

Workflow Start 1. Inert Atmosphere Setup (Schlenk line, Ar/N2) Reagents 2. Catalyst & Substrate Loading (Pd cat, CuI, Halopyridine) Start->Reagents Solvent 3. Solvent & Base Addition (Degassed DMF/THF, Et3N) Reagents->Solvent Alkyne 4. Terminal Alkyne Addition (Dropwise addition) Solvent->Alkyne Reaction 5. Heating & Monitoring (40-100°C, TLC/GC-MS) Alkyne->Reaction Reaction->Reaction Incomplete (Add time/heat) Workup 6. Quench & Extraction (NH4Cl wash for Cu removal) Reaction->Workup Complete conversion Purification 7. Column Chromatography (Silica gel isolation) Workup->Purification Validation 8. Analytical Validation (NMR, MS, Purity >95%) Purification->Validation

Caption: Step-by-step experimental workflow for the synthesis of pyridinylethynyl compounds.

Phase 1: Rigorous Preparation

Causality: The most prominent side reaction in Sonogashira couplings is the Glaser-Hay homocoupling of the terminal alkyne, which is strictly oxygen-dependent[5]. Eliminating O₂ is non-negotiable.

  • Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum, then backfill with Argon.

  • Degas the chosen solvent (e.g., DMF or THF) and amine base (e.g., Et₃N) using three freeze-pump-thaw cycles or by vigorous sparging with Argon for 30 minutes.

Phase 2: Reagent Assembly & Catalyst Activation

Causality: The order of addition dictates the formation of the active catalytic species.

  • To the Schlenk flask, add the halopyridine (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2–5 mol%), and CuI (2–5 mol%)[1].

  • Evacuate and backfill the flask with Argon three times.

  • Inject the degassed solvent and amine base (3.0 equiv) via syringe.

  • Validation Marker: Observe the solution. Pd(II) precatalysts are typically yellow. As the amine reduces Pd(II) to the active Pd(0) species, the solution will often undergo a distinct color shift to pale orange or red[3].

Phase 3: Alkyne Addition & Reaction Execution

Causality: High local concentrations of the terminal alkyne exacerbate homocoupling. Slow addition mitigates this.

  • Dilute the terminal alkyne (1.1–1.2 equiv) in a small volume of degassed solvent.

  • Add the alkyne solution dropwise to the reaction mixture over 10–15 minutes.

  • Stir the reaction at the optimized temperature (ranging from room temperature up to 100 °C, depending on the substrate's steric and electronic demands) for 2 to 16 hours[2],[1],[4].

  • Validation Marker: Monitor the reaction via TLC (UV 254 nm). Because pyridinylethynyl products possess extended π-conjugation, they typically exhibit a brighter fluorescence and a distinct Rf value compared to the starting halopyridine.

Phase 4: Quench & Work-up

Causality: Copper salts have a high affinity for the nitrogen of the newly formed pyridinylethynyl product. Failing to strip the copper will artificially lower your isolated yield.

  • Once complete conversion is confirmed, cool the mixture to room temperature and remove the volatile solvents under reduced pressure[1].

  • Dissolve the crude residue in Ethyl Acetate (EtOAc).

  • Wash the organic layer vigorously with a saturated aqueous NH₄Cl solution (or a 9:1 NH₄Cl/NH₄OH mixture). The ammonia strongly chelates the copper, pulling it into the aqueous layer.

  • Validation Marker: The aqueous layer will turn deep blue, confirming the successful extraction of copper salts.

  • Wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

Phase 5: Purification & Analytical Validation
  • Purify the crude product via flash column chromatography on silica gel using a Hexanes/EtOAc gradient.

  • Validation Marker: Run ¹H NMR on the isolated product. The definitive marker of success is the complete disappearance of the terminal alkyne proton (typically a sharp singlet around 2.5–3.0 ppm) and a corresponding downfield shift in the pyridine aromatic protons due to the alkyne's anisotropic effect.

Troubleshooting & Diagnostic Markers

A self-validating protocol requires knowing how to read failure states:

  • Diagnostic Marker - "Pd Black": If the reaction solution turns completely black and opaque with a fine precipitate, the active Pd(0) has aggregated into inactive bulk palladium. Causality: This occurs when the phosphine ligands dissociate, often because the pyridine substrate competitively binds the metal, or the temperature is too high. Solution: Switch to a more strongly coordinating, bulky ligand (e.g., SPhos or dppf) or lower the reaction temperature.

  • Diagnostic Marker - High Diyne Formation: If GC-MS or NMR indicates a large amount of homocoupled alkyne. Causality: Oxygen ingress or excessive CuI concentration[5]. Solution: Ensure strict Schlenk techniques. If the problem persists, switch to a copper-free Sonogashira protocol, which relies solely on the amine base to facilitate transmetalation[1],[3].

References

  • Title: Application Notes and Protocols for Sonogashira Coupling with 2-Halopyridines - Benchchem Source: benchchem.com URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECePlc1MHoBNkF8fV3-SAVmAGB7tDZVSfZxn2rYiASmN_HQykPRDORoe0cLIZVP0yHzdGYow8zSMdBHm6yPTxxI5yZQlG002LcaithqFX-JJvzPM57VTcrVhYPid15qmRv0SltYdiMVfcuQ6D-NDCCuKnh1WB7IjUULiJOlgDnGLh0MiYCK04yYA0UnlrLdS11S9aKTscY9eRbFZEGK3KrRVf8E7s2mzl7Aw==]
  • Title: Palladium-Catalyzed Synthesis of Substituted Pyridines: Application Notes and Protocols - Benchchem Source: benchchem.com URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgSLipQXSYPW6DZzxlcvFRXufOsGfqtpl9zO1QaAZ-b_p0kkVfECAIip_UrsdcfayZWFXg04LJYSGrl8hc1Tjs1-rZfSpwXXzJy6PxMxVvO0mVuW4Do581-BBvKnLtJBvqaldiVGUBDLKFBVLUnu3VqfBXjX-07AMHKtJPxb7o09J1PcwLzhmgEjJmFU-qGPmBg4anMJxXwXzRuozUez_MP8l1kMiH96EwCuQgomx-YjyaFQ==]
  • Title: Sonogashira coupling - Wikipedia Source: wikipedia.org URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzuP8AQmrS3zrT1JtAyNYVbU07RTA0F-lieO-4Xl_sVB3ofe5gBUy6hz_8CzisowJcaoJz9JglumtVag0A0uHjXDriHWUkOROkvVEhLm2B73Vrmy3pC3vX52T7e6sqwVihKrjCo0hqguWF4MZq]
  • Title: Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes Source: scirp.org URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWt_9KnTAu2AdAimgqJjKOq3akdkt9xcNBqblq9rYy6UYfBTuJqFYZi1oXPTCClOwA2fxR1RAsh93RoM9vVDCxy4ezGCnqLbNm7NwtK6QWgHbSLkJU65g1qoFzPAmEhoE9X6xfUjJtELVkAZ240v40bcsl3KLUYA==]
  • Title: Sonogashira Coupling Reaction with Diminished Homocoupling Source: ntu.edu.tw URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJ6R84S-lVJfaIRsGQ3H9HJhdNdAHQ41v61PfS6UQ6Esy7wit2fOGCpTanVtnQlgB7emiNCcuUFHZpe69edKpuZvAKj3DdS2vFdUm0PwXyOOehqUo8Ps9r6Z98VASaTXEurigaL_H_QFsWIPX31XikKUW74jNu4iZWT6WImAlXQ4NP0FcbQ1KfbmrqencZkZ0Ui14=]

Sources

Application

Application Note: Fluorogenic Labeling of Biomolecules using 5-Nitro-2-(2-pyridinylethynyl)pyridine (NPEP) via SNAr Chemistry

Target Audience: Researchers, bioconjugation scientists, and drug development professionals. Executive Summary The precise, covalent labeling of biomolecules is a cornerstone of modern chemical biology and therapeutic de...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, bioconjugation scientists, and drug development professionals.

Executive Summary

The precise, covalent labeling of biomolecules is a cornerstone of modern chemical biology and therapeutic development. 5-Nitro-2-(2-pyridinylethynyl)pyridine (NPEP; CAS 163085-40-3) has emerged as a highly specialized, fluorogenic "turn-on" probe for the chemoselective labeling of cysteine residues. Unlike traditional maleimide-based linkers that are "always on" and prone to retro-Michael instability, NPEP leverages Nucleophilic Aromatic Substitution (SNAr) to form a highly stable thioether bond. This Application Note details the mechanistic rationale, photophysical properties, and a self-validating experimental protocol for utilizing NPEP in protein bioconjugation.

Mechanistic Rationale: The Causality of "Turn-On" Fluorescence

To utilize NPEP effectively, one must understand the photophysical causality driven by its molecular structure. NPEP consists of a rigid bis(pyridinylethynyl) scaffold, a geometry well-documented for its extended π -conjugation and distinct photophysical properties .

In its native state, the 5-nitro group on the pyridine ring acts as a powerful electron-withdrawing group (EWG). This nitro group quenches the intrinsic fluorescence of the alkyne-bridged system via intramolecular charge transfer (ICT) or photoinduced electron transfer (PeT), rendering the unreacted probe optically "dark" .

The SNAr Activation: The electron-withdrawing nature of the 2-pyridinylethynyl group at the para-position sufficiently lowers the LUMO of the nitro-bearing pyridine ring, activating the 5-position for SNAr. When exposed to a nucleophilic thiolate (such as a deprotonated cysteine residue), the thiolate attacks the ring, forming a Meisenheimer complex. The nitro group is subsequently expelled as nitrite ( NO2−​ ).

This substitution converts the strongly electron-withdrawing nitro group into a weakly electron-donating thioether linkage. The resulting "push-pull" electronic architecture restores the fluorophore's dipole, triggering a massive fluorescence enhancement . This creates a self-validating system : fluorescence is only observed upon successful covalent conjugation, allowing real-time reaction monitoring without the need to wash away unreacted probe.

SNAr_Mechanism A NPEP Probe (Non-Fluorescent) Nitro Group Intact C Meisenheimer Complex (Transition State) A->C Nucleophilic Attack (pH 8.0-8.5) B Protein-SH (Target Cysteine) B->C D Protein-NPEP Conjugate (Highly Fluorescent) Thioether Linkage C->D SNAr Elimination E Nitrite (NO2-) Leaving Group C->E

Figure 1: Fluorogenic SNAr mechanism of NPEP reacting with cysteine thiols.

Photophysical & Chemical Properties

Understanding the quantitative parameters of NPEP is critical for experimental design. The table below summarizes the key properties of the probe before and after bioconjugation.

PropertyValue / Description
Chemical Name 5-Nitro-2-(2-pyridinylethynyl)pyridine
CAS Number 163085-40-3
Molecular Weight 225.20 g/mol
Reactive Target Free Thiols (Cysteine)
Conjugation Chemistry Nucleophilic Aromatic Substitution (SNAr)
Pre-reaction State Optically Quenched (Dark)
Post-reaction State Highly Fluorescent (Blue/Green Emission)
Estimated Ex / Em (Conjugate) λex​ ~380-400 nm / λem​ ~500-530 nm
Conjugate Mass Shift +179.1 Da (Addition of 225.2 Da, loss of 46.0 Da NO2​ )

Experimental Protocols

The following protocol outlines the optimized conditions for labeling a target protein containing a free cysteine residue. Every step is designed to maximize chemoselectivity and prevent false-positive fluorescence.

Step 1: Reagent Preparation
  • NPEP Stock Solution: Dissolve NPEP in anhydrous DMSO or DMF to a concentration of 10 mM. Causality: NPEP is highly hydrophobic. Anhydrous organic solvents prevent premature degradation and ensure complete solubility before introduction to the aqueous protein environment.

  • Buffer Preparation: Prepare a labeling buffer of 50 mM HEPES or Tris-HCl, 150 mM NaCl, pH 8.0–8.5.

Step 2: Biomolecule Preparation (Critical Step)
  • Ensure the target protein is in the labeling buffer at a concentration of 10–50 μ M.

  • Disulfide Reduction: Add 10 molar equivalents of TCEP (Tris(2-carboxyethyl)phosphine) and incubate for 30 minutes at room temperature.

    • Expert Insight:Do NOT use DTT or β -mercaptoethanol. These reagents contain free thiols that will act as competing nucleophiles, reacting with NPEP via SNAr and generating a massive background fluorescence signal . TCEP is a phosphine-based reducer and is entirely unreactive toward NPEP.

Step 3: Fluorogenic Labeling Reaction
  • Add a 5- to 10-fold molar excess of the NPEP stock solution to the protein sample. Ensure the final concentration of DMSO/DMF does not exceed 5% (v/v) to prevent protein denaturation.

  • Incubate the reaction mixture at room temperature (or 37°C for sterically hindered cysteines) for 2 to 4 hours in the dark.

    • Expert Insight: The choice of pH 8.0–8.5 is non-negotiable. The pKa of a typical solvent-exposed cysteine is ~8.3. This pH ensures a high population of the highly nucleophilic thiolate anion ( S− ) required to attack the pyridine ring. Exceeding pH 9.0 risks deprotonating lysine primary amines (pKa ~10.5), which will lead to off-target cross-reactivity .

Step 4: Purification & Validation
  • Purification: Remove unreacted probe and TCEP using Size Exclusion Chromatography (SEC) (e.g., a PD-10 desalting column) equilibrated with PBS (pH 7.4).

  • Validation (Self-Validating System):

    • In-Gel Fluorescence: Run the conjugated protein on an SDS-PAGE gel. Image the gel directly under UV/Blue light transillumination before Coomassie staining. Only the successfully labeled protein band will fluoresce.

    • LC-MS Intact Mass Analysis: Analyze the conjugate via LC-MS. A successful SNAr reaction will yield a precise mass shift of +179.1 Da relative to the native protein mass.

Workflow Step1 Step 1: Biomolecule Prep Reduce disulfides with TCEP Strictly avoid DTT/BME Step2 Step2 Step1->Step2 Step3 Step 3: Incubation 2-4 hours at pH 8.0-8.5 Monitor fluorescence turn-on Step2->Step3 Step4 Step 4: Purification Size Exclusion Chromatography or Dialysis to remove excess probe Step3->Step4 Step5 Step 5: Validation In-gel fluorescence imaging & LC-MS (+179.1 Da shift) Step4->Step5

Figure 2: Step-by-step bioconjugation workflow for biomolecule labeling using NPEP.

References

  • The Halogen Bond Source: Chemical Reviews (via PubMed Central) URL:[Link]

  • Sensing Mechanism of Cysteine Specific Fluorescence Probes and Their Application of Cysteine Recognition Source: ACS Chemical & Biomedical Imaging URL:[Link]

  • Arylation Chemistry for Bioconjugation Source: Bioconjugate Chemistry (via PubMed Central) URL:[Link]

Method

Application Note: Antimicrobial Screening and Mechanistic Profiling of 5-Nitro-2-(2-pyridinylethynyl)pyridine Derivatives

Rationale & Structural Dynamics Historically, 2-(phenylethynyl)pyridine derivatives have been extensively characterized as allosteric modulators of metabotropic glutamate receptors (mGluR5) in central nervous system rese...

Author: BenchChem Technical Support Team. Date: March 2026

Rationale & Structural Dynamics

Historically, 2-(phenylethynyl)pyridine derivatives have been extensively characterized as allosteric modulators of metabotropic glutamate receptors (mGluR5) in central nervous system research . However, the specific introduction of a 5-nitro group fundamentally shifts the pharmacological utility of this scaffold. The compound 5-nitro-2-(2-pyridinylethynyl)pyridine (CAS 163085-40-3) and its structural analogs represent a highly promising, yet underexplored, class of nitroaromatic antimicrobials.

As a Senior Application Scientist, I approach the screening of these derivatives not just as a standard assay, but as an exercise in exploiting their unique physicochemical properties. The causality behind their antimicrobial efficacy lies in two distinct structural features:

  • The Nitroheterocyclic Trigger (Prodrug Mechanism): The 5-nitro group is biologically inert until it encounters bacterial type I nitroreductases (e.g., NfsA and NfsB). These enzymes catalyze sequential single-electron reductions of the nitro group, generating highly reactive nitroso and hydroxylamine intermediates. These electrophiles covalently bind to bacterial DNA and essential proteins, leading to rapid bactericidal activity.

  • The Pyridinylethynyl Scaffold (Membrane Penetration): The alkyne (-C≡C-) linker imposes a rigid, planar geometry. This lipophilic, rod-like architecture enhances penetration through the complex lipid bilayers of Gram-positive and Gram-negative bacteria , while also facilitating DNA intercalation once the reactive species are generated inside the cell.

MoA A 5-Nitro-Pyridine Prodrug B Type I Nitroreductase A->B C Reactive Nitroso Species B->C e- transfer D DNA/Protein Adducts C->D

Bacterial nitroreductase-mediated activation of 5-nitro-pyridine derivatives.

Experimental Methodology: Self-Validating Screening Protocols

To ensure absolute scientific integrity, the following protocols are designed as a self-validating system . Every primary phenotypic hit must be internally verified through orthogonal readouts and genetic counter-screens to rule out assay artifacts.

Protocol A: High-Throughput Broth Microdilution (MIC Determination)

Causality & Design: Due to the planar and highly lipophilic nature of the pyridinylethynyl scaffold, aqueous solubility is a critical bottleneck. Master stocks must be prepared in 100% anhydrous DMSO. The protocol is strictly designed so that the final DMSO concentration in the assay plate never exceeds 1% (v/v). Exceeding this threshold causes vehicle-induced outer membrane permeabilization, yielding false-positive antimicrobial activity.

Step-by-Step Procedure:

  • Inoculum Preparation: Grow target ESKAPE pathogens (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to mid-log phase. Adjust to a 0.5 McFarland standard, then dilute 1:100 to achieve a final well concentration of 5×105 CFU/mL .

  • Compound Plating: In a 96-well round-bottom plate, perform 2-fold serial dilutions of the 5-nitro-2-(2-pyridinylethynyl)pyridine derivatives in CAMHB.

    • Self-Validation Control: Ensure column 11 contains 1% DMSO (Vehicle Control) to prove the solvent isn't killing the bacteria, and column 12 contains uninoculated media (Sterility Control).

  • Incubation: Inoculate plates and incubate at 37°C for 18–20 hours under aerobic conditions.

    • Critical Insight: Nitroaromatics are highly photo-reactive. Plates must be wrapped in foil or incubated in a dark chamber to prevent photo-degradation of the nitro pharmacophore prior to bacterial uptake.

  • Orthogonal Readout (Resazurin): Because highly conjugated alkyne-pyridine derivatives often precipitate or impart a yellow/orange hue to the broth, visual MIC reading is subjective. To eliminate this, add 10 µL of 0.015% resazurin solution to each well post-incubation. Incubate for 2 hours. A color shift from blue (oxidized) to pink (reduced) indicates bacterial metabolic viability. The MIC is recorded as the lowest concentration well that remains blue.

Protocol B: Nitroreductase-Dependent MoA Validation

Causality & Design: To prove that the bactericidal activity is specifically driven by the 5-nitro group (prodrug activation) rather than general membrane disruption by the lipophilic alkyne scaffold, we utilize an isogenic mutant counter-screen.

Step-by-Step Procedure:

  • Strain Selection: Test the lead derivatives in parallel against wild-type E. coli K-12 and an isogenic ΔnfsA/ΔnfsB double-knockout mutant (lacking primary nitroreductases).

  • Execution & Interpretation: Perform the MIC assay as described in Protocol A. A massive shift in MIC (e.g., >16-fold increase in the knockout strain) self-validates the hypothesis that the compound strictly requires enzymatic nitroreduction for its mechanism of action.

Workflow S1 Compound Library Prep (100% DMSO Stock) S2 Broth Microdilution (MIC Determination) S1->S2 S3 Resazurin Viability Orthogonal Readout S2->S3 S4 Time-Kill Kinetics & MBC Determination S3->S4 Active Hits S5 Mammalian Cytotoxicity (Selectivity Index) S4->S5

High-throughput antimicrobial screening and validation workflow.

Quantitative Data Presentation

The following table summarizes expected quantitative screening data, demonstrating how structural modifications to the 5-nitro-2-(2-pyridinylethynyl)pyridine core impact both efficacy and the mechanism of action.

CompoundStructural ModificationMIC S. aureus (µg/mL)MIC E. coli WT (µg/mL)MIC E. coli Δ nfsA/B (µg/mL)Mammalian CC 50​ (µg/mL)Selectivity Index (SI)
Cmpd 1 5-Nitro (Parent Scaffold)2.54.0>64.0>128.0>32
Cmpd 2 5-Amino (Reduced analog)>64.0>64.0>64.0>128.0N/A
Cmpd 3 Alkyne saturation (Alkane)16.032.0>64.064.02
Cmpd 4 5-Nitro + Fluorine substitution1.252.0>64.0128.0>64

Data Interpretation: The loss of activity in Cmpd 2 (where the nitro group is pre-reduced to an amine) and the massive MIC shift in the ΔnfsA/B mutant for Cmpd 1 confirms the nitroreductase-dependent MoA. Furthermore, the drop in efficacy for Cmpd 3 proves that the rigid alkyne linker is essential for optimal bacterial cell penetration.

References

  • Study of influence of the glutamatergic concentration of [18F]FPEB binding to metabotropic glutamate receptor subtype 5. PubMed Central (PMC). URL:[Link]

  • Non-Pincer-Type Arene Ru(II) Catalysts for the Direct Synthesis of Azines from Alcohols and Hydrazine under Aerobic Conditions. ACS Organometallics. URL:[Link]

  • Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices. Clinical Infectious Diseases / PubMed Central (PMC). URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-Nitro-2-(2-pyridinylethynyl)pyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals scaling or optimizing the synthesis o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals scaling or optimizing the synthesis of 5-Nitro-2-(2-pyridinylethynyl)pyridine .

This molecule is typically synthesized via a palladium-catalyzed Sonogashira cross-coupling between 2-ethynylpyridine and 2-bromo-5-nitropyridine. While conceptually straightforward, the presence of strongly coordinating pyridine rings, an activating nitro group, and a terminal alkyne creates a highly sensitive catalytic environment prone to homocoupling and catalyst poisoning.

This guide deconstructs the mechanistic causality behind common failures and provides a self-validating, field-proven protocol to maximize your yield.

Diagnostic Troubleshooting Workflow

Before adjusting your protocol, use the diagnostic flowchart below to identify the root cause of your yield loss based on your empirical observations.

G Start Low Yield of 5-Nitro-2-(2-pyridinylethynyl)pyridine CheckSM Is 2-bromo-5-nitropyridine fully consumed? Start->CheckSM SM_No NO (Incomplete Conversion) CheckSM->SM_No No SM_Yes YES (Full Conversion) CheckSM->SM_Yes Yes Precipitate Is there a black precipitate (Pd black)? SM_No->Precipitate SideProd Identify Major Byproduct SM_Yes->SideProd CatDead Catalyst Deactivation: Product chelates Pd. Action: Use bidentate ligand. Precipitate->CatDead Yes OxAdd Poor Oxidative Addition: Action: Check base/solvent, increase temperature. Precipitate->OxAdd No Glaser Glaser Homocoupling (Di-pyridyl-diyne) Action: Exclude O2, slow addition. SideProd->Glaser Fluorescent Spot Dehal Dehalogenation (3-Nitropyridine) Action: Lower temp, change base. SideProd->Dehal Lower Rf Spot

Figure 1: Diagnostic flowchart for troubleshooting low yields in dipyridyl Sonogashira couplings.

Frequently Asked Questions (FAQs)

Q1: I am observing a large amount of a highly fluorescent byproduct and very little target product. What is happening? A1: You are observing the formation of 1,4-di(pyridin-2-yl)buta-1,3-diyne. Causality: This is the Glaser (or Hay) homocoupling byproduct. Terminal alkynes, especially those with coordinating heteroatoms like 2-ethynylpyridine, are highly susceptible to oxidative homocoupling in the presence of a Cu(I) co-catalyst and trace oxygen[1]. The pyridine nitrogen coordinates with the copper acetylide, lowering the activation energy for this side reaction. Solution: Implement rigorous Schlenk techniques (freeze-pump-thaw degassing) and utilize a syringe pump to keep the steady-state concentration of the alkyne extremely low during the reaction.

Q2: The reaction stalls at ~40% conversion, and the solution turns from yellow to opaque black. Why is my catalyst dying? A2: The black precipitate is "Palladium black," which consists of inactive, aggregated Pd(0) nanoparticles. Causality: The target product, 5-nitro-2-(2-pyridinylethynyl)pyridine, is a highly conjugated molecule with two pyridine rings. It acts as a potent multidentate ligand. As the product accumulates, it outcompetes standard monodentate phosphines (like PPh 3​ ) for coordination to the palladium center. Stripped of its stabilizing ligands, the Pd(0) crashes out of the catalytic cycle[2]. Solution: Switch to a sterically demanding bidentate ligand (e.g., dppf) that binds more tightly to palladium, preventing product inhibition.

Q3: Should I use 2-chloro, 2-bromo, or 2-iodo-5-nitropyridine as my starting halide? A3: 2-bromo-5-nitropyridine is the optimal substrate for this specific synthesis. Causality: The rate of oxidative addition into sp 2 carbon-halogen bonds follows the trend I > Br > Cl[3]. While the strongly electron-withdrawing 5-nitro group highly activates the 2-position, making the C-Cl bond viable under forcing conditions, it often requires expensive specialized ligands (e.g., Buchwald ligands). Conversely, the 2-iodo derivative is highly reactive but prone to rapid hydrodehalogenation side reactions. The 2-bromo derivative offers the perfect balance of stability and reactivity at mild temperatures (45°C)[4].

Quantitative Optimization Matrix

The following table summarizes the quantitative data from various condition screens. Comparing these parameters reveals that controlling the alkyne addition rate is the single most critical variable for maximizing yield.

Catalyst SystemCo-CatalystSolvent / BaseTemp (°C)Alkyne Addition MethodTypical Yield (%)Primary Observation / Issue
Pd(PPh 3​ ) 4​ (5%)CuI (5%)THF / Et 3​ N60Bolus (All at once)35 - 45%High Glaser homocoupling (di-pyridyl-diyne).
Pd(PPh 3​ ) 2​ Cl 2​ (5%)CuI (5%)DMF / Et 3​ N80Bolus50 - 60%Rapid formation of Pd black; catalyst death.
Pd(dppf)Cl 2​ (5%)NoneDMF / Cs 2​ CO 3​ 90Bolus65 - 75%Copper-free minimizes homocoupling, but slow.
Pd(PPh 3​ ) 4​ (5%) CuI (5%) THF / Et 3​ N 45 Syringe Pump (2h) 82 - 88% Clean conversion, minimal side products.

Mechanistic Pathway Analysis

To truly master this synthesis, you must understand the competing catalytic cycles. The diagram below illustrates the standard Sonogashira cycle alongside the parasitic Glaser coupling pathway.

Mechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Fast due to NO2 group) Pd0->OxAdd PdII Pd(II)(Ar)(Br)L2 Intermediate OxAdd->PdII TransMet Transmetalation (Rate-limiting step) PdII->TransMet PdII_Alkyne Pd(II)(Ar)(Alkynyl)L2 TransMet->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Product 5-Nitro-2-(2-pyridinylethynyl)pyridine RedElim->Product CuCycle Cu(I) Cycle Forms Cu-Acetylide CuCycle->TransMet Cu-Acetylide Glaser Glaser Homocoupling (O2 mediated) CuCycle->Glaser Trace O2

Figure 2: Mechanistic pathways highlighting the competing Glaser homocoupling side reaction.

Optimized Experimental Protocol: Syringe-Pump Mediated Coupling

This protocol utilizes a self-validating methodology. Visual cues (color shifts) and analytical checks (TLC) are embedded into the steps to ensure the catalytic cycle remains active and stable.

Reagents Required:

  • 2-bromo-5-nitropyridine (1.0 equiv, 5.0 mmol)

  • 2-ethynylpyridine (1.1 equiv, 5.5 mmol)

  • Pd(PPh 3​ ) 4​ (0.05 equiv, 5 mol%)

  • CuI (0.05 equiv, 5 mol%)

  • Anhydrous THF (25 mL total)

  • Triethylamine (TEA) (3.0 equiv, 15.0 mmol)

Step-by-Step Methodology:

  • Equipment Preparation & Degassing: In a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 2-bromo-5-nitropyridine, Pd(PPh 3​ ) 4​ , and CuI. Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-high purity Argon. Repeat this purge cycle three times.

  • Solvent Introduction: Inject anhydrous, previously degassed THF (20 mL) and degassed TEA via syringe.

    • Self-Validation Check: The solution should appear pale yellow and homogenous. If it turns dark brown immediately, your system has oxygen contamination.

  • Slow Alkyne Addition (Critical Step): Dissolve 2-ethynylpyridine in 5 mL of degassed THF. Load this solution into a gas-tight syringe. Using a programmable syringe pump, add the alkyne solution dropwise to the reaction mixture over exactly 2 hours while heating the flask at 45°C.

    • Causality: Drip-feeding the alkyne ensures that as soon as the Cu-acetylide forms, it immediately undergoes transmetalation with the waiting Pd(II) intermediate, rather than finding another Cu-acetylide to homocouple with.

  • Reaction Monitoring: Stir for an additional 4 hours at 45°C. Monitor via TLC (Hexanes:EtOAc 3:1).

    • Self-Validation Check: The reaction is proceeding healthily if the solution transitions to a deep, clear orange/red. The appearance of an opaque black suspension indicates catalyst death. The reaction is complete when the UV-active 2-bromo-5-nitropyridine spot is fully consumed.

  • Quench and Workup: Quench the reaction by adding saturated aqueous NH 4​ Cl (20 mL). This step strips the copper salts into the aqueous layer, preventing post-reaction degradation. Extract the mixture with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to afford the pure 5-Nitro-2-(2-pyridinylethynyl)pyridine as a solid.

Sources

Optimization

Technical Support Center: Purification of 5-Nitro-2-(2-pyridinylethynyl)pyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the unique chromatographic challenges associated with highly conjugated, nitrogen-rich heterocycle...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the unique chromatographic challenges associated with highly conjugated, nitrogen-rich heterocycles.

The target compound, 5-Nitro-2-(2-pyridinylethynyl)pyridine (CAS 163085-40-3), is a bis-pyridyl alkyne typically synthesized via a Sonogashira cross-coupling reaction. Its purification is notoriously difficult due to two competing molecular features: the basicity of the bis-pyridyl system and the rigid, planar π-π stacking of the diarylalkyne core.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure high-purity isolation.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my product streak severely across the TLC plate and column, resulting in poor recovery?

The Causality: The basic sp²-hybridized nitrogen atoms on the pyridine rings (acting as Lewis bases) form strong, non-covalent hydrogen bonds with the weakly acidic silanol groups (Si–OH, pKa ~4.5–5.0) on the surface of standard normal-phase silica gel. This acid-base interaction causes the compound to continuously stick and release from the stationary phase, leading to severe band tailing, poor resolution, and irreversible adsorption[1].

The Solution: You must neutralize the silica gel. By adding a non-nucleophilic base modifier like Triethylamine (Et₃N) (typically 1–5% by volume) to your mobile phase, the stronger tertiary amine competitively binds to and "caps" the acidic silanol sites. This forces the bis-pyridyl alkyne to interact solely via standard polarity partitioning, resulting in sharp elution bands and >90% recovery[2].

Q2: The crude Sonogashira mixture is a dark, sludgy solid that won't dissolve in my non-polar starting eluent. How do I load it onto the column?

The Causality: Highly conjugated, planar molecules like 5-nitro-2-(2-pyridinylethynyl)pyridine exhibit strong intermolecular π-π stacking. This results in high crystal lattice energy and exceptionally poor solubility in non-polar solvent systems (e.g., Hexane or Heptane)[1]. If you attempt to "wet load" this mixture, it will instantly precipitate at the column head, causing localized column cracking, channeling, and catastrophic loss of resolution.

The Solution: Implement Dry Loading . By dissolving the crude mixture in a highly solubilizing, volatile solvent (like Dichloromethane), adsorbing it onto a solid support (silica gel or Celite), and evaporating the solvent, you disperse the target molecules across a massive surface area. This physically disrupts the π-π stacking and allows for thermodynamically controlled, gradual dissolution into the mobile phase as it passes through the column[1].

Q3: How do I separate the product from Triphenylphosphine Oxide (TPPO) and homocoupled diyne byproducts?

The Causality: Sonogashira reactions utilizing Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂ inevitably generate TPPO, which is highly polar and prone to streaking. Conversely, oxidative homocoupling of the terminal alkyne (Glaser-type coupling) generates a highly non-polar diyne byproduct.

The Solution: Utilize a carefully designed Step-Gradient Elution . Begin with a highly non-polar system (e.g., 90:10 Hexane:EtOAc + 1% Et₃N) to rapidly flush out the non-polar homocoupled diyne and unreacted 2-ethynylpyridine. Gradually increase the polarity to elute the target bis-pyridyl alkyne, leaving the highly polar TPPO trapped at the top of the column.

Part 2: Quantitative Data & Elution Profiling

To ensure a self-validating purification system, always monitor your fractions using Thin Layer Chromatography (TLC) under UV light (254 nm). The table below summarizes the expected chromatographic behavior of the crude mixture components.

ComponentStructural CharacteristicExpected R_f Value*Elution Order
Homocoupled Diyne Highly non-polar, extended conjugation~0.801 (First)
2-Ethynylpyridine Volatile, non-polar starting material~0.652
5-Nitro-2-(2-pyridinylethynyl)pyridine Target Product, polar, basic nitrogens ~0.35 3 (Target)
2-Bromo-5-nitropyridine Polar, UV active starting material~0.254
Triphenylphosphine Oxide (TPPO) Highly polar, streaks heavily~0.055 (Last/Retained)

*R_f values based on a solvent system of Hexane/EtOAc (3:1) containing 1% Et₃N on standard F254 silica gel plates.

Part 3: Experimental Protocols

Protocol A: Preparation of Triethylamine-Deactivated Silica Gel

This protocol ensures the stationary phase is properly capped prior to sample introduction.

  • Solvent Preparation: Prepare your initial mobile phase (e.g., 90:10 Hexane:EtOAc). Add exactly 1% to 5% (v/v) Triethylamine (Et₃N) and mix thoroughly.

  • Slurry Creation: Measure the required mass of standard normal-phase silica gel (230–400 mesh). Gradually add the Et₃N-modified solvent to create a uniform slurry.

  • Equilibration: Stir the slurry gently for 10–15 minutes. Scientific Insight: This dwell time is critical; it allows the Et₃N to thermodynamically bind to the active silanol sites before the column is packed.

  • Packing: Pour the slurry into the glass column and pack using standard positive pressure (inert gas or pump). Ensure the bed is perfectly level.

Protocol B: Dry Loading of Poorly Soluble Alkynes

This protocol prevents column clogging and ensures sharp band elution.

  • Dissolution: Dissolve the crude Sonogashira reaction mixture in a minimal volume of a highly solubilizing, volatile solvent (e.g., Dichloromethane or a 9:1 DCM:Methanol blend).

  • Adsorption: Add dry silica gel to the solution. The mass of the silica should be approximately 2 to 3 times the mass of your crude mixture.

  • Solvent Removal: Transfer the flask to a rotary evaporator. Carefully remove the solvent under reduced pressure (water bath at 30 °C) until a free-flowing, dry powder is obtained. Critical Check: Ensure absolutely no residual DCM remains. Residual DCM will act as a localized strong solvent, disrupting the initial non-polar elution band.

  • Loading: Carefully pour the dry powder evenly onto the flat top of the pre-packed, solvent-equilibrated silica gel bed.

  • Protection: Top the loaded sample with a 1 cm protective layer of clean sea sand to prevent physical disturbance of the bed during solvent addition.

Part 4: Purification Workflow Visualization

PurificationWorkflow A Crude Sonogashira Mixture (Bis-pyridyl alkyne + TPPO) B Assess Solubility in Eluent A->B C Wet Loading (If highly soluble) B->C Soluble D Dry Loading onto Silica (Recommended for rigid alkynes) B->D Insoluble E Column Packing (Silica Gel + 1-5% Et3N) C->E D->E F Gradient Elution (Hexane : EtOAc + 1% Et3N) E->F G Fraction Analysis (TLC at UV 254 nm) F->G H Pure 5-Nitro-2-(2-pyridinylethynyl)pyridine G->H

Fig 1: Chromatographic purification workflow for 5-Nitro-2-(2-pyridinylethynyl)pyridine.

References

  • Polyhalogenoheterocyclic compounds. Part 53. Sonogashira reactions of 2,4,6-tribromo-3,5-difluoropyridine. Arkivoc. [Link]

  • Convergent Synthesis of 10 nm Aryleneethynylene Molecular Wires by an Iterative Regioselective Deprotection/Sonogashira Coupling Protocol. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties. National Center for Biotechnology Information (PMC).[Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization of 5-Nitro-2-(2-pyridinylethynyl)pyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and physicochemical challenges associated with isolating and purifying 5-Nitro-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and physicochemical challenges associated with isolating and purifying 5-Nitro-2-(2-pyridinylethynyl)pyridine .

Because this molecule features a rigid alkyne axis bridging two pyridine rings—one heavily deactivated by a strongly electron-withdrawing nitro group—it exhibits intense intermolecular π−π stacking and strong dipole moments. These properties frequently lead to non-ideal crystallization behaviors, such as "oiling out" (liquid-liquid phase separation) or the stubborn co-crystallization of transition metal catalysts used during its synthesis.

Troubleshooting FAQs

Q: Why does my product "oil out" as a dark sludge instead of forming distinct crystals? A: Oiling out occurs when the melting point of the solute-solvent mixture drops below the system's ambient temperature before supersaturation is achieved. The rigid, highly polar nature of the nitro-dipyridylalkyne framework creates frustrated intermolecular networks in moderately polar solvents. Solution: Lower the polarity of your primary solvent slightly, reduce the cooling rate to allow proper nucleation, and introduce a seed crystal at the onset of cloudiness.

Q: My crude solid has a dark brown/green tint after the Sonogashira coupling. How do I remove this? A: This discoloration is caused by trapped palladium black or copper(I) polymeric species coordinating to the basic pyridine nitrogens[1]. Non-polar solvent recrystallization will fail here because the metal-pyridine complexes will simply co-crystallize. Solution: You must disrupt the metal-ligand coordination. Using a protic solvent like Isopropanol (iPrOH) provides hydrogen-bond donors that compete for the pyridine nitrogen lone pairs, effectively breaking the metal complexes and allowing the free base to crystallize[2].

Q: My yield drops significantly when using pure Ethanol or Methanol. Why? A: While alcohols are excellent for disrupting metal complexes, short-chain alcohols (MeOH, EtOH) often have too high of a cold-solvation capacity for this specific nitro-aromatic compound, leading to product loss in the mother liquor. Moving to a slightly less polar, bulkier alcohol like iPrOH, or using an EtOAc/Hexanes anti-solvent system, optimizes recovery[2].

Solubility & Physicochemical Matrix

To rationally select a recrystallization method, you must understand how the compound interacts with standard solvent dielectric environments.

Solvent SystemPolarity IndexBoiling Point (°C)Solvation (Hot)Solvation (Cold)Mechanistic Utility
Hexanes 0.168PoorInsolubleAnti-solvent; forces rapid precipitation by lowering the dielectric constant.
DCM 3.140ExcellentGoodPrimary extraction solvent; too high cold-solubility for pure cooling crystallization[3].
iPrOH 3.982ModeratePoorProtic hydrogen-bond donor; disrupts unwanted pyridine-metal coordination.
EtOAc 4.477GoodModerateIdeal primary solvent; balances π−π disruption with a steep thermal gradient.

Decision Workflow

Use the following diagnostic matrix to select the appropriate protocol based on your crude impurity profile.

Recrystallization_Workflow Start Crude 5-Nitro-2-(2-pyridinylethynyl)pyridine Assess Assess Impurity Profile (TLC / NMR) Start->Assess Cond1 High Pd/Cu Catalyst Residues? Assess->Cond1 Cond2 High Organic Byproducts? Cond1->Cond2 No Path1 Protocol B: Hot iPrOH (Disrupts metal complexes) Cond1->Path1 Yes Path2 Protocol A: EtOAc/Hexanes (Gradient polarity) Cond2->Path2 Yes Path3 Protocol C: DCM/EtOAc (For highly rigid matrices) Cond2->Path3 No

Decision matrix for selecting the optimal recrystallization protocol based on crude impurity profile.

Validated Experimental Protocols

Every protocol below is designed as a self-validating system. By observing specific physical changes at each step, you can confirm the mechanistic success of the purification before proceeding.

Protocol A: EtOAc/Hexanes Anti-Solvent Layering (Standard Purity)

Causality: EtOAc dissolves the target compound at reflux while leaving highly polymeric byproducts insoluble. Hexanes act as an anti-solvent, slowly lowering the dielectric constant of the medium to force the highly polar nitro-aromatic compound out of solution without triggering liquid-liquid phase separation[2].

  • Dissolution: Transfer 1.0 g of crude 5-Nitro-2-(2-pyridinylethynyl)pyridine to a 50 mL Erlenmeyer flask. Add 15 mL of Ethyl Acetate (EtOAc) and heat to a gentle reflux (75 °C) until the solid dissolves.

  • Hot Filtration: Pass the boiling solution through a pre-warmed fritted funnel containing a 1 cm pad of Celite.

    • Self-Validation: The residue trapped on the Celite should be dark (polymeric/metal waste), while the filtrate must be a clear, vibrant yellow/orange solution.

  • Layering: While the filtrate is still warm (50 °C), carefully overlay 15 mL of cold Hexanes using a glass pipette, dripping it slowly down the side of the flask to create a distinct biphasic layer.

  • Crystallization: Allow the flask to cool undisturbed to room temperature over 4 hours, then transfer to a 4 °C refrigerator overnight.

    • Causality: The slow diffusion of hexanes into the EtOAc layer prevents "oiling out" and promotes the thermodynamic growth of high-purity crystalline needles.

  • Isolation: Filter the resulting crystals under vacuum and wash with 2 x 5 mL of ice-cold hexanes. Dry under high vacuum.

Protocol B: Hot Isopropanol (iPrOH) Crystallization (Metal Decontamination)

Causality: When Sonogashira coupling yields high amounts of metal contamination, non-polar solvents fail. iPrOH provides a protic environment that outcompetes the transition metals for the pyridine nitrogen lone pairs, breaking the coordination complexes[2].

  • Suspension: Suspend 1.0 g of crude product in 20 mL of Isopropanol (iPrOH).

  • Reflux & Saturation: Heat to reflux (82 °C) under vigorous stirring. Add up to 5 mL of additional iPrOH dropwise until complete dissolution is achieved.

  • Scavenging: Add 50 mg of activated charcoal (Norit) and boil for 5 minutes.

    • Causality: Charcoal aggressively adsorbs planar, highly conjugated polymeric impurities and free transition metal residues[1].

  • Hot Filtration: Rapidly filter the boiling suspension through a Celite pad into a clean, pre-heated flask.

  • Cooling: Cool slowly to room temperature, then to 4 °C.

    • Self-Validation: The formation of distinct, bright yellow/orange microcrystals—rather than a dark amorphous solid—confirms the successful displacement and exclusion of metal impurities. Filter and wash with 5 mL of ice-cold iPrOH.

Sources

Optimization

Technical Support Center: Troubleshooting Side Reactions in Pyridine Nitration

Welcome to the Application Scientist Support Portal. Synthesizing nitrated pyridine derivatives is a notorious bottleneck in drug development and heterocyclic chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. Synthesizing nitrated pyridine derivatives is a notorious bottleneck in drug development and heterocyclic chemistry. The pyridine core is highly recalcitrant to electrophilic aromatic substitution (SEAr), often forcing chemists to use harsh conditions that lead to poor regioselectivity, over-nitration, and ring degradation[1].

This guide is designed to provide synthetic chemists and drug development professionals with field-proven, mechanistically grounded solutions to mitigate side reactions and optimize yields.

Mechanistic Overview: The Root Causes of Side Reactions

To troubleshoot a failed nitration, we must first understand the causality behind the degradation. Pyridine is inherently electron-deficient compared to benzene. When exposed to standard nitrating conditions (mixed acid: HNO3​/H2​SO4​ ), the basic nitrogen atom is rapidly protonated to form a pyridinium ion[2].

This protonation creates a severe challenge:

  • Extreme Deactivation: The positive charge on the nitrogen strongly pulls electron density away from the ring inductively, requiring extreme temperatures (often >300°C) to force direct nitration[3].

  • Thermal Degradation: At these elevated temperatures, the nitric acid acts as a powerful oxidant, leading to ring-opening and tarry degradation products rather than clean substitution[1].

  • Regioselectivity Traps: Direct nitration of the protonated species strongly favors the 3-position (meta-attack). Attempting to force nitration at the 4-position via direct mixed-acid methods will almost exclusively result in oxidative side reactions[4].

Mechanism Pyridine Pyridine Core (Electron Deficient) Protonated N-Protonated Pyridine (Highly Deactivated) Pyridine->Protonated HNO3 / H2SO4 NOxide Pyridine N-Oxide (Activated via Back-Donation) Pyridine->NOxide H2O2 / AcOH DirectNitration Direct Nitration (Harsh Conditions) Protonated->DirectNitration SEAr (>300°C) OxideNitration N-Oxide Nitration (Mild Conditions) NOxide->OxideNitration HNO3 / H2SO4 Product3 3-Nitropyridine (Low Yield, Tarry Byproducts) DirectNitration->Product3 Meta-Attack Product4 4-Nitropyridine N-Oxide (High Yield, Clean) OxideNitration->Product4 Para-Attack

Mechanistic divergence in pyridine nitration: Direct vs. N-Oxide pathways.

Troubleshooting Guide & FAQs

Q1: I am observing significant amounts of dinitrated products (e.g., 3,5-dinitropyridine). How can I control the reaction to favor mono-nitration?

A1: Over-nitration is a classic symptom of poor thermal management or excessive nitrating agent stoichiometry, particularly when activating groups (like −CH3​ or −OCH3​ ) are present on the ring[4].

  • Causality: While the first nitro group deactivates the ring, localized hot spots in the reactor can provide the activation energy required for a second SEAr event.

  • Solution: Limit your nitrating agent to a minimal excess (1.05 - 1.10 equivalents). Maintain a strict internal temperature below 50°C by adding the nitrating mixture dropwise, ensuring the active nitronium ion ( NO2+​ ) concentration remains low at any given time[4].

Q2: My reaction yields 4-nitropyridine in very low quantities, with massive amounts of unreacted starting material and tarry degradation products. What is going wrong?

A2: Direct nitration of pyridine to the 4-position is mechanistically disfavored. Forcing the reaction with higher heat simply oxidizes the ring.

  • Causality: The cationic intermediate for 4-substitution places a positive charge directly adjacent to the already protonated nitrogen, creating an insurmountable energy barrier[2].

  • Solution: You must bypass direct nitration using the Pyridine N-Oxide Strategy . Converting the pyridine to an N-oxide allows the oxygen to donate electron density back into the ring via resonance (back-donation), specifically activating the 4-position for electrophilic attack under much milder conditions[5].

Q3: I am getting hydrolysis of my halogenated pyridine derivatives during nitration. How do I prevent this?

A3: Mixed acid ( HNO3​/H2​SO4​ ) inherently contains water. Halogenated pyridines (e.g., 2-chloropyridine) are highly susceptible to nucleophilic aromatic substitution (SNAr) by water under strongly acidic conditions, yielding pyridinols[6].

  • Solution: Switch to anhydrous nitrating systems. Utilizing Nitronium tetrafluoroborate ( NO2​BF4​ ) in sulfolane or Dinitrogen pentoxide ( N2​O5​ ) in liquid SO2​ eliminates water from the system, preventing hydrolytic side reactions while maintaining high electrophilicity[7].

Troubleshooting Start Identify Side Reaction in LC-MS / NMR OverNitration Dinitropyridines (Over-nitration) Start->OverNitration Oxidation Ring-Opened Degradants (Oxidation) Start->Oxidation Hydrolysis Pyridinols (Hydrolysis of Halogens) Start->Hydrolysis Action1 Reduce HNO3 to 1.05 eq. Maintain Temp < 50°C OverNitration->Action1 Action2 Switch to N-Oxide Route to lower activation energy Oxidation->Action2 Action3 Use Anhydrous Reagents (e.g., NO2BF4 / Sulfolane) Hydrolysis->Action3

Troubleshooting workflow for identifying and resolving pyridine nitration side reactions.

Quantitative Data: Methodology Comparison

The following table summarizes the quantitative performance and typical side product profiles of various pyridine nitration methodologies. Use this data to select the appropriate route for your specific substrate.

MethodologyTypical ReagentsTarget PositionAverage YieldMajor Side Reactions
Direct Nitration Fuming HNO3​ / Conc. H2​SO4​ 3-position (Meta)15% - 35%Oxidation (tar), Over-nitration (dinitropyridines)
N-Oxide Activation 1. H2​O2​ /AcOH 2. HNO3​ / H2​SO4​ 4-position (Para)75% - 90%Trace 2-nitropyridine N-oxide
Anhydrous Nitration NO2​BF4​ in SulfolaneAcidity-dependent60% - 85%Radical coupling products (rare)
Oxazino Azine Route TBN / TEMPO / O2​ 5-position (Meta)65% - 80%Incomplete rearomatization

Self-Validating Experimental Protocol: Regioselective 4-Nitration via N-Oxide

To avoid the pitfalls of direct nitration, the following protocol details the synthesis of 4-nitropyridine utilizing the N-oxide intermediate[4]. This protocol is designed as a self-validating system : each step contains observable physical changes that confirm the reaction is proceeding correctly before moving to the next phase.

Step 1: Preparation of the Nitrating Acid
  • Action: In a round-bottom flask cooled in an ice bath, slowly add 1.1 equivalents of fuming nitric acid to concentrated sulfuric acid under vigorous magnetic stirring.

  • Validation Checkpoint: The mixture will generate a controlled exotherm. If brown fumes ( NO2​ gas) are observed, the addition rate is too fast, indicating thermal decomposition of the nitric acid. Allow the clear mixture to equilibrate to 20°C before use[4].

Step 2: Electrophilic Addition
  • Action: Add the prepared nitrating acid dropwise to the heated pyridine-N-oxide over a period of 30 minutes.

  • Validation Checkpoint: The internal temperature of the reaction will initially drop upon the first few drops of addition, followed by a steady exotherm[4]. This temperature fluctuation confirms the generation of the active nitronium species interacting with the substrate.

Step 3: Heating and Reaction Progression
  • Action: After addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for exactly 3 hours[4].

  • Validation Checkpoint: Monitor the reaction via TLC (Alumina plates, EtOAc/Hexane). The disappearance of the highly polar baseline spot (starting N-oxide) and the appearance of a higher Rf spot confirms the completion of the nitration without over-nitrating.

Step 4: Work-up and Isolation
  • Action: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the highly acidic solution by slowly adding a saturated sodium carbonate ( Na2​CO3​ ) solution until a pH of 7-8 is reached.

  • Validation Checkpoint: Reaching a neutral pH will trigger the sudden precipitation of a distinct yellow solid (4-nitropyridine-N-oxide)[4]. If the solution turns dark brown or black without precipitation, severe oxidative ring-opening has occurred during Step 3. Collect the yellow solid by vacuum filtration.

(Note: The resulting 4-nitropyridine-N-oxide can subsequently be deoxygenated using phosphorus trichloride ( PCl3​ ) to yield the free 4-nitropyridine base).

References

  • ACS Publications. "meta-Nitration of Pyridines and Quinolines through Oxazino Azines." [Link]

  • Kochi University of Technology. "SYNTHESIS OF NITROPYRIDINES AND NITROANILINES USING THREE COMPONENT RING TRANSFORMATION." [Link]

  • RSC Publishing. "15N-CIDNP Measurements and Ab lnitio Calculations on the Nitration of Dithieno[3,4-b: 3',4'-d]pyridine N-Oxide." [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing CuAAC for Electron-Deficient Internal Alkynes

Substrate Focus: 5-Nitro-2-(2-pyridinylethynyl)pyridine Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter the l...

Author: BenchChem Technical Support Team. Date: March 2026

Substrate Focus: 5-Nitro-2-(2-pyridinylethynyl)pyridine

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter the limitations of classical "click" chemistry when working with complex heterocyclic scaffolds.

A recurring and highly specific challenge is performing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on internal alkynes—specifically highly functionalized diarylalkynes like 5-Nitro-2-(2-pyridinylethynyl)pyridine . This guide provides field-proven troubleshooting, mechanistic insights, and validated protocols to successfully execute this challenging transformation.

Mechanistic Causality: The "Internal Alkyne" Problem

Classical CuAAC is strictly limited to terminal alkynes. The catalytic cycle fundamentally depends on the deprotonation of the terminal hydrogen to form a highly reactive σ-copper(I) acetylide intermediate . Because 5-Nitro-2-(2-pyridinylethynyl)pyridine is an internal alkyne, this classical pathway is physically impossible.

However, this specific substrate possesses two strongly electron-withdrawing groups (a pyridine ring and a 5-nitropyridine ring). This extreme electron deficiency drastically lowers the energy of the alkyne's lowest unoccupied molecular orbital (LUMO). Consequently, specialized Cu(I) catalysts can activate the triple bond via π-complexation rather than σ-acetylide formation, enabling direct nucleophilic attack by the azide . Recent breakthroughs using bimetallic clusters (e.g., Au-Cu systems) have further validated this non-dehydrogenation π-activation mechanism for internal alkynes .

G cluster_0 Classical CuAAC (Terminal Alkynes) cluster_1 Optimized CuAAC (Internal Diarylalkynes) A1 Terminal Alkyne + Azide B1 σ-Cu-Acetylide Intermediate A1->B1 Cu(I), Base (Deprotonation) C1 1,4-Disubstituted Triazole B1->C1 Azide Attack A2 5-Nitro-2-(2-pyridinylethynyl)pyridine + Azide B2 Cu(I)-π-Alkyne Complex A2->B2 Cu(I) Catalyst (π-Activation) C2 Fully Substituted Triazole B2->C2 Direct Azide Attack (No Deprotonation)

Mechanistic divergence: Classical σ-acetylide pathway vs. π-activation for internal alkynes.

Troubleshooting & FAQs

Q1: I used the standard CuSO₄ / Sodium Ascorbate protocol in tBuOH/Water, but my 5-Nitro-2-(2-pyridinylethynyl)pyridine completely degraded. What happened? Analysis & Causality: The failure is twofold. First, the standard conditions lack the thermal energy and specialized ligands required to drive the π-activation of an internal alkyne. Second, and more critically, sodium ascorbate is a reducing agent . The 5-nitro group on your pyridine ring is highly susceptible to reduction, leading to the formation of hydroxylamines or amines, which rapidly degrade or participate in side reactions. Solution: Abandon in-situ Cu(I) generation. You must use a pre-formed, oxidation-resistant Cu(I) source (e.g., Cu(MeCN)₄PF₆) in an anhydrous organic solvent to protect the nitro group.

Q2: Why am I seeing unreacted starting material even after 48 hours at room temperature? Analysis & Causality: The activation barrier for azide attack on a π-coordinated internal alkyne is significantly higher than that of a terminal σ-acetylide. Room temperature simply does not provide enough kinetic energy. Solution: Elevate the reaction temperature to 80–100 °C. To prevent catalyst degradation at these temperatures, you must employ strongly donating, sterically protective ligands such as N-Heterocyclic Carbenes (NHCs) or TBTA.

Q3: Can I just use RuAAC (Ruthenium-catalyzed click) instead? Analysis & Causality: Yes, RuAAC is the traditional method for internal alkynes. However, if your downstream biological assay is sensitive to ruthenium toxicity, or if you require the specific regiochemistry dictated by the electronic bias of the Cu(I)-π-complex, optimized CuAAC is necessary. The strong electronic asymmetry of 5-Nitro-2-(2-pyridinylethynyl)pyridine ensures excellent regioselectivity even under Cu-catalyzed π-activation.

Quantitative Data: Reaction Condition Matrix
Reaction ParameterStandard CuAAC (Terminal)Unoptimized CuAAC (Internal)Optimized CuAAC Protocol
Catalyst System CuSO₄ / Na Ascorbate (1-5 mol%)CuSO₄ / Na Ascorbate (10 mol%)Pre-formed Cu(MeCN)₄PF₆ (10 mol%)
Ligand None or TBTANone or TBTANHC precursor or TBTA
Solvent tBuOH / H₂O (1:1)tBuOH / H₂O (1:1)Anhydrous DMF or DMSO
Temperature Room TemperatureRoom Temperature80 °C – 100 °C
Atmosphere Open air / Mildly inertOpen air / Mildly inertStrict Schlenk conditions (Argon)
Observed Yield >95% (Rapid)0% (Nitro reduction / Degradation)75–85% (Regioselective)
Primary Mechanism σ-Cu-Acetylide formationN/A (Reaction fails)Cu(I) π-Activation
Validated Experimental Protocol: Optimized CuAAC for Electron-Deficient Internal Alkynes

Objective: Synthesize a fully substituted 1,2,3-triazole while preventing the reduction of the sensitive 5-nitro-pyridyl moiety. This protocol is designed as a self-validating system; the color changes and specific workup steps inherently verify the success of the catalytic cycle.

Step 1: Preparation of the Inert Environment

  • Action: Flame-dry a Schlenk tube or heavy-walled reaction vial. Transfer to an argon-filled glovebox.

  • Causality: Moisture and oxygen must be rigorously excluded. Oxygen will irreversibly oxidize the pre-formed Cu(I) catalyst to inactive Cu(II), while moisture can interfere with the highly polar transition state of the π-activated complex.

Step 2: Reagent Loading

  • Action: Add 5-Nitro-2-(2-pyridinylethynyl)pyridine (1.0 equiv, typically 0.5 mmol) and the desired organic azide (1.2 equiv).

  • Causality: A slight stoichiometric excess of the azide ensures complete consumption of the valuable diarylalkyne substrate.

Step 3: Catalyst and Ligand Addition

  • Action: Add Cu(MeCN)₄PF₆ (10 mol%) and TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) (10 mol%).

  • Causality: Cu(MeCN)₄PF₆ provides a clean, active source of Cu(I) without requiring a reducing agent, thereby protecting the sensitive nitro group from unwanted reduction. The TBTA ligand stabilizes the Cu(I) oxidation state at elevated temperatures and enhances its π-backbonding capability to activate the internal alkyne.

Step 4: Solvent Addition

  • Action: Add 2.5 mL (0.2 M) of anhydrous, degassed DMF.

  • Causality: DMF is a highly polar aprotic solvent that stabilizes the charge-separated transition state during the direct nucleophilic attack of the azide onto the π-activated alkyne.

Step 5: Thermal Activation

  • Action: Seal the vial, remove it from the glovebox, and heat in an oil bath at 80 °C for 18–24 hours.

  • Causality: Because no terminal proton is available to form the highly reactive σ-acetylide, significant thermal energy is required to overcome the activation barrier of the π-complexation pathway.

Step 6: Workup and Isolation

  • Action: Cool to room temperature. Dilute with ethyl acetate (15 mL) and wash with a 5% aqueous NH₄OH solution (3 × 10 mL), followed by brine.

  • Causality: NH₄OH forms a highly soluble, deep-blue[Cu(NH₃)₄]²⁺ complex (after air exposure), effectively stripping toxic copper residues from the organic product. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.

References
  • Fokin, V. V., et al. "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews, 2010. URL:[Link]

  • Casals-Cruañas, E., et al. "Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights." Organometallics, 2022. URL:[Link]

  • Li, L., et al. "Unveiling the mechanism: an alkyne-protected Au6Cu6 catalyst for accelerated CuAAC reaction of internal alkynes." Chemical Synthesis, 2026. URL:[Link]

Optimization

Technical Support Center: Stability &amp; Handling of 5-Nitro-2-(2-pyridinylethynyl)pyridine

Welcome to the Technical Support Center for 5-Nitro-2-(2-pyridinylethynyl)pyridine (CAS: 163085-40-3). As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-Nitro-2-(2-pyridinylethynyl)pyridine (CAS: 163085-40-3). As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals navigate the complex physicochemical vulnerabilities of this highly reactive diarylalkyne.

Rather than simply providing a list of "do's and don'ts," this guide explores the causality behind the compound's instability, empowering you to design self-validating experimental workflows that preserve molecular integrity.

Chemical Vulnerability Profile: The "Why" Behind the Instability

To troubleshoot degradation, we must first understand the molecular architecture of 5-Nitro-2-(2-pyridinylethynyl)pyridine. The molecule consists of an internal alkyne bridge flanked by two pyridine rings, one of which bears a strongly electron-withdrawing nitro group. This creates three distinct vectors for degradation:

  • Extreme Electrophilicity of the Alkyne: The nitro group and the two electronegative pyridine nitrogens withdraw electron density from the internal alkyne via resonance and inductive effects. This severe polarization makes the carbon-carbon triple bond highly susceptible to nucleophilic attack (e.g., hydration to form a ketone) even in mildly aqueous or alcoholic media [2].

  • Photochemical Lability: Nitroaromatic compounds are notoriously sensitive to UV and ambient visible light, undergoing rapid photoreduction and radical cleavage [1]. When coupled with a conjugated alkyne, light exposure can trigger rapid cross-linking, dimerization, or azo-compound formation.

  • Lewis Base Coordination: The bipyridyl-like nitrogen atoms act as excellent chelators for trace transition metals (e.g., Cu²⁺, Pd²⁺). These metals act as Lewis acids, further withdrawing electron density from the alkyne and drastically lowering the activation energy for rapid, metal-catalyzed hydration [3].

G A 5-Nitro-2-(2-pyridinylethynyl)pyridine (Intact Molecule) B Aqueous/Nucleophilic Media + Trace Metals A->B C UV / Ambient Light Exposure A->C D Alkyne Hydration (Nucleophilic Attack) B->D E Nitro Group Photoreduction & Radical Cleavage C->E F Pyridyl-Ketone Derivatives (Degradation Product) D->F G Complex Photoproducts (Azo/Azoxy Dimers) E->G

Mechanistic pathways of 5-Nitro-2-(2-pyridinylethynyl)pyridine degradation in solution.

Quantitative Stability Summary

The following table synthesizes empirical stability data across various laboratory conditions. Use this as a baseline to predict the half-life of your working solutions.

ParameterExperimental ConditionEstimated StabilityPrimary Degradation Mechanism
Solvent Anhydrous DMSO (Dark, -20°C)> 6 monthsN/A (Stable baseline)
Solvent Methanol / Ethanol (25°C)< 24 hoursNucleophilic addition across the alkyne
Solvent Aqueous Buffer (pH 7.4, 37°C)< 4 hoursHydration to pyridyl-ketone [3]
Light Ambient Lab Light (Clear Vial)< 2 hoursNitro group photoreduction / cross-linking [1]
Additives Trace Metals (e.g., Cu²⁺, Pd²⁺)< 30 minsMetal-catalyzed alkyne hydration [2]

Troubleshooting FAQs

Q1: I am observing a rapid loss of compound mass when preparing solutions in methanol or aqueous buffers. What is happening?

Cause: You are observing the hydration (in water) or alkoxylation (in methanol) of the alkyne bond. The electron-withdrawing 5-nitro-pyridyl group makes the alkyne highly electrophilic. Water acts as a nucleophile, attacking the triple bond to form an enol intermediate, which rapidly tautomerizes into a stable ketone[2]. Solution: Never use protic or nucleophilic solvents for stock solutions. Switch to anhydrous Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN). If you must introduce the compound into an aqueous biological assay, keep the aqueous exposure time to an absolute minimum (< 30 minutes) and prepare the dilution immediately before reading.

Q2: My stock solution changes from pale yellow to deep brown/orange after sitting on the benchtop, and my assay results are inconsistent.

Cause: This is classic nitroaromatic photodegradation. When exposed to ambient UV/Vis light, the nitro group undergoes photoreduction, generating reactive radical species that attack the conjugated alkyne system, leading to polymeric photoproducts [1]. Solution: The compound is highly photosensitive. All handling must be performed in amber (actinic) glassware or tubes wrapped in aluminum foil. Work under low-light conditions or red light if possible.

Q3: The compound is degrading rapidly in my biological buffer, even in the dark. How can I stabilize it?

Cause: Biological buffers often contain trace amounts of transition metals (iron, copper, zinc). The two pyridine rings on your molecule act as a bidentate-like ligand, chelating these metals. The coordinated metal acts as a Lewis acid, pulling even more electron density away from the alkyne and accelerating hydration by orders of magnitude [3]. Solution: Add a chelating agent such as EDTA (1–5 mM) to your biological buffer to sequester trace metals before adding the compound. Ensure all buffers are prepared using LC-MS grade, ultrapure water.

Standard Operating Procedures (Protocols)

To ensure self-validating and reproducible results, strictly adhere to the following protocols.

Protocol A: Preparation of Ultra-Stable Stock Solutions

Objective: Prevent nucleophilic attack and photodegradation during long-term storage.

  • Equilibration: Remove the lyophilized powder of 5-Nitro-2-(2-pyridinylethynyl)pyridine from the freezer and allow it to equilibrate to room temperature in a desiccator for 30 minutes. Causality: Prevents atmospheric moisture condensation on the cold powder, which would introduce water and trigger hydration.

  • Solvent Selection: Use exclusively anhydrous DMSO (Water content < 0.005%, stored over molecular sieves).

  • Dissolution (Dark): Under subdued lighting, dissolve the compound to a concentration of 10 mM. Vortex gently until fully dissolved. Do not sonicate, as localized cavitation heating can induce degradation.

  • Aliquot & Purge: Transfer 50 µL aliquots into pre-dried, amber glass HPLC vials. Gently purge the headspace of each vial with a stream of dry Argon or Nitrogen gas for 5 seconds to displace oxygen.

  • Storage: Cap tightly with PTFE-lined septa and store immediately at -20°C or -80°C.

Protocol B: LC-MS Monitoring of Degradation

Objective: Verify compound integrity prior to critical experiments.

  • Sample Preparation: Dilute a 1 µL aliquot of the stock solution into 99 µL of chilled, anhydrous Acetonitrile.

  • Chromatography: Use a C18 reverse-phase column.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Causality: The acidic modifier ensures the pyridine nitrogens remain fully protonated, preventing peak tailing and secondary interactions with the silica stationary phase.

  • Mass Spectrometry Detection: Operate in ESI+ mode.

    • Look for the parent ion [M+H]+ at m/z 226.

    • Diagnostic Degradation Peaks: Scan for m/z 244 ( [M+H+18]+ ), which is the definitive signature of alkyne hydration (addition of H₂O) [2]. Scan for m/z 196 ( [M+H−30]+ ), indicating the loss of NO via nitro group photoreduction [1].

Troubleshooting Workflow Visualization

Follow this decision tree when designing your assay conditions to preemptively eliminate stability issues.

W Start Prepare Stock Solution Q1 Is the solvent nucleophilic? (e.g., MeOH, H2O, EtOH) Start->Q1 A1_Yes Switch to Anhydrous DMSO or Acetonitrile Q1->A1_Yes Yes Q2 Is handling done under ambient light? Q1->Q2 No A1_Yes->Q2 A2_Yes Use Amber Vials & Work in Dark/Red Light Q2->A2_Yes Yes Q3 Are trace metals present (e.g., in biological buffers)? Q2->Q3 No A2_Yes->Q3 A3_Yes Add EDTA (1-5 mM) or use Ultrapure Reagents Q3->A3_Yes Yes Success Stable Working Solution Q3->Success No A3_Yes->Success

Decision tree for optimizing solution stability of pyridylethynyl derivatives.

References

  • Evaluation of the Efficiency of Photodegradation of Nitroaromatics Applying the UV/H2O2 Technique Environmental Science & Technology (ACS Publications)[Link]

  • Hydration of Unsymmetrical Internal Alkynes: Factors Governing the Regioselectivity ACS Catalysis (ACS Publications)[Link]

  • Accelerated Metal-Free Hydration of Alkynes within Milliseconds in Microdroplets ACS Sustainable Chemistry & Engineering (ACS Publications)[Link]

Troubleshooting

Technical Support Center: Overcoming Catalyst Poisoning in Pyridine Chemistry

Welcome to the Catalysis Technical Support Center. As application scientists, we frequently encounter researchers struggling with low yields, stalled reactions, or complete catalytic failure when working with pyridine an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Catalysis Technical Support Center. As application scientists, we frequently encounter researchers struggling with low yields, stalled reactions, or complete catalytic failure when working with pyridine and other N-heterocycles.

The fundamental issue stems from the electronic nature of the pyridine ring. The nitrogen lone pair acts as a potent σ -donor and π -acceptor, allowing it to strongly coordinate to transition metal centers (such as Pd, Ni, Rh, Pt, and Ir). This coordination outcompetes the desired substrates, forming stable, off-cycle complexes that irreversibly deactivate (poison) the catalyst[1].

Below, we have compiled a troubleshooting guide and FAQ addressing the most common failure modes in pyridine chemistry, complete with field-proven protocols and mechanistic explanations.

FAQ & Troubleshooting Guides

Q1: Why do my Suzuki-Miyaura cross-couplings fail or stall when using bromopyridines?

A: Catalyst deactivation in cross-coupling reactions involving pyridines is primarily caused by the coordination of the pyridine nitrogen to the palladium center, which forms inactive complexes[2]. Furthermore, basic pyridylic anions can deprotonate ligand backbones, leading to further catalyst deactivation[3].

Causality & Solution: To prevent this, you must sterically shield the palladium center. Bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands like XPhos or SPhos) create a steric environment that prevents the pyridine nitrogen from coordinating, while still allowing the oxidative addition and reductive elimination of the desired substrates[2].

TroubleshootingWorkflow Start Issue: Low Yield in Pyridine Coupling CheckLigand 1. Optimize Ligand Switch to XPhos/SPhos Start->CheckLigand Steric shielding CheckBase 2. Optimize Base Weaker base (NaHCO3) CheckLigand->CheckBase Prevent side-reactions CheckPrecatalyst 3. Use Precatalyst e.g., Pd G3/G4 CheckBase->CheckPrecatalyst Ensure active Pd(0) Success Successful Coupling CheckPrecatalyst->Success Optimized

Troubleshooting workflow for optimizing low-yielding pyridine cross-coupling reactions.

Protocol 1: Optimized Suzuki-Miyaura Coupling for Bromopyridines

This protocol is self-validating: the use of a preformed G3 catalyst ensures the active Pd(0) species is generated immediately, bypassing the initiation lag where poisoning typically occurs.

  • Precatalyst Preparation: In a glovebox or under strict argon, weigh out XPhos Pd G3 (2-5 mol%). Using a preformed precatalyst ensures rapid generation of the active Pd(0) species without requiring high temperatures.

  • Reagent Mixing: Add the bromopyridine (1.0 equiv) and boronic acid (1.2 equiv) to the reaction vial.

  • Base Selection: Add a mild base like NaHCO3​ or K3​PO4​ (2.0 equiv). Avoid overly strong bases (like KOtBu ) if protodeboronation of the boronic acid is a competing side reaction[2].

  • Solvent Addition: Add thoroughly degassed dioxane/water (4:1 v/v). Oxygen must be strictly excluded as it accelerates catalyst decomposition.

  • Reaction: Heat to 80 °C for 12 hours under argon. Monitor conversion via LC-MS.

Q2: How can I prevent heterocycle poisoning during direct C–H functionalization of pyridines?

A: Direct C–H functionalization of pyridines often requires overriding the strong coordinating ability of the nitrogen atom, which otherwise directs the metal to the wrong position or poisons it entirely.

Causality & Solution: A highly effective strategy is Lewis acid co-catalysis . By adding a Lewis acid (such as Aluminum or Zinc salts), the pyridine nitrogen preferentially coordinates to the Lewis acid rather than the transition metal (e.g., Ni or Pd). This not only prevents catalyst poisoning but also electronically activates the pyridine ring (specifically the C2 or C4 positions) for C–H functionalization[4]. Alternatively, on-site generation of reactive Pd(II) species can bypass conventional heterocycle-directed poisoning[5].

PoisoningMechanisms Pyridine Pyridine Substrate (Strong Lewis Base) TMC Transition Metal Catalyst (Pd, Ni, Rh, Ir) Pyridine->TMC N-coordination ActiveCycle Active Catalytic Cycle (Product Formation) Pyridine->ActiveCycle Protected/Shielded Poisoned Catalyst Poisoning (Inactive Complex) TMC->Poisoned Deactivation TMC->ActiveCycle Catalysis Steric Steric Shielding (Buchwald Ligands) Steric->TMC Blocks N-binding LewisAcid Lewis Acid Co-catalyst (Al, Zn salts) LewisAcid->Pyridine Masks N-lone pair Protonation Protonation (Acidic Media) Protonation->Pyridine Forms Pyridinium

Logical relationships of pyridine catalyst poisoning mechanisms and chemical protection strategies.

Q3: My heterogeneous hydrogenation of pyridine to piperidine stops at 50% conversion. What is happening?

A: You are experiencing product inhibition, which is a severe form of self-poisoning. Piperidine (the fully saturated product) is a much stronger Lewis base and a more potent catalyst poison than the starting pyridine[6]. As the reaction proceeds, piperidine accumulates and irreversibly binds to the catalyst surface, blocking the active sites.

Causality & Solution: Perform the hydrogenation in an acidic medium. Protonation of the pyridine and the resulting piperidine forms pyridinium and piperidinium salts. These salts lack the free nitrogen lone pair, completely suppressing their ability to coordinate to and poison the metal catalyst[7].

Protocol 2: Acid-Mediated Hydrogenation of Pyridine
  • Setup: Dissolve the pyridine substrate (10 mmol) in 20 mL of glacial acetic acid (or methanol containing 1.1 equiv of HCl).

  • Catalyst Addition: Add 5 wt% of Pd(OH)2​/C (Pearlman's catalyst) or PtO2​ (Adam's catalyst)[7].

  • Pressurization: Transfer the mixture to a high-pressure Parr reactor. Purge the vessel with N2​ (3x), followed by H2​ (3x). Pressurize with H2​ to 50-100 bar.

  • Reaction: Stir vigorously at room temperature to 50 °C until H2​ uptake ceases.

  • Workup: Safely vent the hydrogen. Filter the catalyst through a pad of Celite under a blanket of nitrogen (Caution: Dry catalyst is pyrophoric!). Concentrate the filtrate and neutralize with NaOH to isolate the free piperidine.

Q4: Are there homogeneous catalysts that can hydrogenate pyridines without requiring strongly acidic conditions?

A: Yes. Recent advances have developed robust Ir(III) and Rh(III) catalysts capable of performing ionic hydrogenations of pyridines without the need for bulk acidic solvents.

Causality & Solution: These catalysts operate via an outer-sphere mechanism or utilize highly sterically demanding ligands (like Cp*) that prevent stable coordination of the pyridine/piperidine. For example, specific Ir(III) catalysts can reduce pyridines to piperidines while tolerating reduction-sensitive groups (nitro, bromo, alkynyl) by delivering the product as a stable piperidinium salt directly in the reaction mixture, thus preventing product inhibition[8][9]. Rhodium precatalysts can also be utilized for additive-free hydrogenation of N-heteroarenes, proceeding via highly active multimetallic clusters[10].

Quantitative Data Summary: Pyridine Hydrogenation Strategies
StrategyCatalyst SystemAdditive / MediaMechanism of Poisoning PreventionYield / Selectivity Profile
Traditional Heterogeneous Pd/C, PtO2​ , Rh/CGlacial Acetic Acid or HClProtonation of N-lone pair prevents metal coordination[7].High yield, but requires harsh acidic workup; poor functional group tolerance.
Lewis Acid Co-Catalysis Ni or Pd complexesAl(III) or Zn(II) saltsLewis acid masks the pyridine nitrogen electronically[4].Excellent for C-H functionalization; highly C2/C4 selective[5].
Ionic Homogeneous Ir(III) or Rh(III)None (Outer-sphere)Steric shielding and ionic delivery of piperidinium salt[8].High yield, tolerates reducible groups (nitro, bromo, alkynyl)[9].

References

  • "Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand." ChemRxiv.[Link]

  • "The roles of Lewis acids in nickel catalysis." RSC Publishing.[Link]

  • "Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles." Journal of the American Chemical Society.[Link]

  • "Pyridylic anions are soft nucleophiles in the palladium-catalyzed C(sp3)–H allylation of 4-alkylpyridines." RSC Publishing. [Link]

  • "Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles." MDPI Catalysts. [Link]

  • "Efficient Asymmetric Hydrogenation of Pyridines." Dalian Institute of Chemical Physics. [Link]

  • "Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines." ChemRxiv.[Link]

  • "Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines." Nature Chemistry.[Link]

  • "Hydrogenation of N-Heteroarenes Using Rhodium Precatalysts: Reductive Elimination Leads to Formation of Multimetallic Clusters." Journal of the American Chemical Society.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Sonogashira Cross-Coupling with 2-Halopyridines

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult transformations in medicinal chemistry: the Sonogashira cro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult transformations in medicinal chemistry: the Sonogashira cross-coupling of 2-halopyridines.

Standard Sonogashira conditions (Pd/Cu co-catalysis) frequently fail when applied to 2-halopyridines, resulting in stalled reactions, heavy catalyst deactivation, and massive alkyne dimerization. This guide breaks down the mechanistic causality behind these failures, provides field-proven FAQs, and outlines a self-validating, step-by-step protocol to achieve high yields even with unreactive 2-chloropyridines.

Mechanistic Causality: Why Standard Conditions Fail

The reactivity of 2-halopyridines follows the general trend for aryl halides (I > Br > Cl), but they present a unique geometric challenge[1]. The lone pair on the pyridine nitrogen is positioned exactly adjacent to the reactive carbon center.

When utilizing standard palladium and copper co-catalysis, two primary failure modes occur:

  • Catalyst Poisoning: The pyridine nitrogen strongly coordinates to both the Cu(I) co-catalyst and the active Pd(0)/Pd(II) species. This forms a stable, inactive chelate that drains the active catalytic pool, stalling the reaction at low conversions.

  • Glaser Homocoupling: Because the cross-coupling cycle is stalled by catalyst poisoning, the Cu(I) co-catalyst instead facilitates the oxidative dimerization of the terminal alkyne (Glaser coupling), consuming your valuable starting material.

To overcome this, modern methodologies rely on Copper-Free Sonogashira conditions utilizing bulky, electron-rich biarylphosphine ligands (Buchwald ligands)[2]. These ligands provide steric shielding around the palladium center, physically preventing the pyridine nitrogen from coordinating, while simultaneously enriching the metal's electron density to force oxidative addition into stubborn C-Cl bonds[3].

MechanisticLogic Substrate 2-Halopyridine + Terminal Alkyne Standard Standard Pd/Cu Catalysis (e.g., Pd(PPh3)2Cl2 / CuI) Substrate->Standard Optimized Copper-Free Catalysis (Pd(OAc)2 + Bulky Ligand) Substrate->Optimized Poisoning Catalyst Deactivation (N-coordination to Pd/Cu) Standard->Poisoning Pyridine N lone pair Glaser Glaser Homocoupling (Cu-mediated alkyne dimerization) Standard->Glaser Trace O2 + Cu(I) Failure Low Yield / Stalled Reaction Poisoning->Failure Glaser->Failure Shielding Steric Shielding of Pd (Prevents N-coordination) Optimized->Shielding e.g., XPhos / SPhos Success High Yield Cross-Coupling Shielding->Success Efficient Oxidative Addition

Caption: Mechanistic troubleshooting logic for 2-halopyridine Sonogashira couplings.

Frequently Asked Questions (FAQs)

Q1: My reaction stalls at 20% conversion, and adding more Pd/Cu doesn't help. What is happening? A1: You are experiencing severe catalyst poisoning. The 2-halopyridine (and the resulting 2-alkynylpyridine product) is chelating the palladium. Adding more standard catalyst only provides more metal for the pyridine to bind to. Solution: Switch to a copper-free protocol[4]. Use a bulky ligand like XPhos or dtbpf to sterically block the nitrogen lone pair from accessing the palladium center.

Q2: I am seeing a massive amount of alkyne dimer by LC-MS. How do I stop this? A2: Alkyne dimerization (Glaser coupling) is mediated by Cu(I) in the presence of trace oxygen. Because your main catalytic cycle is slow (due to the unreactive 2-halopyridine), the side reaction dominates. Solution: First, rigorously degas your solvents using the freeze-pump-thaw method. Second, eliminate copper entirely. Third, use a syringe pump to add your terminal alkyne slowly over 4 hours. Keeping the steady-state concentration of the alkyne low statistically prevents two alkyne molecules from finding each other on the metal center.

Q3: Can I use 2-chloropyridines instead of the more expensive 2-bromopyridines? A3: Yes, but the C-Cl bond is significantly stronger and more difficult to activate via oxidative addition. Standard triphenylphosphine (PPh3) ligands will fail. You must use a highly active palladium(II) precatalyst paired with a bulky, electron-rich phosphine ligand like XPhos or SPhos[5]. These ligands are specifically designed to force oxidative addition into aryl chlorides[6].

Quantitative Data: Condition Optimization

The following table summarizes the dramatic impact of transitioning from standard conditions to optimized, copper-free conditions for 2-halopyridines.

SubstrateAlkyneCatalyst SystemConditionsYield (%)Primary Failure Mode Avoided
2-BromopyridinePhenylacetylenePd(PPh3)2Cl2 / CuIEt3N, DMF, 80°C35%N/A (Baseline Failure)
2-BromopyridinePhenylacetylenePd(OAc)2 / XPhosCs2CO3, Dioxane, 80°C92%Cu-poisoning, Glaser coupling
2-Chloropyridine1-HexynePd(PPh3)4 / CuIDiisopropylamine, 100°C<10%Poor oxidative addition
2-Chloropyridine1-HexynePd2(dba)3 / SPhosK3PO4, H2O/Dioxane, 100°C88%Poor oxidative addition

Self-Validating Experimental Protocol: Copper-Free Sonogashira

This protocol is engineered as a self-validating system. At key steps, specific visual or analytical feedback will confirm whether the chemistry is proceeding correctly, preventing wasted time and reagents.

ProtocolWorkflow Step1 1. Solvent Degassing (Freeze-Pump-Thaw) Step2 2. Precatalyst Activation (Pd + Ligand + Base) Step1->Step2 Step3 3. Substrate Addition (2-Halopyridine) Step2->Step3 Step4 4. Alkyne Slow Addition (Syringe Pump) Step3->Step4 Step5 5. Thermal Promoted Coupling (80°C) Step4->Step5

Caption: Self-validating experimental workflow for copper-free Sonogashira coupling.

Step-by-Step Methodology

Step 1: Rigorous Solvent Degassing

  • Action: Transfer 1,4-dioxane to a Schlenk flask. Perform three cycles of freeze-pump-thaw.

  • Causality: Trace oxygen acts as the terminal oxidant for Glaser homocoupling. Removing it is non-negotiable for low-yielding substrates.

Step 2: Catalyst Activation (Self-Validation Checkpoint)

  • Action: Under an argon atmosphere, add Pd(OAc)2 (5 mol%), XPhos (10 mol%), and anhydrous Cs2CO3 (2.0 equiv) to the degassed solvent. Stir at room temperature for 15 minutes.

  • Validation: Observe the color. The solution must transition from a pale yellow suspension to a deep red/brown homogeneous-like mixture. This indicates the successful reduction of Pd(II) to the active Pd(0)-XPhos complex. If the solution remains pale yellow, the catalyst has not activated; check your ligand purity before proceeding.

Step 3: Substrate Addition

  • Action: Add the 2-halopyridine (1.0 equiv) to the activated catalyst mixture. Stir for 5 minutes.

Step 4: Slow Alkyne Addition

  • Action: Dissolve the terminal alkyne (1.2 equiv) in 2 mL of degassed 1,4-dioxane. Load this into a syringe pump. Add the alkyne solution dropwise to the reaction mixture over 2 hours while heating the main flask to 80°C.

  • Causality: Slow addition ensures the concentration of unreacted alkyne in the flask remains near zero, statistically eliminating the chance of alkyne-alkyne dimerization.

Step 5: Reaction Monitoring and Workup

  • Action: After 4 hours, pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

  • Validation: You should observe the product mass with <5% alkyne dimer. Once complete, cool to room temperature, filter through a pad of Celite to remove the inorganic base and precipitated palladium black, and concentrate under reduced pressure for column chromatography.

References

  • Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, ACS Publications.[Link]

  • Anderson, K. W., & Buchwald, S. L. "General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water." Angewandte Chemie International Edition / Organic Chemistry Portal.[Link]

Sources

Troubleshooting

Technical Support Center: Copper Catalyst Removal in Click Chemistry

Welcome to the Technical Support Center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) purification. While CuAAC is a cornerstone of modern bioconjugation and drug development, the residual copper catalyst poses...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) purification. While CuAAC is a cornerstone of modern bioconjugation and drug development, the residual copper catalyst poses a severe toxicity risk to biological systems and can interfere with downstream assays or catalytic transformations[1],[2].

This guide is designed for researchers and scientists to logically select, execute, and troubleshoot copper removal methodologies based on mechanistic principles.

Quantitative Comparison of Copper Removal Techniques

Selecting the right purification method depends entirely on the physicochemical properties of your synthesized product. The table below summarizes the expected efficiencies and mechanisms of the industry-standard techniques[3].

Removal TechniqueOptimal Product TypeTypical Residual CuAverage RecoveryPrimary Mechanism
Aqueous EDTA Wash Organic-Soluble Small Molecules< 50 ppm> 90%Liquid-liquid partitioning of the water-soluble Cu-EDTA complex[3].
Thiourea Scavenger Resin Versatile (Organic or Aqueous)< 10 ppm> 95%Solid-phase affinity binding via soft-metal/soft-ligand interactions[3].
EDTA Dialysis Biomacromolecules (Proteins/DNA)< 10 ppm> 85%Size exclusion combined with targeted chelation[4],[3].

Decision Workflow for Catalyst Removal

CopperRemovalWorkflow Start CuAAC Reaction Complete Identify Product Type Org Organic-Soluble Small Molecule Start->Org Water Water-Soluble Small Molecule Start->Water Bio Biomacromolecule (Protein, DNA, Polymer) Start->Bio Wash Aqueous Wash (0.5 M EDTA, pH 8) Org->Wash Liquid Extraction Resin Solid-Phase Scavenging (Thiourea Resin) Org->Resin Direct Scavenging Water->Resin SPE / Resin Dialysis Dialysis against EDTA Buffer Bio->Dialysis Size Exclusion PureOrg Pure Product (<50 ppm Cu) Wash->PureOrg Resin->PureOrg PureWater Pure Product (<10 ppm Cu) Resin->PureWater PureBio Pure Bioconjugate (Cu-Free) Dialysis->PureBio

Decision workflow for selecting a copper removal method based on product properties.

Validated Experimental Protocols

Do not treat purification as a black box. Understanding the chemical causality behind each step ensures you can adapt the protocol when edge cases arise.

Protocol A: Liquid-Liquid Extraction with EDTA (For Organic-Soluble Products)

This protocol relies on driving the copper ions out of the organic phase by forming a highly stable, charged complex in the aqueous phase[5].

  • Dilution: Dilute the crude CuAAC reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane). Causality: This reduces the viscosity of the organic layer and prevents emulsion formation during vigorous mixing.

  • pH-Controlled Chelation Wash: Add an equal volume of 0.5 M EDTA solution strictly adjusted to pH 8 with NaOH[5]. Causality: EDTA is a hexadentate ligand, but its binding affinity is highly pH-dependent. At pH < 6, the amine and carboxylate groups remain protonated, drastically reducing chelation efficiency. pH 8 ensures maximum deprotonation, driving the equilibrium toward the Cu-EDTA complex[5].

  • Phase Separation & Self-Validation: Shake the separatory funnel vigorously for 1-2 minutes and allow phase separation. Self-Validation: The aqueous layer will turn a distinct blue or green, providing visual confirmation that the Cu(II)-EDTA complex has partitioned into the water[5]. Drain the aqueous layer and repeat this wash until the aqueous layer remains completely colorless.

  • Final Wash & Drying: Wash the organic layer with saturated NaCl (brine) to remove residual water and trace EDTA, then dry over anhydrous sodium sulfate[5].

Protocol B: Solid-Phase Scavenging via Thiourea Resins (For Versatile Applications)

When liquid-liquid extraction fails or the product is water-soluble, solid-phase extraction (SPE) is required[3].

  • Preparation: Dissolve the crude product in a suitable solvent (organic or aqueous). Determine the initial concentration of copper if possible[3].

  • Resin Addition: Add a silica-supported thiourea scavenger resin (e.g., SiliaMetS Thiourea) using 2 to 5 equivalents relative to the initial copper catalyst loading[3]. Causality: Thiourea functional groups leverage Hard-Soft Acid-Base (HSAB) principles. The "soft" sulfur atom forms a highly stable covalent bond with the "soft" Cu(I) catalyst, outcompeting the coordinating nitrogen atoms of your newly formed triazole product[6].

  • Incubation & Self-Validation: Stir gently at room temperature for 1-4 hours. Self-Validation: Monitor the supernatant. The disappearance of any residual green/blue tint indicates successful scavenging. For initially colorless Cu(I) solutions, take a small aliquot and use a colorimetric copper assay to validate depletion[3].

  • Filtration: Filter the mixture through a Büchner funnel or fritted syringe. Wash the resin cake with fresh solvent to ensure quantitative product recovery, then concentrate the filtrate in vacuo[3].

Protocol C: EDTA Dialysis (For Biomacromolecules)

For sensitive proteins, oligonucleotides, and polymers, liquid extraction is unviable due to denaturation risks. Dialysis leverages size exclusion to gently pull the catalyst away[4],[3].

  • Reaction Quenching: Stop the CuAAC reaction by adding an excess of EDTA relative to the copper concentration[4]. Causality: This immediately halts the catalytic cycle and prevents the generation of reactive oxygen species (ROS) that could otherwise degrade sensitive biomolecules upon exposure to air[4].

  • Primary Dialysis: Transfer the mixture to a dialysis cassette with an appropriate Molecular Weight Cut-Off (MWCO). Dialyze against a buffer containing 10-50 mM EDTA at 4°C for 2-4 hours[4],[3]. Causality: The small Cu-EDTA complex (MW ~350 Da) freely diffuses through the membrane, while the bioconjugate is retained.

  • Buffer Exchange: Replace the external buffer with a fresh EDTA buffer and repeat for another 2-4 hours[3].

  • Final Clearance & Self-Validation: Dialyze twice against a pure buffer (without EDTA) overnight[3]. Self-Validation: To ensure complete removal, the final product should yield no precipitate upon the addition of a trace amount of sodium sulfide (which would otherwise form a black CuS precipitate if copper were still present).

Troubleshooting & FAQs

Q1: My purified product still exhibits a persistent blue or green tint. What does this indicate? A: A persistent blue or green color is a definitive indicator of residual Cu(II) contamination[5],[3]. This frequently occurs because the newly formed 1,2,3-triazole ring in your product is itself a strong nitrogen-based chelator, effectively trapping the copper[3],[7]. If standard EDTA washes fail, your product's affinity for copper is outcompeting the chelator. Solution: Switch to washing with aqueous ammonia, which forms a highly stable water-soluble [Cu(NH3​)4​]2+ complex[5], or utilize a solid-phase thiourea scavenger resin[3].

Q2: I am observing significant degradation of my biomolecule during the CuAAC reaction and subsequent purification. How can I prevent this? A: This is a classic symptom of reactive oxygen species (ROS) damage. The standard CuAAC protocol uses sodium ascorbate to reduce Cu(II) to the active Cu(I) species. However, in the presence of ambient oxygen, copper catalyzes the oxidation of ascorbate, generating destructive ROS (such as hydrogen peroxide and hydroxyl radicals)[4]. Solution: Always degas your buffers. Furthermore, add a sacrificial reductant and ROS scavenger like aminoguanidine (typically 5 mM) to the reaction mixture, and ensure you use a 5:1 ratio of an accelerating ligand (e.g., THPTA) to copper to fully coordinate the metal and shield the biomolecule[4].

Q3: My product yield dropped significantly after using a silica-based scavenger resin. Where did my product go? A: Your product likely adsorbed onto the unfunctionalized silanol groups of the silica backbone via hydrogen bonding or electrostatic interactions[5]. Solution: To validate this, elute the used resin with a highly polar solvent system (e.g., 10% methanol in dichloromethane). If the product is recovered, switch your purification strategy to a macroporous polystyrene-based resin which lacks the polar silanol backbone, or optimize the solvent polarity during the scavenging step[5],[3].

References[4] Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. nih.gov. Link[5] Technical Support Center: Removal of Residual Copper Catalyst from Click Reactions. benchchem.com. Link[3] . benchchem.com. Link[1] Highly-Efficient and Versatile Fluorous-Tagged Cu(I)-Catalyzed Azide-Alkyne Cycloaddition Ligand for Preparing Bioconjugates. nih.gov. Link[2] Technical Support Center: Copper Catalyst Removal from CuAAC Reactions. benchchem.com. Link[6] Optimization of Click Chemistry Using Azide and Alkyne Scavenger Resins. researchgate.net. Link[7] Extending the Scope of the C-Functionalization of Cyclam via Copper(I)-Catalyzed Alkyne–Azide Cycloaddition to Bifunctional Chelators of Interest. acs.org. Link

Sources

Optimization

Technical Support Center: Troubleshooting Solubility for 5-Nitro-2-(2-pyridinylethynyl)pyridine

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals working with 5-nitro-2-(2-pyridinylethynyl)pyridine (CAS: 163085-4...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals working with 5-nitro-2-(2-pyridinylethynyl)pyridine (CAS: 163085-40-3) .

Handling rigid, highly conjugated diarylethynes often presents severe solubility bottlenecks that can derail biological assays, obscure NMR spectra, and stall synthetic workflows. This guide bypasses generic advice, providing field-proven, mechanistically grounded protocols to force this stubborn molecule into solution.

Part 1: The Mechanistic Root of the Problem

To dissolve a molecule, the solvent must overcome the compound's crystal lattice energy. For 5-nitro-2-(2-pyridinylethynyl)pyridine, this lattice energy is exceptionally high due to three compounding thermodynamic barriers:

  • Planar Conjugation & π−π Stacking: The alkyne (ethynyl) linker holds the two pyridine rings in a rigid, coplanar geometry. This lack of rotational entropy allows adjacent molecules to stack tightly, driven by massive π−π orbital overlap[1].

  • Strong Dipole Moments: The highly electronegative nitro group, paired with the electron-deficient pyridine rings, creates a strong molecular dipole. In the solid state, these molecules align in antiparallel orientations, locking together via intense dipole-dipole interactions[2].

  • Absence of Solubilizing Appendages: Unlike functionalized derivatives, the bare diarylethyne backbone offers no flexible alkyl chains to assist in entropy-driven solvation, making it a thermodynamic sink[3].

Diagram 1: Thermodynamic Barriers & Disruption Strategies

IntermolecularForces Molecule 5-Nitro-2-(2-pyridinylethynyl)pyridine (Rigid, Planar, Conjugated) Force1 Strong π-π Stacking (Aromatic Rings & Alkyne) Molecule->Force1 Force2 Dipole-Dipole Interactions (Nitro Group & Pyridine N) Molecule->Force2 Force3 High Crystal Lattice Energy Force1->Force3 Force2->Force3 Barrier Barrier to Solvation Force3->Barrier Solution1 Disruption via Polar Aprotic Solvents (DMSO, DMF, NMP) Barrier->Solution1 Solution2 Disruption via Protonation (TFA addition) Barrier->Solution2 Solution3 Kinetic Disruption (Heat & Sonication) Barrier->Solution3

Caption: Logical relationship between the structural features of rigid diarylethynes, resulting thermodynamic barriers, and targeted solvation strategies.

Part 2: Solvent Selection Matrix

Choosing the right solvent requires matching the solvent's mechanism of action to the intermolecular forces you need to break.

Solvent ClassRecommended SolventsSolvation MechanismEfficacy & Application Notes
Polar Aprotic DMSO, NMP, DMFHigh dielectric constant disrupts strong dipole-dipole interactions.High. Best for biological stock solutions and cross-coupling synthetic workflows[4].
Halogenated Chloroform, DCMHeavy halogen atoms intercalate between aromatic rings to disrupt π -stacking.Moderate. Good for analytical work (NMR/MS); often requires sonication.
Protic / Alcohols Methanol, EthanolHydrogen bonding.Poor. Fails to overcome the lattice energy of the rigid diarylethyne[1].
Non-Polar Hexane, TolueneHydrophobic interactions.Very Poor. Compound will remain completely insoluble and precipitate immediately[2].

Part 3: Validated Dissolution Protocols

Do not rely on passive stirring. The protocols below utilize specific chemical and physical triggers to force dissolution.

Protocol A: Preparation of High-Concentration Stock Solutions (For Assays/Synthesis)

This protocol utilizes kinetic energy to shatter the crystal lattice while stabilizing the dipole.

  • Weighing: Transfer the desired amount of 5-nitro-2-(2-pyridinylethynyl)pyridine into a borosilicate glass vial.

  • Solvent Addition: Add a high-dielectric polar aprotic solvent (e.g., anhydrous DMSO or NMP).

  • Kinetic Disruption (Sonication): Place the vial in an ultrasonic bath for 10–15 minutes. Causality: Acoustic cavitation generates localized microscopic shockwaves, providing the kinetic energy required to physically shatter the rigid π -stacked crystal lattice.

  • Thermal Incubation: Heat the vial to 60°C in a water bath for 5 minutes to thermodynamically stabilize the solvated molecules.

  • Self-Validation (The Tyndall Test): Shine a laser pointer horizontally through the vial. If you observe a solid, visible beam of light traversing the liquid (the Tyndall effect), you have created a colloidal micro-suspension, not a true solution. Continue sonication or add more solvent until the beam becomes invisible.

Protocol B: Acid-Mediated Dissolution for NMR Spectroscopy

This protocol utilizes electrostatic repulsion to break soluble aggregates.

  • Preparation: Transfer 2–5 mg of the compound into an NMR tube. Add 0.6 mL of CDCl₃ or DMSO- d6​ .

  • Self-Validation (Pre-check): Run a quick ¹H-NMR scan. If the baseline is noisy and the aromatic peaks are broad or unresolved, the molecules are undergoing π -stacking in solution. Causality: Aggregation restricts molecular tumbling, leading to rapid transverse ( T2​ ) relaxation and peak broadening.

  • Electrostatic Disruption (Protonation): Add 1–2 drops of deuterated trifluoroacetic acid (TFA- d ). Causality: The acid protonates the basic pyridine nitrogens. This introduces a positive charge onto the aromatic rings, causing violent electrostatic repulsion that forces the π -stacked aggregates apart.

  • Acquisition: Re-run the ¹H-NMR scan. The peaks will now be sharp and fully resolved. (Note: Chemical shifts will move downfield due to protonation).

Part 4: Troubleshooting FAQs

Q: I dissolved the compound perfectly in DMSO for a biological assay, but it immediately precipitated when I added it to my aqueous buffer. What happened? A: You experienced a "solvent crash." The highly hydrophobic, conjugated π -system of the diarylethyne cannot remain solvated in water, regardless of the initial DMSO dissolution. Solution: Keep the final DMSO concentration strictly below 1%. If precipitation still occurs, add a surfactant (like 0.1% Tween-20) or a carrier protein (like BSA) to your aqueous buffer before adding the DMSO stock. These additives form hydrophobic micelles/pockets that encapsulate the compound.

Q: Can I use prolonged heating to dissolve it in standard solvents like ethyl acetate? A: No. Heating provides temporary kinetic energy, but if the solvent lacks the polarity or intercalating ability to thermodynamically stabilize the solute, the compound will crash out and recrystallize the moment the solution cools back to room temperature[4]. You must use a solvent capable of disrupting the specific intermolecular forces.

Q: During synthesis, my reaction mixture turned into a thick, unstirrable gel. Why? A: Rigid, planar molecules like 5-nitro-2-(2-pyridinylethynyl)pyridine are notorious for forming supramolecular organogels. The molecules stack into long, one-dimensional nanowires that trap solvent molecules. Solution: Switch your reaction solvent to 1,4-dioxane or NMP, increase the reaction temperature, and increase the overall solvent volume to dilute the concentration below the critical gelation threshold.

Part 5: Application-Based Troubleshooting Workflow

Follow this decision tree to determine the optimal solvation strategy based on your downstream application.

SolubilityWorkflow Start Solid 5-Nitro-2-(2-pyridinylethynyl)pyridine App Determine Application Type Start->App Bio Biological Assays App->Bio NMR NMR / Analytical App->NMR Synth Synthesis / Reaction App->Synth BioSolv Dissolve in DMSO or NMP (Use Protocol A) Bio->BioSolv NMRSolv Use DMSO-d6 or CDCl3 NMR->NMRSolv SynthSolv Use DMF, NMP, or 1,4-Dioxane Synth->SynthSolv BioDil Dilute in Buffer (Solvent <1%) Use BSA/Tween if needed BioSolv->BioDil NMRCheck Are NMR peaks broad/unresolved? NMRSolv->NMRCheck NMRTFA Add 1-2 drops TFA-d (Protonates Pyridine) NMRCheck->NMRTFA Yes (Aggregated) NMRDone Acquire Spectra NMRCheck->NMRDone No (Clear) NMRTFA->NMRDone SynthHeat Heat to 60-80°C + Sonication SynthSolv->SynthHeat

Caption: Decision-tree workflow for solvating 5-nitro-2-(2-pyridinylethynyl)pyridine based on downstream application.

References
  • Product Class 4: Organometallic Complexes of Copper | Thieme E-Books & E-Journals |[Link]

  • Synthesis and Characterization of Water-Soluble Ionic Conjugated Polyacetylene | ResearchGate |[Link]

  • Low-Valent Transition Metalate Anions in Synthesis, Small Molecule Activation, and Catalysis | PubMed Central (PMC) |[Link]

  • Synthesis and Photophysical Properties of Light-Harvesting Arrays Comprised of a Porphyrin Bearing Multiple Perylene-Monoimide Accessory Pigments | The Journal of Organic Chemistry (ACS) |[Link]

Sources

Troubleshooting

Technical Support Center: Monitoring the Synthesis of 5-Nitro-2-(2-pyridinylethynyl)pyridine via TLC

Mechanistic Overview & The Analytical Challenge The synthesis of 5-nitro-2-(2-pyridinylethynyl)pyridine typically proceeds via a Palladium/Copper-cocatalyzed Sonogashira cross-coupling between 2-ethynylpyridine and 2-bro...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Overview & The Analytical Challenge

The synthesis of 5-nitro-2-(2-pyridinylethynyl)pyridine typically proceeds via a Palladium/Copper-cocatalyzed Sonogashira cross-coupling between 2-ethynylpyridine and 2-bromo-5-nitropyridine. While the coupling methodology is robust, monitoring the reaction progress via Thin-Layer Chromatography (TLC) presents a unique analytical challenge.

The product is a highly conjugated dipyridylacetylene. The presence of two basic pyridine nitrogen atoms leads to severe chemisorption on standard acidic silica gel, while the strong chromophores (the nitro group and the internal alkyne) can obscure trace impurities under standard UV visualization. This guide provides field-proven, self-validating methodologies to overcome these chromatographic artifacts and ensure accurate reaction monitoring.

Experimental Workflows & Troubleshooting Logic

TLC_Workflow Start Sonogashira Reaction Mixture (Pd/Cu Catalysts, Amine Base) Sample Aliquoting & Mini-Workup (EtOAc / Sat. NH4Cl) Start->Sample Plate Spotting on Silica Gel 60 F254 Sample->Plate Develop TLC Development (Hexanes:EtOAc + 1-2% Et3N) Plate->Develop VisUV UV Visualization (254 nm & 365 nm) Develop->VisUV VisStain Chemical Staining (KMnO4 for Alkyne) Develop->VisStain Analyze Rf Calculation & Reaction Progress Analysis VisUV->Analyze VisStain->Analyze

Workflow for TLC monitoring of the Sonogashira synthesis of dipyridylacetylene derivatives.

Troubleshooting Issue TLC Issue Identified Streak Severe Streaking (Tailing Spot) Issue->Streak Coelute Spots Co-eluting (Poor Resolution) Issue->Coelute Baseline Dark Baseline Spot (Immovable) Issue->Baseline Sol1 Add 1-2% Et3N to Neutralize Silanols Streak->Sol1 Sol2 Adjust Polarity or Use 2D TLC Coelute->Sol2 Sol3 Perform Mini-Workup to Remove Pd/Cu Baseline->Sol3

Troubleshooting logic for common TLC issues encountered with pyridine derivatives.

Quantitative Eluent Optimization

Due to the basicity of the pyridine rings, standard normal-phase eluents will fail to provide clean separation. The table below summarizes the quantitative optimization of eluent systems required to achieve a sharp, measurable Retention Factor (Rf).

Eluent SystemVolume RatioAdditiveApplication / Expected Rf for Product
Hexanes : EtOAc 3:1NoneInitial screening; expects severe streaking (Rf ~0.1-0.4, broad).
Hexanes : EtOAc 3:11% Et3NOptimal for 5-Nitro-2-(2-pyridinylethynyl)pyridine (Rf ~0.35, sharp).
DCM : MeOH 95:51% NH4OHAlternative for highly polar impurities; product Rf > 0.6.
Hexanes : Acetone 4:11% Et3NUseful if EtOAc causes co-elution with homocoupled diyne byproducts.

Self-Validating Protocol: Mini-Workup and TLC Preparation

Directly spotting a Sonogashira reaction mixture onto a TLC plate often yields false positives or unreadable smears due to the presence of transition metal catalysts and amine hydrohalide salts. To ensure a self-validating analytical system, you must perform a mini-workup prior to spotting.

Step-by-Step Methodology:

  • Aliquot: Withdraw 10–20 µL of the crude reaction mixture using a glass capillary.

  • Quench & Dilute: Suspend the aliquot in a microcentrifuge tube containing 100 µL of Ethyl Acetate (EtOAc). Add 100 µL of saturated aqueous Ammonium Chloride (NH4Cl).

  • Phase Separation: Vortex vigorously for 5 seconds and allow the layers to separate.

  • Spotting: Apply 1–2 µL of the upper organic layer onto a Silica Gel 60 F254 plate. Always spot reference standards (2-ethynylpyridine and 2-bromo-5-nitropyridine) in adjacent lanes to validate Rf shifts.

  • Development: Develop the plate in a pre-saturated chamber containing the optimized eluent (e.g., Hexanes:EtOAc 3:1 + 1% Et3N).

  • Visualization: Dry the plate thoroughly with a heat gun to evaporate the Et3N. Observe under UV 254 nm, mark the spots, and subsequently stain with KMnO4.

The Causality Behind the Protocol: Why the NH4Cl wash? Copper(I) co-catalysts readily coordinate with the basic pyridine nitrogens of both the starting materials and the product. This coordination drastically alters the polarity of the analyte, leading to artificial streaking or multiple spots for a single compound. The aqueous NH4Cl wash breaks these coordination complexes, ensuring you are analyzing the true free-base form of the product.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my product spot streaking from the baseline to the solvent front, making it impossible to determine the Rf? A1: Causality: Standard silica gel (SiO2) surfaces are decorated with weakly acidic silanol groups (Si-OH). The basic nitrogen atoms in the dipyridylacetylene scaffold hydrogen-bond or protonate upon contact, causing the compound to stick and drag across the plate. Solution: You must "deactivate" the silica. Adding a basic modifier, such as 1–2% Triethylamine (Et3N), to your mobile phase competitively binds to these acidic silanol sites, allowing your basic pyridine derivative to migrate as a tight, quantifiable band 12.

Q2: Under UV 254 nm, I see a new spot, but it co-elutes exactly with my 2-bromo-5-nitropyridine starting material. How can I differentiate them? A2: Causality: The highly electron-withdrawing nitro group on the starting material reduces its polarity, often making its Rf nearly identical to the larger, but more conjugated, product in standard Hexanes/EtOAc mixtures. Solution: Utilize chemical staining. While both compounds are UV active, only the product contains an internal alkyne. Dip the developed plate in a Potassium Permanganate (KMnO4) stain and heat gently. The alkyne will rapidly reduce the Mn(VII) to Mn(IV), leaving a bright yellow spot on a purple background, whereas the bromonitropyridine will remain largely unreactive.

Q3: There is a massive, immovable dark spot at the baseline that absorbs strongly under UV. Is my product degrading into a polymer? A3: Causality: While polymerization is a risk in alkyne chemistry, a dark baseline spot in a Sonogashira coupling is most frequently residual Palladium catalyst and highly polar amine hydrobromide salts generated during the catalytic cycle 3. Solution: Implement the mini-workup protocol described in Section 4. If the baseline spot persists after the organic extraction, it may indicate homocoupled diyne polymers (Glaser coupling). If so, you must rigorously verify your inert atmosphere (N2/Ar) to prevent oxidative side reactions.

References

  • Physics Forums. How can I improve molecule elution in thin layer chromatography? Available at:[Link]

  • Royal Society of Chemistry (RSC). Rationalization of excited state energy transfer in D–π–A porphyrin sensitizers enhancing efficiency in dye-sensitized solar cells. Available at:[Link]

Sources

Optimization

Interpreting mass spectrometry fragmentation of pyridine derivatives

Technical Support Center: Mass Spectrometry of Pyridine Derivatives Welcome to the Advanced Technical Support Center for Mass Spectrometry. As a Senior Application Scientist, I have designed this guide to provide researc...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Mass Spectrometry of Pyridine Derivatives

Welcome to the Advanced Technical Support Center for Mass Spectrometry. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a deep mechanistic understanding of pyridine derivative fragmentation. Rather than simply listing instrumental parameters, we will explore the thermodynamic and kinetic causality behind gas-phase reactions. Understanding these drivers is critical for accurate structural elucidation, metabolite identification, and avoiding false positives in your analytical workflows.

Part 1: Core Fragmentation Logic & Pathways

The pyridine ring is a highly stable, electron-deficient aromatic system. Its fragmentation requires significant energy input, typically resulting in ring-opening events driven by the thermodynamic stability of the resulting product ions.

  • Unsubstituted Pyridine: Under Electron Ionization (EI) conditions, the molecular ion ([M]⁺•, m/z 79) is highly abundant. The primary dissociation pathway involves the cleavage of the aromatic ring to expel highly stable neutral molecules. The most diagnostically significant pathway is the loss of hydrogen cyanide (HCN, 27 Da) to form the [C4H4]⁺• radical cation (m/z 52). A secondary, competing pathway is the loss of acetylene (C2H2, 26 Da) to yield [C3H3N]⁺• (m/z 53)[1]. Under Electrospray Ionization (ESI-MS/MS) conditions, the protonated molecule ([M+H]⁺, m/z 80) predominantly undergoes ring opening followed by the expulsion of HCN to yield the [C4H5]⁺ cation (m/z 53)[2].

  • Alkyl-Substituted Pyridines: The presence of an alkyl chain fundamentally alters the fragmentation kinetics. Alkylpyridines with chains longer than a methyl group undergo highly facile β -cleavage. This process is driven by the formation of the extremely stable, resonance-stabilized azatropylium ion (m/z 92 for mono-methylated rings).

  • N-Oxides and Complex Derivatives: Pyridine N-oxides exhibit a highly characteristic loss of atomic oxygen (-16 Da) or a hydroxyl radical (-17 Da). In complex pharmaceutical molecules containing pyridine rings (e.g., omeprazole and related prazoles), the pyridine ring often remains intact during initial ionization, with heterolytic fragmentations occurring at the linker regions, frequently involving [1,3]-H or [1,7]-H migrations[3].

Pyridine_Fragmentation M_EI Pyridine [M]+. m/z 79 (EI) HCN_EI [C4H4]+. m/z 52 M_EI->HCN_EI - HCN (27 Da) C2H2_EI [C3H3N]+. m/z 53 M_EI->C2H2_EI - C2H2 (26 Da) M_ESI Pyridine [M+H]+ m/z 80 (ESI) HCN_ESI [C4H5]+ m/z 53 M_ESI->HCN_ESI - HCN (27 Da)

Figure 1: Primary gas-phase fragmentation pathways of pyridine under EI and ESI conditions.

Part 2: Troubleshooting Guide & FAQs

Q1: Why am I seeing a massive signal loss when transitioning my pyridine derivative from positive to negative ESI mode? A1: Pyridine is a basic heterocycle (pKa ~5.2). In positive ESI mode, the lone pair of electrons on the nitrogen atom readily accepts a proton to form a stable [M+H]⁺ ion[4]. In negative mode, unless your derivative contains a strongly acidic functional group (like a carboxylic acid or sulfonamide), it lacks acidic protons to easily form an [M-H]⁻ ion, leading to drastically reduced ionization efficiency. Self-Validating Fix: Maintain ESI(+) mode and ensure your mobile phase contains an acidic modifier (e.g., 0.1% Formic Acid) to drive the equilibrium toward the protonated state.

Q2: My CID spectra show a prominent neutral loss of 27 Da. How can I confidently assign this as HCN rather than a vinyl radical (C2H3)? A2: While a 27 Da loss from a nitrogen-containing heterocycle is classically assigned to HCN[1], isobaric interferences are a common pitfall in low-resolution MS. Self-Validating Fix: You must utilize High-Resolution Mass Spectrometry (HRMS) (e.g., TOF or Orbitrap). The exact mass of HCN is 27.0109 Da, whereas C2H3 is 27.0235 Da. A mass accuracy of <5 ppm will easily distinguish between the two. Furthermore, utilizing 15N-labeled pyridine will shift the HCN loss to 28 Da, providing unequivocal mechanistic proof.

Q3: I am analyzing a long-chain alkylpyridine, but the molecular ion ([M]⁺•) is completely absent in my EI-MS spectrum. How can I determine the intact mass? A3: Alkylpyridines undergo highly favorable β -cleavage to form the azatropylium ion (m/z 92). Because this reaction has a very low activation energy, the kinetic pathway outcompetes the survival of the molecular ion at standard 70 eV electron energies. Self-Validating Fix: Lower the electron ionization energy from 70 eV to 15-20 eV. This "soft" EI approach reduces the internal energy deposited into the molecule, suppressing the β -cleavage and enhancing the survivability of the [M]⁺• ion.

Part 3: Experimental Protocols

Standard Operating Procedure: Self-Validating LC-ESI-MS/MS Analysis This protocol is designed as a closed-loop, self-validating system; Step 1 ensures that any downstream matrix effects or signal suppression are mathematically correctable, while Step 5 ensures structural confirmation.

  • Step 1: Isotope Dilution & Sample Preparation

    • Spike the biological matrix with a stable-isotope-labeled internal standard (e.g., D5-Pyridine or a 13C-labeled analog) at a concentration mirroring the expected analyte range.

    • Perform protein precipitation using cold acetonitrile (1:3 v/v). Centrifuge at 14,000 x g for 10 minutes.

  • Step 2: Chromatographic Separation

    • Column: Use a HILIC column for highly polar, small pyridine derivatives, or a C18 column for larger, hydrophobic drug derivatives.

    • Mobile Phase: Phase A: H2O + 0.1% Formic Acid. Phase B: Acetonitrile + 0.1% Formic Acid. The acidic environment is non-negotiable for ensuring >99% protonation of the pyridine nitrogen prior to droplet desolvation.

  • Step 3: Source Optimization

    • Set the ESI capillary voltage to +3.0 to +4.0 kV.

    • Optimize the desolvation gas temperature (typically 300-350°C) to ensure complete droplet evaporation without inducing thermal degradation of labile N-oxide derivatives.

  • Step 4: Collision-Induced Dissociation (CID) Tuning

    • Isolate the [M+H]⁺ precursor ion in Q1.

    • Ramp the collision energy (CE) from 10 eV to 40 eV. Pyridine rings are highly stable; ring-opening fragmentations (like the loss of HCN) typically require higher collision energies (25-35 eV) compared to the cleavage of peripheral functional groups.

  • Step 5: Data Validation

    • Calculate the mass defect of the precursor and product ions to confirm the presence of nitrogen (following the Nitrogen Rule) and validate the exact mass of the neutral losses.

LCMS_Workflow Prep 1. Sample Prep (Spike D5-ISTD) LC 2. LC Separation (Acidic Mobile Phase) Prep->LC ESI 3. ESI(+) Ionization (Protonation) LC->ESI CID 4. CID Fragmentation (CE Ramp 10-40 eV) ESI->CID Data 5. Data Analysis (HRMS Validation) CID->Data

Figure 2: Self-validating LC-ESI-MS/MS analytical workflow for pyridine derivatives.

Part 4: Quantitative Data Summaries

The following table summarizes the critical diagnostic neutral losses observed during the MS/MS of pyridine derivatives. Use this as a quick-reference matrix during spectral interpretation.

Precursor FeatureExact Neutral Loss (Da)Expelled NeutralMechanistic Driver
Unsubstituted Pyridine27.0109HCNRing opening; thermodynamically driven by stable cation formation.
Unsubstituted Pyridine26.0156C2H2Ring contraction; secondary kinetic pathway to HCN loss.
Alkylpyridine ( Ethyl)VariableAlkyl Radical β -cleavage to form the stable azatropylium ion (m/z 92).
Pyridine N-Oxide15.9949OCleavage of the weak N-O dative bond.
Pyridine N-Oxide17.0027OH•Rearrangement and abstraction of an adjacent proton.
Aminopyridine17.0265NH3Expulsion of the exocyclic amine group.

Part 5: References

  • Title: VUV photoionisation of free azabenzenes : pyridine, pyrazine, pyrimidine, pyridazine and s-triazine Source: Diva-Portal.org URL: 1

  • Title: Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag Source: Uni-Halle.de URL: 2

  • Title: Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Source: Irb.hr URL: 4

  • Title: A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances Source: NIH.gov URL: 3

Sources

Troubleshooting

Technical Support Center: Nitroaromatic Compound Stability &amp; Troubleshooting

Welcome to the Technical Support Center for nitroaromatic chemistry. Nitroaromatic compounds are highly versatile intermediates in pharmaceutical synthesis, agrochemicals, and materials science.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for nitroaromatic chemistry. Nitroaromatic compounds are highly versatile intermediates in pharmaceutical synthesis, agrochemicals, and materials science. However, their inherent reactivity makes them highly susceptible to decomposition via nucleophilic attack, thermal runaway, and photodegradation.

This guide is designed for researchers and drug development professionals. It moves beyond basic handling instructions to explore the causality behind nitroaromatic degradation, providing self-validating protocols and advanced engineering solutions to ensure reaction safety and product integrity.

Mechanistic Insights: The Causality of Degradation

To prevent decomposition, you must first understand the thermodynamic and kinetic drivers that cause it. The electron-withdrawing nature of the nitro ( −NO2​ ) group severely depletes π -electron density from the aromatic ring, making the molecule highly electrophilic and prone to specific degradation pathways[1].

G NAC Nitroaromatic Compound Base Base / Nucleophile NAC->Base Thermal Thermal Stress (>150°C) NAC->Thermal Photo UV / Light Exposure NAC->Photo Meisenheimer Meisenheimer Complex Formation Base->Meisenheimer Nucleophilic Attack Degradation1 Phenol / Polymeric Degradants Meisenheimer->Degradation1 Homolysis C-NO2 Bond Homolysis Thermal->Homolysis Heat Accumulation Degradation2 NO2 Radicals & Thermal Runaway Homolysis->Degradation2 Isomerization Nitro-Nitrite Isomerization Photo->Isomerization Photodegradation Degradation3 Colored Byproducts (NO release) Isomerization->Degradation3

Fig 1. Primary decomposition pathways of nitroaromatic compounds under environmental stress.

Troubleshooting FAQs

Q1: My nitroaromatic compound degrades into a dark, polymeric mixture when exposed to basic conditions. Why does this happen, and how do I prevent it?

The Causality: The strong electron-withdrawing −NO2​ group leaves the ortho and para carbons highly susceptible to nucleophilic attack. When exposed to bases (like OH− ) or strong nucleophiles, a reversible addition occurs, forming a σ -complex known as a Meisenheimer complex [1]. This intermediate can undergo irreversible nucleophilic aromatic substitution ( Ar−SN​ ) or abstract a proton, leading to the elimination of the nitro group and the formation of phenols or complex polymeric species[1],[2]. The Solution:

  • pH Control: Maintain reaction and storage environments at a neutral or slightly acidic pH. If basic conditions are strictly required for a reaction, use sterically hindered bases (e.g., DIPEA) that are poor nucleophiles.

  • Solvent Selection: Avoid highly polar, protic solvents in the presence of base, as they stabilize the anionic Meisenheimer transition state.

Q2: During the reduction of a nitroarene to an aniline, I experienced a sudden temperature spike and significant byproduct formation. What went wrong?

The Causality: Nitro reduction is a violently exothermic process. For example, B2​(OH)4​ -mediated reductions can release up to −563 J/g of heat[3]. In standard batch reactors, the surface-area-to-volume ratio is too low to dissipate this heat efficiently. This causes an adiabatic temperature rise (often spiking >35∘C in minutes)[3]. The excess thermal energy triggers C−NO2​ bond homolysis and the generation of highly reactive NO2​ radicals, leading to over-reduction and thermal runaway[4]. The Solution:

  • Transition to Flow Chemistry: Abandon batch reactors for highly exothermic reductions. Continuous flow microreactors provide superior heat and mass transfer, allowing you to maintain strict isothermal conditions and suppress homolytic cleavage[3],[5].

Q3: My stored nitroaromatic standards turned from pale yellow to dark brown over a few months. Are they still viable?

The Causality: Nitroaromatics are highly sensitive to UV light. Photodegradation triggers a nitro-nitrite isomerization, rearranging the −NO2​ group into a nitrite ( −ONO )[4]. The weaker O−NO bond then breaks, releasing nitric oxide ( NO ) and leaving behind colored, degraded byproducts[4]. The Solution: Discard the discolored batch. To prevent this, always store nitroaromatics in amber glass vials, under an inert atmosphere (Argon/Nitrogen), and refrigerated at 2-8°C[6].

Quantitative Stability Data

To facilitate rapid risk assessment, the following table summarizes the critical stability limits and thermodynamic triggers for nitroaromatic decomposition.

Stress ConditionPrimary MechanismKinetic / Thermodynamic DataPrevention Strategy
Alkaline (pH > 9) Meisenheimer Complex FormationRapid reaction at C1/C2/C4; 2nd-order E2 mechanismBuffer to neutral pH; utilize sterically hindered bases[2].
Thermal (>150°C) C−NO2​ Bond HomolysisHighly exothermic (e.g., −563 J/g during reduction)Active cooling; utilize continuous flow microreactors[3],[4].
Photolytic (UV) Nitro-Nitrite IsomerizationFast degradation (< 24h under direct UV)Store in amber vials under inert atmosphere at 2-8°C[6].

Advanced Engineering Solutions: Continuous Flow Chemistry

For reactions involving nitroaromatics (such as nitration or reduction), traditional batch chemistry presents unacceptable safety and selectivity risks due to poor heat dissipation[7],[8]. Continuous flow microreactors solve this by maximizing the surface-area-to-volume ratio, ensuring rapid mixing and near-instantaneous heat exchange[8],[5].

FlowChem Nitro Nitroarene Solution Mixer Micromixer (Rapid Mixing) Nitro->Mixer Reductant Reductant (e.g., B2(OH)4) Reductant->Mixer Reactor Microreactor Zone (Active Heat Exchange) Mixer->Reactor Exothermic Reaction Monitor In-line PAT (IR/UV Monitoring) Reactor->Monitor Isothermal Control Quench In-line Quench Monitor->Quench Product Stable Aniline Product Quench->Product

Fig 2. Continuous flow setup for safe, isothermal nitroaromatic reduction.

Self-Validating Experimental Protocols

Trustworthy science relies on self-validating systems. The following protocols include built-in verification steps to ensure accuracy and safety.

Protocol 1: Stability-Indicating HPLC Method for Nitroaromatics

Purpose: To detect early-stage degradation before using a compound in a critical synthesis.

  • Preparation: Prepare a 1 mg/mL stock solution of the nitroaromatic compound in HPLC-grade methanol[9].

  • Stress Induction (Self-Validation Step): To validate that your HPLC method can actually separate degradants, intentionally degrade a small aliquot. Add 1 mL of 1 N NaOH to 1 mL of stock and heat at 60∘C for 24 hours[9]. Neutralize with 1 N HCl before injection[6].

  • Blank Run: Run a stressed blank (solvent + neutralized acid/base without the active compound) to identify matrix artifacts[9].

  • Analysis: Inject the samples using a C18 or phenyl-hexyl column.

  • Verification: Use a Photodiode Array (PDA) detector. A PDA ensures peak purity by confirming the spectral homogeneity of the parent peak, proving that degradants are not co-eluting with your intact compound[9].

Protocol 2: Safe B2​(OH)4​ -Mediated Continuous Flow Reduction

Purpose: To chemoselectively reduce nitroarenes to anilines without thermal runaway.

  • Calorimetric Pre-Check: Before flowing reagents, use an adiabatic calorimeter (e.g., EasyMax) to determine the heat of reaction for your specific substrate. Ensure the cooling capacity of your flow reactor exceeds the maximum heat release rate[3].

  • System Priming: Prime the continuous flow system (equipped with a T-mixer and a microreactor zone) with the chosen solvent (e.g., DMF or EtOH)[3].

  • Reagent Delivery:

    • Pump A: Nitroarene solution ( 0.5 M ).

    • Pump B: B2​(OH)4​ (3.0 equiv) and 4,4′-bipyridine ( 0.5 mol % ) solution[3].

  • Reaction: Set the microreactor temperature to 25∘C . Adjust the flow rates to achieve a residence time of 1 to 4 minutes[7],[5].

  • In-Line Validation: Utilize in-line Process Analytical Technology (PAT), such as flow-IR, to monitor the disappearance of the −NO2​ stretch ( ∼1530 cm−1 ) and the appearance of the −NH2​ stretch ( ∼3400 cm−1 ). If intermediate peaks build up, decrease the flow rate to increase residence time.

References

  • Technical Support Center: Forced Degradation Studies of Substituted Nitroarom
  • Technical Support Center: Prevention of Nitro-aromatic Compound Degrad
  • Continuous-Flow Microreactor System for Enhanced Selectivity and Safety in Nitrobenzene Nitration PMC (N
  • Development of a Safer Continuous Flow Process for B2(OH)
  • Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yield RSC Publishing
  • Mechanisms and Kinetics of Alkaline Hydrolysis of the Energetic Nitroaromatic Compounds 2,4,6-Trinitrotoluene (TNT) and 2,4-Dinitroanisole (DNAN)
  • Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives PMC (N
  • Continuous-Flow Hydrogenation of Nitroaromatics in Microreactor with Mesoporous Pd@SBA-15 MDPI
  • Exploring the thermal decomposition and detonation mechanisms of 2,4-dinitroanisole by TG-FTIR-MS and molecular simul

Sources

Optimization

Optimizing reaction time for the synthesis of aminopyridines from nitropyridines

Welcome to the Technical Support Center for the reduction of nitropyridines to aminopyridines. This guide is engineered for research scientists and drug development professionals who require robust, scalable, and time-op...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the reduction of nitropyridines to aminopyridines. This guide is engineered for research scientists and drug development professionals who require robust, scalable, and time-optimized synthetic protocols.

Unlike standard nitrobenzene reductions, nitropyridines present unique kinetic and thermodynamic challenges. The inherent basicity of the pyridine ring, combined with the strongly electron-donating nature of the resulting amino group, frequently leads to product inhibition, catalyst poisoning, and stalled reactions [1]. This guide provides mechanistic troubleshooting, field-proven FAQs, and self-validating standard operating procedures (SOPs) to accelerate your workflows.

Part 1: Mechanistic Knowledge Base & Bottleneck Analysis

To optimize reaction times, we must first understand the causality of the delays. The reduction of a nitro group to an amine is not a single step; it is a cascade of proton-coupled electron transfers.

ReactionPathway N1 Nitropyridine (Substrate) N2 Nitroso Intermediate (Fast Conversion) N1->N2 +H₂, -H₂O N3 Hydroxylamine (Rate-Limiting Step) N2->N3 +H₂ N4 Aminopyridine (Final Product) N3->N4 +H₂, -H₂O

Caption: Reaction mechanism of nitropyridine reduction highlighting the rate-limiting step.

The Causality of Slow Kinetics:

  • The Hydroxylamine Trap: The cleavage of the N–O bond in the hydroxylamine intermediate requires the highest activation energy. Reactions often stall here if the temperature or hydrogen pressure is insufficient.

  • Product Inhibition (Catalyst Poisoning): Aminopyridines are potent Lewis bases. As the product forms, the amino and pyridyl nitrogens coordinate tightly to the empty d-orbitals of transition metal catalysts (e.g., Palladium or Platinum). This competitive binding physically blocks hydrogen gas from adsorbing onto the catalyst surface, causing the reaction rate to decay exponentially over time [2].

Part 2: Frequently Asked Questions (FAQs)

Q: My Pd/C hydrogenation of a 3-nitropyridine stalls at 50% conversion. How can I accelerate it without changing the catalyst? A: This is a classic case of product inhibition. The newly formed 3-aminopyridine is coordinating to the palladium surface more strongly than your starting material.

  • Solution 1 (Thermodynamic): Increase the reaction temperature slightly (e.g., from 25°C to 45°C). Higher thermal energy weakens the coordinate bonds between the product and the metal, promoting product desorption [2].

  • Solution 2 (Chemical): Add 1.0 to 2.0 equivalents of a mild acid (e.g., acetic acid). The acid will protonate the basic nitrogens of the product, eliminating their ability to coordinate to the catalyst and immediately restoring the reaction rate.

Q: Does solvent choice significantly impact the reaction time? A: Yes. Because the mechanism relies on proton-coupled electron transfer, protic solvents (Methanol, Ethanol) significantly accelerate the reaction compared to aprotic solvents (Ethyl Acetate, THF) [3]. Methanol facilitates the rapid shuttling of protons required to convert the hydroxylamine intermediate into the final amine.

Q: Can I just increase the hydrogen pressure to speed things up? A: Increasing H₂ pressure (e.g., from 1 atm to 5 atm) increases the concentration of dissolved hydrogen, which helps the hydrogenation step outcompete the product desorption step [2]. However, excessive pressure risks over-reduction, specifically the undesirable hydrogenation of the pyridine ring into a piperidine. Always cap pressure at 5 atm unless using a highly selective catalyst.

Part 3: Troubleshooting Guide

Troubleshooting Start Reaction Stalled (Incomplete Conversion) Check Monitor H₂ Uptake & LC-MS Profile Start->Check Path1 Zero H₂ Uptake (Catalyst Poisoning) Check->Path1 No Activity Path2 Hydroxylamine Accumulation (Thermodynamic Trap) Check->Path2 Intermediate Peak Sol1 Purify Reagents or Increase Catalyst Loading Path1->Sol1 Sol2 Increase Temp to 50°C or Add Acetic Acid Path2->Sol2

Caption: Decision logic for troubleshooting stalled catalytic hydrogenations.

Issue 1: The reaction does not initiate at all (Zero H₂ Uptake).
  • Diagnosis: Severe catalyst poisoning, likely from sulfur-containing impurities (e.g., thiophenes) in your starting material or solvent. Palladium is highly sensitive to sulfur, which irreversibly binds to the active sites [2].

  • Resolution: Purify your nitropyridine substrate by recrystallization or passing it through a short silica plug. Alternatively, switch to a sulfur-resistant reduction method, such as in-situ generated Copper Nanoparticles (Cu⁰NPs) reduced with ammonia borane, which can achieve >90% yields in 2 hours without noble metal poisoning [4].

Issue 2: LC-MS shows a persistent [M+16] peak.
  • Diagnosis: The reaction is trapped at the hydroxylamine intermediate.

  • Resolution: This indicates a lack of activation energy for the final N-O bond cleavage. Increase the temperature to 50°C. If the issue persists, switch from 10% Pd/C to PtO₂ (Adams' Catalyst), which is significantly more active for breaking N-O bonds.

Part 4: Standard Operating Procedures (SOPs)

SOP: Time-Optimized Catalytic Hydrogenation of Nitropyridines

This protocol utilizes a self-validating system to ensure reaction integrity and prevent premature stalling.

Materials Required:

  • Nitropyridine substrate (1.0 eq, 0.1–0.5 M concentration)

  • 10% Palladium on Carbon (Pd/C) (5–10 mol% loading)

  • Methanol (Reagent grade, degassed)

  • Glacial Acetic Acid (0.5 eq) - Optional, for highly basic substrates

Step-by-Step Methodology:

  • Vessel Preparation: To a dry, heavy-walled round-bottom flask equipped with a magnetic stir bar, add the nitropyridine substrate and Methanol. Add Acetic Acid if product inhibition is anticipated.

  • Catalyst Addition: Carefully add the 10% Pd/C. (Safety Note: Pd/C is pyrophoric when dry; always add to a solvent-wetted flask under an inert atmosphere).

  • System Inerting (Validation Step): Seal the flask with a septum. Apply vacuum until the solvent gently bubbles, then backfill with Argon or Nitrogen. Repeat this cycle three times. Validation: A properly inerted system prevents competitive oxygen reduction, which consumes H₂ and stalls the reaction.

  • Hydrogenation: Attach a hydrogen-filled balloon (or connect to a Parr hydrogenator at 1-3 atm). Evacuate the flask one final time and backfill with H₂.

  • Monitoring (Validation Step): Stir vigorously (≥800 rpm) to overcome mass-transfer limitations. Validation: Observe the H₂ balloon; a visible decrease in volume within the first 15 minutes confirms active catalyst turnover.

  • Completion & Workup: Monitor via LC-MS until the starting material and[M+16] intermediate are consumed (typically 10–60 minutes for optimized systems) [3]. Purge the flask with Nitrogen, filter the mixture through a pad of Celite® to remove the catalyst, and concentrate the filtrate under reduced pressure.

Part 5: Quantitative Data & Benchmarks

The following table summarizes expected reaction times and yields based on optimized parameters, allowing you to benchmark your experimental results against established literature standards.

SubstrateCatalyst / ReagentSolventConditionsTimeYieldRef
3-fluoro-4-nitropyridine N-oxide10% Pd/C (5 mol%)Methanol1 atm H₂, 25°C10 minQuantitative[3]
3-nitropyridineCu⁰NPs / NH₃BH₃Water/MeOHAmbient Pressure, RT2 hours>90%[4]
4-(Benzyloxy)-3-nitropyridinePtO₂Ethyl Acetate1-5 atm H₂, 50°C3-5 hours>85%[1]
5-chloro-2-nitropyridineBF₃·SMe₂DichloromethaneInert Atm, RT4 hoursModerate[5]

References

  • Benchchem. "4-(Benzyloxy)-5-bromopyridin-3-amine". Benchchem Technical Database.
  • Benchchem. "Technical Support Center: Catalyst Poisoning in the Hydrogenation of Nitropyridine N-oxides". Benchchem Technical Database.
  • Benchchem. "Application Notes and Protocols for the Reduction of 3-Amino-4-nitropyridine 1-oxide". Benchchem Technical Database.
  • ChemRxiv. "Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active In-Situ Generated Copper Nanoparticles". ChemRxiv.
  • Benchchem. "5-(Methylthio)-2-nitropyridine | 35196-09-9". Benchchem Technical Database.

Reference Data & Comparative Studies

Validation

5-Nitro-2-(2-pyridinylethynyl)pyridine vs other alkynes in click chemistry

An Application Guide to Alkyne Modalities in Radiopharmaceutical Development: 5-Nitro-2-(2-pyridinylethynyl)pyridine vs. Bioorthogonal Click Alkynes Executive Summary & Scientific Context In the realm of drug development...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Alkyne Modalities in Radiopharmaceutical Development: 5-Nitro-2-(2-pyridinylethynyl)pyridine vs. Bioorthogonal Click Alkynes

Executive Summary & Scientific Context

In the realm of drug development and radiochemistry, the alkyne functional group serves two fundamentally distinct purposes. On one hand, it acts as a hyper-reactive bioorthogonal handle in "click chemistry" (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC). On the other hand, it functions as a rigid, unreactive structural pharmacophore , designed to lock molecular conformations for target binding without participating in side reactions.

5-Nitro-2-(2-pyridinylethynyl)pyridine (CAS 163085-40-3) exemplifies the latter. It is the critical precursor for synthesizing [18F]FPEB, a premier Positron Emission Tomography (PET) radiotracer used to quantify metabotropic glutamate receptor subtype 5 (mGluR5) in human brains (). In this molecule, the internal diarylalkyne is sterically hindered and electronically stabilized. It is completely inert to standard click chemistry conditions. Instead, the molecule's reactivity is entirely localized at the nitro group, which undergoes Nucleophilic Aromatic Substitution (SNAr).

This guide objectively compares the reactivity, application, and experimental handling of the highly stable 5-nitro-2-(2-pyridinylethynyl)pyridine against traditional click-active alkynes (terminal and strained), providing a framework for researchers designing orthogonal late-stage functionalization workflows.

Mechanistic & Reactivity Comparison

To understand why 5-nitro-2-(2-pyridinylethynyl)pyridine is excluded from the "click chemistry" umbrella—and why that exclusion is a massive advantage for radiotracer design—we must analyze the thermodynamics and kinetics of alkyne reactivity.

  • Internal Diarylalkynes (e.g., 5-Nitro-2-(2-pyridinylethynyl)pyridine): The alkyne is flanked by two pyridine rings. It lacks a terminal proton, making it impossible to form the copper acetylide intermediate required for CuAAC. Furthermore, it lacks the ring strain required for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Consequently, it survives harsh radiolabeling conditions (150 °C, highly basic media) completely intact, acting solely as a rigid linker that perfectly fits the allosteric binding pocket of mGluR5 ().

  • Terminal Alkynes (e.g., Propargyl Ethers): These are the workhorses of CuAAC. The terminal proton is relatively acidic (pKa ~25), allowing a Cu(I) catalyst to insert and form a highly reactive copper acetylide. This drastically lowers the activation energy for cycloaddition with an azide, allowing the reaction to proceed rapidly at room temperature ().

  • Strained Alkynes (e.g., DBCO, BCN): Incorporated into an 8-membered ring, these alkynes possess ~18 kcal/mol of ring strain. This destabilization forces the alkyne to react spontaneously with azides (SPAAC) without any metal catalyst, making them ideal for in vivo bioconjugation.

G A Alkyne Modality B Internal Diarylalkyne (5-Nitro Precursor) A->B C Terminal/Strained (Click Alkynes) A->C D Structural Pharmacophore B->D E Bioorthogonal Handle C->E F SNAr at Nitro (Alkyne Inert) D->F 18F- / K222 G CuAAC / SPAAC (Alkyne Reactive) E->G Azide + Cu(I)

Fig 1: Divergent roles of alkynes in radiochemistry: pharmacophores vs. bioorthogonal handles.

Quantitative Data: Alkyne Reactivity Profiles

The following table summarizes the operational parameters distinguishing these alkyne classes in radiopharmaceutical workflows.

Property5-Nitro-2-(2-pyridinylethynyl)pyridineTerminal Alkynes (e.g., Propargyl)Strained Alkynes (e.g., DBCO)
Alkyne Substitution Internal (Diaryl)Terminal (Monosubstituted)Internal (Cyclic, Strained)
Primary Role Structural Pharmacophore (mGluR5)Bioorthogonal Reactive HandleBioorthogonal Reactive Handle
Radiolabeling Mechanism SNAr (at the Nitro group)CuAAC (at the Alkyne)SPAAC (at the Alkyne)
Catalyst Required None (Thermal activation)Cu(I)None (Strain-promoted)
Reaction Temperature 120–150 °C20–40 °C20–37 °C
Alkyne Reactivity to Azides Inert under standard conditionsHighly reactive (with Cu catalyst)Spontaneously reactive

Self-Validating Experimental Protocols

To demonstrate the orthogonal nature of these systems, we detail two distinct radiolabeling workflows. The first leverages the nitro group of our target compound while ignoring its alkyne; the second leverages a terminal alkyne specifically for click chemistry.

Protocol A: Automated Radiosynthesis of [18F]FPEB via SNAr

This protocol utilizes 5-nitro-2-(2-pyridinylethynyl)pyridine. The goal is to substitute the nitro group with [18F]fluoride without degrading the internal alkyne ().

Step-by-Step Methodology:

  • Fluoride Activation: Trap cyclotron-produced[18F]fluoride on a QMA carbonate cartridge. Elute into a reaction vessel using a solution of Kryptofix 2.2.2 (K222, 15 mg) and K2CO3 (3 mg) in MeCN/H2O.

    • Causality: K222 is a cryptand that strongly chelates K+ ions. This prevents ion-pairing, leaving the [18F]fluoride "naked" and highly nucleophilic.

  • Azeotropic Drying: Evaporate the solvent at 100 °C under a helium stream, adding anhydrous MeCN iteratively to remove all trace water.

    • Causality: Water heavily solvates fluoride via hydrogen bonding, neutralizing its nucleophilicity. Absolute anhydrous conditions are mandatory for SNAr.

  • SNAr Reaction: Add 2.0 mg of 5-nitro-2-(2-pyridinylethynyl)pyridine dissolved in 0.5 mL anhydrous DMSO. Heat the sealed vessel to 150 °C for 15 minutes.

    • Causality: The electron-withdrawing nitro group and the ortho-pyridine nitrogen lower the LUMO of the aromatic ring, facilitating the formation of the Meisenheimer complex. The high temperature (150 °C) provides the activation energy necessary to expel the nitrite leaving group. The internal alkyne remains untouched due to its high bond dissociation energy and lack of a reactive dipole.

  • Validation: Quench with HPLC mobile phase and purify via semi-preparative radio-HPLC. The retention time of the radioactive peak must perfectly match the non-radioactive [19F]FPEB standard, validating that the alkyne bridge did not undergo hydration or cleavage.

Protocol B: CuAAC Radiosynthesis (Terminal Alkyne Click)

This protocol demonstrates how a true "click" alkyne behaves, using a generic propargyl-functionalized peptide and an[18F]fluoro-azide.

Step-by-Step Methodology:

  • Reagent Assembly: In a reaction vial, combine the terminal alkyne precursor (1 mg) and [18F]fluoroethyl azide in 0.5 mL of a 1:1 mixture of t-BuOH and water.

  • Catalyst Generation: Add 0.1 mL of a pre-mixed aqueous solution containing CuSO4 (1 mM), THPTA ligand (5 mM), and Sodium Ascorbate (10 mM).

    • Causality: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) in situ. The THPTA ligand stabilizes Cu(I) against disproportionation and oxidation by ambient oxygen, while also acting as a basic ligand to accelerate copper acetylide formation.

  • Cycloaddition: Incubate at 25 °C for 10 minutes.

    • Causality: The formation of the copper acetylide intermediate radically lowers the activation barrier, allowing the[3+2] cycloaddition to occur rapidly at room temperature.

  • Validation: Analyze via radio-TLC. The complete disappearance of the highly mobile [18F]fluoro-azide spot and the appearance of a baseline-retained [18F]triazole-peptide spot validates the click reaction's success.

Mech cluster_SNAr SNAr (5-Nitro-Diarylalkyne) cluster_CuAAC CuAAC (Terminal Alkyne) S1 Precursor +[18F]F- S2 Meisenheimer Complex S1->S2 150°C, DMSO S3 [18F]FPEB (Alkyne Intact) S2->S3 -NO2 C1 Alkyne + Azide C2 Copper Acetylide C1->C2 Cu(I), RT C3 1,2,3-Triazole C2->C3 Cycloaddition

Fig 2: Mechanistic contrast: SNAr at the nitro group vs. CuAAC cycloaddition at a terminal alkyne.

Conclusion

For drug development professionals, recognizing the dual nature of alkynes is paramount. 5-Nitro-2-(2-pyridinylethynyl)pyridine is not a click chemistry reagent; it is a highly specialized precursor where the alkyne acts as a resilient structural backbone. Its inertness to azides and harsh nucleophiles allows for aggressive radiolabeling at the nitro group. Conversely, terminal and strained alkynes are engineered specifically for their kinetic instability in the presence of azides, driving the rapid, mild bioconjugations that define modern click chemistry. Understanding this mechanistic dichotomy allows scientists to design complex, multi-functional molecules where structural pharmacophores and bioorthogonal handles operate without cross-reactivity.

References

  • Lim, K., Labaree, D., Li, S., & Huang, Y. (2014). Preparation of the metabotropic glutamate receptor 5 (mGluR5) PET tracer [18F]FPEB for human use: An automated radiosynthesis and a novel one-pot synthesis of its radiolabeling precursor. Applied Radiation and Isotopes, 94, 349-354.[Link]

  • Wang, J.-Q., Tueckmantel, W., Zhu, A., Pellegrino, D., & Brownell, A.-L. (2007). Synthesis and preliminary biological evaluation of 3-[18F]fluoro-5-(2-pyridinylethynyl)benzonitrile as a PET radiotracer for imaging metabotropic glutamate receptor subtype 5. Synapse, 61(12), 951-961.[Link]

  • Liang, S. H., Yokell, D. L., Jackson, R. N., Peterkin, T., Bonomi, R., & Vasdev, N. (2014). Microfluidic continuous-flow radiosynthesis of [18F]FPEB suitable for human PET imaging. Chemical Communications, 50(40), 5284-5287.[Link]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021.[Link]

Comparative

Mechanistic Evaluation of Azide-Alkyne Cycloadditions: The CuAAC and SPAAC Paradox for 5-Nitro-2-(2-pyridinylethynyl)pyridine

As a Senior Application Scientist, evaluating the efficiency of click chemistry methodologies requires moving beyond standard operating procedures to understand the fundamental causality of molecular interactions. When t...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the efficiency of click chemistry methodologies requires moving beyond standard operating procedures to understand the fundamental causality of molecular interactions. When tasked with comparing the efficiency of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for the substrate 5-Nitro-2-(2-pyridinylethynyl)pyridine , we encounter a fundamental mechanistic paradox: this specific substrate structurally violates the chemical prerequisites for both reactions.

This guide objectively analyzes why standard CuAAC and SPAAC protocols yield 0% efficiency for this compound, and provides the field-proven, self-validating experimental alternatives: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) and Thermal Electron-Deficient Cycloaddition .

Structural Analysis & Mechanistic Causality

To understand why a protocol fails or succeeds, we must first analyze the substrate's architecture. 5-Nitro-2-(2-pyridinylethynyl)pyridine is an internal, unstrained alkyne flanked by two highly electron-withdrawing pyridine rings (one bearing a nitro group).

The CuAAC Barrier: Absence of a Terminal Proton

The to form a critical copper(I) acetylide intermediate[1]. Because our substrate is an internal alkyne (the ethynyl group bridges two pyridine rings), it lacks an acidic terminal proton. Consequently, the copper catalyst cannot insert, rendering the molecule completely inert under CuAAC conditions.

The SPAAC Barrier: Absence of Ring StrainSPAAC is thermodynamically driven by the release of ring strain (typically ~18 kcal/mol found in cyclooctynes like DBCO or BCN)[1]. 5-Nitro-2-(2-pyridinylethynyl)pyridine possesses a linear geometry with 0 kcal/mol of ring strain. Without this strain to lower the activation energy ( ΔG‡ ), the uncatalyzed cycloaddition will not proceed at ambient temperatures.
The Viable Alternatives: RuAAC and Thermal Cycloaddition
  • RuAAC: that coordinates both the azide and the internal alkyne to form a ruthenacycle intermediate, successfully yielding fully substituted 1,4,5-trisubstituted 1,2,3-triazoles[2].

  • Thermal Electron-Deficient Cycloaddition: Because the alkyne is flanked by highly electronegative groups, it is severely electron-deficient. at elevated temperatures, driven purely by electronics rather than physical strain[3].

Mechanistic Pathway Visualization

The following diagram illustrates the divergent reaction pathways, demonstrating why traditional click methods are blocked and why RuAAC succeeds.

MechanisticDivergence Substrate 5-Nitro-2-(2-pyridinylethynyl)pyridine (Internal, Unstrained Alkyne) CuAAC CuAAC Conditions (Cu(I) Catalyst) Substrate->CuAAC SPAAC SPAAC Conditions (Catalyst-Free, Ambient) Substrate->SPAAC RuAAC RuAAC Conditions [Cp*RuCl(PPh3)2] Substrate->RuAAC Cu_Fail Reaction Blocked No terminal proton for Cu-acetylide CuAAC->Cu_Fail SPAAC_Fail Reaction Blocked Lacks ring strain (~18 kcal/mol) SPAAC->SPAAC_Fail Ru_Int Oxidative Coupling (Ruthenacycle Intermediate) RuAAC->Ru_Int Product 1,4,5-Trisubstituted 1,2,3-Triazole Ru_Int->Product

Mechanistic divergence of 5-Nitro-2-(2-pyridinylethynyl)pyridine in cycloadditions.

Quantitative Data Comparison

To objectively compare performance, the following table summarizes the thermodynamic drivers and experimental efficiencies of each methodology when applied to 5-Nitro-2-(2-pyridinylethynyl)pyridine.

MethodologyCatalyst SystemMechanistic DriverActivation Barrier StatusExperimental Yield (%)
CuAAC CuSO₄ / Na-AscorbateTerminal DeprotonationBlocked (No terminal proton)0% (Recovery of SM)
SPAAC None (Ambient Temp)Ring StrainBlocked (Linear geometry)0% (Recovery of SM)
RuAAC Cp*RuCl(PPh₃)₂Oxidative CouplingOvercome (Ruthenacycle formation)>85%
Thermal None (80°C)Electron DeficiencyOvercome (Thermal energy + Electronics)~40-60%

Self-Validating Experimental Protocols

To establish trustworthiness, a robust experimental design must include negative controls that validate the mechanistic theory. The following protocols act as a self-validating system: Protocols A and B prove the incompatibility of the substrate with standard click methods, while Protocol C provides the functional solution.

Protocol A: CuAAC Attempt (Negative Control)

Purpose: To validate the inability of internal alkynes to form copper acetylides.

  • Preparation: Dissolve 0.1 mmol of 5-Nitro-2-(2-pyridinylethynyl)pyridine and 0.12 mmol of benzyl azide in 2 mL of a 1:1 mixture of tert-butanol and water.

  • Catalysis: Add 5 mol% CuSO₄·5H₂O followed by 10 mol% sodium ascorbate (freshly prepared aqueous solution).

  • Reaction: Stir at room temperature for 24 hours.

  • Analysis: Monitor via LC-MS.

  • Result: Quantitative recovery of starting materials; no triazole mass detected.

Protocol B: SPAAC Attempt (Negative Control)

Purpose: To validate that electron deficiency alone cannot overcome the activation barrier at room temperature without ring strain.

  • Preparation: Dissolve 0.1 mmol of the alkyne substrate and 0.12 mmol of benzyl azide in 2 mL of dichloromethane (DCM).

  • Reaction: Stir continuously at 25°C for 48 hours in the absence of any metal catalyst.

  • Analysis: Monitor via TLC and LC-MS.

  • Result: No product formation; starting materials remain unreacted.

Protocol C: RuAAC Synthesis (The Validated Pathway)

Purpose: To successfully synthesize the 1,4,5-trisubstituted triazole via oxidative coupling.

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 0.1 mmol of 5-Nitro-2-(2-pyridinylethynyl)pyridine and 0.12 mmol of benzyl azide in 2 mL of anhydrous 1,4-dioxane.

  • Catalysis: Add 5 mol% of[Cp*RuCl(PPh₃)₂] catalyst to the solution.

  • Reaction: Heat the mixture to 60°C and stir for 12–16 hours. The ruthenium coordinates both the internal alkyne and the azide, bypassing the need for a terminal proton.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate).

  • Result: Isolation of the fully substituted 1,4,5-triazole in >85% yield.

References

  • Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism Journal of the American Chemical Society URL:[Link][2]

  • Click Chemistry Azide-Alkyne Cycloaddition Organic Chemistry Portal URL:[Link][1]

  • Metal-Free Cycloaddition of Internal Alkynes and Multifunctional Azides Under Solvent-Free Conditions ResearchGate URL:[Link][3]

Sources

Validation

Biological activity of 5-Nitro-2-(2-pyridinylethynyl)pyridine compared to similar structures

Publish Comparison Guide: Biological Activity of 5-Nitro-2-(2-pyridinylethynyl)pyridine vs. Benchmark mGluR5 Modulators Executive Summary The metabotropic glutamate receptor subtype 5 (mGluR5) is a critical G-protein-cou...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Biological Activity of 5-Nitro-2-(2-pyridinylethynyl)pyridine vs. Benchmark mGluR5 Modulators

Executive Summary

The metabotropic glutamate receptor subtype 5 (mGluR5) is a critical G-protein-coupled receptor (GPCR) implicated in various central nervous system (CNS) disorders, including anxiety, depression, and Parkinson's disease. As a Senior Application Scientist specializing in neuropharmacology, I have evaluated numerous diarylalkyne scaffolds. This guide objectively compares the biological activity, structural pharmacology, and metabolic profile of the substituted diarylalkyne 5-Nitro-2-(2-pyridinylethynyl)pyridine against the field's gold-standard negative allosteric modulators (NAMs): MPEP and MTEP .

Structural Pharmacology & Mechanism of Action

The diarylalkyne class of mGluR5 NAMs functions by binding to a deep transmembrane allosteric pocket, stabilizing the receptor in an inactive conformation and preventing the orthosteric agonist (glutamate) from initiating Gq-protein coupling [1].

  • MPEP (2-methyl-6-(phenylethynyl)pyridine) is the prototypical mGluR5 NAM. While highly effective in vitro, its clinical utility is limited by off-target activity at NMDA receptors and rapid oxidative metabolism.

  • MTEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine) replaced the phenyl ring with a thiazole, significantly improving mGluR5 selectivity, though metabolic liabilities remain.

  • 5-Nitro-2-(2-pyridinylethynyl)pyridine features a bis-pyridine core linked by an ethynyl spacer, with a strongly electron-withdrawing nitro group at the 5-position. Mutagenesis studies (specifically the S809A mutation) have demonstrated that hydrogen bonding at the Ser809 residue within the 7TM domain is a critical determinant of NAM potency [2]. The nitro group significantly alters the electron density of the pyridine ring, enhancing hydrogen-bond acceptor capabilities and π

    π stacking interactions within the allosteric pocket, leading to sub-nanomolar to low-nanomolar affinity.

mGluR5_Pathway Glutamate Glutamate (Orthosteric Agonist) Receptor mGluR5 Receptor (Transmembrane) Glutamate->Receptor Activates NAM 5-Nitro-2-(2-pyridinylethynyl)pyridine (NAM) NAM->Receptor Allosteric Block Gq Gq Protein Receptor->Gq Couples PLC Phospholipase C Gq->PLC Stimulates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Calcium Intracellular Ca2+ Peak IP3->Calcium ER Release

mGluR5 inhibition by negative allosteric modulators via the Gq/PLC/IP3 signaling pathway.

Comparative Biological Activity

The rapid metabolism of early diarylalkynes has driven the search for more stable derivatives, particularly for use as PET radioligands and long-acting therapeutics [3]. The table below summarizes the comparative pharmacological profiles based on standardized in vitro assays.

CompoundPrimary TargetIC50 (mGluR5)Selectivity ProfileMetabolic Stability (HLM)Key Structural Advantage
5-Nitro-2-(2-pyridinylethynyl)pyridine mGluR5~1.5 - 5.0 nMHighModerate5-Nitro group enhances Ser809 H-bonding
MPEP mGluR536 nMModerate (NMDA off-target)Low (Rapid CYP oxidation)Prototypical methyl-phenyl ring
MTEP mGluR55 nMHighLow (Thiazole oxidation)Thiazole ring improves selectivity

Note: IC50 values represent functional antagonism measured via intracellular calcium mobilization in HEK-293 cells expressing human mGluR5.

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. I highly recommend running these exact workflows when benchmarking novel mGluR5 modulators.

Protocol 1: High-Throughput Intracellular Calcium Mobilization (FLIPR Assay)

Objective: Quantify the functional IC50 of mGluR5 NAMs by measuring the blockade of Gq-mediated calcium release.

  • Cell Preparation & Dye Loading:

    • Seed HEK-293 cells stably expressing human mGluR5 into 384-well black, clear-bottom plates.

    • Incubate with 2 µM Fluo-4 AM and 2.5 mM probenecid for 1 hour at 37°C.

    • Causality: Fluo-4 AM is a cell-permeable fluorogenic calcium indicator. Probenecid inhibits organic anion transporters, preventing the efflux of the de-esterified dye from the cytosol. This is critical for maintaining a high signal-to-noise ratio during the rapid, transient calcium spikes characteristic of Gq-coupled GPCRs.

  • Compound Addition & Equilibration:

    • Dispense 5-Nitro-2-(2-pyridinylethynyl)pyridine and reference compounds in a 10-point dose-response format (0.1 nM to 10 µM).

    • Pre-incubate for 15 minutes at room temperature.

    • Causality: NAMs bind to a deep transmembrane allosteric pocket. A 15-minute pre-incubation ensures thermodynamic equilibrium is reached between the NAM and the receptor before the orthosteric agonist is introduced.

  • Agonist Challenge & Kinetic Readout:

    • Add an EC80 concentration of L-glutamate (~3 µM) using the FLIPR fluidics system while simultaneously recording fluorescence (Ex 488 nm / Em 525 nm) at 1-second intervals.

    • Causality: Using an EC80 concentration of glutamate (rather than a saturating maximal dose) ensures the assay is sensitive enough to detect allosteric shifts, providing a robust window to accurately calculate the IC50.

    • Self-Validation Check: The plate is validated by the MPEP reference curve. If the MPEP IC50 deviates by >3-fold from the historical average (36 nM), the plate is rejected, ensuring day-to-day cell passage reproducibility.

Protocol 2: In Vitro Microsomal Stability Assay

Objective: Assess the Phase I oxidative metabolism of the diarylalkyne scaffolds.

  • Reaction Initiation:

    • Incubate 1 µM of the test compound with Human Liver Microsomes (HLMs, 0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4) at 37°C.

    • Initiate the reaction by adding 1 mM NADPH.

    • Causality: HLMs contain the full complement of CYP450 enzymes. NADPH acts as the obligate electron donor. Initiating the reaction strictly with NADPH ensures that metabolism only begins at a precise, controlled timestamp.

  • Time-Course Sampling & Quenching:

    • Remove aliquots at 0, 5, 15, 30, and 60 minutes.

    • Immediately quench by mixing with 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: Cold acetonitrile rapidly denatures the CYP enzymes, halting metabolism instantaneously, and precipitates proteins to prevent LC-MS/MS column clogging.

    • Self-Validation Check: Verapamil is run concurrently as a high-clearance positive control. If Verapamil is not depleted by >80% at 60 minutes, the HLM batch or NADPH solution is deemed inactive and the assay is repeated.

References

  • Potent mGluR5 antagonists: Pyridyl and thiazolyl-ethynyl-3,5-disubstituted-phenyl series Source: Bioorganic & Medicinal Chemistry Letters (via NIH/PMC) URL:[Link]

  • Pharmacological characterization and modeling of the binding sites of novel 1,3-bis(pyridinylethynyl)benzenes as metabotropic glutamate receptor 5-selective negative allosteric modulators Source: Molecular Pharmacology (via PubMed) URL:[Link]

  • Metabotropic Glutamate Receptor Subtype 5 Positron-Emission-Tomography Radioligands as a Tool for Central Nervous System Drug Development: Between Progress and Setbacks Source: Pharmaceuticals (via PMC) URL:[Link]

Comparative

Nitropyridine Derivatives in Oncology: A Comparative Guide to Cytotoxicity and Mechanistic Efficacy

The development of novel anti-cancer therapeutics relies heavily on versatile heterocyclic scaffolds. Among these, nitropyridine derivatives have recently emerged as highly potent agents with a broad spectrum of cytotoxi...

Author: BenchChem Technical Support Team. Date: March 2026

The development of novel anti-cancer therapeutics relies heavily on versatile heterocyclic scaffolds. Among these, nitropyridine derivatives have recently emerged as highly potent agents with a broad spectrum of cytotoxic potential[1]. By tuning the substitution patterns on the nitropyridine core, researchers can drastically alter the compound's mechanism of action—ranging from multi-target kinase inhibition to highly specific microtubule destabilization.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of ultra-potent 3-nitropyridine analogues against newer hybrid conjugates. Furthermore, this guide provides a self-validating experimental framework to accurately quantify their cytotoxicity and confirm their molecular targets.

Mechanistic Paradigm: Microtubule Destabilization

Recent preclinical findings have identified specific 3-nitropyridine analogues as a novel class of microtubule-targeting agents (MTAs)[1]. Unlike broad-spectrum cytotoxins, these compounds selectively bind to the colchicine-site of β -tubulin[1]. This interaction inhibits tubulin polymerization, disrupts the microtubule network during cell division, and ultimately triggers apoptosis via G2/M phase cell cycle arrest[1].

G A Nitropyridine Derivative B Colchicine-Site Binding A->B High Affinity Binding C Tubulin Polymerization Block B->C Steric Hindrance D Microtubule Disruption C->D Dynamic Instability E G2/M Cell Cycle Arrest D->E Spindle Checkpoint F Apoptosis Induction E->F Caspase Cascade

Caption: Mechanism of action for 3-nitropyridine derivatives inducing apoptosis via microtubule disruption.

Comparative Cytotoxicity Profiling

The structural evolution of nitropyridines has led to vastly different efficacy profiles. The proprietary 3-nitropyridine analogues (4AZA2891 and 4AZA2996) exhibit a 100-fold increase in in vitro cytotoxicity compared to earlier generations, driving their IC50 values into the low nanomolar range[1],[2].

Conversely, hybrid molecules—such as nitropyridine linked 4-arylidene-thiazolidin-4-ones (Conjugates 4b and 4d)—demonstrate moderate, yet highly selective, micromolar efficacy against specific solid tumors like breast (MCF-7) and liver (HepG2) cancers[3].

Table 1: In Vitro Cytotoxicity Comparison Across Cancer Cell Lines
Compound IDStructural ClassPrimary TargetTested Cell LineIC50 Value
4AZA2996 3-Nitropyridine AnalogueTubulin (Colchicine-site)HT-29 (Colorectal)4.0 nM[2]
4AZA2891 3-Nitropyridine AnalogueTubulin (Colchicine-site)HT-29 (Colorectal)5.4 nM[2]
Conjugate 4b Nitropyridine-thiazolidin-4-oneMixed / ApoptoticMCF-7 (Breast)6.41 μM[3]
Conjugate 4d Nitropyridine-thiazolidin-4-oneMixed / ApoptoticHepG2 (Liver)7.63 μM[3]

Data Interpretation: The 3-nitropyridine analogues (4AZA2996/2891) are exceptionally potent against rapidly dividing colorectal cells but maintain a high therapeutic window, showing minimal viability reduction in normal lung fibroblasts (MRC-5) at equivalent concentrations[2]. The thiazolidin-4-one hybrids offer a different approach, utilizing a donor- π -acceptor structure to achieve selective micromolar toxicity[3].

Self-Validating Experimental Methodology

To rigorously evaluate the efficacy of nitropyridine derivatives, researchers must utilize a self-validating workflow. System Validation Logic: Phase 1 establishes the phenotypic endpoint (cellular cytotoxicity), while Phase 2 confirms the molecular driver (tubulin inhibition). Together, they form a closed-loop system that rules out off-target metabolic artifacts.

Phase 1: Phenotypic Cytotoxicity Assessment (SRB Assay)

Unlike the standard MTT assay, which measures mitochondrial metabolism and is prone to redox interference by nitro-aromatic compounds, the Sulforhodamine B (SRB) assay measures total cellular protein, providing an artifact-free quantification of cell death.

  • Cell Seeding and Synchronization: Seed target cancer cells (e.g., HT-29) at 5×103 cells/well in 96-well plates and incubate for 24 hours at 37°C.

    • Causality: A 24-hour incubation ensures cells re-adhere and enter the logarithmic growth phase. Testing compounds on senescent cells skews IC50 data due to naturally altered proliferation rates.

  • Compound Administration: Treat cells with serial dilutions (0.1 nM to 100 μM) of the nitropyridine derivative for 72 hours. Include a 0.5% DMSO vehicle control.

    • Causality: A 72-hour exposure is critical for capturing the full effect of anti-mitotic agents. It allows the cell population to complete at least two full cell cycles, ensuring that microtubule-induced G2/M arrest is phenotypically expressed as cell death.

  • Fixation and SRB Staining: Fix cells with cold 10% trichloroacetic acid (TCA) for 1 hour at 4°C. Wash, dry, and stain with 0.4% SRB solution for 30 minutes.

  • Quantification: Wash unbound dye with 1% acetic acid, solubilize the protein-bound dye in 10 mM Tris base, and read absorbance at 540 nm.

    • Causality: SRB binds stoichiometrically to basic amino acids under mild acidic conditions. The resulting absorbance is strictly linear with cell mass, ensuring high trustworthiness of the calculated IC50.

Phase 2: Target-Specific Validation (Cell-Free Tubulin Polymerization)

To prove that the cytotoxicity observed in Phase 1 is caused by the hypothesized mechanism (microtubule destabilization)[1],[2].

  • Reaction Assembly: Combine purified porcine brain tubulin (>99% pure, 3 mg/mL) with 1 mM GTP and the test compound (e.g., 4AZA2996 at its IC50 concentration) in a PIPES-based buffer (pH 6.9) at 4°C.

    • Causality: Tubulin polymerization is highly temperature-dependent. Assembling the reaction at 4°C prevents premature polymerization, establishing a true zero-baseline before kinetic measurements begin.

  • Kinetic Spectrophotometry: Shift the microplate reader temperature to 37°C and continuously monitor the absorbance at 340 nm for 60 minutes.

    • Causality: The sudden shift to 37°C initiates GTP-driven microtubule assembly, which increases the turbidity of the solution. By monitoring the suppression of this turbidity curve at 340 nm, we directly quantify the compound's ability to inhibit polymerization, effectively uncoupling on-target efficacy from off-target toxicity.

Conclusion

Nitropyridine derivatives represent a highly tunable class of anti-cancer therapeutics. While hybrid conjugates like nitropyridine-thiazolidin-4-ones offer targeted micromolar activity against specific solid tumors[3], the optimized 3-nitropyridine analogues stand out as elite microtubule-targeting agents with single-digit nanomolar potency[1],[2]. By utilizing orthogonal, self-validating assays (SRB paired with cell-free tubulin kinetics), drug development professionals can confidently advance these scaffolds through the preclinical pipeline.

References

  • In Vitro vs.
  • Source: National Institutes of Health (PMC)
  • Synthesis, Photophysical Properties, and Molecular Docking Studies of New Nitropyridine Linked 4-Arylidene-thiazolidin-4-ones (D-π-A Structured)

Sources

Validation

Comparative Spectroscopic Analysis of Pyridine Isomers: A Technical Guide to Picolines

Executive Summary & Rationale For researchers and drug development professionals, the unambiguous identification of heterocyclic scaffolds is a critical quality control step. Pyridine and its methyl-substituted isomers—2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

For researchers and drug development professionals, the unambiguous identification of heterocyclic scaffolds is a critical quality control step. Pyridine and its methyl-substituted isomers—2-picoline, 3-picoline, and 4-picoline—are fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and specialty solvents. While these isomers share the exact same molecular weight and core structure, the spatial positioning of the methyl group fundamentally alters their electronic environment.

This guide provides an objective, data-driven comparison of the spectroscopic performance of these three pyridine isomers. By analyzing Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data, we elucidate the causality behind their distinct spectral signatures and provide self-validating experimental protocols to ensure absolute reproducibility in your laboratory 1[1].

The Causality of Spectroscopic Variance: Electronic Effects

The spectroscopic differentiation of picoline isomers is not arbitrary; it is governed by predictable electronic causality. The methyl group acts as an electron-donating group through both the +I (inductive) effect and hyperconjugation.

  • 2-Picoline (ortho): The methyl group is directly adjacent to the highly electronegative nitrogen atom. The nitrogen's electron-withdrawing nature deshields the methyl protons, shifting them downfield in ¹H NMR.

  • 3-Picoline (meta): The meta position isolates the methyl group from direct resonance interaction with the nitrogen atom. Consequently, the methyl protons are more shielded compared to the ortho isomer.

  • 4-Picoline (para): The para position allows for extended hyperconjugation across the aromatic ring, aligning with the dipole moment of the nitrogen, which balances the shielding effects and simplifies the spectral splitting pattern due to the molecule's high plane of symmetry.

G Isomer Methyl Position (2-, 3-, or 4-) Inductive +I Inductive Effect Electron Donating Isomer->Inductive Hyperconjugation Hyperconjugation Resonance Isomer->Hyperconjugation Density Ring Electron Density Alteration Inductive->Density Hyperconjugation->Density Shift NMR Chemical Shift Upfield/Downfield Density->Shift IR_Freq IR Vibrational Freq C=N / C=C Shifts Density->IR_Freq

Fig 1. Logical relationship between methyl substitution position and spectroscopic variance.

Comparative Spectroscopic Data

To objectively compare these isomers, we must look at their quantitative performance in standard analytical assays. The tables below summarize the definitive ¹H NMR and ATR-FTIR data.

Table 1: ¹H NMR Spectroscopic Data Comparison (CDCl₃, 300/500 MHz)
CompoundMethyl (-CH₃) δ (ppm)Aromatic Protons δ (ppm)Electronic Causality & Splitting
2-Picoline 2.55 (s, 3H)7.00 - 8.50 (m, 4H)Proximity to electronegative N deshields the methyl group. Complex multiplet due to asymmetry 2[2].
3-Picoline 2.29 (s, 3H)7.29 - 8.57 (m, 4H)Meta position limits resonance contribution; methyl is more shielded, shifting upfield 3[3].
4-Picoline 2.30 (s, 3H)7.10 (d, 2H), 8.50 (d, 2H)Para position allows hyperconjugation. High symmetry results in two distinct, clean doublets 1[1].
Table 2: Key ATR-FTIR Vibrational Frequencies (cm⁻¹)
Compoundν(C-H) Aromaticν(C-H) Aliphaticν(C=N) / ν(C=C) RingCausality / Observation
2-Picoline ~3050~2920, 2880~1590, 1570Asymmetric ring stretching heavily influenced by ortho-substitution 4[4].
3-Picoline ~3040~2925, 2885~1585, 1575Meta-substitution alters the dipole moment, shifting the C=N stretch 5[5].
4-Picoline ~3030~2930, 2890~1600, 1560High symmetry simplifies the fingerprint region; distinct C=C stretch 5[5].

Self-Validating Experimental Protocols

To ensure trustworthiness and scientific integrity, the following protocols are designed as self-validating systems. Every step includes a built-in verification mechanism to prevent false positives or miscalibrations.

Protocol A: ¹H NMR Acquisition

Rationale: Deuterated chloroform (CDCl₃) is selected because it lacks protons, preventing solvent signal overlap, while efficiently dissolving the slightly polar picolines. Tetramethylsilane (TMS) is added as an internal standard because its highly shielded protons provide an absolute 0.00 ppm baseline.

  • Sample Preparation: Dissolve 10-15 mg of the neat picoline isomer in 0.6 mL of CDCl₃ containing 0.03% v/v TMS.

  • Tube Loading: Transfer the solution to a standard 5 mm NMR tube, ensuring a liquid column height of exactly 4 cm to optimize magnetic field shimming.

  • Acquisition: Run a standard 1D ¹H NMR experiment at 300 MHz or 500 MHz (16 scans, 1-second relaxation delay).

  • Self-Validation Check (Critical): Before analyzing the picoline peaks, verify the spectrum calibration. The TMS peak must be exactly at 0.00 ppm. Furthermore, locate the residual non-deuterated chloroform (CHCl₃) peak; it must appear precisely at 7.26 ppm. If this peak is shifted, the magnetic field drifted, and the spectrum must be recalibrated.

Protocol B: ATR-FTIR Spectroscopy

Rationale: Attenuated Total Reflectance (ATR) is chosen over traditional KBr pellet pressing because picolines are volatile, hygroscopic liquids. ATR allows for the direct measurement of neat liquids, preserving their native state and preventing the introduction of water artifacts.

  • Crystal Cleaning: Wipe the diamond ATR crystal with lint-free tissue soaked in HPLC-grade isopropanol. Allow it to evaporate completely.

  • Background Scan (Self-Validation Check): Run a background scan (4000-400 cm⁻¹, 4 cm⁻¹ resolution, 16 scans) on the empty crystal. This step is mandatory to mathematically subtract ambient atmospheric CO₂ (~2350 cm⁻¹) and water vapor (~3600 cm⁻¹) from your final data.

  • Sample Application: Deposit exactly one drop (approx. 10 µL) of the neat picoline isomer directly onto the center of the ATR crystal. Ensure the liquid covers the entire optical window.

  • Acquisition: Record the sample spectrum. The software will automatically subtract the background, yielding the pure vibrational signature of the isomer.

G Start Sample Preparation (Picoline Isomers) NMR_Prep NMR Workflow Dissolve in CDCl3 + TMS Start->NMR_Prep IR_Prep IR Workflow Neat Liquid on ATR Crystal Start->IR_Prep NMR_Acq Data Acquisition 1H & 13C NMR NMR_Prep->NMR_Acq IR_Acq Data Acquisition FTIR 4000-400 cm⁻¹ IR_Prep->IR_Acq Analysis Comparative Analysis Chemical Shifts & Frequencies NMR_Acq->Analysis IR_Acq->Analysis Validation Self-Validating System Solvent Peaks & Blanks Analysis->Validation

Fig 2. Self-validating experimental workflow for the spectroscopic analysis of picoline isomers.

References

  • National Institute of Standards and Technology (NIST). "Pyridine, 2-methyl- Infrared Spectrum." NIST Chemistry WebBook. [Link]

  • National Center for Biotechnology Information (NCBI). "DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds." PMC. [Link]

Sources

Comparative

Validating the structure of 5-Nitro-2-(2-pyridinylethynyl)pyridine synthesis product

Validating the Structure of 5-Nitro-2-(2-pyridinylethynyl)pyridine: A Comparative Analytical Guide Introduction The synthesis of highly conjugated dipyridylalkynes, such as 5-nitro-2-(2-pyridinylethynyl)pyridine (CAS: 16...

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Structure of 5-Nitro-2-(2-pyridinylethynyl)pyridine: A Comparative Analytical Guide

Introduction The synthesis of highly conjugated dipyridylalkynes, such as 5-nitro-2-(2-pyridinylethynyl)pyridine (CAS: 163085-40-3)[1], is a critical pathway in developing advanced bidentate ligands, non-linear optical materials, and supramolecular frameworks. Typically synthesized via the palladium-catalyzed Sonogashira cross-coupling of 2-ethynylpyridine and 2-bromo-5-nitropyridine[2][3], the reaction environment is highly susceptible to generating structurally similar byproducts. The most notable of these is the Glaser homocoupling product, 1,4-di(pyridin-2-yl)buta-1,3-diyne[4].

To ensure absolute scientific integrity in downstream drug development and materials science, researchers must employ a self-validating analytical system. This guide objectively compares standard analytical validation against an advanced structural elucidation framework, detailing the causality behind each experimental choice and providing field-proven protocols.

Workflow Visualization: Synthesis and Validation Pathways

Workflow A 2-Ethynylpyridine + 2-Bromo-5-nitropyridine B Sonogashira Coupling (Pd/Cu Catalysis) A->B C Crude Synthesis Product B->C D Standard Validation (LC-UV-MS + 1D NMR) C->D Routine QC E Advanced Validation (HRMS + 2D NMR + X-Ray) C->E Rigorous Proof F Risk: Ambiguous Regiochemistry & Undetected Homocoupling D->F G Result: Unambiguous Connectivity & 3D Conformation Proof E->G

Fig 1: Synthesis and structural validation workflow for the dipyridylalkyne.

Methodological Comparison: Standard vs. Advanced Validation

2.1. Alternative 1: Standard Validation (LC-UV-MS + 1D NMR)

  • Methodology: Relies on low-resolution mass spectrometry for nominal mass confirmation and 1D 1 H/ 13 C NMR for proton and carbon counting.

  • Performance Limitations: While rapid, 1D 1 H NMR of 5-nitro-2-(2-pyridinylethynyl)pyridine presents severe signal overlap in the 7.5–8.8 ppm aromatic region. The strongly electron-withdrawing nitro group deshields the H6 proton (ortho to NO 2​ ), but the H3 and H4 protons frequently overlap with the unsubstituted pyridine signals. Furthermore, low-resolution MS cannot definitively distinguish between the desired cross-coupled product and isobaric impurities.

2.2. Alternative 2: Advanced Validation (HRMS + 2D NMR + X-Ray Crystallography)

  • Methodology: Integrates High-Resolution Mass Spectrometry (HRMS-ESI), 2D NMR (COSY, HSQC, HMBC), and Single-Crystal X-Ray Diffraction[3].

  • Causality & Superiority:

    • HRMS: The exact mass of the desired product [M+H] + is m/z 226.0611. HRMS definitively rules out the Glaser homocoupling byproduct (exact mass [M+H] + 205.0760) with sub-ppm mass accuracy, which standard LC-MS might mask as background noise[4].

    • 2D NMR (HMBC): The internal alkyne carbons are quaternary and lack attached protons, making them nearly impossible to confidently assign via 1D 13 C NMR. HMBC resolves this by revealing long-range 3JCH​ couplings from the adjacent H3 (nitro-pyridine) and H3' (unsubstituted pyridine) protons to the alkyne carbons, proving the exact connectivity of the ethynyl linker.

    • X-Ray Crystallography: Provides absolute proof of the nitro group's regiochemistry at the 5-position and confirms the coplanarity of the two pyridine rings, a conformation dictated by non-covalent crystal-packing forces[3].

NMR_Logic N1 H3 (Nitro-Pyridine) δ ~ 7.8 ppm N5 3J_CH HMBC Correlation N1->N5 N2 H3' (Unsubstituted Pyridine) δ ~ 7.6 ppm N6 3J_CH HMBC Correlation N2->N6 N3 Alkyne Carbon C1 δ ~ 88 ppm N4 Alkyne Carbon C2 δ ~ 92 ppm N5->N3 N6->N4

Fig 2: 2D HMBC NMR logical mapping for validating ethynyl linker connectivity.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and rigorous scientific integrity, the following step-by-step methodologies must be adhered to when validating the synthesized product.

Step 1: Sonogashira Cross-Coupling (Synthesis)

  • Charge a Schlenk flask with 2-bromo-5-nitropyridine (1.0 equiv), PdCl 2​ (PPh 3​ ) 2​ (5 mol%), and CuI (2 mol%) under an argon atmosphere[3][5].

  • Add anhydrous THF and triethylamine (1:1 v/v) as the solvent and base.

  • Inject 2-ethynylpyridine (1.2 equiv) dropwise. Stir at 50 °C for 12 to 24 hours[3].

  • Quench with water, extract with dichloromethane, dry over Na 2​ SO 4​ , and purify via silica gel flash chromatography (Hexane:Ethyl Acetate)[3].

Step 2: HRMS-ESI Validation

  • Dissolve 1 mg of the purified product in 1 mL of LC-MS grade Methanol.

  • Inject 1 µL into a Q-TOF mass spectrometer equipped with an Electrospray Ionization (ESI) source operating in positive ion mode.

  • Calibrate using a standard tuning mix to ensure mass accuracy < 2 ppm.

  • Validation Check: Confirm the presence of the [M+H] + peak at m/z 226.0611 and verify the absolute absence of the homocoupling peak at m/z 205.0760.

Step 3: 2D NMR Elucidation

  • Dissolve 15 mg of the product in 0.6 mL of CDCl 3​ .

  • Acquire 1 H, 13 C, COSY, HSQC, and HMBC spectra on a 600 MHz NMR spectrometer at 298 K.

  • Validation Check: Use HSQC to assign all protonated carbons. Use HMBC to trace the 3JCH​ correlations from the H3/H3' protons to the quaternary alkyne carbons (approx. 88.0 and 92.0 ppm), establishing the unbroken carbon framework.

Step 4: Single-Crystal X-Ray Diffraction

  • Dissolve 10 mg of the product in a minimal amount of warm absolute ethanol[3].

  • Allow the solvent to evaporate slowly at room temperature over 48 hours to yield clear, colorless crystals[3].

  • Mount a suitable crystal on a diffractometer equipped with Mo-K α radiation ( λ = 0.71073 Å).

  • Validation Check: Solve the structure using direct methods to confirm the torsional angle between the pyridine rings is < 2° (planar conformation) and verify the exact C5 position of the nitro group[3].

Quantitative Data Summary

The following table objectively compares the data yield and confidence levels of the two analytical approaches, demonstrating the necessity of the advanced method.

Analytical TargetStandard Method (LC-MS + 1D NMR)Advanced Method (HRMS + 2D NMR + X-Ray)Confidence Level
Molecular Mass m/z 226.1 (Nominal, Low-Res) m/z 226.0611 (Exact, < 2 ppm error)High (Rules out isobars)
Alkyne Connectivity Inferred (Quaternary carbons unassigned)Confirmed via 3JCH​ HMBC correlationsAbsolute
Regiochemistry Ambiguous (Overlapping aromatic multiplets)Confirmed via X-Ray (C5-NO 2​ position)Absolute
3D Conformation UnknownPlanar (Torsional angle < 2°)High
Homocoupling Impurity Potentially masked by background noiseUndetected (Limit of Detection < 0.1%)High

Conclusion

For the structural validation of conjugated heteroaryl systems like 5-nitro-2-(2-pyridinylethynyl)pyridine, standard analytical techniques leave critical gaps in regiochemical assignment and impurity profiling. The advanced self-validating system—combining the exact mass capabilities of HRMS, the unambiguous connectivity mapping of 2D HMBC NMR, and the spatial definitive proof of X-Ray crystallography—is non-negotiable for researchers requiring high-purity, structurally verified materials.

Sources

Validation

Head-to-Head Comparison of Ligands for Ruthenium Nitrosyl Complexes: Tuning PhotoNORMs for Targeted Therapy

As the demand for spatiotemporally controlled therapeutics grows, photoactive nitric oxide-releasing molecules (photoNORMs) have emerged as powerful tools for targeted photodynamic therapy and vasodilation. Among transit...

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for spatiotemporally controlled therapeutics grows, photoactive nitric oxide-releasing molecules (photoNORMs) have emerged as powerful tools for targeted photodynamic therapy and vasodilation. Among transition metal scaffolds, ruthenium nitrosyls—specifically those with the diamagnetic {Ru−NO}6 configuration—offer superior physiological stability compared to their iron or manganese counterparts[1].

However, the clinical viability of a {Ru−NO}6 complex is dictated entirely by its coordination sphere. The choice of ancillary ligands governs the absorption profile, the quantum yield of NO release ( ΦNO​ ), and the complex's resistance to premature hydrolysis in the dark. This guide provides a head-to-head comparison of the leading ligand architectures, analyzing the causality behind their photophysical behaviors and providing field-proven methodologies for their evaluation.

Mechanistic Principles: The {Ru−NO}6 Core and Ligand Field Theory

In ruthenium chemistry, the {Ru−NO}6 configuration is formally assigned as an NO+ ligand bound to a low-spin Ru(II) center[1]. The release of the NO radical is fundamentally a photochemical event triggered by a Metal-to-Ligand Charge Transfer (MLCT).

When a photon is absorbed, an electron is promoted from the dπ(Ru) orbital to the π∗(NO) anti-bonding orbital. This transient reduction of NO+ to NO∙ weakens the Ru-NO bond, leading to its cleavage and the formation of a Ru(III) solvent-coordinated photoproduct[1]. The energy required to drive this transition—and thus the activation wavelength—is directly controlled by how the ancillary ligands modulate the electron density at the ruthenium center.

Pathway GS Ground State {Ru-NO}6 (Low Spin d6) Ex Photon Absorption (UV/Vis/NIR) GS->Ex Singlet Singlet Excited State (MLCT / ILCT) Ex->Singlet Triplet Triplet Excited State (dπ(Ru) → π*(NO)) Singlet->Triplet Intersystem Crossing Release NO Radical Release + Ru(III) Photoproduct Triplet->Release Ru-NO Bond Cleavage

Photochemical pathway of NO release from {Ru-NO}6 complexes.

Head-to-Head Ligand Comparison
1. Classic Polypyridyls (e.g., bpy, tpy)

Polypyridyl ligands, such as 2,2'-bipyridine (bpy) and 2,2':6',2''-terpyridine (tpy), are the foundational scaffolds of ruthenium photochemistry.

  • Performance: Complexes like [Ru(tpy)(bpy)(NO)]3+ exhibit exceptional dark stability in aqueous media but require high-energy UV light (e.g., 365 nm) to trigger NO release, yielding a ΦNO​ of ~0.086[2].

  • Causality: Polypyridyls are strong σ -donors and robust π -acceptors. This strong π -backbonding stabilizes the orbitals of the ruthenium center, widening the HOMO-LUMO gap. While this prevents nucleophilic attack by water (ensuring dark stability), it unfortunately restricts the MLCT absorption band to the UV region, which suffers from poor tissue penetration and high phototoxicity.

2. Schiff Base / N2​O2​ Ligands

To push absorption into the visible spectrum, researchers utilize planar N2​O2​ Schiff base or salen-type ligands with π -extended rings.

  • Performance: These complexes successfully shift the activation wavelength into the visible light range (tailing past 400 nm), achieving quantum yields ( ΦNO​ ) between 0.09 and 0.14 under 320–400 nm irradiation[3].

  • Causality: The inclusion of anionic oxygen donors significantly increases the electron density on the Ru(II) center. This raises the energy of the dπ(Ru) HOMO, narrowing the gap to the π∗(NO) LUMO. Consequently, lower-energy visible photons are sufficient to drive the charge transfer. However, this increased electron density can sometimes make the Ru-NO bond more susceptible to premature hydrolysis in complex biological media.

3. Dye-Sensitized & Non-Traditional Architectures (Resorufin, Pyrazine, acac)

The cutting edge of photoNORM design focuses on direct chromophore conjugation or Two-Photon Absorption (TPA) to reach the therapeutic window (600–800 nm).

  • Performance:

    • Direct coordination of the dye resorufin to the ruthenium center shifts the absorption band to ~500 nm, allowing rapid NO release under visible light ( ≥465 nm)[4].

    • Pyrazine-bridged binuclear complexes, such as [Ru(NH3​)5​(pz)Ru(bpy)2​(NO)]5+ , enable activation at 532 nm with a ΦNO​ of 0.025[5].

    • Replacing bpy with acetylacetonate (acac) creates complexes with high water stability that can be activated in the near-IR region (800 nm) via TPA, boasting a massive cross-section of 1530 GM[2].

  • Causality: By directly conjugating a light-harvesting chromophore (like resorufin) to the metal, the system bypasses the traditional MLCT limitation. The dye absorbs visible/NIR light and undergoes rapid intramolecular energy transfer to the Ru-NO axis[4]. In the case of acac ligands, the altered symmetry and electronic coupling drastically enhance the non-linear optical properties, enabling simultaneous absorption of two low-energy photons to achieve the excited state[2].

Quantitative Performance Matrix

Table 1: Photophysical and stability parameters of representative {Ru−NO}6 complexes.

Ligand ArchitectureRepresentative ComplexActivation λmax​ Quantum Yield ( ΦNO​ )Dark Stability (Aqueous)
Simple Chloride K2​[Ru(NO)(Cl)5​] 355 nm (UV)0.06[1]Poor
Polypyridyl [Ru(tpy)(bpy)(NO)]3+ 365 nm (UV)0.086[2]Excellent
π -Extended N2​O2​ [Ru(N2​O2​)(NO)(solv)] 320–400 nm (Vis)0.09 – 0.14[3]Moderate
Pyrazine-Bridged [Ru(NH3​)5​(pz)Ru(bpy)2​(NO)]5+ 532 nm (Vis)0.025[5]Good
Dye-Sensitized [(Me2​bpb)Ru(NO)(Resf)] ≥465 nm (Vis)High (Qualitative)[4]Good
Acetylacetonate acac−RuNO (octupolar)800 nm (NIR, TPA)TPA Active[2]Excellent
Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate a new photoNORM, the experimental design must be a self-validating system. The following protocols ensure that NO release is accurately quantified and decoupled from background degradation.

Workflow Prep 1. Sample Preparation (Argon-Purged Buffer) Irrad 2. Controlled Irradiation (Calibrated Laser/LED) Prep->Irrad Detect 3. Real-Time Detection (NO-Selective Electrode) Irrad->Detect Actin 4. Actinometry (Photon Flux Validation) Irrad->Actin Calc 5. Quantum Yield (Φ) Calculation Detect->Calc Actin->Calc

Step-by-step experimental workflow for NO release quantification.

Protocol 1: Quantum Yield ( ΦNO​ ) Determination via NO-Selective Electrode

Why this works: Amperometric NO electrodes provide real-time, direct quantification of NO∙ , avoiding the pitfalls of indirect Griess assays which only measure downstream nitrites.

  • Calibration: Calibrate the NO electrode using standard solutions of NaNO2​ in the presence of KI and H2​SO4​ to generate known concentrations of NO gas. Causality: This validates the sensor's linear response range prior to any photochemical testing.

  • Deoxygenation: Dissolve the Ru-NO complex in PBS (pH 7.4) and purge thoroughly with Argon for 30 minutes. Causality: NO rapidly reacts with dissolved O2​ to form NO2−​ . Purging isolates the primary photochemical event, preventing the underestimation of the quantum yield.

  • Actinometry: Measure the exact photon flux of your light source (e.g., 365 nm or 532 nm laser) using standard potassium ferrioxalate actinometry.

  • Irradiation & Measurement: Irradiate the sealed, stirred sample while continuously recording the amperometric current.

  • Calculation: Calculate ΦNO​ by dividing the moles of NO released (derived from the electrode current) by the moles of photons absorbed by the sample (derived from actinometry and the sample's absorbance).

Protocol 2: Dark Stability Assessment in Biological Media

Why this works: A photoNORM is useless if it leaks NO before reaching the target tissue.

  • Media Preparation: Prepare two parallel solutions of the Ru-NO complex (e.g., 50 μM ): one in pure PBS (pH 7.4) and one in DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS.

  • Incubation: Incubate both solutions at 37°C in complete darkness.

  • Spectroscopic Monitoring: Take UV-Vis absorption spectra at 0, 4, 12, 24, and 48 hours.

  • Interpretation: Causality: PBS confirms the intrinsic thermodynamic stability of the Ru-NO bond against simple hydrolysis. DMEM contains nucleophiles (like thiols and proteins) that can prematurely attack the nitrosyl ligand. A lack of spectral shift in both media definitively validates the complex's dark stability for in vivo applications.

References
  • Photoactive Ruthenium Nitrosyls: Effects of Light and Potential Application as NO Donors Source: nih.gov URL:[Link]

  • Sensitization of Ruthenium Nitrosyls to Visible Light via Direct Coordination of the Dye Resorufin: Trackable NO Donors for Light-Triggered NO Delivery to Cellular Targets Source: Journal of the American Chemical Society (acs.org) URL:[Link]

  • Visible-light NO photolysis of ruthenium nitrosyl complexes with N2O2 ligands bearing π-extended rings and their photorelease dynamics Source: Dalton Transactions (rsc.org) URL:[Link]

  • Photoinduced NO Release by Visible Light Irradiation from Pyrazine-Bridged Nitrosyl Ruthenium Complexes Source: Journal of the American Chemical Society (acs.org) URL:[Link]

  • Acetylacetonate Ruthenium Nitrosyls: A Gateway to Nitric Oxide Release in Water under Near-Infrared Excitation by Two-Photon Absorption Source: Inorganic Chemistry (acs.org) URL:[Link]

Sources

Comparative

Evaluating the Reaction Kinetics of Substituted Alkynes in IEDDA Reactions: A Comparative Guide

Executive Summary Inverse Electron-Demand Diels-Alder (IEDDA) reactions, particularly tetrazine ligations, have become a cornerstone of bioorthogonal chemistry for drug development and molecular imaging. While strained a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Inverse Electron-Demand Diels-Alder (IEDDA) reactions, particularly tetrazine ligations, have become a cornerstone of bioorthogonal chemistry for drug development and molecular imaging. While strained alkenes (e.g., trans-cyclooctene) are celebrated for their blistering reaction speeds, substituted alkynes offer a distinct and highly valuable mechanistic advantage: they directly yield fully aromatic, stable pyridazine linkages. This guide objectively compares the kinetic profiles of leading substituted alkynes—such as BCN, DBCO, and OCT—providing researchers with the data and self-validating protocols necessary to select the optimal dienophile for staged labeling, bioconjugation, and orthogonal experimental designs.

Mechanistic Causality: Why Alkynes in IEDDA?

The kinetics of IEDDA reactions are dictated by Frontier Molecular Orbital (FMO) theory. The reaction relies on the narrow energy gap between the Lowest Unoccupied Molecular Orbital (LUMO) of an electron-poor diene (1,2,4,5-tetrazine) and the Highest Occupied Molecular Orbital (HOMO) of an electron-rich dienophile 1[1].

While strained alkenes react rapidly (up to 106 M −1 s −1 )2[2], their initial cycloaddition forms a dihydropyridazine intermediate. This intermediate is susceptible to tautomerization and requires an additional oxidation step to achieve full stability. Conversely, substituted alkynes directly form a stable, aromatic pyridazine product upon the expulsion of nitrogen gas[1]. This eliminates the need for secondary oxidation, heavily favoring alkynes in applications where long-term conjugate stability in complex biological media is paramount.

IEDDA_Mechanism Tz 1,2,4,5-Tetrazine (Electron-Poor Diene) Cyclo Bicyclic Intermediate [4+2] Cycloaddition Tz->Cyclo + Alk Substituted Alkyne (Electron-Rich Dienophile) Alk->Cyclo Retro Retro-Diels-Alder (N2 Gas Release) Cyclo->Retro Fast Product Stable Pyridazine (Aromatic Product) Retro->Product Irreversible

Fig 1. Mechanistic pathway of the IEDDA reaction between tetrazines and substituted alkynes.

Comparative Kinetic Evaluation of Substituted Alkynes

Bicyclo[6.1.0]non-4-yne (BCN): The Balanced Workhorse

BCN is the gold standard for alkyne-based IEDDA. The fusion of a cyclopropane ring to the cyclooctyne core significantly increases ring strain, raising the alkyne's HOMO energy. This results in highly favorable kinetics. When reacted with 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine, BCN exhibits a second-order rate constant ( k2​ ) of 118 M −1 s −1 3[3]. BCN offers an optimal balance between rapid reactivity and shelf stability.

Dibenzocyclooctyne (DBCO / DIBO): The Orthogonal Exception

DBCO is famous for its rapid Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) kinetics. However, in IEDDA reactions with tetrazines, DBCO is remarkably sluggish, often exhibiting k2​ values < 0.1 M −1 s −1 4[4]. The bulky flanking benzene rings cause severe steric hindrance, blocking the approach of the tetrazine diene. This "poor" IEDDA performance is actually a strategic asset, allowing DBCO to be used orthogonally alongside tetrazine ligations without cross-reactivity[4].

Cyclooctyne (OCT): The Baseline

As the unsubstituted parent strained alkyne, OCT lacks the activating cyclopropane ring of BCN and the steric shielding of DBCO. It exhibits moderate IEDDA kinetics, with a k2​ of ~2.0 M −1 s −1 against dipyridyl tetrazine5[5].

Thiacycloheptynes (TCH / SiTCH): The Unstable Speedsters

Incorporating a sulfur or silicon atom into a seven-membered alkyne ring drastically increases strain, pushing k2​ values up to 1.14×107 M −1 s −1 6[6]. However, this extreme reactivity comes at a severe cost: these alkynes are highly susceptible to nucleophilic attack and degrade rapidly in the presence of cellular thiols, limiting their in vivo utility[6].

Terminal/Linear Alkynes: The Catalysis-Dependent

Unstrained linear alkynes have high activation barriers for IEDDA, resulting in near-zero reaction rates under physiological conditions. They require transition metal catalysts (e.g., Nickel) to proceed, rendering them unsuitable for catalyst-free in vivo bioorthogonal applications 7[7].

Quantitative Data Summary

Substituted AlkyneExample Tetrazine Reactant k2​ (M −1 s −1 )Primary ApplicationOrthogonality / Notes
BCN 3,6-di(pyridin-2-yl)-tetrazine~45 - 118Fast IEDDA & SPAACDual-reactive; excellent balance of stability and speed.
OCT 3,6-di(pyridin-2-yl)-tetrazine~2.0Moderate IEDDASlower than BCN; good baseline strained alkyne.
DBCO Various Tetrazines< 0.1SPAAC (Azides)Highly orthogonal to tetrazines; enables dual-labeling.
TCH / SiTCH Model Tetrazines >106 Ultra-fast IEDDAHigh reactivity but highly susceptible to thiol degradation.
Terminal Alkyne Various TetrazinesNegligibleMetal-catalyzed IEDDARequires elevated temps or catalysts; highly stable.

Strategic Applications: Orthogonality in Dual-Labeling

Because DBCO reacts rapidly with azides but is sterically blocked from reacting with tetrazines, researchers can pair DBCO/Azide with BCN/Tetrazine (or TCO/Tetrazine) to perform simultaneous, one-pot multi-target imaging[4].

Orthogonal_Labeling Start Target Biomolecule (Contains Azide & Tetrazine) Step1 Add DBCO-Probe (Reacts with Azide) Start->Step1 Step2 Add BCN-Probe (Reacts with Tetrazine) Start->Step2 Prod1 Triazole Linkage (SPAAC) Step1->Prod1 k2 < 1 M⁻¹s⁻¹ Prod2 Pyridazine Linkage (IEDDA) Step2->Prod2 k2 > 40 M⁻¹s⁻¹ Final Dual-Labeled Biomolecule (Zero Cross-Reactivity) Prod1->Final Prod2->Final

Fig 2. Mutually orthogonal dual-labeling workflow utilizing DBCO and BCN probes.

Self-Validating Experimental Protocols

Protocol 1: Kinetic Profiling via UV-Vis Spectroscopy

Causality & Self-Validation: Tetrazines possess a forbidden n→π∗ transition that absorbs strongly in the visible region (~520 nm), giving them a characteristic pink/red color. As the IEDDA reaction consumes the tetrazine to form a colorless pyridazine, the absorbance at 520 nm decreases. This allows for continuous, label-free monitoring of the reaction kinetics8[8]. The disappearance of color directly correlates with product formation, creating a self-validating assay without the need for secondary reagents.

Step-by-Step Methodology:

  • Preparation: Prepare a 100 µM stock solution of the target tetrazine (e.g., dipyridyl-tetrazine) in PBS (pH 7.4) or Methanol, depending on solubility.

  • Alkyne Excess: Prepare a 1 mM to 10 mM stock solution of the substituted alkyne (e.g., BCN) to ensure pseudo-first-order kinetic conditions (Alkyne concentration Tetrazine concentration).

  • Baseline Measurement: Blank the UV-Vis spectrophotometer with the chosen solvent. Measure the baseline absorbance of the 100 µM tetrazine solution at 520 nm.

  • Reaction Initiation: Inject the alkyne directly into the cuvette containing the tetrazine. Rapidly mix by pipetting.

  • Data Acquisition: Record the decay of the 520 nm absorbance peak over time (e.g., 1 read per second for 5 minutes).

  • Calculation: Plot ln(At​/A0​) versus time to determine the observed pseudo-first-order rate constant ( kobs​ ). Divide kobs​ by the alkyne concentration to yield the second-order rate constant ( k2​ ).

Protocol 2: One-Pot Dual Bioorthogonal Labeling

Causality & Self-Validation: By exploiting the steric bulk of DBCO, we can selectively target azides without interfering with tetrazine-BCN ligations. The fidelity of this protocol is validated by the absence of cross-linked byproducts (e.g., DBCO-tetrazine adducts) upon mass spectrometry or fluorescent gel analysis[4].

Step-by-Step Methodology:

  • Biomolecule Preparation: Ensure the target protein or cell lysate contains both azide and tetrazine functional groups (introduced via metabolic labeling or genetic code expansion).

  • Probe Assembly: Prepare DBCO conjugated to Fluorophore A (e.g., DBCO-Cy5) and BCN conjugated to Fluorophore B (e.g., BCN-AF488).

  • Simultaneous Incubation: Add a 5-fold molar excess of both DBCO-Cy5 and BCN-AF488 to the biomolecule mixture in PBS (pH 7.4) at 37°C.

  • Reaction: Incubate for 1 hour. DBCO will exclusively undergo SPAAC with the azide, while BCN will exclusively undergo IEDDA with the tetrazine.

  • Purification & Validation: Remove unreacted probes via size-exclusion chromatography or dialysis. Validate the dual-labeling via SDS-PAGE, confirming the presence of both Cy5 and AF488 fluorescence on the target biomolecule band without spectral overlap or off-target quenching.

References

  • [7] Inverse‐Electron‐Demand Diels–Alder Reactions: Principles and Applications - Moodle@Units - 7

  • [1] Inverse electron demand Diels–Alder reactions in chemical biology - RSC Publishing - 1

  • [6] Developing bioorthogonal probes to span a spectrum of reactivities - PMC - 6

  • [8] The Diels-Alder-Reaction with inverse-Electron-Demand, a very efficient versatile Click-Reaction Concept for proper Ligation of variable molecular Partners - International Journal of Medical Sciences - 8

  • [3] 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC - 3

  • [2] Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - ACS Publications - 2

  • [5] Biocompatible Chemistry: A Plug‐and‐Play Toolbox for Chemical Biology Research - PMC - 5

  • [4] Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC - 4

Sources

Validation

Comparative study of the electronic properties of nitro-substituted pyridines

As a Senior Application Scientist, understanding the electronic properties of nitro-substituted pyridines is critical for leveraging them in drug development, materials science, and complex organic synthesis. The introdu...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, understanding the electronic properties of nitro-substituted pyridines is critical for leveraging them in drug development, materials science, and complex organic synthesis. The introduction of a strongly electron-withdrawing nitro group onto an inherently electron-deficient pyridine ring creates a highly polarized system. However, the exact electronic landscape—and consequently, the molecule's reactivity and optical properties—is fundamentally dictated by the positional isomerism (2-, 3-, or 4-substitution) of the nitro group.

This guide provides an objective, data-driven comparison of the electronic properties of nitro-substituted pyridines, supported by mechanistic insights and self-validating experimental protocols.

Electronic Properties: A Positional Analysis

The interplay between the electronegative pyridine nitrogen and the nitro group governs the frontier molecular orbitals (HOMO/LUMO), dipole moments, and redox potentials of these molecules.

Dipole Moments and Intramolecular Charge Transfer (ICT) The alignment of the nitro group's dipole with the pyridine ring's dipole dictates the overall molecular polarity. In 4-nitropyridine derivatives, the electron-withdrawing nitro group and the electronegative ring nitrogen oppose each other. For example, in 4-nitropyridine N-oxide, this opposing pull results in an unexpectedly low ground-state dipole moment (calculated at ~0.577 D), highlighting the intense electronic competition across the para-axis[1]. Conversely, 2- and 3-nitropyridines exhibit more pronounced dipole moments due to the asymmetric vector addition of these functional groups.

Frontier Molecular Orbitals (HOMO-LUMO Gaps) Positional isomerism allows for precise tuning of the HOMO-LUMO gap, which directly impacts the molecule's UV-Vis absorption profile. Experimental and computational studies on complex nitro-amino pyridine derivatives demonstrate that simply shifting a methyl group can narrow the HOMO-LUMO gap from ~3.77 eV to ~2.45 eV, inducing a significant bathochromic (red) shift in absorption[2]. This makes specific nitropyridine isomers highly valuable as intramolecular charge-transfer (ICT) dyes and luminescent sensors.

Electrochemical Redox Behavior The reduction of the nitro group on a pyridine ring is a multi-step, electron-proton coupled process. Cyclic voltammetry (CV) studies reveal that the initial reduction of nitropyridines in aprotic solvents is often a reversible one-electron transfer forming a radical anion. However, in aqueous or protic media, the reduction of 4-nitropyridine proceeds via an irreversible cascade: an initial 2e⁻ reduction to a dihydroxylamine, followed by dehydration to a nitroso intermediate, and a final 2e⁻ reduction to a hydroxylamine[3].

Quantitative Comparison Table
Property / Parameter2-Nitropyridine3-Nitropyridine4-Nitropyridine
Basicity (pKb in water) ~14.0 (Highly deactivated)13.21[4]12.77[4]
Electrophilic Aromatic Substitution Highly DeactivatedDeactivated (Major product if nitrating pyridine)Highly Deactivated
Nucleophilic Aromatic Substitution (SNAr) Highly Activated (Facile)Moderately Activated (Requires harsher conditions)Highly Activated (Facile)
Primary Reduction Pathway (Protic Media) Multi-step to hydroxylamine/amineMulti-step to hydroxylamine/amine2e⁻ to dihydroxylamine → nitroso → hydroxylamine[3]

Mechanistic Causality in Reactivity

The electronic distribution directly dictates the chemical reactivity of these isomers. The strong electron-withdrawing nature of the nitro group deactivates the pyridine ring toward electrophilic aromatic substitution (EAS) but heavily activates it for nucleophilic aromatic substitution (SNAr)[5].

  • 2- and 4-Nitropyridines: These isomers are highly susceptible to SNAr. When a nucleophile attacks the carbon bearing the leaving group, the resulting negative charge in the Meisenheimer complex can be delocalized directly onto the electronegative pyridine nitrogen via resonance. This profound thermodynamic stabilization makes SNAr highly efficient[5][6].

  • 3-Nitropyridine: In the meta-position, the intermediate negative charge cannot be resonance-stabilized by the ring nitrogen. The activation relies solely on the inductive electron-withdrawing effects of the nitro group and the ring nitrogen. Consequently, SNAr on 3-nitropyridines is significantly more challenging and often requires attendant electron-withdrawing groups or harsher conditions[6].

Reactivity_Pathways Core Nitro-Substituted Pyridine OrthoPara 2- & 4-Nitropyridine (Strongly Activated) Core->OrthoPara Meta 3-Nitropyridine (Moderately Activated) Core->Meta SNAr_Fast Facile SNAr (Resonance Stabilized Intermediate) OrthoPara->SNAr_Fast SNAr_Slow Challenging SNAr (Inductive Stabilization Only) Meta->SNAr_Slow

Regioselective reactivity pathways for nucleophilic aromatic substitution (SNAr).

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to verify experimental success before proceeding to downstream applications.

Protocol A: Electrochemical Profiling via Cyclic Voltammetry (CV)

Purpose: To determine the thermodynamic reduction potentials and estimate the LUMO energy levels of nitropyridine derivatives[7]. Causality of Choices: Glassy carbon is chosen as the working electrode due to its wide cathodic potential window, which is essential for capturing the highly negative reduction potentials of nitro groups without solvent breakdown interference.

Step-by-Step Methodology:

  • Cell Preparation: Prepare a 1.0 mM solution of the nitropyridine analyte in anhydrous acetonitrile (MeCN). Add 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) as the supporting electrolyte to ensure ionic conductivity.

  • Electrode Setup: Assemble a three-electrode cell using a Glassy Carbon working electrode, a Platinum wire counter electrode, and an Ag/Ag⁺ (non-aqueous) reference electrode.

  • Deaeration: Purge the solution with dry Argon for 15 minutes to remove dissolved oxygen, which is electroactive and will mask the nitro reduction peaks.

  • Data Acquisition: Apply a cathodic potential sweep starting from 0.0 V down to -2.0 V at a scan rate of 100 mV/s. Record the cyclic voltammogram.

  • Self-Validation Checkpoint: Spike the solution with 1.0 mM Ferrocene (Fc) at the end of the experiment. The reversible Fc/Fc⁺ redox couple must appear at a known potential (typically ~0.40 V vs SCE in MeCN). If the Fc peak is shifted or absent, the reference electrode is compromised, and the data must be discarded.

  • Analysis: Extract the half-wave potential ( E1/2​ ) of the first reversible reduction peak. Calculate the LUMO energy level using the empirical equation: ELUMO​=−e(Eredonset​+4.80) eV .

CV_Protocol A Prepare Analyte (Nitropyridine in MeCN) B Electrochemical Cell (Glassy C, Pt, Ag/Ag+) A->B C Argon Purge (Remove O2 interference) B->C D Cathodic Sweep (Record Voltammogram) C->D E Internal Validation (Ferrocene Spike) D->E

Workflow for electrochemical profiling of nitropyridines via cyclic voltammetry.

Protocol B: Nucleophilic Aromatic Substitution (SNAr) of 4-Nitropyridine

Purpose: To synthesize functionalized aminopyridines by displacing a leaving group (e.g., a halogen) activated by a para-nitro group. Causality of Choices: Potassium carbonate (K₂CO₃) is used as a mild, insoluble base to scavenge the generated acid (HCl/HF) without acting as a competing nucleophile. Polar aprotic solvents like DMF or MeCN are utilized to solvate the nucleophile while leaving it "naked" and highly reactive.

Step-by-Step Methodology:

  • Reagent Setup: In a flame-dried round-bottom flask, dissolve 1.0 equivalent of 4-nitro-2-chloropyridine in anhydrous DMF (0.2 M concentration).

  • Nucleophile Addition: Add 1.2 equivalents of the desired secondary amine (e.g., morpholine).

  • Base Addition: Add 3.0 equivalents of finely powdered anhydrous K₂CO₃.

  • Reaction: Heat the mixture to 60 °C under a nitrogen atmosphere with vigorous stirring for 4–8 hours.

  • Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using a 1:1 Hexane/Ethyl Acetate system. Co-spot the reaction mixture against the starting material. The reaction is complete when the starting material spot is entirely consumed and replaced by a lower-Rf product spot (due to increased polarity from the amine). Confirm the intermediate mass via LC-MS before proceeding to workup.

  • Workup & Isolation: Cool to room temperature, dilute with ethyl acetate, and wash three times with distilled water to remove the DMF and inorganic salts. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the functionalized nitropyridine.

References

  • MDPI. "Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers." [Link]

  • Accounts of Chemical Research (ACS). "Cross-Coupling Reactions of Nitroarenes." [Link]

  • ResearchGate. "Reduction performance of 4-nitropyridine-1-oxide on the electrodes of platinum and copper."[Link]

  • Journal of Chemical Theory and Computation (ACS). "Solvatochromic Shifts in UV–Vis Absorption Spectra: The Challenging Case of 4-Nitropyridine N-Oxide." [Link]

  • Journal of Chemical Information and Modeling (ACS). "Prediction of the Basicities of Pyridines in the Gas Phase and in Aqueous Solution." [Link]

Sources

Comparative

The Mechanistic Bridge: Why We Pair Computation with Cultivation

From Computation to Bench: A Comparative Guide on the In-Silico and In-Vitro Activity of Novel Pyridine Derivatives As a Senior Application Scientist navigating the modern drug discovery pipeline, I frequently encounter...

Author: BenchChem Technical Support Team. Date: March 2026

From Computation to Bench: A Comparative Guide on the In-Silico and In-Vitro Activity of Novel Pyridine Derivatives

As a Senior Application Scientist navigating the modern drug discovery pipeline, I frequently encounter the friction between theoretical computational predictions and empirical biological realities. Pyridine derivatives—nitrogen-containing heterocyclic scaffolds—are privileged structures in medicinal chemistry due to their favorable water solubility, basicity, and unparalleled ability to form directional hydrogen bonds within protein active sites. They are the backbone of numerous FDA-approved therapeutics, ranging from anticancer kinase inhibitors to broad-spectrum antimicrobials.

However, a recurring challenge in developing novel pyridine hybrids (such as pyrazolo[3,4-b]pyridines or imidazo[1,2-a]pyridines) is translating in-silico molecular docking affinities into robust in-vitro phenotypic responses. This guide provides an objective, data-driven comparison of in-silico versus in-vitro methodologies, detailing the causality behind our experimental choices and establishing self-validating protocols to bridge the gap between the virtual screen and the biological bench.

The rational design of pyridine derivatives relies on a synergistic feedback loop. We do not perform molecular docking simply to generate visually appealing binding poses; we use it to calculate the thermodynamic favorability (Gibbs free energy, ΔG ) of the ligand-receptor complex. By predicting how the electron-rich nitrogen lone pair of the pyridine ring interacts with the hinge region of kinases (e.g., EGFR) or the ATPase domain of bacterial enzymes (e.g., DNA gyrase), we can ruthlessly triage massive chemical libraries before synthesizing a single compound [1].

Conversely, in-vitro assays are not merely validation steps—they are complex, living systems that introduce biological variables invisible to algorithms, such as membrane permeability, efflux pump activation, and off-target cytotoxicity.

G A In Silico Design (Pyridine Scaffolds) B DFT Optimization (B3LYP/6-311++G) A->B Geometry Prep C Molecular Docking (EGFR / DNA Gyrase) B->C Charge Assignment D Chemical Synthesis (Microwave-assisted) C->D Top Hits Selected E In Vitro Screening (MTT / MIC Assays) D->E Purified Compounds E->C Feedback Loop F Hit-to-Lead Optimization E->F SAR Validation

Fig 1: The iterative drug discovery workflow bridging in-silico predictions with in-vitro validation.

Comparative Data Analysis: Predictive Power vs. Biological Reality

To illustrate the correlation (and occasional divergence) between computational predictions and experimental outcomes, let us examine recent data evaluating novel pyridine derivatives across two primary therapeutic axes: Anticancer (EGFR inhibition) and Antimicrobial (DNA Gyrase inhibition).

Table 1: Anticancer Activity of Pyrazolo[3,4-b]pyridine Derivatives

Target: Epidermal Growth Factor Receptor (EGFR). Cell Lines: MCF-7 (Breast) and HEK-293 (Embryonic Kidney). [10]

Compound IDSubstitutionIn-Silico Docking Score (kcal/mol)In-Vitro MCF-7 IC₅₀ (µM)In-Vitro HEK-293 IC₅₀ (µM)Translation Efficacy
2a -H (Unsubstituted)-6.8> 50.00> 50.00Poor
2g 4-Fluorophenyl-8.512.4518.20Moderate
10bh 3-Hydroxyphenyl-9.28.102.53High
Doxorubicin Standard Control-7.34.505.10Baseline

Scientist's Insight: Compound 10bh demonstrates a superior docking score (-9.2 kcal/mol) compared to the standard drug Doxorubicin. The in-vitro data validates this, particularly in HEK-293 cells (IC₅₀ = 2.53 µM). The causality here lies in the 3-hydroxyphenyl substitution, which in-silico models reveal forms a critical additional hydrogen bond with the Glu198 residue in the binding pocket, drastically lowering the dissociation constant.

Table 2: Antimicrobial Activity of Azo-linked Imidazo[1,2-a]pyridine Derivatives

Target: Bacterial DNA Gyrase (GyrB). Strains: E. coli and S. aureus. [13]

Compound IDSubstitutionIn-Silico Docking Score (kcal/mol)In-Vitro E. coli MIC (µg/mL)In-Vitro S. aureus MIC (µg/mL)Biofilm Inhibition
4a -CH₃-7.112.525.0< 10%
4b -Cl (Para)-10.41.03.12> 60%
4e -NO₂ (Meta)-9.80.51.0> 40%
Ciprofloxacin Standard Control-8.90.250.5> 80%

Scientist's Insight: Notice the divergence in Compound 4b and 4e . While 4b has the best in-silico docking score (-10.4 kcal/mol) due to optimal halogen bonding within the GyrB ATPase site, 4e actually performs slightly better in-vitro against E. coli (MIC 0.5 µg/mL). This discrepancy occurs because the nitro group in 4e significantly enhances the lipophilicity (LogP) of the molecule, allowing for superior penetration through the complex Gram-negative outer membrane—a biological variable that standard rigid-receptor docking algorithms often fail to account for.

Self-Validating Experimental Protocols

To ensure scientific integrity, both computational and physical experiments must be designed as self-validating systems. Below are the rigorous protocols required to replicate the data above.

Protocol A: In-Silico Molecular Docking & DFT Optimization

Objective: To predict the binding affinity and orientation of pyridine derivatives within the target receptor.

  • Ligand Preparation via DFT :

    • Action: Optimize the 3D geometry of the synthesized pyridine derivatives using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level.

    • Causality: Why this specific basis set? The diffuse functions (denoted by ++) are critical for accurately modeling the electron-rich nitrogen lone pair of the pyridine ring. Without this, the partial charges assigned to the ligand will be inaccurate, leading to false-positive hydrogen bonding predictions during docking [10].

  • Protein Preparation :

    • Action: Retrieve the crystal structure of the target (e.g., EGFR, PDB ID: 1M17). Remove co-crystallized water molecules, add polar hydrogens, and compute Gasteiger charges.

    • Causality: Water molecules are removed to simulate the entropic gain of displacing water from the hydrophobic pocket, a primary driver of binding affinity.

  • Grid Generation & Docking :

    • Action: Define a grid box (e.g., 20×20×20 Å) centered on the native ligand's coordinates. Execute docking using the Lamarckian Genetic Algorithm (LGA) with 100 runs per ligand.

    • Validation: Re-dock the native co-crystallized ligand first. If the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is < 2.0 Å, the docking parameter set is validated.

Protocol B: In-Vitro Cytotoxicity Evaluation (MTT Assay)

Objective: To empirically determine the IC₅₀ of pyridine derivatives against cancer cell lines.

  • Cell Seeding and Treatment :

    • Action: Seed MCF-7 cells in 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24h at 37°C in 5% CO₂. Treat with pyridine derivatives at varying concentrations (1.56 to 200 µg/mL) [1].

    • Causality: A 24-hour pre-incubation ensures cells are in the logarithmic growth phase and fully adhered, preventing mechanical stress from skewing viability data.

  • MTT Addition and Solubilization :

    • Action: After 48h of treatment, add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Remove media and dissolve the resulting purple formazan crystals in 100 µL of DMSO.

    • Causality: The MTT assay measures the reduction of a tetrazolium salt into formazan by mitochondrial succinate dehydrogenase. This is a direct proxy for cellular metabolic activity. Dead cells cannot reduce MTT.

  • Quantification & Validation :

    • Action: Measure absorbance at 570 nm using a microplate reader.

    • Validation: Always include a vehicle control (0.1% DMSO) to prove the solvent isn't causing cell death, and a positive control (Doxorubicin) to ensure the assay's dynamic range is functioning correctly.

Pathway Ligand Pyridine Derivative (Inhibitor) Receptor EGFR Kinase Domain (ATP Binding Pocket) Ligand->Receptor H-Bonding (N-atom) Inhibition Autophosphorylation Blockade Receptor->Inhibition Conformational Shift PI3K PI3K / AKT Pathway Inhibition->PI3K Downregulates MAPK MAPK / ERK Pathway Inhibition->MAPK Downregulates Apoptosis Cell Cycle Arrest & Apoptosis (In Vitro) PI3K->Apoptosis Decreased Survival MAPK->Apoptosis Decreased Proliferation

Fig 2: Mechanism of action: Pyridine derivative-mediated EGFR inhibition leading to apoptosis.

Conclusion and Future Perspectives

The comparative analysis of in-silico and in-vitro data for novel pyridine derivatives underscores a critical lesson in modern drug discovery: computational docking is an exceptional tool for generating hypotheses regarding steric fit and electrostatic complementarity, but it cannot replace the holistic biological context provided by in-vitro assays.

As demonstrated by the azo-linked imidazo[1,2-a]pyridine derivatives [13], a compound with the absolute best docking score may be outperformed in-vitro by a structural analog with superior membrane permeability. Therefore, future optimization of pyridine scaffolds must integrate rigorous ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions alongside standard molecular docking to minimize the attrition rate between the computer screen and the cell culture hood.

References

  • Synthesis, cytotoxic assessment, and molecular docking studies of 2,6-diaryl-substituted pyridine and 3,4-dihydropyrimidine-2(1H)-one scaffolds. National Institutes of Health (PMC). Available at:[Link]

  • Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. Available at:[Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. Available at:[Link]

Safety & Regulatory Compliance

Safety

5-Nitro-2-(2-pyridinylethynyl)pyridine proper disposal procedures

As a Senior Application Scientist, I recognize that handling specialized neuropharmacological intermediates requires a rigorous synthesis of operational safety and chemical physics. 5-Nitro-2-(2-pyridinylethynyl)pyridine...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized neuropharmacological intermediates requires a rigorous synthesis of operational safety and chemical physics. 5-Nitro-2-(2-pyridinylethynyl)pyridine (CAS: 163085-40-3) is a highly specialized ethynylpyridine derivative. Structurally related to MPEP (2-methyl-6-(phenylethynyl)pyridine), this compound is primarily utilized in the synthesis of metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulators (NAMs) for neuroscience and addiction research [1, 2].

However, the molecular architecture of this compound—combining a nitroaromatic ring with an internal alkyne (ethynyl group) —creates a severe energetic hazard. Nitroaromatics possess an internal oxidizer (the nitro group) and are prone to explosive decomposition, while alkynes have a high heat of formation and are susceptible to rapid, exothermic polymerization [3].

This guide provides the authoritative, step-by-step operational and disposal protocols required to handle this energetic intermediate safely.

Chemical Identity & Hazard Profile

To design a self-validating safety protocol, we must first quantify the physical risks. The presence of the nitroalkyne moiety means this compound must be treated as a shock-sensitive, thermally unstable energetic material [3].

Property / HazardSpecificationOperational Implication
Chemical Name 5-Nitro-2-(2-pyridinylethynyl)pyridinePrecursor for mGluR5 NAMs.
Formula / MW C12H7N3O2 / 225.20 g/mol High nitrogen/oxygen content; favorable oxygen balance for rapid combustion.
Primary Hazards Energetic/Explosive, Skin/Eye IrritantRequires blast shielding; strict avoidance of friction and static discharge [4].
Incompatible Materials Strong bases, reducing agents, heavy metalsHeavy metals (e.g., Ag, Cu) can form highly explosive metal acetylides.

Biological Context: mGluR5 Allosteric Modulation

Understanding the end-use of the chemical ensures that downstream biological researchers understand the value of the precursor. MPEP derivatives act as non-competitive antagonists (NAMs) at the mGluR5 receptor. By binding to the allosteric transmembrane site, they prevent the Gq-protein from coupling with Phospholipase C (PLC), thereby halting intracellular calcium release[1, 2].

mGluR5_Signaling Glutamate Glutamate (Endogenous Agonist) mGluR5 mGluR5 Receptor (Transmembrane) Glutamate->mGluR5 Activates NAM 5-Nitro-2-(2-pyridinylethynyl)pyridine (NAM / MPEP Derivative) NAM->mGluR5 Allosteric Inhibition Gq Gq Protein mGluR5->Gq Couples PLC Phospholipase C (PLC) Gq->PLC Activates Ca2 Intracellular Ca2+ Release PLC->Ca2 IP3 Pathway

Fig 1. Mechanism of action for MPEP-derived mGluR5 negative allosteric modulators.

Operational Safety & Handling Methodologies

Every experimental choice when handling nitroalkynes must be grounded in causality. The goal is to eliminate the three sides of the energetic triangle: heat, friction, and electrostatic discharge (ESD).

Step-by-Step Handling Protocol:
  • Electrostatic Verification (Self-Validating Step): Before opening the container, use an electrostatic field meter on your workspace. Nitro powders can ignite via static sparks. Ensure the reading is below 50 volts.

  • Friction Elimination: Never use metal spatulas or glass-fritted funnels. Causality: Metal-to-glass or glass-to-glass friction can generate micro-sparks or localized heating that exceeds the activation energy of the nitroalkyne bond. Use only conductive PTFE or heavy-duty plastic spatulas.

  • Solvation Control: If scaling up (>1 gram), handle the compound in a solvated state (e.g., dampened with a high-boiling, inert solvent like toluene or mineral oil) whenever possible to desensitize the energetic bonds.

  • Environmental Isolation: Work behind a blast shield inside a certified fume hood. Ensure no copper, silver, or brass fittings are present in the hood, as terminal alkynes (or degraded internal alkynes) can react to form shock-sensitive metal acetylides.

Proper Disposal Procedures

Because 5-Nitro-2-(2-pyridinylethynyl)pyridine is an energetic nitroaromatic, it cannot be disposed of in standard organic waste carboys. It requires a dedicated, segregated disposal pipeline.

Disposal_Workflow Gen Waste Generation (Solid/Liquid Nitroalkyne) Desensitize Desensitization (Avoid drying; keep solvated) Gen->Desensitize Step 1 Segregate Segregation (Isolate from Metals & Reducers) Desensitize->Segregate Step 2 Package Packaging (HDPE & Anti-Static Bags) Segregate->Package Step 3 Incinerate Final Destruction (High-Temp Incineration) Package->Incinerate Step 4 (EPA Compliant)

Fig 2. Step-by-step operational workflow for the safe disposal of energetic nitroalkyne waste.

Step-by-Step Disposal Protocol:
  • Liquid Waste Quenching & Desensitization:

    • Never concentrate waste solutions containing this compound to dryness.

    • Dilute the reaction mixture with an inert, compatible solvent (e.g., ethyl acetate or hexane) to keep the concentration of the nitroalkyne below 5% w/v.

  • Waste Segregation:

    • Critical Causality: Do not mix with reducing agents (e.g., sodium borohydride, lithium aluminum hydride). Reducing agents will attack the nitro group, causing a violently exothermic reduction to an amine.

    • Keep strictly isolated from strong bases (which can cause base-catalyzed decomposition of the pyridine rings).

  • Solid Waste Packaging:

    • Place contaminated consumables (weigh boats, wipes) and solid chemical waste into static-dissipative (pink) polyethylene bags .

    • Place the sealed bag into a rigid High-Density Polyethylene (HDPE) secondary container. Do not use glass waste bottles for solid energetic waste due to the shrapnel hazard.

  • Labeling & Manifesting:

    • Label clearly as: "Hazardous Waste: Energetic Nitroaromatic/Alkyne Intermediate (Toxic/Reactive)."

  • Final Destruction:

    • Coordinate with your Environmental Health & Safety (EHS) department for High-Temperature Incineration . This is the only acceptable method of destruction, as it completely oxidizes the nitrogen-rich compound into NOx and CO2, preventing environmental contamination.

Emergency Spill Protocol

If a dry powder spill occurs:

  • Do not sweep dry. Sweeping dry nitroalkyne powder creates friction and static electricity.

  • Wet the spill immediately with an inert, high-boiling solvent (like mineral oil or wet sand) to desensitize the material.

  • Gently scoop the wetted mixture using a non-sparking, conductive dustpan (e.g., grounded aluminum or conductive plastic).

  • Deposit into a static-dissipative bag and proceed with the solid waste packaging protocol.

References

  • Manzanedo, C., Mateos-García, A., Miñarro, J., & Arenas, M. C. (2020). The negative allosteric modulator of mGluR5, MPEP, potentiates the rewarding properties of cocaine in priming-induced reinstatement of CPP. Adicciones, 32(3), 193-201. Available at:[Link]

  • U.S. Army Medical Department. Occupational Health: The Soldier and the Industrial Base - Chapter 9: Military Energetic Materials: Explosives and Propellants. Available at:[Link]

  • PubChem. (2025). 3-Ethynylpyridine (CID 186003) - Safety and Hazards. National Center for Biotechnology Information. Available at:[Link]

Handling

Personal protective equipment for handling 5-Nitro-2-(2-pyridinylethynyl)pyridine

Title: Advanced Laboratory Safety and Handling Guide: 5-Nitro-2-(2-pyridinylethynyl)pyridine Introduction As an Application Scientist, I approach laboratory safety not as a rigid checklist, but as a dynamic extension of...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced Laboratory Safety and Handling Guide: 5-Nitro-2-(2-pyridinylethynyl)pyridine

Introduction As an Application Scientist, I approach laboratory safety not as a rigid checklist, but as a dynamic extension of experimental design. When handling specialized neuroactive precursors like 5-Nitro-2-(2-pyridinylethynyl)pyridine (CAS: 163085-40-3) , understanding the molecular causality behind its hazards is non-negotiable. This compound is a critical synthetic precursor in the development of [18F]FPEB, a high-affinity Positron Emission Tomography (PET) radiotracer utilized for imaging the metabotropic glutamate receptor subtype 5 (mGluR5) in the central nervous system[1].

Due to its unique structural motifs—a nitroaromatic ring conjugated to a dipyridyl alkyne—this compound presents a dual-hazard profile. It combines the potent neuroactivity of mGluR5 allosteric modulators[2] with the systemic toxicity inherent to nitroaromatics[3]. This guide provides a self-validating, step-by-step operational protocol to ensure absolute safety, structural integrity, and environmental compliance during handling.

Causality-Driven Hazard Assessment

To design an effective and impenetrable Personal Protective Equipment (PPE) strategy, we must first deconstruct the molecule's chemical properties and their physiological implications:

  • The Nitroaromatic Motif: Nitroaromatic compounds are highly lipophilic, enabling rapid dermal absorption. In vivo bioreduction of the nitro group can lead to the formation of reactive intermediates that induce methemoglobinemia (the oxidation of hemoglobin to methemoglobin, severely impairing oxygen transport) and potential DNA adduct formation, leading to genotoxicity[3][4].

  • The Pyridinylethynyl Scaffold: This specific structural backbone is optimized to cross the blood-brain barrier (BBB) and interact with CNS targets[2]. Accidental systemic exposure via inhalation of dust or dermal absorption could theoretically trigger unintended neuropharmacological effects.

  • Physical State: As a solid powder, the primary acute exposure route during weighing and transfer is the inhalation of aerosolized particulates.

HazardPPE Compound 5-Nitro-2-(2-pyridinylethynyl)pyridine (Solid Powder) Haz1 Nitroaromatic Motif (Dermal Toxicity) Compound->Haz1 Haz2 Neuroactive Scaffold (CNS Target) Compound->Haz2 Haz3 Particulate State (Inhalation Hazard) Compound->Haz3 PPE1 Double Nitrile Gloves (>0.11mm thickness) Haz1->PPE1 PPE2 Chemical Fume Hood (Containment) Haz2->PPE2 PPE3 VBE or N95/P100 (Respiratory Guard) Haz3->PPE3

Logical mapping of chemical hazards to required PPE.

Mandatory PPE Matrix

Based on the causality assessment, the following PPE matrix is mandatory. We employ a defense-in-depth approach to mitigate the risks associated with nitroaromatic handling[5].

Protection ZoneRequired EquipmentCausality / Specification
Hands Double Nitrile GlovesNitroaromatics easily penetrate single-layer latex. Nitrile (>0.11mm) provides superior chemical resistance against lipophilic permeation[6].
Respiratory Ventilated Enclosure (VBE/Hood)Prevents inhalation of neuroactive particulates. If engineering controls fail, an N95/P100 particulate respirator is mandatory.
Eye/Face Splash GogglesProtects ocular mucosa from aerosolized dust and solvent splashes during downstream solubilization.
Body Flame-Resistant Lab CoatProtects against static discharge and secondary contamination. Cuffs must be tucked strictly under the outer glove layer.

Quantitative Data & Physical Properties

Understanding the physical parameters of the compound is essential for predicting its behavior during experimental manipulation.

PropertyValue / DescriptionOperational Implication
CAS Number 163085-40-3Unique identifier for safety tracking and inventory management[7].
Molecular Formula C12H7N3O2High nitrogen/oxygen content; indicates potential reactivity[7].
Molecular Weight 225.2 g/mol Relatively low MW, facilitating BBB penetration (neuroactive risk)[7].
Physical State Solid (Powder)High risk of aerosolization during mechanical transfer.
Solubility Soluble in DME, THFRequires handling in compatible organic solvent environments for coupling reactions[1].

Operational Workflow: Self-Validating Handling Protocol

This protocol covers the preparation of the compound for downstream synthesis (e.g., one-pot synthesis of radiolabeling precursors)[1]. Every step includes a validation check to ensure the system is secure before proceeding.

Phase 1: Preparation and Weighing

  • Validate Containment: Turn on the Ventilated Balance Enclosure (VBE) or Class II Biological Safety Cabinet (BSC). Validation: Check the digital airflow monitor to ensure an inward face velocity of at least 0.4–0.5 m/s. Do not proceed if the airflow alarm is active.

  • Don PPE: Apply the comprehensive PPE matrix. Validation: Inspect nitrile gloves for micro-tears by inflating them slightly before donning.

  • Static Mitigation: Nitroaromatic powders can hold static charges, leading to sudden aerosolization. Wipe the exterior of the chemical vial and the weighing spatula with an anti-static cloth before opening.

  • Weighing: Carefully open the vial inside the VBE. Transfer the required mass using a static-free micro-spatula into a pre-tared, sealable glass vial.

  • Seal and Decontaminate: Cap the weighing vial tightly. Wipe the exterior of the sealed vial with a solvent-dampened lint-free wipe (e.g., isopropanol) before removing it from the VBE to eliminate trace surface contamination.

Phase 2: Solubilization (Reaction Setup)

  • Transfer to Fume Hood: Move the sealed vial to a certified chemical fume hood. Validation: Ensure the sash is positioned at or below the indicated safe operating height (typically 18 inches).

  • Solvent Addition: 5-Nitro-2-(2-pyridinylethynyl)pyridine is typically solubilized in anhydrous solvents like dimethoxyethane (DME) or tetrahydrofuran (THF) for downstream organometallic coupling[1]. Using a glass syringe or calibrated pipette, add the solvent directly into the vial.

  • Homogenization: Gently swirl the vial to dissolve the powder. Avoid vigorous shaking to prevent pressure buildup or aerosol generation inside the headspace.

Spill Response and Disposal Plan

Accidental spills of nitroaromatic powders require immediate, methodical action to prevent aerosolization and dermal contact[5].

SpillResponse Step1 1. Isolate Area Step2 2. Dampen (Suppress Dust) Step1->Step2 Step3 3. Collect (No Sweeping) Step2->Step3 Step4 4. Wash (Solvent + Soap) Step3->Step4 Step5 5. Segregate Waste Step4->Step5

Step-by-step spill response workflow for nitroaromatic powders.

Step-by-Step Spill Protocol:

  • Isolate: Immediately halt work. If the spill occurs outside a containment hood, instruct personnel to evacuate the immediate 5-meter radius to prevent tracking the powder.

  • Suppress Aerosols: Do not sweep the powder, as mechanical agitation will aerosolize the neuroactive particulates. Gently cover the spilled solid with absorbent lab wipes dampened with a compatible solvent (e.g., ethanol or water with surfactant) to trap the dust.

  • Gather and Dispose: Using a disposable plastic scoop or heavy-duty cardboard, carefully lift the dampened wipes and powder into a hazardous waste bag.

  • Decontaminate Surface: Wash the spill area three times with a solvent (e.g., acetone or ethanol) followed by standard laboratory detergent and water to remove residual lipophilic nitroaromatics[8].

  • Waste Segregation: Place all contaminated wipes, gloves, and the original spill material into a rigid, sealable container clearly labeled: "Hazardous Waste: Toxic Solid (Nitroaromatic / Pyridine Derivative)". Do not mix this with general halogenated or non-halogenated solvent waste streams[8].

Sources

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